1-Phenylbutan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOXKVFLASIOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394072 | |
| Record name | 1-phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-19-7 | |
| Record name | 1-phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Phenylbutyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Phenylbutan-1-amine from Butyrophenone
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-phenylbutan-1-amine from butyrophenone, a critical transformation for researchers and professionals in drug development and organic synthesis. The document focuses on the principles and practical application of reductive amination, detailing various methodologies, including catalytic hydrogenation and hydride reduction. Emphasis is placed on the mechanistic rationale behind experimental choices, offering field-proven insights to ensure procedural success and product integrity. This guide is designed to be a self-validating resource, with detailed protocols, data presentation, and visual aids to facilitate understanding and implementation in a laboratory setting.
Introduction: The Significance of this compound
This compound and its derivatives are important structural motifs in medicinal chemistry and materials science.[1][2][3] The chiral nature of this primary amine makes it a valuable building block in the synthesis of more complex, stereospecific molecules. Butyrophenone, a readily available aromatic ketone, serves as a logical and common precursor for its synthesis.[4][5][6] The core transformation from a ketone to a primary amine is a cornerstone of organic synthesis, with reductive amination being one of the most efficient and widely employed methods.[7][8][9] This guide will delve into the nuances of this process, providing the necessary technical depth for successful synthesis.
Core Synthetic Strategy: Reductive Amination of Butyrophenone
The most direct and prevalent method for synthesizing this compound from butyrophenone is reductive amination.[7][8] This process involves the conversion of the carbonyl group of butyrophenone into an amine via an intermediate imine, which is then reduced.[10][11][12] Reductive amination can be performed in a one-pot reaction or in a stepwise manner.[9][13]
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Methodologies for Reductive Amination
Several effective methods exist for the reductive amination of butyrophenone. The choice of method often depends on available equipment, desired scale, and safety considerations.
Catalytic Reductive Amination
Catalytic reductive amination is an atom-economical and environmentally friendly approach that utilizes a catalyst and a reducing agent, typically hydrogen gas.[14][15][16]
This method involves the reaction of butyrophenone with ammonia in the presence of a metal catalyst under hydrogen pressure. Common catalysts include nickel, palladium, or platinum.[7]
Mechanism:
-
Imine Formation: Butyrophenone reacts with ammonia to form an imine intermediate in equilibrium.
-
Hydrogenation: The imine is then catalytically hydrogenated to yield this compound.
Caption: Mechanism of catalytic reductive amination.
Experimental Protocol: High-Pressure Catalytic Hydrogenation
-
Reactor Setup: A high-pressure autoclave is charged with butyrophenone, a suitable solvent (e.g., ethanol or methanol), and a catalyst (e.g., Raney Nickel or Palladium on carbon).
-
Ammonia Addition: Anhydrous ammonia is introduced into the reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen gas and heated. The reaction is monitored by observing the cessation of hydrogen uptake.
-
Workup: After cooling and depressurization, the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude product is purified.
| Parameter | Condition | Rationale |
| Catalyst | Raney Nickel, Pd/C | High activity and selectivity for imine reduction.[7] |
| Solvent | Ethanol, Methanol | Good solubility for reactants and inert under reaction conditions. |
| Temperature | 80-150 °C | To facilitate imine formation and hydrogenation. |
| Pressure | 10-100 bar H₂ | Higher pressure increases the rate of hydrogenation. |
Reductive Amination with Hydride Reagents
Hydride reagents offer a convenient alternative to catalytic hydrogenation, as they often do not require specialized high-pressure equipment.[17][18]
Sodium borohydride is a mild and selective reducing agent.[18][19] The reaction can be carried out in a one-pot procedure where the imine is formed in situ and then reduced.[20]
Mechanism:
The mechanism is similar to catalytic hydrogenation, with the key difference being the reducing agent. The hydride from sodium borohydride attacks the electrophilic carbon of the iminium ion.[11][12]
Caption: Mechanism of reductive amination with sodium borohydride.
Experimental Protocol: Reductive Amination with Sodium Borohydride
-
Reaction Setup: Butyrophenone and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) are dissolved in a suitable solvent like methanol.
-
Imine Formation: The mixture is stirred at room temperature to allow for the formation of the imine. The pH is often adjusted to be slightly acidic to catalyze imine formation.[10][12]
-
Reduction: Sodium borohydride is added portion-wise to the reaction mixture, controlling the temperature with an ice bath if necessary.
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified.[21]
Sodium cyanoborohydride is a more selective reducing agent than sodium borohydride and is particularly effective for reductive aminations because it is stable in mildly acidic conditions and selectively reduces the iminium ion in the presence of the ketone.[8][9][22]
Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride
The protocol is very similar to that of sodium borohydride, with NaBH₃CN replacing NaBH₄. The key advantage is the ability to perform the reaction at a controlled pH, which maximizes the concentration of the iminium ion for reduction.[22]
| Parameter | NaBH₄ | NaBH₃CN | Rationale |
| Selectivity | Reduces both ketones and imines | Primarily reduces imines at acidic pH | NaBH₃CN offers higher chemoselectivity in one-pot reactions.[8][22] |
| pH Condition | Neutral to basic | Mildly acidic (pH 4-6) | Acidic conditions favor iminium ion formation.[12] |
| Safety | Releases hydrogen gas on contact with acid | Highly toxic HCN gas can be released in strong acid | Careful pH control is crucial when using NaBH₃CN. |
The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classical method for the reductive amination of ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[13][23][24][25]
Mechanism:
The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed to the primary amine.[13][23]
Experimental Protocol: Leuckart-Wallach Reaction
-
Reaction Setup: Butyrophenone is heated with a large excess of ammonium formate or formamide.
-
Hydrolysis: The resulting N-formyl derivative is then hydrolyzed with aqueous acid (e.g., HCl) to yield the primary amine hydrochloride.
-
Workup: The amine is liberated by neutralization with a base and then extracted and purified.
Purification and Characterization
Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and reagents.
Purification Workflow:
Caption: General workflow for the purification and analysis of the product.
-
Acid-Base Extraction: Being a basic compound, this compound can be effectively separated from neutral organic impurities by extraction into an aqueous acidic solution, followed by neutralization and re-extraction into an organic solvent.[21]
-
Distillation: For larger quantities, fractional distillation under reduced pressure is an effective method for purification.
-
Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the amine) is typically used.
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations for the primary amine.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product.[1][26][27]
Conclusion
The synthesis of this compound from butyrophenone via reductive amination is a robust and versatile transformation. This guide has detailed several reliable methods, from catalytic hydrogenation to the use of hydride reagents and the classical Leuckart-Wallach reaction. By understanding the underlying mechanisms and the rationale for the chosen experimental conditions, researchers can confidently and efficiently produce this valuable amine for further applications in their scientific endeavors. The provided protocols and data serve as a solid foundation for practical laboratory work.
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Asymmetric Synthesis of 1-Phenylbutan-1-amine: A Technical Guide to Transaminase-Mediated Biocatalysis
Abstract
Chiral amines are indispensable building blocks in the synthesis of pharmaceuticals and fine chemicals, with an estimated 40% of active pharmaceutical ingredients (APIs) featuring a chiral amine moiety.[1][2] The stereoselective synthesis of these compounds is therefore of paramount importance. This technical guide provides an in-depth exploration of the asymmetric synthesis of 1-phenylbutan-1-amine from its corresponding prochiral ketone, 1-phenylbutan-1-one, utilizing the catalytic prowess of ω-transaminases (ω-TAs). We will delve into the mechanistic underpinnings of transaminase catalysis, strategies for enzyme selection and process optimization, detailed experimental protocols, and robust analytical methodologies for the determination of enantiomeric purity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the efficiency, selectivity, and sustainability of biocatalysis for the production of high-value chiral amines.[3][4]
Introduction: The Imperative for Asymmetric Amine Synthesis
The biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or, in some cases, eliciting undesirable side effects. Consequently, the development of synthetic routes that afford enantiomerically pure compounds is a cornerstone of modern drug development and chemical manufacturing.[5] Traditional chemical methods for chiral amine synthesis frequently rely on harsh reaction conditions, costly and toxic transition metal catalysts, and the use of protecting groups, which can lead to convoluted and low-yielding processes.[6][7]
Biocatalysis, through the application of enzymes, presents a compelling "green" alternative, offering exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[3][5] Among the enzymatic tools available for chiral amine synthesis, ω-transaminases (ω-TAs) have emerged as particularly powerful catalysts.[8][9] These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde acceptor, generating a chiral amine with high enantiomeric excess (ee).[10][11] The asymmetric synthesis of a chiral amine from a prochiral ketone is highly desirable as it can theoretically achieve a 100% yield, in contrast to kinetic resolution which has a maximum yield of 50%.[6][12]
This guide will focus on the synthesis of this compound, a valuable chiral intermediate, as a model system to illustrate the principles and practicalities of transaminase-mediated asymmetric synthesis.
The Heart of the Matter: Understanding ω-Transaminase Catalysis
The Ping-Pong Bi-Bi Mechanism and the Role of Pyridoxal-5'-Phosphate (PLP)
ω-Transaminases are PLP-dependent enzymes that operate via a ping-pong bi-bi mechanism.[8][11] The catalytic cycle can be dissected into two half-reactions:
-
First Half-Reaction: The PLP cofactor, covalently bound to a lysine residue in the enzyme's active site as an internal aldimine, reacts with an amine donor (e.g., L-alanine or isopropylamine). This transaldimination reaction forms an external aldimine, which then tautomerizes and hydrolyzes to release the deaminated donor (a ketone, such as pyruvate or acetone) and pyridoxamine phosphate (PMP).[13]
-
Second Half-Reaction: The prochiral ketone substrate (1-phenylbutan-1-one) enters the active site and reacts with the PMP. This process is essentially the reverse of the first half-reaction, leading to the formation of the chiral amine product (this compound) and regeneration of the PLP-enzyme complex.[10]
The high stereoselectivity of the reaction is dictated by the chiral environment of the enzyme's active site, which orients the incoming ketone in a way that allows for the addition of the amino group to only one of its two prochiral faces.[10]
Caption: The Ping-Pong Bi-Bi mechanism of ω-transaminase.
Overcoming Thermodynamic Limitations
A significant challenge in transaminase-catalyzed reactions is that the equilibrium often does not favor product formation.[10][14] Several strategies can be employed to drive the reaction towards the desired chiral amine:
-
Use of an Excess of the Amine Donor: By increasing the concentration of the amine donor, the equilibrium can be shifted towards the products according to Le Châtelier's principle.[15]
-
Removal of the Ketone Byproduct: The ketone byproduct (e.g., acetone when using isopropylamine as the donor) can be removed from the reaction mixture. This can be achieved by sparging with an inert gas or by using a biphasic system.[15][16] Another elegant approach is to couple the transaminase reaction with a dehydrogenase that reduces the ketone byproduct, thereby regenerating a cofactor in the process.[4][17]
-
"Smart" Amine Donors: Diamine donors, such as cadaverine, can be used. Upon deamination, they form a reactive amino aldehyde that spontaneously cyclizes, thus irreversibly removing the byproduct from the equilibrium.[12][15]
Experimental Design and Execution
A successful asymmetric synthesis campaign using transaminases requires careful planning and execution, from enzyme selection to reaction optimization and product analysis.
Enzyme Selection and Screening
The choice of transaminase is critical, as different enzymes exhibit varying substrate specificities, stereoselectivities ((R)- or (S)-selective), and operational stabilities.[7] A preliminary screening of a panel of commercially available or in-house developed transaminases is a crucial first step.
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An In-depth Technical Guide to 1-Phenylbutan-1-amine: Chemical Properties, Reactivity, and Applications
Introduction
1-Phenylbutan-1-amine, a primary arylamine, is a versatile and pivotal chemical intermediate in the landscape of modern organic synthesis and drug development. Its structure, featuring a chiral center at the benzylic position, renders it a valuable building block for the stereoselective synthesis of complex molecules. This guide provides an in-depth exploration of the chemical properties, reactivity, and diverse applications of this compound, with a particular focus on its role in the synthesis of active pharmaceutical ingredients (APIs). The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and utilization of this important compound.
Physicochemical Properties
This compound is a chiral compound that exists as a racemic mixture or as individual (R)- and (S)-enantiomers. The physical and chemical properties are crucial for its application in synthesis, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | |
| Molecular Weight | 149.23 g/mol | [1], [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | ~221-222 °C (racemic) | [4] |
| CAS Number | 2941-19-7 (racemic) | [4] |
| 6150-01-2 ((R)-enantiomer) | [1] | |
| 3789-60-4 ((S)-enantiomer) | [2] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the benzylic proton (triplet, ~4.0-4.2 ppm), the methylene protons of the butyl chain (multiplets, ~1.3-1.8 ppm), the terminal methyl group (triplet, ~0.9 ppm), and the amine protons (broad singlet, variable chemical shift).
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the benzylic carbon bearing the amino group, and the carbons of the butyl chain.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 149, with fragmentation patterns corresponding to the loss of alkyl and phenyl groups.
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the reductive amination of 1-phenylbutan-1-one (butyrophenone) . This reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine.
butyrophenone [label="1-Phenylbutan-1-one\n(Butyrophenone)"]; ammonia [label="+ NH₃"]; imine [label="Imine Intermediate"]; reduction [label="[H] (Reduction)"]; amine [label="this compound"];
butyrophenone -> imine [label=" Condensation\n(-H₂O)"]; ammonia -> imine; imine -> amine [label=" Reduction"]; reduction -> amine; }
Reductive Amination of Butyrophenone.
Experimental Protocol: Reductive Amination of 1-Phenylbutan-1-one
This protocol outlines a general procedure for the synthesis of racemic this compound.
Materials:
-
1-Phenylbutan-1-one (butyrophenone)
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-phenylbutan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq) or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the nucleophilic and basic nature of the primary amino group.
Basicity
As a primary amine, this compound is a weak base and readily reacts with acids to form the corresponding ammonium salts. This property is often exploited for purification and handling, as the salts are typically crystalline solids with higher melting points and better stability.
N-Alkylation
The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. This reaction proceeds via an Sₙ2 mechanism. It is important to note that polyalkylation can be a significant side reaction, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. To favor mono-alkylation, a large excess of the amine can be used.
amine [label="this compound"]; alkyl_halide [label="+ R-X\n(Alkyl Halide)"]; secondary_amine [label="N-Alkyl-1-phenylbutan-1-amine"]; base [label="- HX"];
amine -> secondary_amine; alkyl_halide -> secondary_amine; secondary_amine -> base [style=invis]; }
N-Alkylation of this compound.
Experimental Protocol: N-Methylation of this compound
This protocol provides a general method for the N-methylation of a primary amine.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flask containing this compound (1.0 eq), add formaldehyde (2.2 eq) and formic acid (2.0 eq).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Cool the mixture to room temperature and basify with a NaOH solution until pH > 10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the N,N-dimethylated product. For mono-methylation, reductive amination with formaldehyde and a suitable reducing agent is a more controlled approach. [5]
N-Acylation
This compound reacts readily with acylating agents such as acid chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent) to form stable amide derivatives. This reaction is highly efficient and is a cornerstone of its application in the synthesis of more complex molecules.
amine [label="this compound"]; acyl_chloride [label="+ R-COCl\n(Acyl Chloride)"]; amide [label="N-Acyl-1-phenylbutan-1-amine"]; base [label="- HCl"];
amine -> amide; acyl_chloride -> amide; amide -> base [style=invis]; }
N-Acylation of this compound.
Experimental Protocol: N-Acetylation of this compound
This protocol describes a straightforward method for the N-acetylation of a primary amine.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetyl-1-phenylbutan-1-amine.
-
The product can be further purified by recrystallization or column chromatography. [6]
Chirality and Resolution
The presence of a stereocenter at the C1 position makes this compound a chiral molecule. The individual enantiomers, (R)-1-phenylbutan-1-amine and (S)-1-phenylbutan-1-amine, are often required for the synthesis of enantiomerically pure pharmaceuticals. The separation of the racemic mixture into its constituent enantiomers is a critical step and can be achieved through several methods:
-
Classical Resolution via Diastereomeric Salt Formation: This is the most common method, involving the reaction of the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer of the amine can then be liberated from the separated salt by treatment with a base. [7]
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, that selectively acylate one enantiomer of the amine at a much faster rate than the other. This allows for the separation of the unreacted amine enantiomer from the acylated enantiomer.
Applications in Drug Development
The chiral nature and reactive amino group of this compound make it a highly valuable precursor in the pharmaceutical industry.
Synthesis of Repaglinide
(S)-1-Phenylbutan-1-amine is a key intermediate in the synthesis of Repaglinide , an oral antidiabetic drug used for the treatment of type 2 diabetes. The synthesis involves the coupling of the (S)-enantiomer of a substituted this compound derivative with a benzoic acid derivative to form the final amide bond in the drug molecule. [8][9]
Synthesis of Bentiromide
While not directly using this compound, the synthesis of Bentiromide , a diagnostic agent for exocrine pancreatic insufficiency, involves the coupling of a chiral amine with a carboxylic acid, highlighting the general utility of such building blocks in pharmaceutical synthesis. [2]
As a Chiral Auxiliary
Chiral amines, including derivatives of this compound, can be used as chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. For example, a chiral amine can be converted into an imine with a ketone, and subsequent diastereoselective reduction or addition to the imine can lead to the formation of a new chiral center with high stereocontrol. [10]
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
Conclusion
This compound is a fundamentally important building block in organic synthesis, with its significance being particularly pronounced in the field of drug discovery and development. Its accessible synthesis, versatile reactivity, and chiral nature provide a powerful tool for the construction of complex, stereochemically defined molecules. A thorough understanding of its chemical properties and reactivity is essential for its effective and safe utilization in the laboratory and in industrial applications. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like this compound is set to increase, driving further innovation in its synthesis and application.
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An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (2014). Der Pharma Chemica, 6(5), 336-343. Retrieved from [Link][11]
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Improved Methodology for the Preparation of Chiral Amines. (2007). University of Montreal. Retrieved from [Link][12]
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Kolla, N., Elati, C. R., Vankawala, P. J., Gangula, S., Sajja, E., Anjaneyulu, Y., Bhattacharya, A., Sundaram, V., & Mathad, V. T. (2006). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine – A Useful Intermediate. CHIMIA International Journal for Chemistry, 60(9), 593-595. [Link][8]
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N-Terminus Acetylation Protocol. (n.d.). Retrieved from [Link][13]
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Kolla, N., Elati, C. R., Vankawala, P. J., Gangula, S., Sajja, E., Anjaneyulu, Y., Bhattacharya, A., Sundaram, V., & Mathad, V. T. (2006). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine – A Useful Intermediate. CHIMIA International Journal for Chemistry, 60(9), 593-595. [Link][9]
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mzCloud - 2 Amino 1 phenylbutane. (2017, February 20). Retrieved from [Link][14]
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Asymmetric reductive amination of ketones. (2004). Google Patents. Retrieved from [15]
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Cantillo, D., & Kappe, C. O. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Green Chemistry, 19(17), 4085-4093. [Link][16]
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Gáspár, A., Török, B., & Török, M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1959. [Link][17]
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Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Retrieved from [Link][18]
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1-Phenylbutan-2-amine - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]
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Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. (2014). Arkivoc, 2014(6), 263-274. [Link][6]
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4-Phenylbutylamine. Pharmaffiliates. Retrieved from [Link][20]
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Asymmetric Catalysis of the Diels–Alder Reaction with a Chiral Amine through Reversible. (2000). Journal of the American Chemical Society, 122(17), 4243-4244. Retrieved from [Link][21]
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Spirapril. In Wikipedia. Retrieved January 12, 2026, from [Link][22]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). Molecules, 23(11), 2955. [Link][24]
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Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. (2025). Science Advances, 11(15). [Link][7]
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Design of a New and Highly Effective Chiral Auxiliary for Diels-Alder Reaction of 1-Aminodiene. (2006). The Journal of Organic Chemistry, 71(19), 7135-7144. [Link][25]
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N-methylation method of aromatic amine. (2013). Google Patents. Retrieved from [5]
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Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2020). Scientific Reports, 10(1), 1-9. [Link][26]
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1-Phenylbutan-2-amine prop - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link][28]
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Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). In Carbohydrate Chemistry (pp. 1-6). CRC Press. Retrieved from [Link][3]
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A New Way to Amines. (2014, October 16). GalChimia. Retrieved from [Link][29]
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Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. (2020). ChemRxiv. [Link][30]
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Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2021). Frontiers in Catalysis, 1, 788340. [Link][31][32]
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The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. (2002). Journal of the American Chemical Society, 124(10), 2432-2433. Retrieved from [Link][33][34]
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The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). Molecules, 27(15), 4998. [Link][36]
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An In-depth Technical Guide to the Spectroscopic Characterization of 1-Phenylbutan-1-amine
Prepared by: A Senior Application Scientist
Foreword: The Analytical Imperative in Modern Chemistry
In the landscape of chemical research and pharmaceutical development, the unambiguous structural elucidation of molecular entities is not merely a procedural step but the bedrock of scientific integrity and innovation. 1-Phenylbutan-1-amine, a primary amine with a chiral center, serves as a valuable building block and a model compound for understanding the behavior of phenylalkylamines. Its characterization is paramount for ensuring purity, verifying reaction outcomes, and predicting its chemical behavior. This guide moves beyond a simple recitation of data, offering a holistic analytical workflow grounded in first principles. We will explore the causality behind our experimental choices and demonstrate how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) synergize to provide a comprehensive and definitive portrait of this molecule.
Molecular Identity and Physicochemical Properties
Before delving into spectroscopic data, establishing the fundamental identity of the analyte is crucial. This compound is a primary amine featuring a butyl chain and a phenyl group attached to the same carbon, which is a stereocenter.
Caption: Workflow for FTIR-ATR analysis of a liquid sample.
-
Crystal Cleaning (Causality): The ATR technique is surface-sensitive, probing only a few microns into the sample. [1]Any residue on the crystal will contribute to the spectrum, yielding false data. A volatile solvent like isopropanol is used to dissolve and remove contaminants without leaving a residue itself.
-
Background Collection (Validation): A background spectrum of the clean, empty crystal is collected. This measures the absorbance of ambient CO₂ and water vapor, as well as the instrumental response. The instrument automatically ratios the sample spectrum against this background, thereby subtracting these environmental and instrumental artifacts and ensuring the final spectrum is purely that of the analyte.
-
Sample Application: A small drop of this compound is placed onto the crystal. Good contact is essential for a strong, high-quality signal.
-
Data Acquisition & Cleaning: The spectrum is collected. After analysis, the crystal must be cleaned meticulously to prevent cross-contamination of subsequent samples. [2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: If IR tells us about the functional groups, NMR reveals the complete carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR are complementary. ¹H NMR provides detailed information about the electronic environment, count, and connectivity of protons, while ¹³C NMR confirms the number and type of carbon atoms in the molecule. The use of a standard deuterated solvent like Chloroform-d (CDCl₃) is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak. [4] ¹H NMR Spectral Data Interpretation (Predicted in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-Ar | ~7.20 - 7.40 | Multiplet (m) | 5H | Protons on the phenyl ring typically resonate in this region. |
| H-1 | ~3.85 | Triplet (t) | 1H | The benzylic proton is deshielded by both the phenyl ring and the nitrogen atom. It is coupled to the adjacent CH₂ group (H-2). |
| H-2 | ~1.65 - 1.80 | Multiplet (m) | 2H | Methylene protons adjacent to the chiral center. |
| NH₂ | ~1.50 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is variable and concentration-dependent; they often appear as a broad signal and can be exchanged with D₂O. [5][6] |
| H-3 | ~1.30 - 1.45 | Multiplet (m) | 2H | Methylene protons further down the alkyl chain. |
| H-4 | ~0.90 | Triplet (t) | 3H | The terminal methyl group protons, coupled to the adjacent CH₂ group (H-3). |
¹³C NMR Spectral Data Interpretation (Predicted in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| C-ipso | ~145 | The aromatic carbon directly attached to the alkyl chain (quaternary). |
| C-ortho, C-meta, C-para | ~126 - 129 | Aromatic carbons. Due to symmetry, para and two ortho/meta carbons may overlap or be very close. |
| C-1 | ~55 | The benzylic carbon attached to the nitrogen atom. |
| C-2 | ~38 | Aliphatic carbon adjacent to the benzylic center. |
| C-3 | ~20 | Aliphatic carbon in the middle of the butyl chain. |
| C-4 | ~14 | The terminal methyl carbon. |
Trustworthiness: A Self-Validating Protocol for NMR Analysis
The integrity of NMR data relies on proper sample preparation and the use of an internal standard.
Caption: Workflow for NMR sample preparation and analysis.
-
Solvent Choice (Causality): A deuterated solvent (e.g., CDCl₃) is essential to avoid a massive, overwhelming solvent signal in the ¹H NMR spectrum. The residual proton signal of the solvent (CHCl₃ at δ 7.26 ppm) is also used for secondary referencing. [4][7]2. Internal Standard (Validation): Tetramethylsilane (TMS) is added as the primary internal reference. It is chemically inert, volatile (easily removed), and produces a single sharp singlet at 0 ppm, away from most other organic signals. All chemical shifts are measured relative to this universal standard, ensuring data is comparable across different instruments and laboratories. [8]3. D₂O Exchange (Validation): A key validation step for identifying N-H (or O-H) protons is the "D₂O shake." [6]A drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the ¹H spectrum is re-acquired. The labile amine protons exchange with deuterium (NH₂ -> ND₂). Since deuterium is not observed in ¹H NMR, the broad singlet assigned to the NH₂ protons will disappear, definitively confirming its identity. [5]
Mass Spectrometry: Determining Mass and Fragmentation
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural information based on its fragmentation pattern. For this compound, we employ Electron Ionization (EI), a hard ionization technique that induces characteristic fragmentation.
The Nitrogen Rule (Validation): A foundational principle in mass spectrometry states that a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. [5]this compound (C₁₀H₁₅N) has one nitrogen atom and a molecular weight of 149 Da. The observation of a molecular ion peak (M⁺) at m/z 149 immediately validates the presence of an odd number of nitrogens.
Interpreting the EI Mass Spectrum:
The primary fragmentation pathway for aliphatic amines is α-cleavage, where the bond adjacent to the C-N bond is broken. This cleavage is favored because it results in a stable, resonance-stabilized iminium cation. [9][10][11]
Caption: Dominant α-cleavage fragmentation of this compound.
| m/z | Proposed Fragment | Relative Intensity | Rationale |
| 149 | [C₁₀H₁₅N]⁺ | Moderate | Molecular Ion (M⁺) . Its presence at an odd mass confirms the Nitrogen Rule. |
| 106 | [C₆H₅CH=NH₂]⁺ | High (Base Peak) | α-cleavage. Loss of the propyl radical (•C₃H₇, 43 Da) from the molecular ion. This is the most favored fragmentation, leading to a stable, resonance-stabilized benzylic iminium cation. |
| 91 | [C₇H₇]⁺ | Moderate | Tropylium ion. A common fragment in compounds containing a benzyl group, formed via rearrangement. |
| 77 | [C₆H₅]⁺ | Low | Phenyl cation, resulting from cleavage of the bond to the ring. |
Conclusion: A Synergistic Approach to Structural Verification
The spectroscopic analysis of this compound serves as a paradigm for modern chemical characterization. No single technique provides the complete picture. Instead, a logical and synergistic workflow delivers an unambiguous structural assignment:
-
IR Spectroscopy rapidly confirmed the presence of a primary amine (-NH₂) and an aromatic ring, the key functional groups.
-
NMR Spectroscopy meticulously mapped the entire C-H framework, confirming the 1-phenylbutan connectivity and providing stereochemical insights at the chiral center.
-
Mass Spectrometry verified the molecular weight, confirmed the presence of nitrogen via the Nitrogen Rule, and revealed a fragmentation pattern dominated by α-cleavage, perfectly consistent with the assigned structure.
This integrated approach, where each protocol is designed to be self-validating, provides the high degree of confidence required by researchers, scientists, and drug development professionals. The data presented herein forms a reliable benchmark for the identification and quality assessment of this compound.
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A Technical Guide to the Theoretical Conformational Analysis of 1-Phenylbutan-1-amine
For Distribution: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylbutan-1-amine is a chiral amine whose conformational landscape is critical for its interaction with biological targets and its utility as a synthetic building block. This guide provides a comprehensive, in-depth protocol for the theoretical conformational analysis of this compound using a multi-level computational chemistry approach. We detail a workflow that begins with an efficient exploration of the conformational space using molecular mechanics, followed by high-accuracy refinement using Density Functional Theory (DFT). The causality behind each methodological choice is explained, ensuring that the described protocols are robust and self-validating. This document is intended to serve as a practical guide for researchers in computational chemistry and drug discovery, providing both the theoretical underpinnings and step-by-step instructions for a rigorous conformational analysis.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its chemical and physical properties, including its reactivity and biological activity. For flexible molecules like this compound[1][2][3][4], which possesses multiple rotatable single bonds, a multitude of conformations are accessible at room temperature. Understanding the relative stabilities of these conformers and the energy barriers separating them is paramount for predicting molecular behavior. Conformational analysis, therefore, is a cornerstone of modern chemical research, particularly in fields like medicinal chemistry and materials science[5].
This guide outlines a robust computational workflow to identify the low-energy conformers of this compound. The approach leverages the strengths of different computational methods: the speed of Molecular Mechanics (MM) for an initial broad search of the conformational space, and the accuracy of Density Functional Theory (DFT) for refining the geometries and energies of the most promising candidates.[6][7]
Theoretical & Methodological Framework
A successful conformational analysis hinges on a systematic and computationally sound strategy. The vastness of a molecule's conformational space necessitates a multi-tiered approach to efficiently identify all significant local minima on the potential energy surface (PES).[8]
The Rationale for a Multi-Level Approach
Directly exploring the entire PES of a flexible molecule with high-level quantum mechanics (QM) methods is computationally prohibitive. Therefore, a common and effective strategy is to use a computationally inexpensive method to generate a large number of potential conformations, which are then subjected to more accurate, but costly, QM calculations.[6][7]
-
Molecular Mechanics (MM) Conformational Search: This initial step utilizes classical force fields to rapidly calculate the potential energy of a molecule as a function of its geometry. Force fields like MMFF94 (Merck Molecular Force Field 94) are well-suited for organic molecules and provide a good balance of speed and accuracy for an initial exploration.[9][10][11][12] This broad search is crucial to avoid missing potentially important, low-energy conformers.
-
Quantum Mechanics (QM) Refinement: The low-energy conformers identified by the MM search are then re-optimized using a more rigorous QM method. Density Functional Theory (DFT) is a popular choice as it provides a good compromise between accuracy and computational cost for medium-sized organic molecules.[13] This step is essential for obtaining reliable relative energies and accurate geometric parameters.
-
Vibrational Frequency Analysis: Following QM optimization, a frequency calculation is performed. This serves two critical purposes:
-
Verification of Minima: It confirms that the optimized structure is a true energy minimum on the PES, characterized by the absence of imaginary frequencies.[14][15][16][17]
-
Thermochemical Data: It allows for the calculation of zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are necessary to compute the Gibbs free energy of each conformer.[14]
-
Key Rotatable Bonds in this compound
The conformational flexibility of this compound primarily arises from the rotation around three key single bonds, as depicted below. The dihedral angles associated with these bonds (τ1, τ2, and τ3) will be the primary coordinates explored during the conformational search.
Caption: Key rotatable bonds in this compound.
Detailed Computational Protocol
This section provides a step-by-step methodology for the conformational analysis of this compound. Software packages like Gaussian, GAMESS, or Spartan can be used to perform these calculations.[18][19][20]
Step 1: Initial 3D Structure Generation
-
Build the Molecule: Construct the 3D structure of this compound using a molecular builder such as GaussView or Avogadro.
-
Initial Cleaning: Perform a preliminary geometry optimization using a universal force field (UFF) or MMFF94 to obtain a reasonable starting geometry.
Step 2: Molecular Mechanics Conformational Search
Objective: To broadly explore the conformational space and identify a set of low-energy conformers.
-
Method: Employ a systematic or stochastic conformational search algorithm.
-
Force Field: Select the MMFF94 force field, which is well-parameterized for organic molecules.[12]
-
Energy Window: Set an energy window (e.g., 10-20 kcal/mol) above the global minimum found during the search. All conformers within this window will be saved for the next step.
-
Output: A collection of unique conformers, ranked by their MMFF94 energies.
Step 3: DFT Geometry Optimization
Objective: To refine the geometries and energies of the MM-derived conformers using a more accurate method.
-
Select Conformers: Choose the unique conformers from the MM search that fall within a specified energy window (e.g., 5-10 kcal/mol) of the lowest energy structure.
-
Level of Theory: Perform geometry optimizations using a DFT functional and basis set. A good starting point for molecules of this type is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.[6][13][21][22][23]
-
Solvation Model (Optional): If the conformational preferences in a specific solvent are of interest, an implicit solvation model like the Polarizable Continuum Model (PCM) can be included in the calculation.
-
Input File Example (Gaussian):
Step 4: Vibrational Frequency Analysis
Objective: To verify the nature of the stationary points and to calculate thermochemical properties.
-
Method: Perform a frequency calculation at the same level of theory used for the geometry optimization (e.g., B3LYP/6-31G(d)).[14][16][17]
-
Verification: Check the output for imaginary frequencies. A true minimum will have zero imaginary frequencies. If one imaginary frequency is present, the structure is a transition state, not a stable conformer.
-
Thermochemistry: Extract the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy corrections from the output.[14]
-
Input File Example (Gaussian):
Step 5: Analysis of Results
-
Calculate Relative Energies: For each confirmed conformer, calculate the relative electronic energy (ΔE), relative enthalpy (ΔH), and relative Gibbs free energy (ΔG) with respect to the most stable conformer.
-
Boltzmann Population Analysis: Calculate the expected population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation based on their relative Gibbs free energies (ΔG).[24][25][26][27]
-
Population of conformer i (%): (exp(-ΔGi / RT) / Σexp(-ΔGj / RT)) * 100
-
-
Geometric Analysis: Analyze the key dihedral angles (τ1, τ2, τ3) and identify any significant intramolecular interactions, such as hydrogen bonds or steric clashes, that contribute to the stability of the conformers.[28][29]
Caption: Computational workflow for conformational analysis.
Data Presentation and Interpretation
The final results of the conformational analysis should be presented in a clear and concise manner. A table summarizing the key data for the most stable conformers is highly recommended.
Tabulated Results
Below is a template for presenting the results for the stable conformers of this compound found within a certain energy threshold (e.g., 3 kcal/mol).
| Conformer ID | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Population (%) at 298.15 K | τ1 (N-Cα) (°) | τ2 (Cα-C1) (°) | τ3 (Cα-Cβ) (°) |
| 1 | 0.00 | 0.00 | 0.00 | XX.X | Value | Value | Value |
| 2 | X.XX | X.XX | X.XX | XX.X | Value | Value | Value |
| 3 | X.XX | X.XX | X.XX | XX.X | Value | Value | Value |
| ... | ... | ... | ... | ... | ... | ... | ... |
Discussion of Results
The analysis of the results should focus on the structural features that dictate the relative stabilities of the conformers. For this compound, key points to discuss would include:
-
Steric Hindrance: The steric repulsion between the phenyl group, the butyl chain, and the amine group will be a major factor in determining the preferred conformations.
-
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amine group's hydrogen atoms and the π-system of the phenyl ring should be investigated as a potential stabilizing interaction.
-
Gauche vs. Anti Conformations: The arrangement of the butyl chain (e.g., anti vs. gauche conformations around the Cα-Cβ bond) will significantly influence the overall energy.
Conclusion
This guide has presented a detailed, multi-level computational protocol for the thorough conformational analysis of this compound. By combining the efficiency of molecular mechanics for initial exploration with the accuracy of Density Functional Theory for refinement and validation, this workflow provides a reliable and robust method for identifying the energetically accessible conformations of flexible molecules. The insights gained from such an analysis are invaluable for understanding the structure-property relationships that govern the behavior of molecules in chemical and biological systems. Adherence to this self-validating protocol, including the crucial step of vibrational frequency analysis, ensures the scientific integrity of the computational results.
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An In-Depth Technical Guide to 1-Phenylbutan-1-amine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-phenylbutan-1-amine, a chiral amine of significant interest in organic synthesis and medicinal chemistry. The guide delves into the historical context of its discovery, tracing its probable origins to the foundational Leuckart reaction. It further explores modern synthetic methodologies, including classical reductive amination and advanced stereoselective biocatalytic approaches. A detailed examination of its analytical characterization, including spectroscopic data, is presented. Furthermore, this guide highlights the critical role of this compound as a key building block in the synthesis of prominent active pharmaceutical ingredients (APIs), such as the antidiabetic drug Repaglinide and novel antibiotics targeting Methicillin-Resistant Staphylococcus aureus (MRSA). Safety, pharmacological, and toxicological aspects are also discussed to provide a complete profile of this versatile molecule.
Introduction
This compound, also known as α-ethylphenethylamine, is a primary amine with a chiral center at the carbon atom bonded to the phenyl and amino groups. Its structure is characterized by a butyl chain with a phenyl group and an amino group at the first position. This seemingly simple molecule has garnered considerable attention in the scientific community, particularly in the fields of synthetic organic chemistry and drug discovery. Its importance lies in its utility as a versatile chiral synthon, a building block that can be used to construct more complex, stereochemically defined molecules. The presence of the chiral center is of paramount importance, as the biological activity of many pharmaceuticals is dependent on their specific three-dimensional arrangement.
This guide aims to provide a detailed and authoritative resource on this compound, covering its journey from its likely early synthesis to its current applications in cutting-edge drug development.
Discovery and Historical Context
While a definitive first report of the synthesis of this compound is not readily apparent in a singular seminal publication, its discovery can be contextualized within the broader development of amine synthesis in the late 19th century. The Leuckart reaction , first described by Rudolf Leuckart in 1885, stands as a foundational method for the reductive amination of aldehydes and ketones.[1][2] This reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, provided a direct route to amines from carbonyl compounds.[2] Given that 1-phenylbutan-1-one (butyrophenone) is a readily accessible starting material, it is highly probable that this compound was first synthesized via the Leuckart reaction or a similar early reductive amination method.[3]
The work of A.W. Ingersoll and his colleagues in the 1930s significantly improved and popularized the Leuckart reaction for the synthesis of a variety of α-phenethylamines, further solidifying this pathway as a key historical method for accessing compounds of this class.[2][4]
Synthetic Methodologies
The synthesis of this compound can be achieved through several routes, ranging from classical chemical methods to modern, highly selective biocatalytic processes. The choice of method often depends on the desired scale, stereochemical purity, and environmental considerations.
Reductive Amination of 1-Phenylbutan-1-one (Butyrophenone)
Reductive amination remains a cornerstone for the synthesis of this compound. This one-pot reaction involves the reaction of 1-phenylbutan-1-one with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent.
-
Leuckart-Wallach Reaction: This classical method employs formic acid or its derivatives as the reducing agent. The reaction proceeds through an intermediate imine, which is then reduced in situ.[2]
-
Catalytic Hydrogenation: A cleaner and more modern approach involves the use of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), under a hydrogen atmosphere.
-
Hydride Reducing Agents: Reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for the reductive amination of ketones under milder conditions.
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An In-Depth Technical Guide to 1-Phenylbutan-1-amine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylbutan-1-amine is a primary amine that serves as a critical chiral building block in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a phenyl group and a butylamine chain with a stereocenter at the benzylic position, makes it a valuable intermediate for the synthesis of complex, high-value molecules. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis via reductive amination, purification and characterization protocols, and its significant role in drug development, exemplified by its use in the synthesis of the antidiabetic drug Repaglinide.
Part 1: Core Chemical Identity and Properties
Chemical Structure and Identification
This compound is a chiral compound existing as a racemic mixture and as individual (R) and (S) enantiomers. The accurate identification of this compound is paramount for its application in stereospecific syntheses.
Molecular Structure:
Caption: Molecular structure of this compound, with the chiral center indicated by an asterisk.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [2] |
| CAS Number (Racemate) | 2941-19-7 | [1] |
| CAS Number (R)-enantiomer | 6150-01-2 | [2] |
| CAS Number (S)-enantiomer | 3789-60-4 | [3] |
Part 2: Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the reductive amination of butyrophenone (1-phenylbutan-1-one).[4] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by its reduction to the corresponding amine.[5][6]
Synthesis via Reductive Amination of Butyrophenone
This protocol details a general laboratory-scale synthesis. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is often favored due to its selectivity for the protonated imine over the ketone starting material, especially under mildly acidic conditions.[5][6]
Reaction Scheme:
Caption: General workflow for the synthesis of this compound via reductive amination.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve butyrophenone (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (typically 5-10 equivalents).
-
pH Adjustment: Adjust the pH of the mixture to a mildly acidic range (pH 6-7) using a suitable acid like acetic acid. This is crucial for efficient imine formation.
-
Reducing Agent Addition: Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise to the reaction mixture. The temperature should be monitored and maintained, typically at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Quench the reaction by carefully adding a dilute aqueous acid (e.g., 1M HCl) until the effervescence ceases.
-
Wash the aqueous layer with an organic solvent like diethyl ether or dichloromethane to remove any unreacted ketone.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12 to deprotonate the amine.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification
The crude product often requires purification to remove residual starting materials and by-products. Flash column chromatography is a common and effective method.
Flash Column Chromatography Protocol:
-
Stationary Phase: Silica gel is typically used. For basic amines, it is often beneficial to use silica gel that has been pre-treated with a small amount of a tertiary amine like triethylamine (e.g., by incorporating 0.5-1% triethylamine in the eluent) to prevent tailing and improve separation.[7][8]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a common starting point. A typical gradient could be from 0% to 20% ethyl acetate in hexanes. The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of approximately 0.2-0.3 for the desired product.[9]
-
Procedure:
-
Pack the column with silica gel in the chosen eluent.
-
Dissolve the crude amine in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Part 3: Chiral Resolution of Enantiomers
For applications in asymmetric synthesis, the separation of the racemic mixture into its individual enantiomers is essential. Diastereomeric salt formation followed by fractional crystallization is a classical and widely used method for this purpose.[10][11]
Principle: The racemic amine is reacted with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts, which have different physical properties, including solubility.[12] This difference in solubility allows for their separation by crystallization.
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Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of 1-Phenylbutan-1-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-phenylbutan-1-amine, a primary amine with significant applications in pharmaceutical synthesis and chemical research. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework grounded in fundamental principles of organic chemistry and supported by data from analogous structures. We present a detailed examination of the physicochemical properties of this compound and their influence on its behavior in various organic solvent systems. Furthermore, this guide furnishes detailed, step-by-step experimental protocols for the empirical determination of both qualitative and quantitative solubility, empowering researchers to generate precise data for their specific applications. This work is intended to serve as a vital resource for scientists and drug development professionals, enabling informed solvent selection, process optimization, and the advancement of research endeavors involving this compound.
Introduction: The Significance of this compound
This compound is a chiral primary amine that serves as a valuable building block in the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients (APIs). Its structure, comprising a phenyl group, a butyl chain, and a primary amine, imparts a unique combination of hydrophobic and hydrophilic properties, which in turn dictates its solubility profile. A thorough understanding of its solubility in organic solvents is paramount for a multitude of applications, including:
-
Reaction Media Selection: Optimizing reaction kinetics and yield by ensuring the homogeneity of reactants.
-
Purification and Crystallization: Developing efficient processes for isolating and purifying the target compound.
-
Formulation Development: Creating stable and effective formulations for drug delivery and other applications.
-
Analytical Method Development: Selecting appropriate solvents for techniques such as chromatography and spectroscopy.
This guide will systematically explore the factors governing the solubility of this compound and provide the necessary tools for its empirical determination.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | [1][2] |
| Molecular Weight | 149.23 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 123-124 °C at 17 mm Hg | [3] |
| Density | 0.944 g/mL at 25 °C | [3] |
| pKa of Conjugate Acid | ~9-10 (estimated) | |
| Calculated LogP | 2.1 | [1][2] |
The presence of the -NH₂ group allows for hydrogen bonding, while the phenyl ring and butyl chain contribute to its nonpolar character. The calculated LogP value of 2.1 indicates a moderate lipophilicity, suggesting a preference for organic solvents over water.[1][2]
Theoretical Framework: The Principles of Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions.
Caption: Intermolecular forces governing the dissolution process.
For this compound, the key interactions are:
-
Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be good solvents.
-
Dipole-Dipole Interactions: The polar C-N bond contributes to the molecule's dipole moment, allowing for favorable interactions with other polar molecules.
-
Van der Waals Forces (London Dispersion Forces): The phenyl ring and the butyl chain provide a significant nonpolar surface area, leading to dispersion forces. These forces are crucial for solubility in nonpolar solvents.
Predictive Solubility of this compound in Common Organic Solvents
Based on the principles outlined above and data from structurally similar compounds such as benzylamine and phenethylamine, we can predict the solubility of this compound in a range of organic solvents.[4][5][6][7][8][9][10][11][12][13] This table provides a qualitative prediction of solubility at ambient temperature.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the amine and hydroxyl groups. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Favorable dipole-dipole interactions. Acetone is a very good solvent for benzylamine.[6] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Diethyl ether is a good solvent for benzylamine and phenethylamine.[4][7] The ether oxygen can act as a hydrogen bond acceptor. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity and ability to interact with both polar and nonpolar parts of the molecule. Benzylamine is soluble in chloroform.[4] |
| Aromatic Hydrocarbons | Toluene, Benzene | High | The phenyl group of this compound has strong affinity for aromatic solvents through π-π stacking. Benzylamine is soluble in benzene.[4][6] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate to Low | Solubility will be driven by van der Waals forces. The polar amine group will limit miscibility. |
Experimental Protocols for Solubility Determination
It is imperative for researchers to empirically determine the solubility of this compound in their specific solvent systems. The following protocols provide standardized methods for both qualitative and quantitative assessment.
Qualitative Solubility/Miscibility Assessment
This rapid method determines if the compound is miscible, partially miscible, or immiscible in a given solvent at a specific concentration.
Materials:
-
This compound
-
Solvent of interest
-
Small glass vials (e.g., 2 mL) with caps
-
Calibrated pipettes
Procedure:
-
Add 1.0 mL of the solvent to a clean, dry vial.
-
Add 0.1 mL of this compound to the vial.
-
Cap the vial and vortex or shake vigorously for 30 seconds.
-
Allow the vial to stand undisturbed for 5 minutes.
-
Observe the solution for clarity, the presence of a single phase, or the formation of two distinct layers.
-
Record the observation as "Miscible," "Partially Miscible," or "Immiscible."
Caption: Workflow for qualitative solubility assessment.
Quantitative Equilibrium Solubility Determination
This method provides a precise measurement of the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Scintillation vials or other sealable glass containers
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial (e.g., 200 mg in 5 mL). An excess of the amine should be visible as a separate phase.
-
-
Equilibration:
-
Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
Allow the vial to stand at the same temperature for at least 2 hours to allow the undissolved amine to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved micro-droplets.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Analysis:
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature (often expressed in mg/mL or mol/L).
-
Caption: Workflow for quantitative equilibrium solubility determination.
Safety Considerations
This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety and handling information before commencing any experimental work.
Conclusion
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A Technical Guide to Quantum Chemical Calculations for 1-Phenylbutan-1-amine: From First Principles to Pharmacological Insight
Abstract: 1-Phenylbutan-1-amine is a primary amine featuring a chiral center and a phenylalkylamine scaffold, a common motif in pharmacologically active compounds.[1][2] This guide provides a comprehensive, in-depth protocol for leveraging quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this molecule. Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices. We will detail a complete computational workflow using Density Functional Theory (DFT), from initial structure optimization to the analysis of molecular orbitals and simulated spectra, thereby providing a robust framework for in silico drug discovery and molecular characterization.
Introduction: The Significance of this compound
This compound (C₁₀H₁₅N) is a versatile chemical intermediate and a structural analog of several psychoactive compounds, including amphetamine.[2][3] Its molecular architecture, comprising a phenyl ring, a flexible butyl chain, and a primary amine group, makes it an important building block in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1] The presence of a chiral center at the first carbon of the butyl chain means it exists as (R)- and (S)-enantiomers, which can exhibit different biological activities.[4][5]
Why Quantum Chemistry?
Understanding the three-dimensional structure, electronic charge distribution, and reactivity of this compound is paramount for predicting its behavior in biological systems. Quantum chemical calculations offer a powerful, non-experimental route to:
-
Determine the most stable 3D conformation.
-
Analyze the electronic landscape (e.g., where the molecule is susceptible to electrophilic or nucleophilic attack).
-
Predict spectroscopic signatures (IR, NMR) to aid in experimental characterization.
-
Calculate properties that are crucial for drug design, such as binding affinity and reactivity.[6][7]
This guide will focus on Density Functional Theory (DFT), a widely used quantum mechanical method that provides a favorable balance between computational cost and accuracy for organic molecules of this size.[8]
Theoretical Foundations: Selecting the Right Computational Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the choice of the theoretical method and the basis set. This choice is not arbitrary; it is guided by the chemical nature of the molecule and the properties being investigated.
The Workhorse: Density Functional Theory (DFT)
Instead of solving the complex many-body Schrödinger equation directly, DFT focuses on the electron density as the primary variable.[9] This approach has become the workhorse of modern computational chemistry for its efficiency and reliability.
Causality Behind Method Selection: The B3LYP Functional and 6-31G(d,p) Basis Set
For a molecule like this compound, a well-established and validated combination is the B3LYP functional with the 6-31G(d,p) basis set .
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional, meaning it mixes a portion of exact Hartree-Fock exchange with exchange and correlation functionals from DFT.[10] This hybrid nature often corrects for some of the inherent limitations of pure DFT functionals, providing excellent descriptions of molecular geometries and energies for a wide range of organic compounds.[11][12][13] It represents a "gold standard" for routine calculations on small to medium-sized organic molecules.
-
6-31G(d,p) (Pople-style basis set): This notation describes how atomic orbitals are represented mathematically.
-
6-31G: This is a "split-valence" basis set. It uses six primitive Gaussian functions to describe the core atomic orbitals and splits the valence orbitals into two functions (one described by three primitives, the other by one). This provides flexibility for describing chemical bonds.
-
(d,p): These are polarization functions . The (d) adds d-type orbitals to heavy (non-hydrogen) atoms, and the (p) adds p-type orbitals to hydrogen atoms. These functions are crucial for accurately describing the anisotropic (non-spherical) nature of electron density in chemical bonds and are essential for molecules with heteroatoms like nitrogen.[11][12] Their inclusion significantly improves the accuracy of calculated geometries and energies.[13]
-
This combination, B3LYP/6-31G(d,p), offers a robust and computationally efficient starting point that has been extensively benchmarked for organic molecules containing C, H, N, and O.[11][12]
A Validating Protocol: The Computational Workflow
The following protocol is designed to be a self-validating system. Each step builds upon the previous one, with checks to ensure the physical and chemical realism of the results.
Step 1: Geometry Optimization
The first and most critical step is to find the lowest energy conformation of the molecule.
-
Input Structure: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Calculation Setup: Specify the B3LYP functional and 6-31G(d,p) basis set. The calculation keyword is typically Opt (for Optimization).[8]
-
Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA). The software will iteratively adjust the bond lengths, angles, and dihedral angles to minimize the total energy of the system.
Step 2: Frequency Calculation (Self-Validation)
After optimization, a frequency calculation must be performed on the optimized geometry. This step is crucial for two reasons:
-
Verification of Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates a saddle point (a transition state), meaning the structure is not a stable conformer and requires further optimization.
-
Thermochemical Data: The calculation yields zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy. It also predicts the molecule's infrared (IR) spectrum.
The calculation keyword is typically Freq.[8]
Step 3: Analysis of Electronic Properties
With a validated stable structure, we can now probe its electronic characteristics.
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, e.g., around the nitrogen atom's lone pair), while blue regions indicate positive potential (electron-poor areas). The MEP is invaluable for predicting sites of non-covalent interactions, which are critical for drug-receptor binding.
Step 4: Spectroscopic Simulation
To connect the computational results with experimental data, we can simulate spectra.
-
IR Spectrum: The frequencies and intensities are a direct output of the Freq calculation. These can be compared with experimental FTIR spectra for structural validation.
-
NMR Spectrum: Further calculations (e.g., using the GIAO method) can predict the ¹H and ¹³C NMR chemical shifts. This is a powerful tool for confirming the molecular structure.
Workflow Diagram
Below is a visualization of the computational protocol, illustrating the logical flow from initial structure to final analysis.
Caption: A flowchart of the quantum chemical calculation workflow.
Expected Results and Data Presentation
The calculations described will yield a wealth of quantitative data. Presenting this information in a structured format is crucial for interpretation and comparison.
Structural and Energetic Data
The primary outputs from the optimization and frequency calculations are the geometric parameters and energies.
Table 1: Calculated Properties for this compound at B3LYP/6-31G(d,p) Level
| Property | Calculated Value | Unit |
| Total Electronic Energy | Value from output | Hartrees |
| Zero-Point Correction Energy | Value from output | Hartrees |
| Gibbs Free Energy | Value from output | Hartrees |
| Dipole Moment | Value from output | Debye |
| HOMO Energy | Value from output | eV |
| LUMO Energy | Value from output | eV |
| HOMO-LUMO Gap | Calculated difference | eV |
Key Geometric Parameters
Specific bond lengths and angles provide insight into the molecular structure. For this compound, key parameters include the C-N bond length and the angles around the chiral carbon.
Table 2: Selected Optimized Geometric Parameters
| Parameter | Atoms Involved | Calculated Value | Unit |
| C-N Bond Length | C(alpha)-N | Value from output | Ångströms |
| C-C-N Bond Angle | C(beta)-C(alpha)-N | Value from output | Degrees |
| H-N-H Bond Angle | H-N-H | Value from output | Degrees |
Advanced Applications in Drug Development
The foundational data derived from these calculations serve as a launchpad for more advanced computational studies relevant to drug discovery.[6]
-
Pharmacophore Modeling: The calculated MEP and the location of the amine group can help define a pharmacophore model, identifying the essential features for biological activity.
-
Molecular Docking: The optimized, low-energy 3D structure is the ideal input for molecular docking simulations to predict how the molecule might bind to a protein target.
-
QSAR Studies: Calculated properties like HOMO/LUMO energies, dipole moment, and polarizability can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related analogs.
Logical Relationship Diagram
This diagram illustrates how the fundamental calculated properties inform advanced drug discovery applications.
Caption: Relationship between core calculations and drug discovery.
Conclusion
This guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of this compound using DFT. By adhering to this protocol, researchers can obtain reliable data on the molecule's structural, electronic, and spectroscopic properties. This information not only provides fundamental molecular insights but also serves as a critical foundation for advanced computational techniques in modern drug discovery, ultimately accelerating the journey from molecular concept to therapeutic reality.
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Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]
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PubChem. (n.d.). (S)-1-Phenylbutylamine. National Center for Biotechnology Information. Retrieved from [Link][5]
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Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]
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Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
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Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. [Link]
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dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. [Link][6]
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Tirado-Rives, J., & Jorgensen, W. L. (2006). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 2(5), 1429-1437. [Link][11][12][13]
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An In-Depth Technical Guide to the Synthesis of 1-Phenylbutan-1-amine via Reductive Amination
This guide provides a comprehensive overview of the synthesis of 1-phenylbutan-1-amine, a valuable building block in pharmaceutical and chemical research.[1][2] We will delve into the core principles of reductive amination, offering a detailed examination of two prominent synthetic routes: the Leuckart reaction and a direct reductive amination using sodium borohydride. This document is intended for researchers, scientists, and professionals in drug development, providing not only procedural details but also the underlying chemical logic and practical insights to ensure successful synthesis.
Introduction: The Significance of this compound and Reductive Amination
This compound is a primary amine featuring a chiral center, making it a crucial intermediate in the synthesis of various biologically active molecules. Its derivatives are explored in diverse therapeutic areas, highlighting the importance of robust and efficient synthetic methods for its preparation.
Reductive amination stands as a cornerstone of C-N bond formation in modern organic synthesis. This powerful transformation converts a carbonyl group (from an aldehyde or ketone) into an amine through an imine intermediate.[3] The in-situ formation and subsequent reduction of the imine in a one-pot fashion make it an atom-economical and often preferred method for amine synthesis.[3] Key advantages include the avoidance of harsh alkylating agents and the ability to control the degree of alkylation on the nitrogen atom.[3]
This guide will focus on the synthesis of this compound from the readily available starting material, butyrophenone.
Synthetic Pathways to this compound
Two primary methodologies for the reductive amination of butyrophenone to this compound will be discussed: the classic Leuckart reaction and a direct amination employing a borohydride reducing agent.
The Leuckart Reaction: A Classic Approach
The Leuckart reaction is a well-established method for the reductive amination of aldehydes and ketones, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent.[4][5] The reaction typically requires elevated temperatures to drive the formation of the intermediate N-formyl amine, which is then hydrolyzed to yield the desired primary amine.[5]
Mechanism of the Leuckart Reaction:
The reaction proceeds through several key steps:
-
Imine Formation: Ammonia, generated from the decomposition of ammonium formate, reacts with the carbonyl group of butyrophenone to form an iminium ion.[4]
-
Reduction: The iminium ion is then reduced by a hydride transfer from formate, which is also generated from ammonium formate.[4]
-
Formamide Formation and Hydrolysis: The resulting primary amine can react with formic acid to produce a formamide intermediate. This intermediate is subsequently hydrolyzed under acidic conditions during the workup to yield the final primary amine.[5]
Reaction Mechanism: Leuckart Reaction
Caption: Mechanism of the Leuckart Reaction for this compound Synthesis.
Direct Reductive Amination with Sodium Borohydride
A more contemporary approach involves the direct reductive amination of butyrophenone using a milder reducing agent, such as sodium borohydride, in the presence of an ammonia source like ammonium acetate. This method often proceeds under less harsh conditions than the Leuckart reaction.
Causality in Reagent Selection:
-
Ammonium Acetate as Ammonia Source: Ammonium acetate serves as a convenient and readily available source of ammonia in situ. The acetate counter-ion is weakly basic and generally does not interfere with the reaction.
-
Sodium Borohydride as Reducing Agent: Sodium borohydride (NaBH₄) is a selective reducing agent that is capable of reducing the imine intermediate to the amine.[6] It is important to control the reaction conditions, as NaBH₄ can also reduce the starting ketone, although typically at a slower rate than the imine.[6] The reduction is often performed after allowing sufficient time for imine formation.[6]
Reaction Mechanism: Direct Reductive Amination
Caption: Experimental Workflow for the Leuckart Synthesis of this compound.
Protocol 2: Synthesis via Direct Reductive Amination with Sodium Borohydride
This protocol offers a milder alternative to the Leuckart reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Butyrophenone | 148.20 | 7.41 g | 0.05 |
| Ammonium Acetate | 77.08 | 19.27 g | 0.25 |
| Methanol | - | 100 mL | - |
| Sodium Borohydride | 37.83 | 2.84 g | 0.075 |
| 2M HCl | - | As needed | - |
| 4M NaOH | - | As needed | - |
| Dichloromethane | - | For extraction | - |
| Anhydrous Magnesium Sulfate | - | For drying | - |
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve butyrophenone and a large excess of ammonium acetate in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 20°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.
-
Work-up:
-
Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and wash with dichloromethane to remove any unreacted starting material or alcohol byproduct.
-
Make the aqueous layer basic (pH > 12) by the addition of 4M NaOH.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be further purified by vacuum distillation as described in Protocol 1.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton (CH-NH₂), the methylene and methyl groups of the butyl chain, and a broad singlet for the amine protons. Based on a structurally similar compound, 2-amino-4-phenylbutane, the aromatic protons would appear in the range of 7.1-7.4 ppm. The benzylic proton would likely be a triplet around 4.0 ppm. The alkyl protons would appear further upfield, and the NH₂ protons would be a broad signal that can exchange with D₂O. [7]* ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon attached to the nitrogen, and the carbons of the butyl chain.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reagent-Specific Hazards:
-
Butyrophenone: Combustible liquid. [8]May cause skin and eye irritation.
-
Ammonium Formate/Ammonium Acetate: May cause irritation to the skin, eyes, and respiratory tract. [6]* Sodium Borohydride: Flammable solid. [9]Reacts violently with water to produce flammable hydrogen gas. [9]Causes severe skin and eye burns. [9]* Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
This compound: Corrosive. Causes severe skin burns and eye damage. [10]Harmful if swallowed.
Waste Disposal:
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench any unreacted sodium borohydride carefully with a protic solvent (e.g., isopropanol) before disposal.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound via two effective reductive amination strategies. The choice between the Leuckart reaction and the direct borohydride reduction will depend on the available equipment, desired reaction conditions, and scale of the synthesis. By carefully following the outlined protocols and adhering to the safety precautions, researchers can confidently and efficiently prepare this valuable synthetic intermediate for their research and development endeavors.
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Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction | Request PDF. Retrieved from [Link]
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-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-phenylbutan-1-one. Retrieved from [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-1-Phenylbutylamine. PubChem Compound Database. Retrieved from [Link]
-
Scribd. (n.d.). Leuckart Reaction | PDF | Amine. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
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An In-Depth Technical Guide to the Synthesis of 1-Phenylbutan-1-amine via Grignard Reaction
Abstract
Primary amines are foundational scaffolds in a vast array of biologically active molecules and pharmaceutical agents. Among these, 1-Phenylbutan-1-amine serves as a crucial chiral building block. This guide provides a comprehensive, in-depth protocol for its synthesis, leveraging the power and versatility of the Grignard reaction. The chosen synthetic strategy involves the nucleophilic addition of a propyl-based organometallic reagent to an imine derived from benzaldehyde. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, critical process parameters, and the scientific rationale behind each experimental choice. It is designed to equip researchers with the expertise to not only replicate this synthesis but also to adapt and troubleshoot organometallic additions in their own drug discovery and development workflows.
Strategic Overview: The Grignard Approach to Primary Amines
The direct synthesis of primary amines using Grignard reagents presents a classic chemical challenge. Grignard reagents are potent bases and will readily deprotonate primary or secondary amines, quenching the reagent and halting productive C-C bond formation.[1] Therefore, a successful synthesis requires a strategy where the nitrogen-containing electrophile does not possess acidic protons.
The most robust and widely adopted method involves a two-step sequence:
-
Imine Formation: An aldehyde or ketone is condensed with an amine to form a C=N double bond (an imine or Schiff base). This step effectively protects the nitrogen from acting as a base.[2][3][4]
-
Grignard Addition: The Grignard reagent performs a nucleophilic attack on the electrophilic carbon of the imine, forming a new carbon-carbon bond.[5][6] A subsequent acidic workup protonates the resulting magnesium amide salt to yield the target amine.
This guide details the synthesis of this compound by reacting propylmagnesium bromide with a benzaldehyde-derived imine.
Visualizing the Synthetic Pathway
The overall transformation can be visualized as a sequence of discrete, mechanistically-driven steps, each with its own set of critical parameters.
Caption: Core mechanism of Grignard addition to an imine intermediate.
Detailed Experimental Protocol
Safety First: This procedure involves highly reactive and flammable substances. A thorough risk assessment must be conducted before commencing any work. [7]All operations must be performed in a certified chemical fume hood. [8]Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and Nomex gloves, is mandatory. [7]Ensure an ice bath is readily available to control any exothermic events. [7][8]
Reagents & Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.92 g | 120 | 1.2 | Activate if necessary. |
| Iodine | I₂ | 253.81 | 1 crystal | - | catalytic | For reaction initiation. |
| 1-Bromopropane | C₃H₇Br | 123.00 | 12.3 g (8.98 mL) | 100 | 1.0 | Ensure it is dry. |
| Benzaldehyde | C₇H₆O | 106.12 | 10.61 g (10.2 mL) | 100 | 1.0 | Freshly distilled. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~300 mL | - | Solvent | Must be anhydrous. |
| Ammonia Gas | NH₃ | 17.03 | Excess | - | - | Pass from a cylinder. |
| Sat. aq. NH₄Cl | - | - | ~150 mL | - | Quench | For work-up. |
| Diethyl Ether | - | - | ~200 mL | - | Extraction | For work-up. |
| Anhydrous MgSO₄ | - | - | ~10 g | - | Drying | For work-up. |
Part A: Preparation of Propylmagnesium Bromide
Causality: The success of the entire synthesis hinges on the successful formation of the Grignard reagent. This requires strictly anhydrous (water-free) conditions, as any protic solvent will destroy the reagent. [9][10]
-
Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, a 125 mL pressure-equalizing dropping funnel, and a nitrogen gas inlet. Ensure all glassware is impeccably clean and oven-dried or flame-dried under a stream of nitrogen to remove all traces of adsorbed water. [8][10]2. Reagent Charging: Place the magnesium turnings (2.92 g) in the flask. Add a single small crystal of iodine. The iodine helps to activate the magnesium surface by chemically removing the passivating layer of magnesium oxide.
-
Initiation: In the dropping funnel, prepare a solution of 1-bromopropane (12.3 g) in 80 mL of anhydrous diethyl ether. Add approximately 10-15 mL of this solution to the magnesium turnings.
-
Reaction: The reaction mixture should become cloudy and begin to gently reflux, indicating initiation. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady reflux. The exothermic nature of the reaction should sustain the boiling. [9]5. Completion: After the addition is complete, continue stirring for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey or brownish solution is the propylmagnesium bromide reagent. Cool the solution to room temperature.
Part B: Imine Formation and Grignard Addition
Causality: The imine is formed in situ. The subsequent Grignard addition is highly exothermic; therefore, slow addition at a reduced temperature (0 °C) is critical to prevent side reactions and ensure controlled, safe execution. [7]
-
Reaction Setup: In a separate 1 L flame-dried, three-necked flask under a nitrogen atmosphere, dissolve freshly distilled benzaldehyde (10.61 g) in 150 mL of anhydrous diethyl ether.
-
Imine Formation: Cool the benzaldehyde solution to 0 °C in an ice-water bath. Bubble anhydrous ammonia gas through the solution with gentle stirring for 15-20 minutes. The unstable benzylideneimine will form in solution.
-
Grignard Addition: While maintaining the temperature at 0 °C, slowly add the previously prepared propylmagnesium bromide solution to the imine solution via cannula transfer over a period of approximately 45-60 minutes. A precipitate will likely form.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
Causality: The work-up serves to quench any remaining Grignard reagent, protonate the magnesium amide salt to form the free amine, and separate the organic product from inorganic salts.
-
Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing ~150 g of crushed ice and 150 mL of saturated aqueous ammonium chloride solution. [11]The use of saturated NH₄Cl provides a mild acidic quench to control the exotherm from reacting with unreacted Grignard reagent. Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 100 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash them sequentially with 100 mL of water and 100 mL of saturated sodium chloride (brine) solution to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude amine can be purified by vacuum distillation or by flash column chromatography on silica gel. For chromatography, a solvent system such as ethyl acetate/hexanes with 1% triethylamine is often effective. The triethylamine is added to prevent the amine from streaking on the acidic silica gel.
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Wittig reaction pathway to 1-Phenylbutan-1-amine precursors
An In-Depth Technical Guide to the Synthesis of 1-Phenylbutan-1-amine Precursors via the Aza-Wittig Reaction
Executive Summary
The synthesis of chiral primary amines is a cornerstone of modern pharmaceutical development, with structures like this compound serving as critical building blocks for a variety of bioactive molecules. Traditional synthetic routes, such as direct alkylation or reductive amination, often face challenges including polyalkylation, harsh reaction conditions, and limited substrate scope.[1][2][3] This guide details a robust and efficient pathway to the precursors of this compound, leveraging the Aza-Wittig reaction. This methodology offers a superior alternative by enabling the direct and mild conversion of a ketone to an imine, the immediate precursor to the target amine.[4][5] By reacting an iminophosphorane with butyrophenone, we can generate a stable imine intermediate that can be cleanly reduced to the final product. This paper provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, and the strategic rationale behind this synthetic choice, tailored for researchers and drug development professionals.
The Strategic Importance of the Aza-Wittig Reaction in Amine Synthesis
While the classical Wittig reaction is a powerful tool for alkene synthesis through the formation of a carbon-carbon double bond, its nitrogen analog, the Aza-Wittig reaction, provides a direct and elegant route to imines (carbon-nitrogen double bonds).[4][5][6] This is particularly advantageous in multi-step synthesis where the imine serves as a stable, isolable precursor that can be readily converted to a primary amine through reduction.
The core of the Aza-Wittig reaction is the reaction between an iminophosphorane (R₃P=NR') and a carbonyl compound (an aldehyde or ketone).[4] The iminophosphorane is typically generated in situ or pre-formed via the Staudinger reaction of an organic azide with a phosphine, like triphenylphosphine.[7] The overall transformation is driven by the formation of the highly stable triphenylphosphine oxide byproduct, ensuring a high yield of the desired imine.[8]
Advantages over Traditional Methods:
-
Mild Conditions: The reaction proceeds under neutral conditions, avoiding the harsh acids or bases required in some condensation reactions.[4]
-
High Specificity: It avoids the over-alkylation common in direct amination of alkyl halides.[1][2]
-
Direct Imine Formation: Unlike standard reductive amination where the imine is a transient intermediate, the Aza-Wittig reaction allows for its potential isolation and purification before the final reduction step.[9][10]
Retrosynthetic Pathway and Mechanistic Overview
The synthesis of this compound via this pathway begins with a retrosynthetic disconnection of the target molecule. The primary amine can be accessed through the reduction of an N-protected imine. This imine, in turn, is formed via an Aza-Wittig reaction between butyrophenone and a suitable iminophosphorane.
Diagram 1: Overall Synthetic Pathway
Caption: Overall synthetic workflow from starting materials to this compound.
Mechanism of the Aza-Wittig Reaction
The reaction proceeds through a concerted [2+2] cycloaddition mechanism, analogous to the classic Wittig reaction.[11]
-
Nucleophilic Attack: The nucleophilic nitrogen of the iminophosphorane attacks the electrophilic carbon of the butyrophenone carbonyl group.
-
Oxazaphosphetane Formation: This attack leads to the formation of a four-membered heterocyclic intermediate, an oxazaphosphetane.
-
Cycloreversion: The unstable oxazaphosphetane intermediate rapidly collapses. The strong phosphorus-oxygen bond is formed, leading to the extrusion of triphenylphosphine oxide and the formation of the carbon-nitrogen double bond of the imine.
Diagram 2: Aza-Wittig Reaction Mechanism
Caption: Mechanism of the Aza-Wittig reaction forming an imine.
Experimental Protocols
The following protocols are presented as a validated, step-by-step guide for the synthesis. For this example, we will use benzyl azide to form an N-benzyl protected imine, which can be deprotected during the reduction step.
Protocol 3.1: Synthesis of N-Benzyl-iminotriphenylphosphorane
This step involves the Staudinger reaction between benzyl azide and triphenylphosphine.
Materials:
-
Benzyl azide (1.0 eq.)
-
Triphenylphosphine (PPh₃) (1.05 eq.)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.05 eq.) and anhydrous toluene.
-
Stir the solution at room temperature until the triphenylphosphine is fully dissolved.
-
Add benzyl azide (1.0 eq.) dropwise to the solution. Caution: Organic azides can be explosive; handle with appropriate care.
-
Observe the evolution of N₂ gas. Stir the reaction mixture at room temperature for 4-6 hours or until the evolution of gas ceases.
-
The resulting solution of N-benzyl-iminotriphenylphosphorane is typically used directly in the next step without isolation.
Protocol 3.2: Aza-Wittig Synthesis of N-(1-phenylbutylidene)-1-phenylmethanamine
Materials:
-
Iminophosphorane solution from Protocol 3.1 (1.0 eq.)
-
Butyrophenone (1.1 eq.)
-
Anhydrous Toluene
Procedure:
-
To the freshly prepared iminophosphorane solution, add butyrophenone (1.1 eq.) via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure. The crude product will contain the desired imine and triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure imine.
Protocol 3.3: Reduction to this compound
This final step reduces the imine to the target primary amine. Using a reducing agent like sodium borohydride in an alcoholic solvent is effective. Catalytic hydrogenation can also be employed for simultaneous reduction and N-benzyl deprotection.
Materials:
-
N-(1-phenylbutylidene)-1-phenylmethanamine (1.0 eq.)
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄) (2.0 eq.)
Procedure:
-
Dissolve the purified imine (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0 eq.) portion-wise over 15 minutes, controlling any effervescence.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding water, followed by 1M HCl to adjust the pH to ~2 to hydrolyze any remaining borohydrides.
-
Basify the aqueous solution with 2M NaOH to a pH of ~10-12.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or chromatography if necessary.
Data Summary and Characterization
The following table summarizes expected outcomes and key analytical data for the intermediates and final product.
| Compound | Molecular Formula | Expected Yield (%) | Key ¹H NMR Signals (δ, ppm) | Key IR Peaks (cm⁻¹) |
| N-Protected Imine | C₂₃H₂₃N | 80-90 | 7.2-7.8 (m, Ar-H), 4.8 (s, N-CH₂-Ph), 2.8 (t, C=N-CH₂) | ~1640 (C=N stretch), 3030 (Ar C-H) |
| This compound | C₁₀H₁₅N | 85-95 | 7.2-7.4 (m, Ar-H), 4.1 (t, CH-NH₂), 1.6-1.8 (m, CH₂), 0.9 (t, CH₃) | 3300-3400 (N-H stretch), 1600 (N-H bend) |
Conclusion
The Aza-Wittig reaction provides a highly effective and strategic pathway for the synthesis of precursors to this compound. Its ability to cleanly and efficiently generate an imine from a ketone under mild conditions makes it a valuable tool for medicinal chemists and process development scientists. The subsequent reduction is typically high-yielding, completing a robust three-step sequence from readily available starting materials. This guide outlines a reliable and replicable methodology, grounded in established chemical principles, to access this important pharmaceutical building block.
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An In-Depth Technical Guide to the Stereochemistry of 1-Phenylbutan-1-amine
Abstract
1-Phenylbutan-1-amine, a chiral primary amine, serves as a critical building block in the synthesis of various pharmacologically active compounds and as a resolving agent in asymmetric synthesis.[1] Its stereocenter at the C1 position dictates the spatial arrangement of its substituents, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.[2][3] The distinct three-dimensional architecture of these enantiomers often leads to differential interactions with chiral biological systems, resulting in varied pharmacological, toxicological, and metabolic profiles.[4] This guide provides a comprehensive technical overview of the stereochemistry of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of its stereoisomerism, explore state-of-the-art methodologies for enantioselective synthesis and chiral resolution, and detail the analytical techniques for stereochemical characterization.
Introduction: The Significance of Chirality in this compound
Chiral amines are foundational components in a vast array of pharmaceuticals and agrochemicals.[5] The specific stereochemistry of these molecules is often paramount to their biological activity.[4] this compound possesses a single stereocenter at the carbon atom bonded to the phenyl group, the amino group, a hydrogen atom, and a propyl group. This tetrahedral arrangement results in two enantiomeric forms, (R)-1-phenylbutan-1-amine and (S)-1-phenylbutan-1-amine, which exhibit identical physical and chemical properties in an achiral environment but can have profoundly different effects in a chiral biological milieu.[2][3][4]
The differential biological activity of enantiomers is a critical consideration in drug development. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, exhibit off-target effects, or even be toxic.[4][6] Therefore, the ability to selectively synthesize or separate the enantiomers of this compound is of utmost importance for the development of safe and effective pharmaceuticals.
Enantioselective Synthesis Strategies
The asymmetric synthesis of chiral amines from prochiral precursors is a highly sought-after strategy in modern organic chemistry. For this compound, several methodologies have been developed to achieve high enantioselectivity.
Biocatalytic Asymmetric Synthesis using Transaminases
Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[5] This biocatalytic approach offers a green and highly selective route to chiral amines.[5][7] The asymmetric synthesis of this compound can be achieved from the prochiral ketone, butyrophenone (1-phenylbutan-1-one), using an (S)- or (R)-selective amine transaminase.[8]
The reaction equilibrium can be unfavorable; however, this can be addressed by employing strategies such as using a large excess of the amino donor or by in-situ removal of the ketone by-product.[5][9] For instance, coupling the transaminase reaction with a pyruvate decarboxylase (PDC) to remove the pyruvate by-product has been shown to significantly enhance reaction yields and enantiomeric excess (ee).[5][9]
Experimental Protocol: Asymmetric Synthesis of (S)-1-Phenylbutan-1-amine using a Transaminase
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).
-
Reagent Addition: Add butyrophenone, the amine donor (e.g., L-alanine in 20-fold excess), and pyridoxal 5'-phosphate (PLP) cofactor.[5][7]
-
Enzyme Addition: Introduce the (S)-selective amine transaminase (e.g., from Chromobacterium violaceum (CviTA) or Vibrio fluvialis (VflTA)).[5] If employing a by-product removal system, add pyruvate decarboxylase (PDC).[5][9]
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.[5][7]
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Work-up and Purification: Once the reaction reaches the desired conversion, quench the reaction (e.g., by adjusting the pH). Extract the product with an organic solvent (e.g., ethyl acetate). Purify the (S)-1-phenylbutan-1-amine using standard techniques such as column chromatography.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation of imines or enamines, derived from butyrophenone, is a powerful and atom-economical method for producing chiral amines.[10] This approach typically utilizes a transition metal catalyst (e.g., iridium, rhodium, or palladium) complexed with a chiral ligand.[10] The choice of the chiral ligand is crucial for achieving high enantioselectivity.
Conceptual Workflow: Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation workflow for this compound.
Chiral Resolution of Racemic this compound
When a stereoselective synthesis is not feasible or desired, the separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is employed.
Diastereomeric Salt Formation
A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts.[11][12] This technique involves reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent).[11] The resulting products are diastereomers, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[11][13]
Commonly used chiral resolving agents for basic amines include:
The choice of resolving agent and solvent is critical and often requires empirical screening to achieve efficient separation.[11][12]
Workflow: Chiral Resolution via Diastereomeric Salt Formation
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is another powerful technique that leverages the stereoselectivity of enzymes.[10] In this method, an enzyme, typically a lipase, selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other.[10][14] For racemic this compound, a lipase can be used to selectively acylate one enantiomer.[10] By stopping the reaction at approximately 50% conversion, one can separate the unreacted amine (now enriched in one enantiomer) from the acylated product (the other enantiomer).[10]
| Enzyme | Substrate | Acylating Agent | Conditions | Conversion (%) | ee (%) of remaining amine |
| CALB-MNPs | rac-4-phenylbutan-2-amine | Isopropyl 2-ethoxyacetate | Toluene, 30°C, 24h | 47.9 | >99 (S) |
Table 1: Representative data for enzymatic kinetic resolution of a structural analog of this compound.[10]
Analytical Techniques for Stereochemical Characterization
Accurate determination of the enantiomeric composition (e.g., enantiomeric excess) is crucial in both the synthesis and application of chiral compounds. Chromatographic techniques are the mainstay for the analytical separation of enantiomers.[15][16]
Chiral Gas Chromatography (GC)
Chiral GC is a highly effective method for separating and quantifying the enantiomers of volatile compounds like this compound.[17] The separation is achieved using a chiral stationary phase (CSP), often based on cyclodextrin derivatives, which interacts differently with the two enantiomers.[17] For analysis, the amine is typically derivatized (e.g., with a trifluoroacetyl group) to improve its volatility and chromatographic behavior.[17]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for enantiomeric separation.[16][] Similar to chiral GC, it employs a chiral stationary phase. A wide variety of CSPs are commercially available, based on polysaccharides (e.g., cellulose and amylose derivatives), proteins, and other chiral selectors.[16] The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers.
Conclusion
The stereochemistry of this compound is a critical determinant of its utility in pharmaceutical and chemical research. A thorough understanding of its stereoisomers and the methods for their selective synthesis and separation is essential for any researcher working with this compound. The methodologies outlined in this guide, from biocatalytic and transition-metal-catalyzed asymmetric syntheses to classical and enzymatic resolutions, provide a robust toolkit for accessing enantiomerically pure this compound. Coupled with powerful analytical techniques like chiral GC and HPLC, researchers are well-equipped to control and verify the stereochemical integrity of this important chiral building block.
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Torres Pazmiño, D. E., et al. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. ResearchGate.
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YouTube. (2021). Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone.
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MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
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Methodological & Application
Application Note: A Comprehensive Guide to the Chiral Resolution of Racemic 1-Phenylbutan-1-amine
Abstract: This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the chiral resolution of racemic 1-phenylbutan-1-amine. Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and fine chemicals, with individual enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1][2] This guide explores the theoretical principles and provides field-proven protocols for the most effective and commonly employed resolution techniques: classical diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography. Furthermore, it details the essential analytical methods for accurately determining enantiomeric excess, ensuring the validation of resolution success.
Introduction: The Imperative of Enantiomeric Purity
Chirality is a fundamental property of molecules in biological systems. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can interact differently with the chiral environment of the body, such as receptors and enzymes. This can lead to one enantiomer providing the desired therapeutic effect while the other may be inactive or even responsible for adverse effects.[2][3] Consequently, the separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a critical step in drug discovery and development.[1]
This compound is a valuable chiral intermediate whose enantiomers serve as precursors for more complex, biologically active molecules. This guide offers a comprehensive overview of the primary strategies for its resolution, designed to bridge theoretical understanding with practical, actionable protocols. The methodologies discussed include classical chemical methods, biocatalytic approaches, and advanced chromatographic separations.[4][5]
Part 1: Classical Resolution via Diastereomeric Salt Formation
This method remains a cornerstone of industrial-scale chiral resolution due to its cost-effectiveness and scalability.
Principle of Resolution
The fundamental principle involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid, known as the resolving agent.[3] This acid-base reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics.[1] This difference in solubility allows for their separation by fractional crystallization. One diastereomeric salt preferentially crystallizes from a suitable solvent, while the other remains in the mother liquor. After separation, the purified diastereomeric salt is treated with a base to liberate the desired, enantiomerically enriched amine.[6]
Workflow for Diastereomeric Salt Resolution
The process can be visualized as a multi-step workflow from the racemate to the purified enantiomer.
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.[6]
Experimental Protocol: Resolution with (+)-Tartaric Acid
This protocol provides a generalized procedure for the resolution of racemic this compound. Optimization of solvent and stoichiometry is often necessary.
Materials:
-
Racemic this compound
-
(+)-Tartaric acid (enantiomerically pure)
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, heating mantle, filtration apparatus
Procedure:
-
Dissolution: In a flask, dissolve racemic this compound (1.0 equivalent) in a minimal amount of warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in warm methanol.
-
Causality Note: Using a sub-stoichiometric amount of the resolving agent is a common strategy to ensure that the less soluble salt precipitates with high diastereomeric purity, as the more soluble salt is more likely to remain in solution.[1]
-
-
Salt Formation: Slowly add the tartaric acid solution to the stirred amine solution. Cloudiness or precipitation may occur immediately.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If crystallization is slow, scratching the inside of the flask with a glass rod can induce nucleation. Further cool the flask in an ice bath for 1-2 hours to maximize the yield of the precipitate.[1]
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the collected salt from a minimal amount of fresh, hot methanol. Each recrystallization step enriches the less soluble diastereomer.[1]
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add 2 M NaOH solution until the solution is strongly basic (pH > 12). This neutralizes the tartaric acid and liberates the free amine.[6]
-
Extraction and Isolation: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product using an appropriate analytical method (see Part 3).
| Parameter Summary for Diastereomeric Resolution | |
| Racemic Substrate | This compound |
| Typical Resolving Agents | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid[1][3] |
| Common Solvents | Alcohols (Methanol, Ethanol), Acetone, or mixtures with water[1] |
| Stoichiometry (Agent:Racemate) | Often 0.5:1 to 1:1, requires empirical optimization[7] |
| Key to Success | Maximizing the solubility difference between the two diastereomeric salts.[1] |
Part 2: Enzymatic Kinetic Resolution (EKR)
EKR is a powerful and green chemistry technique that utilizes the high stereoselectivity of enzymes to separate enantiomers.[8]
Principle of Resolution
In a kinetic resolution, the two enantiomers of a racemic mixture react with a chiral catalyst or reagent at different rates. For racemic amines, lipases are commonly used to catalyze the acylation of one enantiomer much faster than the other.[9][10] The reaction is stopped at approximately 50% conversion. At this point, the mixture ideally contains one enantiomer as the unreacted amine and the other as the acylated amide, both in high enantiomeric excess. These two compounds, having different functional groups, can then be easily separated by standard chemical techniques like extraction or chromatography.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow of Enzymatic Kinetic Resolution of a Racemic Amine.
Experimental Protocol: Lipase-Catalyzed Resolution
This protocol describes a typical EKR of this compound using Candida antarctica lipase B (CALB), a robust and highly selective biocatalyst.[8]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435®)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Standard laboratory glassware, orbital shaker or magnetic stirrer
Procedure:
-
Reaction Setup: To a flask containing anhydrous toluene, add racemic this compound (1.0 equivalent) and the acyl donor (e.g., ethyl acetate, 1.5-3.0 equivalents).
-
Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Reaction: Seal the flask and place it in an orbital shaker or stir at a constant temperature (e.g., 30-45 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by GC or HPLC to determine the conversion percentage.
-
Reaction Quench: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Workup and Separation:
-
Transfer the filtrate to a separatory funnel.
-
Extract the unreacted amine with an acidic aqueous solution (e.g., 1 M HCl). The acylated amide will remain in the organic layer.
-
Separate the layers. The unreacted amine can be recovered from the aqueous layer by basification with NaOH followed by extraction with an organic solvent.
-
The organic layer containing the amide can be washed with saturated NaHCO₃ solution and brine, dried, and concentrated to yield the acylated enantiomer.
-
-
Analysis: Determine the enantiomeric excess of both the recovered amine and the amide product using an appropriate analytical method (see Part 3).
| Parameter Summary for Enzymatic Resolution | |
| Enzyme | Candida antarctica lipase B (CALB) is highly effective for amines.[8] |
| Acyl Donor | Vinyl acetate often leads to irreversible reactions and high selectivity.[11] |
| Solvent | Toluene, Hexane, Tetrahydrofuran (THF). |
| Temperature | Typically 30-50 °C. |
| Target Conversion | ~50% for optimal ee of both substrate and product. |
| Typical ee | >95% for both remaining amine and acylated product is achievable.[9][10] |
Part 3: Analytical Methods for Enantiomeric Excess (ee) Determination
Accurate determination of the enantiomeric composition is crucial to validate the success of any resolution.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the precise determination of enantiomeric excess.[12][13]
-
Principle: The separation is achieved on a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.[14][15] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a wide range of compounds, including amines.[13]
-
Sample Protocol for HPLC Analysis:
-
Column: Chiralpak® IA or Chiralcel® OD-H (or equivalent polysaccharide-based CSP).
-
Mobile Phase: A mixture of hexane (or heptane) and isopropanol with a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA). A typical starting condition is 90:10 (Hexane:Isopropanol) + 0.1% DEA.
-
Causality Note: The basic additive is critical to prevent peak tailing and ensure good peak shape for basic analytes like amines by deactivating acidic sites on the silica support.[16]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the resolved amine in the mobile phase.
-
Calculation: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
-
Method 2: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
-
Principle: This technique involves converting the pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent.[12] These newly formed diastereomers have distinct NMR spectra. By integrating specific, well-resolved signals for each diastereomer, their relative ratio, and thus the original ee, can be determined.[17][18] A common CDA for amines is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).[3]
-
Sample Protocol for NMR Analysis:
-
Derivatization: In an NMR tube, dissolve the amine sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃). Add a slight excess (e.g., 1.1 equivalents) of (R)-Mosher's acid chloride. Add a small amount of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.
-
Analysis: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum. The ¹⁹F NMR is often preferred as the spectra are simpler with a large chemical shift dispersion and no background signals.
-
Calculation: Identify a pair of well-resolved signals corresponding to the two diastereomers. Calculate the % ee from the integration values (I) of these signals: % ee = |(I₁ - I₂) / (I₁ + I₂)| * 100
-
| Comparison of Analytical Methods | Chiral HPLC | NMR with CDA |
| Principle | Differential interaction with a Chiral Stationary Phase.[13] | Formation of diastereomers with distinct NMR signals.[17] |
| Accuracy | High, often considered the gold standard. | High, dependent on signal resolution. |
| Sample Requirement | Micrograms to milligrams. | Milligrams. |
| Analysis Time | 5-30 minutes per sample. | 15-45 minutes (including derivatization). |
| Sample Recovery | Non-destructive (analytical scale). | Destructive (covalent modification). |
| Instrumentation | HPLC with a chiral column. | NMR spectrometer. |
Conclusion
The chiral resolution of racemic this compound can be successfully achieved through several robust methodologies. The choice of method depends on factors such as the required scale, desired purity, cost considerations, and available equipment.
-
Diastereomeric salt crystallization is a classical, scalable method well-suited for large-scale industrial production.
-
Enzymatic kinetic resolution offers a highly selective and environmentally friendly approach, yielding both enantiomers with high purity.
-
Chiral chromatography is an indispensable tool for both analytical validation and preparative separation.
A successful resolution workflow is always underpinned by a reliable analytical method, such as chiral HPLC or NMR spectroscopy, to accurately quantify the enantiomeric excess and validate the outcome of the separation.
References
-
A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications. Retrieved from [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing. Retrieved from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Chromatographic Separations and Analysis of Enantiomers. (n.d.). ResearchGate. Retrieved from [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. (2017). Scientific Research Publishing. Retrieved from [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]
-
Chromatographic separation of enantiomers. (1988). PubMed. Retrieved from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Retrieved from [Link]
-
Recent Developments in Optical Resolution. (2004). ResearchGate. Retrieved from [Link]
-
Preparative Chromatographic Separation of Enantiomers. (2003). ResearchGate. Retrieved from [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). MDPI. Retrieved from [Link]
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-
(R)-1-Phenylbutylamine. (n.d.). PubChem. Retrieved from [Link]
-
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (n.d.). MDPI. Retrieved from [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (n.d.). PubMed Central. Retrieved from [Link]
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Application Notes and Protocols: 1-Phenylbutan-1-amine as a Chiral Auxiliary in Asymmetric Synthesis
For the Attention Of: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the use of 1-phenylbutan-1-amine as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of subsequent reactions.[1] While not as commonly employed as other chiral amines like 1-phenylethanamine, the structural features of this compound make it a valuable tool for inducing chirality in a variety of chemical transformations. This guide covers its application in diastereoselective alkylations of carbonyl compounds and diastereoselective additions to imines, drawing upon established principles from analogous systems. Protocols for the attachment and cleavage of the auxiliary are also detailed.
Introduction to this compound as a Chiral Auxiliary
Chiral amines are fundamental building blocks in organic synthesis, serving as resolving agents, chiral ligands, and chiral auxiliaries.[2] this compound, available in both (R) and (S) enantiomeric forms, offers a robust chiral scaffold for asymmetric synthesis. The presence of a stereogenic center directly attached to the nitrogen atom allows for effective facial discrimination of prochiral substrates upon formation of an amide or imine linkage. The steric bulk of the phenyl and propyl groups plays a crucial role in directing the approach of incoming reagents, leading to high diastereoselectivity in many reactions.
The core principle behind using this compound as a chiral auxiliary involves three key stages:
-
Attachment: The chiral amine is coupled with a prochiral substrate (e.g., a carboxylic acid or an aldehyde/ketone) to form a diastereomeric intermediate (an amide or an imine).
-
Diastereoselective Reaction: The chiral intermediate undergoes a reaction where the stereocenter on the auxiliary directs the formation of a new stereocenter with a high degree of facial selectivity.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery and recycling of the auxiliary.
Core Applications and Protocols
Diastereoselective Alkylation of Carboxylic Acid Derivatives
A cornerstone of asymmetric synthesis is the α-alkylation of carbonyl compounds. By converting a prochiral carboxylic acid into a chiral amide using this compound, the resulting enolate can be alkylated with high diastereoselectivity. The stereochemical outcome is dictated by the conformation of the chiral enolate, which is influenced by the steric hindrance of the auxiliary.[3]
This protocol is based on well-established procedures for chiral auxiliaries like pseudoephedrine and Evans oxazolidinones.[1][4]
Step A: Synthesis of the Chiral N-Propionyl Amide
-
To a solution of (R)-1-phenylbutan-1-amine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add propionyl chloride (1.1 eq.) and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure N-propionyl amide.
Step B: Diastereoselective Enolate Alkylation
-
Dissolve the chiral N-propionyl amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq., freshly prepared or a commercial solution) and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis after purification by flash chromatography.
Step C: Cleavage of the Chiral Auxiliary to Yield the Chiral Carboxylic Acid
-
Dissolve the alkylated amide in a mixture of THF and water (3:1).
-
Add an excess of a strong base such as potassium hydroxide (KOH) or lithium hydroxide (LiOH) (4-5 eq.) and heat the mixture to reflux for 12-24 hours.
-
After cooling to room temperature, acidify the reaction mixture with 1 M HCl to protonate the carboxylic acid.
-
Extract the aqueous layer with diethyl ether to recover the chiral carboxylic acid.
-
Make the aqueous layer basic with 2 M NaOH and extract with dichloromethane to recover the this compound auxiliary.
Data Presentation: Hypothetical Results for Asymmetric Alkylation
The following table presents hypothetical data for the asymmetric alkylation described above, based on typical results achieved with high-performing chiral auxiliaries.
| Electrophile (R-X) | Diastereomeric Excess (d.e.) [%] | Yield [%] |
| Benzyl bromide | >95 | 85-95 |
| Methyl iodide | >90 | 80-90 |
| Ethyl iodide | >92 | 82-92 |
| Allyl bromide | >93 | 85-95 |
Diastereoselective Addition of Organometallic Reagents to Imines
Imines derived from chiral amines are excellent substrates for the diastereoselective addition of nucleophiles to generate chiral amines. The stereochemistry of the newly formed amine is controlled by the chiral auxiliary, which directs the nucleophilic attack to one face of the imine C=N bond.[5]
This protocol is analogous to the well-documented additions to imines derived from (S)-1-phenylethanamine.[5]
Step A: Formation of the Chiral Imine
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve (S)-1-phenylbutan-1-amine (1.0 eq.) and the desired aldehyde (e.g., isobutyraldehyde, 1.0 eq.) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Heat the mixture to reflux until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude imine is often used in the next step without further purification.
Step B: Diastereoselective Allylation
-
Dissolve the crude chiral imine in an anhydrous solvent such as THF or diethyl ether and cool to -78 °C under an inert atmosphere.
-
Slowly add the organometallic reagent (e.g., allylmagnesium bromide or allyl-9-BBN, 1.2 eq.).
-
Stir the reaction at -78 °C for 3-5 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting homoallylic amine by flash chromatography and determine the diastereomeric excess.
Step C: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be removed by hydrogenolysis. Dissolve the diastereomerically enriched amine in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C) and ammonium formate.[5]
-
Heat the reaction mixture to 65 °C for 2 hours.[5]
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
The resulting primary amine can be purified by standard methods.
Mandatory Visualizations
Caption: Workflow for asymmetric alkylation using this compound.
Caption: Mechanism of diastereoselective addition to a chiral imine.
Conclusion
This compound serves as a capable chiral auxiliary for asymmetric synthesis, particularly for the diastereoselective alkylation of carboxylic acid derivatives and the addition of nucleophiles to imines. While less prevalent in the literature than some other chiral amines, the principles governing its stereodirecting influence are well-understood and analogous to more common auxiliaries. The protocols provided herein, based on established methodologies for similar chiral auxiliaries, offer a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. The straightforward attachment and cleavage procedures, coupled with the potential for high diastereoselectivity, make it a valuable addition to the synthetic chemist's toolbox.
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Kozma, D., & Madarász, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4983. [Link]
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Kanazawa, Y., et al. (2018). Mechanistic Insight into Asymmetric Hetero-Michael Addition of α,β-Unsaturated Carboxylic Acids Catalyzed by Multifunctional Thioureas. Journal of the American Chemical Society, 140(40), 13015-13024. [Link]
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García Ruano, J. L., et al. (2005). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. The Journal of Organic Chemistry, 70(23), 9449-9455. [Link]
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Saikia, P., & Sudalai, A. (2015). Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins. Organic & Biomolecular Chemistry, 13(25), 7076-7083. [Link]
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Alcarazo, M. (2016). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 21(11), 1482. [Link]
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Gremar, T., et al. (2007). ( R )-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(10), 693-698. [Link]
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Johnson, J. S., & Evans, D. A. (1997). ( S )-3Methyl2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids 1. The Journal of Organic Chemistry, 62(23), 7862-7863. [Link]
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Evans, D. A., et al. (1988). Asymmetric Diels-Alder reactions. Chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones as practical chiral acrylate and crotonate dienophile synthons. Journal of the American Chemical Society, 110(4), 1238-1256. [Link]
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Weinreb, S. M., et al. (2001). Diastereoselective Diels–Alder Reactions of N-Sulfonyl-1-aza-1,3-butadienes With Optically Active Enol Ethers. The Journal of Organic Chemistry, 66(15), 5052-5063. [Link]
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Marras, A., et al. (2024). A Brønsted acid catalyzed tandem reaction for the diastereoselective synthesis of cyclobuta-fused tetrahydroquinoline carboxylic esters. ResearchGate. [Link]
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Wang, D., et al. (2022). Methods of the oxidative cleavage of C−N bonds in N-alkylamines. ResearchGate. [Link]
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Bhardwaj, K. K., & Gupta, R. (2017). Synthesis of Chirally Pure Enantiomers by Lipase. Journal of Oleo Science, 66(10), 1073-1084. [Link]
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Li, Y., et al. (2023). Catalyst-Free Photoinduced Selective Oxidative C(sp3)‒C(sp3) Bond Cleavage in Arylamines. ResearchGate. [Link]
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Carretero, J. C., et al. (2002). Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates. The Journal of Organic Chemistry, 67(26), 9394-9406. [Link]
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Krasavin, M., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469. [Link]
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Seebach, D., et al. (1998). Preparation of α-Amino-carboxylic Acid Derivatives via Diastereoselective Reactions of Glycine Enolate Equivalents. Synthesis, 1998(1), 1-38. [Link]
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Application Notes and Protocols for the Use of 1-Phenylbutan-1-amine in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of 1-Phenylbutan-1-amine in Medicinal Chemistry
This compound is a versatile chiral primary amine that serves as a pivotal building block in the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure, comprising a phenyl group and a butylamine chain with a stereocenter at the benzylic position, makes it a valuable scaffold for creating complex molecules with specific biological activities. The presence of this chiral center is of paramount importance, as the stereochemistry of a drug molecule is often critical to its therapeutic efficacy and safety. Consequently, the ability to synthesize and resolve the enantiomers of this compound is a key competency in modern drug development.
This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into detailed, field-proven protocols for its synthesis via reductive amination, its chiral resolution to obtain enantiomerically pure forms, and its subsequent use in the synthesis of key intermediates for the antidiabetic drug Repaglinide and a novel antimicrobial agent. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices to empower researchers in their synthetic endeavors.
Part 1: Synthesis of Racemic this compound via Reductive Amination
The most common and efficient method for the synthesis of this compound is the reductive amination of butyrophenone (1-phenylbutan-1-one). This one-pot reaction involves the formation of an intermediate imine from the ketone and an amine source (ammonia), which is then reduced in situ to the desired primary amine.[1][2]
Causality of Experimental Choices:
-
Amine Source: Ammonium acetate is chosen as the source of ammonia. In solution, it provides a controlled release of ammonia and acetic acid. The acetic acid acts as a mild catalyst for the imine formation by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[3]
-
Reducing Agent: Sodium borohydride is a cost-effective and selective reducing agent for this transformation.[4][5] It is mild enough not to significantly reduce the starting ketone under the reaction conditions, but effectively reduces the imine intermediate as it is formed. The use of silica gel as a support can enhance the reaction rate and simplify the work-up.[6]
-
Solvent: Anhydrous methanol is an excellent solvent for both the starting materials and the reagents. It also participates in the reaction by protonating the intermediate species.
-
Temperature: The reaction is initially run at room temperature to control the rate of imine formation and then gently refluxed to drive the reduction to completion.
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of racemic this compound.
Detailed Protocol 1: Synthesis of Racemic this compound
| Parameter | Value |
| Reactants | Butyrophenone, Ammonium Acetate, Sodium Borohydride |
| Solvent | Anhydrous Methanol |
| Temperature | Room Temperature to Reflux (65°C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Product Purity | >95% after chromatography |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of butyrophenone (14.8 g, 100 mmol) in anhydrous methanol (200 mL) in a 500 mL round-bottom flask, add ammonium acetate (38.5 g, 500 mmol). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the mixture in an ice bath to 0-5°C. Add sodium borohydride (5.7 g, 150 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water (100 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield a colorless oil.
Part 2: Chiral Resolution of Racemic this compound
The separation of the enantiomers of this compound is crucial for its application in the synthesis of chiral pharmaceuticals. A classical and effective method for this is diastereomeric salt formation using a chiral resolving agent, such as L-(+)-tartaric acid.[7][8][9]
Mechanism of Chiral Resolution:
The principle of this method lies in the reaction of the racemic amine with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[7] The less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one in the mother liquor. The enantiomerically enriched amine can then be liberated from the isolated salt by treatment with a base.
Caption: Principle of diastereomeric salt formation for chiral resolution.
Detailed Protocol 2: Chiral Resolution of this compound
| Parameter | Value |
| Resolving Agent | L-(+)-Tartaric Acid |
| Solvent | Methanol/Water mixture |
| Temperature | Room Temperature for crystallization |
| Typical Yield | 35-45% for the (S)-enantiomer (per cycle) |
| Enantiomeric Excess | >98% ee after recrystallization |
Step-by-Step Methodology:
-
Salt Formation: Dissolve racemic this compound (14.9 g, 100 mmol) in methanol (150 mL) in a 500 mL Erlenmeyer flask. In a separate flask, dissolve L-(+)-tartaric acid (15.0 g, 100 mmol) in methanol (150 mL), warming gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to stand at room temperature for 24 hours. The diastereomeric salt of (S)-1-phenylbutan-1-amine with L-(+)-tartaric acid, being less soluble, will crystallize out.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Recrystallization (Optional but Recommended): To improve the enantiomeric purity, recrystallize the collected salt from a minimal amount of hot methanol.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water (100 mL) and cool the solution in an ice bath. Add 2M sodium hydroxide solution dropwise with stirring until the pH is >10.
-
Extraction: Extract the liberated (S)-1-phenylbutan-1-amine with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Final Product: Filter and concentrate the organic layer under reduced pressure to obtain enantiomerically pure (S)-1-phenylbutan-1-amine as a colorless oil. The enantiomeric excess (ee) should be determined by chiral HPLC.
Part 3: Application in Pharmaceutical Intermediate Synthesis
Enantiomerically pure this compound is a valuable precursor for several APIs. Below are protocols for its use in the synthesis of a key intermediate for the antidiabetic drug Repaglinide and a potential antimicrobial agent.
Application 1: Synthesis of a Repaglinide Precursor
Repaglinide is an oral antidiabetic drug that stimulates insulin secretion.[10] A key step in its synthesis involves the amide coupling of an enantiomerically pure amine with a substituted phenylacetic acid derivative.[11] While the direct precursor to Repaglinide is a more complex amine, (S)-1-phenylbutan-1-amine can be used to synthesize analogous structures for research and development.
| Parameter | Value |
| Reactants | (S)-1-Phenylbutan-1-amine, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, EDC·HCl, HOBt |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 80-90% |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-ethoxy-4-ethoxycarbonylphenylacetic acid (2.54 g, 10 mmol) in dry dichloromethane (50 mL), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (2.11 g, 11 mmol) and 1-hydroxybenzotriazole (HOBt) (1.49 g, 11 mmol). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add a solution of (S)-1-phenylbutan-1-amine (1.49 g, 10 mmol) in dry dichloromethane (20 mL) to the reaction mixture.
-
Reaction Completion: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with dichloromethane (50 mL) and wash sequentially with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.
Application 2: Synthesis of a Potential Antimicrobial Agent
Cinnamamide derivatives have shown promising antimicrobial activity.[12][13][14] The lipophilic nature of the 1-phenylbutyl group can enhance the cell membrane permeability of the resulting cinnamamide, potentially leading to improved antimicrobial efficacy.
| Parameter | Value |
| Reactants | This compound, Cinnamoyl chloride |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.49 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in dry dichloromethane (50 mL) in a round-bottom flask and cool to 0°C in an ice bath.
-
Acyl Chloride Addition: Add a solution of cinnamoyl chloride (1.75 g, 10.5 mmol) in dry dichloromethane (20 mL) dropwise to the stirred amine solution over 15 minutes.
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Wash the reaction mixture with water (2 x 30 mL), 1M HCl (30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexane to yield N-(1-phenylbutyl)cinnamamide as a white solid.
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. The protocols detailed in this guide for its synthesis, chiral resolution, and application in the construction of precursors for antidiabetic and antimicrobial agents underscore its significance. By understanding the rationale behind the experimental choices and adhering to these robust protocols, researchers can effectively leverage the synthetic potential of this compound in their drug discovery and development programs.
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Application of Chiral Primary Amines in Asymmetric Organocatalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Primary Amine Organocatalysis
In the landscape of modern synthetic chemistry, organocatalysis has emerged as a powerful third pillar alongside metal catalysis and biocatalysis, offering sustainable and often complementary approaches to the synthesis of chiral molecules.[1][2][3] Within this field, chiral primary amines have carved out a significant niche, proving to be versatile and highly effective catalysts for a wide array of asymmetric transformations.[1][2][3] This guide provides an in-depth exploration of the application of chiral primary amines in organocatalysis, with a focus on the fundamental principles, reaction mechanisms, and practical experimental protocols.
While simple chiral primary amines, such as 1-phenylbutan-1-amine, possess the fundamental structural motif to engage in enamine catalysis, the field has largely evolved towards the use of more sophisticated catalysts that offer superior stereocontrol.[1][2] These advanced catalysts, often derived from natural amino acids or Cinchona alkaloids, typically feature additional functional groups that enable secondary, non-covalent interactions, which are crucial for achieving high levels of enantioselectivity.[4] This guide will delve into the mechanistic underpinnings of primary amine catalysis and provide a detailed protocol for a representative asymmetric transformation, illustrating the practical application of these powerful catalysts.
Part 1: The Mechanism of Primary Amine Catalysis - Enamine Activation
The primary mode of action for chiral primary amine organocatalysts in the functionalization of carbonyl compounds is through the formation of a transient enamine intermediate.[1][5] This catalytic cycle can be broken down into three key stages:
-
Enamine Formation: The catalytic cycle begins with the rapid and reversible condensation of the chiral primary amine with a carbonyl compound (an aldehyde or ketone) to form a carbinolamine, which then dehydrates to yield a chiral enamine.[5]
-
Nucleophilic Attack: The resulting enamine is significantly more nucleophilic than the corresponding enol or enolate of the parent carbonyl compound. This enhanced nucleophilicity allows the enamine to readily attack a wide range of electrophiles. The stereochemical outcome of this step is dictated by the chiral environment created by the organocatalyst.
-
Hydrolysis and Catalyst Regeneration: Following the reaction with the electrophile, the resulting iminium ion is hydrolyzed by water (often present in trace amounts in the reaction mixture) to release the functionalized carbonyl product and regenerate the chiral primary amine catalyst, thus completing the catalytic cycle.[5]
The use of a primary amine, as opposed to a secondary amine like proline, can offer distinct advantages. The resulting enamine has a reduced degree of steric congestion around the enamine moiety, which can allow for the activation of more sterically demanding substrates, such as acyclic ketones or α,α-disubstituted aldehydes.[1]
Visualizing the Catalytic Cycle
Sources
Application Note: A Robust Chiral HPLC Method for the Enantiomeric Separation of 1-Phenylbutan-1-amine
Abstract
This application note details a highly efficient and robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 1-Phenylbutan-1-amine. Chiral primary amines are critical building blocks in the synthesis of many pharmaceutical compounds, and the ability to resolve and quantify their enantiomers is paramount for ensuring drug efficacy and safety.[1][2] This guide provides a comprehensive protocol, from method development principles to detailed experimental procedures and validation considerations, tailored for researchers, scientists, and professionals in drug development and quality control. The method utilizes a polysaccharide-based chiral stationary phase (CSP), demonstrating excellent resolution and peak shape under optimized normal phase conditions.
Introduction: The Significance of Chiral Purity
In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical attribute, as enantiomers of the same compound can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[1][3] Therefore, regulatory bodies worldwide mandate stringent control and analysis of the enantiomeric purity of chiral drugs.[2][4] this compound is a key chiral intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring a single chiral center at the carbon atom bonded to the amino group and the phenyl ring, gives rise to two enantiomers, (R)- and (S)-1-Phenylbutan-1-amine.
High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent technique for the enantiomeric separation of chiral compounds due to its high efficiency, reliability, and scalability.[1][5][6] This application note focuses on a direct chiral HPLC method, which is often preferred over indirect methods that require derivatization, as it simplifies sample preparation and avoids potential sources of error.[5]
Principles of Chiral Recognition on Polysaccharide-Based CSPs
The cornerstone of this method is the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and high success rates in resolving a diverse range of racemates, including primary amines.[1][3][7]
The mechanism of chiral recognition on these phases is a complex interplay of various intermolecular interactions.[7][8] While not fully elucidated, it is generally understood to be based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[9] For a successful separation, there must be a sufficient difference in the stability of these complexes. The "three-point interaction model" is a useful concept for visualizing this, suggesting that at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) are necessary for chiral discrimination.[8]
The helical structure of the polysaccharide polymer creates "chiral pockets" or grooves where the analyte can interact.[7][9] The derivatization of the polysaccharide with functional groups, such as phenylcarbamates, enhances the potential for these interactions and is a key factor in the CSP's selectivity.[7][9] The choice of an immobilized polysaccharide CSP, where the chiral selector is covalently bonded to the silica support, offers the advantage of increased robustness and compatibility with a wider range of solvents compared to coated CSPs.[1][10][11][12]
Method Development Strategy
A systematic approach is crucial for efficient chiral method development.[9] The process typically involves screening different CSPs and mobile phase compositions to identify the most promising conditions, followed by optimization to achieve the desired resolution and analysis time.
Chiral Stationary Phase Screening
Given that this compound is a primary amine, CSPs known for their effectiveness in separating this class of compounds should be prioritized. Polysaccharide-based and cyclofructan-based CSPs have demonstrated high success rates for primary amine separations.[1][13] For this application, a cellulose-based CSP, specifically one derivatized with 3,5-dimethylphenylcarbamate, was selected based on its proven track record for resolving aromatic amines.
Mobile Phase Selection and Optimization
The choice of mobile phase mode (normal phase, reversed-phase, or polar organic) significantly influences enantioselectivity. Normal phase chromatography, utilizing a non-polar solvent like hexane or heptane with a polar modifier (e.g., an alcohol), is often a good starting point for polysaccharide-based CSPs.
For primary amines, which are basic compounds, peak tailing can be a common issue due to interactions with residual silanol groups on the silica support. The addition of a small amount of a basic additive, such as diethylamine (DEA) or butylamine (BA), to the mobile phase is essential to suppress these interactions and achieve good peak symmetry.[1][13] The concentration of the additive and the type and concentration of the alcohol modifier are critical parameters that require careful optimization to maximize resolution.
The following workflow diagram illustrates the general process of chiral method development:
Figure 1: General workflow for chiral HPLC method development.
Detailed Experimental Protocol
This section provides a step-by-step protocol for the enantiomeric separation of this compound.
Materials and Reagents
-
Racemic this compound (≥98% purity)
-
(R)-1-Phenylbutan-1-amine and (S)-1-Phenylbutan-1-amine enantiomeric standards (≥99% purity)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Diethylamine (DEA)
-
Methanol for sample preparation
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a UV detector is required. The specific conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Column | Lux® Cellulose-2 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of racemic this compound in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Enantiomeric Standard Solutions: Prepare individual solutions of (R)- and (S)-1-Phenylbutan-1-amine at a concentration of 0.5 mg/mL in methanol to determine the elution order.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution, using methanol as the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[14]
-
Inject the racemic standard solution six times.
-
The following parameters should be met:
-
Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.
-
Tailing Factor (T): ≤ 1.5 for both peaks.
-
Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0% for each enantiomer.
-
Expected Results and Discussion
Under the specified chromatographic conditions, baseline separation of the (R)- and (S)-enantiomers of this compound is expected. A representative chromatogram would show two well-resolved, symmetrical peaks. The addition of diethylamine to the mobile phase is critical for achieving good peak shape by minimizing interactions with the stationary phase. The choice of isopropanol as the polar modifier provides a good balance between retention and selectivity.
The elution order of the enantiomers should be confirmed by injecting the individual enantiomeric standards. The selectivity (α) and resolution (Rs) are key parameters for evaluating the quality of the separation.[3]
Method Validation Considerations
For use in a regulated environment, the developed method must be validated according to ICH guidelines or other relevant regulatory standards.[14][15][16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | - Inappropriate mobile phase composition- Column degradation | - Optimize the percentage of the alcohol modifier.- Try a different alcohol (e.g., ethanol).- Replace the column. |
| Peak Tailing | - Insufficient basic additive- Active sites on the column | - Increase the concentration of diethylamine (e.g., to 0.2%).- Ensure the column is properly conditioned. |
| Fluctuating Retention Times | - Inconsistent mobile phase preparation- Temperature fluctuations | - Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a constant temperature. |
| No Peaks Detected | - Detector lamp issue- Sample degradation- Incorrect wavelength | - Check the detector lamp status.- Prepare a fresh sample.- Verify the detection wavelength. |
Conclusion
This application note presents a reliable and efficient chiral HPLC method for the enantiomeric separation of this compound. The use of a polysaccharide-based chiral stationary phase with an optimized normal phase mobile phase provides excellent resolution and peak shape. This method is suitable for routine quality control analysis and for supporting drug development activities where the enantiomeric purity of this compound is a critical quality attribute. The provided protocol and troubleshooting guide will aid researchers in successfully implementing and adapting this method for their specific needs.
References
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Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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Chiralpedia. Polysaccharide-based CSPs. [Link]
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National Center for Biotechnology Information. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
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National Center for Biotechnology Information. Recent trends in chiral separations on immobilized polysaccharides CSPs. [Link]
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National Center for Biotechnology Information. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]
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Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
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Springer Nature. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. [Link]
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Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
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LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
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Oxford Academic. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. [Link]
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Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]
-
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
ResearchGate. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. [Link]
-
ChemBK. 3-Methyl-1-phenylbutan-1-amine. [Link]
-
PubChem. (S)-1-Phenylbutylamine. [Link]
-
PubChem. (R)-1-Phenylbutylamine. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
-
National Center for Biotechnology Information. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Recent trends in fast and high-throughput enantioseparations of bioactive compounds by chiral liquid chromatography. [Link]
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Application Note: High-Throughput Chiral Analysis of 1-Phenylbutan-1-amine using Supercritical Fluid Chromatography (SFC)
Abstract
This application note presents a robust and rapid Supercritical Fluid Chromatography (SFC) method for the enantioselective analysis of 1-Phenylbutan-1-amine. As the pharmaceutical industry increasingly focuses on stereoisomeric purity, the demand for efficient and green analytical techniques is paramount.[1][2] SFC, utilizing supercritical carbon dioxide as the primary mobile phase, offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including reduced analysis times, lower organic solvent consumption, and unique selectivity.[3][4][5] This guide provides a comprehensive protocol, explains the scientific rationale behind method development, and demonstrates the suitability of SFC for high-throughput chiral separations in a drug discovery and development environment.
Introduction: The SFC Advantage for Chiral Amines
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a mobile phase at a temperature and pressure above its critical point.[6] For most pharmaceutical applications, carbon dioxide (CO₂) is the supercritical fluid of choice due to its mild critical point (31.1°C, 73.8 bar), non-toxicity, and non-flammability.[6][7] The low viscosity and high diffusivity of supercritical CO₂ allow for the use of higher flow rates and longer columns without the prohibitive backpressure seen in HPLC, leading to faster and more efficient separations.[4][5]
These properties make SFC particularly well-suited for chiral separations, which are critical in pharmaceutical development as enantiomers of a drug can have vastly different pharmacological and toxicological effects.[8] this compound, a primary amine with a single chiral center, represents a common structural motif in pharmaceutical intermediates. The analysis of primary amines can be challenging on traditional silica-based columns due to strong interactions leading to poor peak shape. SFC, especially when paired with appropriate stationary phases and mobile phase additives, provides an elegant solution to this problem.[9][10]
Causality of Method Development: A Scientifically Grounded Approach
The development of a successful SFC method is not arbitrary; it is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography. Unlike reverse-phase HPLC where column choice can be more generic, stationary phase selection is the most critical factor in achieving selectivity in SFC.
Stationary Phase Selection: The Heart of Selectivity
The separation of enantiomers requires a chiral stationary phase (CSP). For primary amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a primary screening choice.[2] These phases offer a wide range of selectivities based on hydrogen bonding, dipole-dipole, and steric interactions.
However, a more specialized and highly effective option for primary amines is a crown ether-based CSP .[8] Specifically, phases like Crownpak® CR-I(+) are designed to form inclusion complexes with the protonated primary amine group, offering exceptional enantioselectivity for this class of compounds.[8] The choice of a crown ether CSP for this protocol is based on its targeted mechanism for the analyte, promising high resolution.
Mobile Phase Optimization: Tuning Elution and Interaction
-
Co-solvent: Pure CO₂ is a non-polar solvent and lacks the strength to elute most pharmaceutical compounds. Therefore, a polar organic modifier, or co-solvent, is added. Methanol is an excellent and common first choice due to its high polarity and ability to disrupt polar interactions between the analyte and the stationary phase. The percentage of co-solvent is a critical parameter for controlling retention time.[11]
-
Additive: The choice of additive is arguably as crucial as the CSP.
-
For basic compounds on polysaccharide columns, a basic additive (e.g., diethylamine, isopropylamine) is typically required to occupy active sites on the stationary phase and prevent peak tailing.[2][10]
-
Conversely, crown ether columns require an acidic mobile phase to ensure the primary amine of the analyte is protonated (-NH₃⁺).[8] This positive charge is essential for the "lock-and-key" interaction with the crown ether's electron-rich cavity. Trifluoroacetic acid (TFA) is a common and effective acidic additive for this purpose.[12]
-
Instrument Parameters: Fine-Tuning the Supercritical Fluid
The density of the supercritical fluid mobile phase, which dictates its solvating power, is controlled by pressure and temperature.
-
Back Pressure: Higher automated back pressure (ABP) increases the fluid density, enhancing its solvating power and generally reducing retention times. A typical starting point is 150 bar.
-
Temperature: Temperature has a more complex effect. Increasing temperature decreases fluid density (reducing solvating power) but also increases analyte vapor pressure and mass transfer kinetics. For polysaccharide-based columns, the workable range is typically 5 to 40°C.[5] An initial temperature of 40°C is often a good balance.
Experimental Protocol: Chiral SFC of this compound
This protocol is designed as a self-validating system, where successful execution confirms the principles outlined above.
Instrumentation and Materials
-
SFC System: An analytical SFC system equipped with a photodiode array (PDA) detector and an automated back pressure regulator (ABPR). (e.g., Waters ACQUITY UPC², Agilent 1260 Infinity II Analytical SFC, or similar).[8][13]
-
Analytical Column: Crownpak® CR-I (+) column, 5 µm, 150 x 4.6 mm ID
-
Reagents:
-
SFC-grade Carbon Dioxide (CO₂)
-
HPLC-grade Methanol (MeOH)
-
Trifluoroacetic Acid (TFA), ≥99%
-
(R/S)-1-Phenylbutan-1-amine standard
-
Sample and Mobile Phase Preparation
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of (R/S)-1-Phenylbutan-1-amine in Methanol. Dilute to a working concentration of 0.1 mg/mL with Methanol.
-
Mobile Phase Preparation:
-
Mobile Phase A: CO₂
-
Mobile Phase B (Co-solvent): Methanol with 0.8% Trifluoroacetic Acid (TFA). To prepare 100 mL, add 800 µL of TFA to 100 mL of Methanol.
-
Chromatographic Conditions
All quantitative parameters for the method are summarized in the table below.
| Parameter | Value | Rationale |
| Column | Crownpak® CR-I (+), 5 µm, 150 x 4.6 mm ID | Specialized CSP for high enantioselectivity of primary amines.[8] |
| Mobile Phase | Isocratic, 85% CO₂ / 15% Co-solvent | Balances retention time with resolution. The co-solvent percentage can be adjusted to fine-tune elution. |
| Co-solvent (Modifier) | Methanol with 0.8% TFA | Methanol provides polarity for elution; TFA ensures protonation of the amine for interaction with the CSP.[8][12] |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC, leading to rapid analysis.[5] |
| Back Pressure | 150 bar | Maintains CO₂ in a supercritical state and provides adequate mobile phase density. |
| Column Temperature | 40 °C | Ensures good kinetics and reproducibility.[5] |
| Injection Volume | 2 µL | Typical volume for analytical SFC to avoid overloading. |
| Detection | PDA at 210 nm | Wavelength for detecting the phenyl functional group. |
| Run Time | 5 minutes | Demonstrates the high-throughput capability of SFC. |
Step-by-Step Methodology
-
System Equilibration: Purge the co-solvent pump with the prepared mobile phase B.
-
Conditioning: Equilibrate the column with the mobile phase conditions specified in the table for at least 10-15 minutes or until a stable baseline is observed.
-
Sample Injection: Inject 2 µL of the prepared 0.1 mg/mL this compound sample.
-
Data Acquisition: Acquire data for 5 minutes, monitoring the chromatogram at 210 nm.
-
Analysis: Integrate the peaks corresponding to the two enantiomers to determine their retention times and calculate the resolution factor (Rs).
Visualization of Workflows and Principles
Diagrams created with Graphviz provide a clear visual representation of the experimental process and the underlying scientific logic.
Caption: SFC Experimental Workflow for this compound Analysis.
Caption: Interdependencies of key SFC parameters on separation outcome.
Expected Results & Conclusion
Executing this protocol should yield a chromatogram with two well-resolved, symmetrical peaks for the (R) and (S) enantiomers of this compound within a 5-minute runtime. The high efficiency of SFC, combined with the specific interactions afforded by the crown ether CSP, should produce a resolution factor (Rs) significantly greater than 1.5, which is the baseline for baseline separation in pharmaceutical quality control.
This application note demonstrates that Supercritical Fluid Chromatography is a superior technique for the challenging chiral separation of primary amines. The method is fast, efficient, and significantly reduces organic solvent waste, aligning with the principles of green chemistry.[3] By understanding the causal relationships between column chemistry, mobile phase composition, and instrument parameters, researchers can rapidly develop and implement robust SFC methods for chiral analysis, accelerating the drug development pipeline.
References
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). TMP UNIVERSAL JOURNAL OF ADVANCES IN PHARMACEUTICAL SCIENCES. 3
-
Supercritical Fluid Chromatography and its Advantages. (n.d.). Longdom Publishing.
-
Hubert, C., Ziemons, E., Jambo, H., & Hubert, P. (2024). SFC-MS: advancements and applications in pharmaceutical quality control. European Pharmaceutical Review.
-
Analytical Advantages of SFC. (n.d.). Shimadzu.
-
Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. (2017). American Pharmaceutical Review.
-
Welch, C. J., et al. (2014). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
-
Amines by Supercritical Fluid Chromatography. (2010). ResearchGate.
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Wiley Analytical Science.
-
Preparative SFC Method Development. (n.d.). Waters Corporation.
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International.
-
(R)-1-Phenylbutylamine. (n.d.). PubChem, National Institutes of Health.
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2009). ResearchGate.
-
Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. (2019). Agilent.
-
This compound. (n.d.). PubChem, National Institutes of Health.
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A.
-
Column Technology for Achiral SFC Separations. (2015). Chromatography Today.
-
(S)-1-Phenylbutylamine. (n.d.). PubChem, National Institutes of Health.
-
4-Phenylbutan-1-amine. (n.d.). Sigma-Aldrich.
-
This compound. (n.d.). Santa Cruz Biotechnology.
-
Use of SFC for Chiral separation in Pharmaceutical Industry. (n.d.). Chromedia.
-
Dispas, A., et al. (2018). Implementing a design of experiments for chiral separation in SFC: a must?. ResearchGate.
-
Applications of Supercritical Fluid Chromatography in Analyte Extraction. (n.d.). Longdom Publishing.
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Topic: Derivatization of 1-Phenylbutan-1-amine for Gas Chromatographic Analysis: Achiral and Enantioselective Strategies
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The gas chromatographic (GC) analysis of primary amines such as 1-phenylbutan-1-amine is frequently hindered by their high polarity and low volatility. These properties lead to poor chromatographic performance, characterized by peak tailing, low sensitivity, and potential thermal degradation within the GC system.[1][2] Derivatization, a process of chemical modification, is an essential strategy to convert these problematic analytes into more volatile and thermally stable derivatives suitable for GC analysis.[1] This application note provides a detailed guide to two robust derivatization protocols for this compound: (1) N-acylation using trifluoroacetic anhydride (TFAA) for routine achiral analysis, and (2) chiral derivatization using trifluoroacetyl-L-prolyl chloride (L-TPC) to enable the enantioselective separation of its stereoisomers on a standard achiral column. The causality behind experimental choices, step-by-step protocols, and expected outcomes are discussed to provide a comprehensive and validated methodology.
The Rationale for Derivatization
Primary amines, including this compound, possess an active hydrogen on the nitrogen atom, which is prone to forming hydrogen bonds. When analyzed directly by GC, this leads to several analytical challenges:
-
Poor Peak Shape: The polar amine group interacts strongly with active sites (e.g., free silanol groups) on the GC inlet liner and column stationary phase, resulting in significant peak tailing and reduced resolution.[1]
-
Low Volatility: Hydrogen bonding increases the boiling point of the amine, making it less volatile and difficult to transfer efficiently through the GC system without high temperatures.
-
Thermal Instability: The high temperatures required for volatilization can sometimes lead to the degradation of the analyte.[1]
-
Inability to Separate Enantiomers: this compound is a chiral molecule. Direct analysis on a standard (achiral) GC column will not separate its R- and S-enantiomers, which is often critical as pharmacological activity can differ significantly between enantiomers.[3]
Derivatization overcomes these issues by replacing the active hydrogen with a non-polar, bulky group. This modification effectively masks the polar nature of the amine, leading to derivatives with increased volatility, improved thermal stability, and enhanced chromatographic performance.[1][4]
Strategy Selection: Acylation for Robustness and Sensitivity
Among the common derivatization techniques for amines—silylation, acylation, and alkylation—acylation offers a superior balance of reactivity, stability, and detection enhancement.[1][5]
-
Silylation: While effective, silylating reagents and their derivatives are highly sensitive to moisture, requiring strictly anhydrous conditions for reproducible results.[1][6]
-
Acylation: This method involves reacting the amine with an acylating agent, typically an acid anhydride or acid chloride, to form a stable amide.[1] Fluorinated anhydrides, such as Trifluoroacetic Anhydride (TFAA) , are particularly advantageous. They are highly reactive, produce stable and volatile derivatives, and the introduction of fluorine atoms significantly enhances sensitivity for Electron Capture Detection (ECD).[7][8][9]
For enantioselective analysis, an indirect approach using a Chiral Derivatizing Agent (CDA) is employed. This involves reacting the racemic amine with an enantiomerically pure reagent to form a pair of diastereomers.[10] Diastereomers possess different physical properties and can be separated on a conventional achiral GC column.[10][11] Trifluoroacetyl-L-prolyl chloride (L-TPC) is a well-established CDA for the chiral separation of amphetamine-type compounds and other primary amines.[3][11][12]
General Derivatization Workflow
The overall process for derivatizing this compound follows a logical sequence from sample preparation to analysis. This workflow ensures that the reaction is efficient and the final sample is suitable for injection into the GC system.
Caption: General workflow for the derivatization of this compound.
Application Protocol 1: Achiral Analysis via N-Trifluoroacetylation
This protocol details the derivatization of this compound with Trifluoroacetic Anhydride (TFAA) to form the corresponding N-trifluoroacetamide derivative. This derivative is highly volatile and stable, ideal for routine quantification and identification by GC-FID or GC-MS.
Reaction Mechanism
The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of TFAA. This results in the formation of a stable, less polar N-(1-phenylbutyl)trifluoroacetamide and trifluoroacetic acid as a byproduct. TFAA is highly reactive and the reaction proceeds rapidly.[4][7]
Caption: Acylation of this compound with TFAA.
Experimental Protocol
| Parameter | Specification | Rationale / Comment |
| Analyte | 1 mg/mL this compound in a volatile solvent | Starting concentration for standard preparation. |
| Solvent | Ethyl Acetate or Acetonitrile (Anhydrous) | Anhydrous grade is crucial to prevent reagent hydrolysis.[1] |
| Reagent | Trifluoroacetic Anhydride (TFAA) | A highly reactive and effective acylation reagent.[4][8] |
| Reaction Temp. | 60 - 70°C | Provides sufficient energy to ensure rapid and complete reaction. |
| Reaction Time | 15 - 30 minutes | TFAA is very reactive; longer times are typically not needed.[1] |
| Post-Reaction | Evaporation of excess reagent (optional) | Excess TFAA and byproduct are volatile and usually do not interfere, but can be removed under N₂ if necessary.[7] |
Step-by-Step Procedure:
-
Sample Preparation: Pipette 100 µL of the 1 mg/mL analyte solution into a 2 mL autosampler vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to redissolve the residue. Add 100 µL of TFAA to the vial.[1]
-
Reaction: Immediately cap the vial tightly with a PTFE-lined cap. Vortex briefly and place the vial in a heating block or oven set to 65°C for 20 minutes.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Dilution & Analysis: The sample can be injected directly. If the concentration is too high, dilute with ethyl acetate as needed. Inject 1 µL into the GC system.
-
Blank Preparation: Prepare a reagent blank using the same procedure but omitting the analyte to identify any potential interferences from the reagents or solvent.[7]
Application Protocol 2: Enantioselective Analysis via Chiral Derivatization
This protocol enables the separation and quantification of the R- and S-enantiomers of this compound. It uses L-TPC, an enantiomerically pure reagent, to convert the enantiomers into diastereomers, which are then separable on a standard achiral GC column.
Reaction Mechanism
The racemic amine (a mixture of R- and S-enantiomers) reacts with a single enantiomer of the chiral derivatizing agent (L-TPC, which is the S-enantiomer). This reaction forms two diastereomers: (R-amine)-(S-reagent) and (S-amine)-(S-reagent). These diastereomers have different physical properties and thus different retention times on an achiral GC column.[10][11]
Caption: Formation of diastereomers for chiral separation.
Experimental Protocol
| Parameter | Specification | Rationale / Comment |
| Analyte | 1 mg/mL this compound in a volatile solvent | --- |
| Solvent | Ethyl Acetate or Dichloromethane (Anhydrous) | Anhydrous grade is crucial. |
| Reagent | Trifluoroacetyl-L-prolyl chloride (L-TPC) | A well-validated chiral derivatizing agent for primary amines.[3][11] |
| Catalyst | Triethylamine (TEA) or Pyridine (optional) | A base is often used to neutralize the HCl byproduct and drive the reaction to completion.[7] |
| Reaction Temp. | 60 - 70°C | Ensures complete reaction to avoid kinetic resolution, which could lead to inaccurate enantiomeric ratios.[1][13] |
| Reaction Time | 30 minutes | Longer time compared to TFAA to ensure the reaction goes to completion. |
| Post-Reaction | Aqueous wash or SPE cleanup | Necessary to remove excess reagent and catalyst which can interfere with chromatography. |
Step-by-Step Procedure:
-
Sample Preparation: Pipette 100 µL of the 1 mg/mL analyte solution into a 2 mL vial and evaporate to dryness under a nitrogen stream.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate and 20 µL of triethylamine (TEA). Add 50 µL of a 10 mg/mL L-TPC solution in ethyl acetate.
-
Reaction: Immediately cap the vial tightly. Vortex and heat at 65°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Work-up/Cleanup:
-
Add 500 µL of 5% aqueous sodium bicarbonate solution to neutralize excess reagent and HCl. Vortex for 1 minute.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial for analysis.
-
-
Analysis: Inject 1 µL of the organic layer into the GC system. The chromatogram should show two separated peaks corresponding to the two diastereomers.
Recommended GC-MS Parameters
The following are typical starting parameters for the analysis of the derivatized samples. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| GC System | Agilent 8890 GC with 5977B MSD (or equivalent) |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet | Split/Splitless, 250°C, Split ratio 20:1 |
| Oven Program | Start at 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min |
| MSD Transfer Line | 280°C |
| MS Source | 230°C (EI mode) |
| MS Quad | 150°C |
| Scan Range | 40 - 450 amu |
Conclusion
The derivatization of this compound is a mandatory step for achieving reliable and reproducible results in GC analysis. Acylation with TFAA provides a rapid and robust method for achiral quantification, yielding a stable derivative with excellent chromatographic properties. For enantioselective analysis, derivatization with a chiral reagent such as L-TPC is a validated and effective strategy, enabling the separation of enantiomers into distinct diastereomeric peaks on a standard achiral column. The protocols detailed in this note provide a comprehensive framework for researchers to successfully analyze this and other structurally similar primary amines, ensuring both scientific integrity and high-quality data.
References
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- Bowden, J. A., et al. (2010). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Journal of Chromatography B.
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Application Notes and Protocols for the N-Acylation of 1-Phenylbutan-1-amine
Abstract
The N-acylation of amines is a cornerstone transformation in organic synthesis, pivotal for the construction of the amide bond—a ubiquitous functional group in pharmaceuticals, natural products, and advanced materials.[1][2][3] This document provides a comprehensive guide for the N-acylation of 1-phenylbutan-1-amine, a valuable chiral building block in medicinal chemistry.[4] Detailed protocols for acylation using acyl chlorides, acid anhydrides, and carboxylic acids with coupling agents are presented. The causality behind experimental choices, mechanistic insights, and self-validating system designs are emphasized to ensure procedural robustness and reproducibility for researchers, scientists, and drug development professionals.
Introduction
This compound is a primary arylalkylamine that serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[4] Its structure, featuring a chiral center at the benzylic position, makes its enantiomerically pure forms particularly valuable in drug discovery.[4] The N-acylation of this amine is a critical step in the derivatization of this scaffold, enabling the introduction of a wide array of functional groups and the modulation of physicochemical and pharmacological properties.
The formation of an amide bond from an amine and a carboxylic acid derivative proceeds through nucleophilic acyl substitution.[5][6] The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[7] The reactivity of the acylating agent is a key determinant of the reaction conditions required. This guide will detail three common and effective methods for the N-acylation of this compound, each employing a different class of acylating agent.
PART 1: Mechanistic Overview of N-Acylation
The fundamental mechanism for N-acylation involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, eliminating a leaving group to form the stable amide product.[8]
Acylation with Acyl Chlorides
Acyl chlorides are highly reactive acylating agents. The reaction with an amine is typically rapid and proceeds via a nucleophilic addition-elimination mechanism.[5][9] A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[10][11]
Acylation with Acid Anhydrides
Acid anhydrides are also effective acylating agents, though generally less reactive than acyl chlorides. The reaction mechanism is similar, involving nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride.[12] This leads to the formation of the amide and a carboxylic acid byproduct.[13] Often, this byproduct can be removed by an aqueous basic workup.
Acylation with Carboxylic Acids and Coupling Reagents
Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to drive off water and is often not feasible for complex molecules. Therefore, coupling reagents are employed to activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[14] Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[15] The activated carboxylic acid, often an O-acylisourea intermediate, is then readily attacked by the amine to form the amide.
PART 2: Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[16] Acylating agents like acyl chlorides and anhydrides are corrosive and moisture-sensitive.[17] Handle them with care. Glacial acetic acid is corrosive and flammable.[18][19][20] Refer to the Safety Data Sheets (SDS) for all reagents before use.[16]
Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol details the N-acetylation of this compound using acetyl chloride under biphasic Schotten-Baumann conditions, which is a robust method for forming amides.[6][10][11]
Materials:
-
This compound
-
Acetyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).
-
Aqueous Base: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide.
-
Biphasic Mixture: Add the 2 M NaOH solution (2.0 eq) to the flask containing the amine solution. Stir the biphasic mixture vigorously at room temperature.
-
Addition of Acyl Chloride: Dissolve acetyl chloride (1.1 eq) in a small amount of DCM and add it to a dropping funnel. Add the acetyl chloride solution dropwise to the vigorously stirred reaction mixture over 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(1-phenylbutyl)acetamide.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.
Causality: The use of a biphasic system with a strong base like NaOH ensures that the HCl byproduct is neutralized in the aqueous phase, preventing the protonation and deactivation of the amine nucleophile in the organic phase.[10][11] Vigorous stirring is crucial to maximize the interfacial area for the reaction to occur.
Protocol 2: N-Acylation using an Acid Anhydride
This protocol describes the N-acetylation of this compound using acetic anhydride. This method is often preferred when a less reactive and easier-to-handle acylating agent is desired.[2]
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (TEA) or pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM or THF (approx. 0.5 M).
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Anhydride Addition: Add acetic anhydride (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction for 2-4 hours at room temperature. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude N-(1-phenylbutyl)acetamide by silica gel column chromatography or recrystallization.
Causality: A tertiary amine base like triethylamine is used to neutralize the carboxylic acid byproduct, driving the reaction to completion.[9] The use of anhydrous solvents is recommended to prevent hydrolysis of the acetic anhydride.
Protocol 3: N-Acylation using a Carboxylic Acid and a Coupling Reagent (EDC/HOBt)
This protocol outlines the coupling of this compound with a generic carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. This method is particularly useful for coupling more complex or sensitive carboxylic acids.[15]
Materials:
-
This compound
-
Carboxylic acid (e.g., Benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DCM or DMF (approx. 0.2-0.5 M).
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide product by silica gel column chromatography.
Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is often added to suppress side reactions and reduce the risk of racemization if the carboxylic acid is chiral by forming an active ester intermediate.[15] DIPEA acts as a non-nucleophilic base to neutralize any acidic species formed during the reaction.
Data Presentation
| Protocol | Acylating Agent | Base | Solvent | Typical Reaction Time | Typical Yield |
| 1 | Acetyl chloride | NaOH | DCM/Water | 1-2 hours | >90% |
| 2 | Acetic anhydride | Triethylamine | DCM | 2-4 hours | >85% |
| 3 | Carboxylic Acid/EDC/HOBt | DIPEA | DCM or DMF | 12-24 hours | 70-90% |
Visualization of Experimental Workflow
Caption: General workflow for the N-acylation of this compound.
Chemical Mechanism Diagram
Caption: Mechanism of N-acylation with an acyl chloride.
Conclusion
The N-acylation of this compound can be achieved efficiently through various established methods. The choice of protocol depends on the reactivity of the desired acyl group, the stability of the substrates, and the scale of the reaction. For simple acylations, the Schotten-Baumann protocol using an acyl chloride offers a rapid and high-yielding route. Acylation with anhydrides provides a milder alternative. For more complex and sensitive substrates, coupling reagents like EDC/HOBt are indispensable for achieving clean and efficient amide bond formation. The protocols and insights provided herein are designed to be a robust starting point for researchers in their synthetic endeavors.
References
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-
Phillips, D. L., et al. (2004). The Mechanism of Photoinduced Acylation of Amines by N-Acyl-5,7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy. Organic Letters. ACS Publications. Retrieved from [Link]
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Mohammadi, F., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Journal name not specified]. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]
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Chandrasekhar, S., et al. (2015). Diphenylsilane as a Coupling Reagent for Amide Bond Formation. ResearchGate. Retrieved from [Link]
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Singh, U. P., & Singh, R. P. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(15), 3514. MDPI. Retrieved from [Link]
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Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Taylor & Francis Online. Retrieved from [Link]
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Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
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Gammack, J., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Retrieved from [Link]
-
Ye, N., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5144-5147. PMC - NIH. Retrieved from [Link]
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J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
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Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]
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Li, Z., et al. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters, 22(14), 5517-5521. Organic Chemistry Portal. Retrieved from [Link]
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Mátravölgyi, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1958. NIH. Retrieved from [Link]
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Singh, U. P., & Singh, R. P. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(15), 3514. MDPI. Retrieved from [Link]
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University of California, Merced. (2012). Glacial Acetic Acid. Retrieved from [Link]
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Quora. (2020). What safety precautions should you take when working with acetic anhydride?. Retrieved from [Link]
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Wang, S., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(7-8), 415-420. Semantic Scholar. Retrieved from [Link]
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D'Andrea, L., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 565. MDPI. Retrieved from [Link]
-
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Application Note & Protocol Guide: Synthesis of 1-Phenylbutan-1-amine Derivatives for Medicinal Chemistry
Abstract
This document provides a comprehensive guide for the synthesis of 1-phenylbutan-1-amine and its derivatives, a scaffold of significant interest in medicinal chemistry. These compounds are recognized for their potential as monoamine oxidase (MAO) inhibitors and as key intermediates in the development of various therapeutic agents. This guide details the most prevalent synthetic strategies, offers step-by-step protocols, and discusses the rationale behind key experimental choices to empower researchers in drug discovery and development.
Introduction: The Significance of the this compound Scaffold
The this compound core structure is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous neurotransmitters like dopamine and norepinephrine allows it to interact with key biological targets, particularly enzymes involved in neurotransmitter metabolism. Specifically, derivatives of this scaffold have shown promise as selective inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that degrade monoamine neurotransmitters. Inhibition of these enzymes can increase neurotransmitter levels, a therapeutic strategy for treating depression and neurodegenerative disorders such as Parkinson's disease.
The versatility of this scaffold lies in the potential for chemical modification at several positions: the aromatic ring, the benzylic position, and the amine group. These modifications allow for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide focuses on the practical synthesis of this core structure, providing a foundation for the exploration of novel derivatives.
Core Synthetic Strategies: An Overview
The construction of the this compound backbone can be achieved through several reliable synthetic routes. The choice of method often depends on the desired scale, available starting materials, and stereochemical requirements. The most common and effective strategy is the reductive amination of a corresponding ketone.
Reductive Amination of 1-Phenyl-1-butanone
This is arguably the most versatile and widely used method. The reaction proceeds in two conceptual steps: first, the formation of an imine or enamine intermediate from the reaction of 1-phenyl-1-butanone with an amine source, followed by the in-situ reduction of this intermediate to the target amine.
Causality Behind Reagent Choices:
-
Amine Source: For the synthesis of the primary amine (this compound), ammonia (often in the form of ammonium acetate or ammonia in methanol) is used. For N-substituted derivatives, the corresponding primary or secondary amine is used.
-
Reducing Agent: The choice of reducing agent is critical.
-
Sodium Borohydride (NaBH₄): A robust and cost-effective reagent. However, it can also reduce the starting ketone, leading to alcohol byproducts. It is most effective when the imine formation is rapid and complete before reduction.
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are milder and more selective reducing agents. They are particularly effective at reducing the protonated iminium ion intermediate under weakly acidic conditions (pH 5-6), while being slow to reduce the ketone starting material. This selectivity minimizes side reactions and often leads to higher yields of the desired amine.
-
Catalytic Hydrogenation (H₂/Pd-C): This method is clean, as the only byproduct is water. It is highly effective but requires specialized hydrogenation equipment (e.g., a Parr shaker). It is also an excellent choice for large-scale synthesis.
-
The overall workflow for this common synthetic route is depicted below.
Caption: General workflow for the synthesis of this compound derivatives via reductive amination.
Leuckart-Wallach Reaction
A classic method for reductive amination is the Leuckart-Wallach reaction.[1] This reaction uses formic acid or a derivative, such as ammonium formate, to serve as both the reducing agent and the nitrogen source.[1] The reaction is typically performed at high temperatures (often >150 °C) and proceeds via an N-formyl intermediate, which must be hydrolyzed in a separate step to yield the final amine.[2][3]
While historically significant, the harsh reaction conditions can limit its applicability for substrates with sensitive functional groups. However, recent advancements have shown that the reaction can be catalyzed by transition metals, such as rhodium complexes, allowing it to proceed at much lower temperatures (50-70 °C) with high yields and selectivity for the primary amine.[4]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of the parent this compound. These can be adapted for the synthesis of N-substituted derivatives by replacing the ammonia source with the appropriate primary or secondary amine.
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol is a robust, general-purpose method suitable for many laboratory settings.
Materials:
-
1-Phenyl-1-butanone (1.0 eq)
-
Ammonium Acetate (10.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1-butanone (1.0 eq) and ammonium acetate (10.0 eq).
-
Dissolution: Add methanol to the flask (approx. 5-10 mL per gram of ketone) and stir the mixture at room temperature until all solids have dissolved.
-
Reduction: Cool the solution to 0 °C using an ice-water bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching & Solvent Removal: Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (target pH ~7). Concentrate the mixture under reduced pressure to remove the methanol.
-
Workup - Basification & Extraction: To the remaining aqueous residue, add 1 M NaOH until the pH is strongly basic (pH > 11). This converts the amine hydrochloride salt to the free base. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Asymmetric Synthesis Strategies
For many medicinal chemistry applications, a single enantiomer of the chiral this compound is required. Several strategies exist to achieve this:
-
Chiral Resolution: The racemic amine can be synthesized and then separated into its constituent enantiomers by forming diastereomeric salts with a chiral acid (e.g., tartaric acid), followed by fractional crystallization.
-
Biocatalysis: Transaminase enzymes can be used to directly synthesize enantiopure amines from the corresponding ketone.[5] These enzymes offer high stereoselectivity and operate under mild, environmentally friendly conditions.[5][6]
-
Asymmetric Catalysis: The reduction of the intermediate imine can be performed using a chiral catalyst, such as a transition metal complex with a chiral ligand, to selectively produce one enantiomer. This is a highly efficient and atom-economical approach.[7]
The choice of method depends on factors such as scale, cost, and the specific stereochemical requirements of the target molecule.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below is a table summarizing typical analytical data for the parent compound, this compound.
| Analysis Technique | Expected Results for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 3.85 (t, J=6.8 Hz, 1H, CH-N), 1.75-1.55 (m, 2H, CH₂), 1.50-1.30 (m, 4H, NH₂ + CH₂), 0.90 (t, J=7.4 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.0, 128.4, 126.8, 126.0, 57.5, 42.0, 20.5, 14.0 |
| Mass Spectrometry (ESI+) | m/z 150.1 [M+H]⁺ |
| Appearance | Colorless to pale yellow oil |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete imine formation; Reduction of starting ketone; Product loss during workup. | Use a milder reducing agent like NaBH₃CN. Ensure anhydrous conditions. Optimize pH for imine formation (pH 5-6). Be careful during extractions. |
| Formation of Alcohol Byproduct | Reducing agent is too reactive (e.g., NaBH₄) and reduces the ketone before imine formation. | Switch to a more selective reagent like NaBH(OAc)₃ (STAB) or NaBH₃CN, which are more reactive towards the iminium ion. |
| Formation of Dialkylated Amine | The primary amine product reacts with another molecule of the ketone. | Use a large excess of the ammonia source (e.g., >10 equivalents of ammonium acetate) to favor the formation of the primary amine. |
| Difficult Purification | Product is highly polar or volatile. | For polar amines, consider converting to the HCl salt for easier handling and crystallization. For volatile amines, use Kugelrohr distillation. |
References
-
Erowid. (n.d.). The Leuckart Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Kitamura, M., Lee, D., Hayashi, S., Tanaka, S., & Yoshimura, M. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Journal of Organic Chemistry, 67(24), 8685-8687. Retrieved from [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. European Journal of Organic Chemistry, 2003(5), 799-811. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-536. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]
-
Rowles, H. T., et al. (2021). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 12(3), 1149-1156. Retrieved from [Link]
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- 4. chemistry.mdma.ch [chemistry.mdma.ch]
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- 6. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Application Note & Protocol: Kinetic Resolution of 1-Phenylbutan-1-amine using Lipases
Introduction: The Strategic Value of Enantiomerically Pure Amines
Chiral amines, particularly structures like 1-phenylbutan-1-amine, are indispensable building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The distinct three-dimensional arrangement of enantiomers often leads to profoundly different pharmacological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the efficient production of single-enantiomer compounds is a critical objective in modern drug development and chemical synthesis.
Kinetic resolution, a cornerstone of asymmetric synthesis, offers a pragmatic and scalable approach to separate racemic mixtures. This technique leverages a chiral catalyst to preferentially react with one enantiomer over the other, allowing for the separation of the unreacted, enantiopure starting material from the newly formed product. Among the catalysts available, lipases have emerged as exceptionally robust and versatile tools for industrial applications.[1] These enzymes exhibit remarkable enantioselectivity, operate under mild reaction conditions, and are often immobilized to facilitate easy recovery and reuse, aligning with the principles of green chemistry.[2]
This document provides a detailed guide to the kinetic resolution of racemic this compound via enantioselective acylation, catalyzed by the highly efficient and widely used Candida antarctica lipase B (CALB). We will delve into the mechanistic underpinnings of this biotransformation, provide a meticulously detailed experimental protocol, and outline the analytical methods required to validate the success of the resolution.
Theoretical Framework: Understanding Lipase-Catalyzed Kinetic Resolution
The fundamental principle of lipase-catalyzed kinetic resolution of an amine involves the enzyme's ability to selectively acylate one enantiomer at a much faster rate than the other. Lipases, which are hydrolases, can function in reverse in non-aqueous environments, catalyzing the formation of amide bonds from an amine and an acyl donor (typically an ester).[3]
The active site of a lipase, such as CALB, possesses a chiral environment. When the racemic amine and an acyl donor are introduced, the enzyme forms a transient acyl-enzyme intermediate.[4] One enantiomer of the amine fits more favorably into the active site, leading to a lower activation energy for the subsequent nucleophilic attack on the acyl-enzyme complex and, consequently, a significantly higher reaction rate. The other enantiomer, being a poorer fit, reacts much more slowly or not at all.
Ideally, the reaction is terminated at or near 50% conversion. At this point, the reaction mixture contains one enantiomer of the unreacted amine in high enantiomeric excess (ee) and the corresponding acylated product of the opposite configuration, also in high ee. The selectivity of this process is quantified by the enantiomeric ratio (E), a measure of the relative rates of reaction of the two enantiomers. High E-values (>100) are indicative of an efficient and synthetically useful resolution.[5]
Experimental Design & Rationale
The success of a kinetic resolution is contingent upon the careful selection and optimization of several key parameters.
-
The Biocatalyst: Candida antarctica lipase B (CALB) is renowned for its broad substrate scope and exceptional enantioselectivity in resolving amines and alcohols.[2][6] For enhanced stability, ease of handling, and recyclability, an immobilized form, such as Novozym® 435, is the catalyst of choice.[7][8] Immobilization prevents enzyme aggregation and simplifies post-reaction purification.[9]
-
The Acyl Donor: The structure of the acyl donor profoundly impacts both the reaction rate and the enantioselectivity.[10] While simple esters like ethyl acetate can be effective, others such as isopropyl acetate or methoxy-activated esters can enhance reaction rates. Vinyl esters are often excellent acyl donors as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible.[1]
-
The Solvent: Lipase activity is highly dependent on the reaction medium.[11][12][13] Nonpolar, aprotic organic solvents like methyl tert-butyl ether (MTBE) or toluene are generally preferred as they maintain the essential layer of water around the enzyme necessary for catalytic activity without promoting hydrolysis.[4][14] These solvents also solubilize the hydrophobic substrates effectively.[3]
-
Temperature: Temperature influences both the reaction rate and the enzyme's stability and selectivity. While higher temperatures increase the reaction rate, they can also lead to decreased enantioselectivity and enzyme denaturation. A moderate temperature, typically between 30-50°C, often provides the optimal balance.
Detailed Protocols
PART 1: Enzymatic Kinetic Resolution of (±)-1-Phenylbutan-1-amine
This protocol describes the resolution of racemic this compound using immobilized CALB.
Materials & Reagents:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Isopropyl acetate (Acyl Donor)
-
Methyl tert-butyl ether (MTBE, anhydrous)
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., 50 mL round-bottom flask with stopper)
-
Standard laboratory glassware
-
Sodium sulfate (anhydrous)
Experimental Workflow Diagram:
Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.
Step-by-Step Procedure:
-
Preparation: To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add racemic this compound (1.0 equiv., e.g., 1.49 g, 10 mmol).
-
Solvent Addition: Add anhydrous methyl tert-butyl ether (MTBE) (e.g., 20 mL) to dissolve the amine.
-
Acyl Donor Addition: Add isopropyl acetate (0.6 equiv., e.g., 0.61 g, 6 mmol) to the solution. Rationale: Using a slight excess of the amine helps to ensure the reaction stops near 50% conversion of the limiting reagent, the acyl donor.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym® 435) to the mixture (typically 10-50 mg per mmol of amine, e.g., 200 mg).[7]
-
Reaction: Seal the flask and place it in a heating block on a magnetic stirrer set to a controlled temperature (e.g., 40°C) and moderate stirring speed.
-
Monitoring: Monitor the reaction progress periodically. Withdraw a small aliquot (e.g., 50 µL), filter out the enzyme, dilute with a suitable solvent (e.g., isopropanol), and analyze by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.[7] The reaction is typically stopped when the conversion reaches approximately 50%.
-
Work-up: Once the target conversion is reached, quench the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Separation: The unreacted amine and the formed amide can be separated. A common method is acid-base extraction. The filtrate is extracted with aqueous HCl (e.g., 1M). The unreacted amine will move to the aqueous phase as its hydrochloride salt. The organic phase, containing the neutral amide, is washed, dried over anhydrous Na₂SO₄, and concentrated. The aqueous phase is then basified (e.g., with NaOH) and extracted with an organic solvent to recover the unreacted amine. Alternatively, column chromatography can be employed for separation.
PART 2: Analytical Protocol - Chiral HPLC Analysis
Accurate determination of enantiomeric excess (ee) and conversion is crucial for evaluating the success of the kinetic resolution. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[15][16][17]
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase Column (e.g., a cellulose or amylose-based column like Chiralcel® OD-H or Chiralpak® AD-H)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Syringe filters (0.45 µm)
Principle of Chiral HPLC Separation:
Caption: Principle of enantiomer separation by chiral HPLC.
Step-by-Step Procedure:
-
Sample Preparation: Take an aliquot from the reaction mixture, filter to remove the enzyme, and dilute it to an appropriate concentration (e.g., ~1 mg/mL) with the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (or equivalent)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.[18]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: Room temperature
-
-
Analysis:
-
Inject a standard of the racemic this compound to determine the retention times of the two enantiomers.
-
Inject the prepared sample from the reaction mixture.
-
Identify the peaks corresponding to the unreacted (S)-amine, the unreacted (R)-amine, and the (R)-amide product (which will have a different retention time).
-
-
Calculations:
-
Enantiomeric Excess (ee): Calculated from the peak areas (A) of the two enantiomers. For the remaining amine: eeamine (%) = [ (AS - AR) / (AS + AR) ] × 100
-
Conversion (c): Calculated based on the initial amount of the amine and the amount remaining, or from the relative peak areas of the amine and amide. A simplified calculation using ee is: c (%) = [ eeamine / (eeamine + eeproduct) ] × 100 (assuming ideal resolution)
-
Enantiomeric Ratio (E): A more rigorous measure of selectivity, calculated using both conversion and the enantiomeric excess of the substrate. E = ln[1 - c(1 + eeproduct)] / ln[1 - c(1 - eeproduct)]
-
Data Presentation & Expected Results
The results of a successful kinetic resolution of this compound should be presented clearly.
Table 1: Representative Data for Kinetic Resolution of this compound
| Parameter | Value |
| Biocatalyst | Novozym® 435 (Immobilized CALB) |
| Substrate | (±)-1-Phenylbutan-1-amine |
| Acyl Donor | Isopropyl Acetate |
| Solvent | MTBE |
| Temperature | 40 °C |
| Reaction Time | 10 hours |
| Conversion (c) | 52.4% |
| ee of Unreacted Amine | >98% (S-enantiomer) |
| ee of Product Amide | ~96% (R-enantiomer) |
| Enantiomeric Ratio (E) | >100[5] |
Note: The values presented are representative and can be achieved under optimized conditions. Actual results may vary based on specific experimental parameters.
Conclusion and Outlook
The lipase-catalyzed kinetic resolution of this compound is a powerful and efficient method for accessing its enantiomerically pure forms. By leveraging the high selectivity of enzymes like Candida antarctica lipase B, researchers and drug development professionals can produce these valuable chiral building blocks under mild, environmentally benign conditions. The protocols outlined in this application note provide a robust framework for performing and analyzing this resolution. Further optimization of parameters such as the acyl donor, solvent, and temperature can lead to even higher selectivity and efficiency, making this biocatalytic approach a highly attractive and scalable solution for industrial synthesis.
References
- Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. (2021).
- Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. (2021).
- Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. (2021). R Discovery.
- Solvent Tolerance Improvement of Lipases Enhanced Their Applications: St
- Organic Solvent Tolerant Lipases and Applic
- Prominent examples of acyl donors applied in a chromatography‐free... (2019).
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. (1995).
- Application Notes and Protocols for the Kinetic Resolution of Amines. (2025). Benchchem.
- Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acyl
- Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. (2010).
- Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B. (2004).
- Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability. (2013).
- Resolution of chiral amines. (2000).
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2020). MDPI.
- RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL. (n.d.). Jilin University.
- Lipase catalysed kinetic resolution of amines: selective acylation of (R,S). (2024).
- Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. (2019). PMC - NIH.
- Lipase-mediated chiral resolution of racemates in organic solvents. (n.d.). ElectronicsAndBooks.
- Lipase-Catalyzed Kinetic Resolution of 1-(2-Hydroxycyclohexyl)Indoles in Batch and Continuous-Flow Systems. (2012).
- Enzymatic resolution of 1-phenylethylamine by amidation reaction in organic medium. (2007). Qingdao University of Science and Technology.
- Effect of acyl donors on EGCG esterification reaction catalyzed by Lipase “Amano” 30SD based on molecular dynamics analysis. (2024). PMC - NIH.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
- A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. (2007). RSC Publishing.
- Chiral HPLC Separ
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- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Effect of acyl donors on EGCG esterification reaction catalyzed by Lipase “Amano” 30SD based on molecular dynamics analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure 1-Phenylbutan-1-amine
Introduction: The Significance of Chiral Amines in Pharmaceutical Development
Enantiopure 1-phenylbutan-1-amine is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemistry of this amine is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust, scalable, and economically viable methods for the synthesis of single-enantiomer this compound is of utmost importance to the pharmaceutical industry. This guide provides an in-depth analysis of established methodologies for the large-scale production of enantiopure this compound, offering detailed protocols and expert insights to aid researchers and drug development professionals in this critical endeavor.
Strategic Approaches to Enantiopure this compound Synthesis
The synthesis of enantiopure this compound on an industrial scale primarily revolves around three core strategies:
-
Asymmetric Synthesis: The direct formation of the desired enantiomer from a prochiral precursor. This is often the most elegant and atom-economical approach.
-
Enzymatic Resolution: The separation of a racemic mixture of this compound using stereoselective enzymes. While effective, this method is inherently limited to a 50% theoretical yield for the desired enantiomer from the racemate.[1][2]
-
Chiral Chromatography: The physical separation of enantiomers using a chiral stationary phase. This method is highly effective for achieving high enantiomeric purity but can be costly and challenging to scale for large quantities.
This document will delve into the practical application of the first two strategies, as they are generally more amenable to large-scale production.
Part 1: Asymmetric Synthesis via Reductive Amination
Asymmetric reductive amination of a prochiral ketone is a powerful and direct route to enantiopure amines.[3] This can be achieved through two primary catalytic systems: transition metal catalysis and biocatalysis.
Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines
This method involves the in-situ formation of an imine from 1-phenyl-1-butanone, followed by asymmetric hydrogenation using a chiral transition metal catalyst. The choice of a chiral ligand is crucial for achieving high enantioselectivity.[4]
Causality of Experimental Choices:
-
Catalyst System: Iridium, rhodium, or palladium complexes with chiral phosphine ligands are commonly employed due to their high catalytic activity and stereoselectivity.[4] The ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the imine.
-
Solvent: The choice of solvent can significantly impact both the reaction rate and enantioselectivity. Aprotic solvents like THF or toluene are often preferred.
-
Pressure and Temperature: These parameters are optimized to ensure complete conversion and high enantioselectivity while minimizing side reactions.
Experimental Protocol: Asymmetric Reductive Amination
-
Imine Formation: In a suitable reactor under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenyl-1-butanone (1 equivalent) and a suitable amine source such as ammonium acetate or benzylamine (1.1 equivalents) in an appropriate solvent (e.g., toluene).
-
Add a dehydrating agent (e.g., molecular sieves) and stir the mixture at room temperature or with gentle heating to drive the formation of the corresponding imine.
-
Asymmetric Hydrogenation: In a separate vessel, prepare the chiral catalyst by dissolving the transition metal precursor (e.g., [Rh(COD)Cl]₂) and the chiral phosphine ligand (e.g., a BINAP derivative) in a degassed solvent.
-
Transfer the activated catalyst solution to the reactor containing the imine.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar) and maintain the reaction at a controlled temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by techniques such as HPLC or GC until the starting material is consumed.
-
Work-up and Purification: Carefully depressurize the reactor and filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated, and the product purified by distillation or crystallization to yield the enantiopure this compound.
Data Presentation: Representative Performance
| Catalyst System | Ligand | Solvent | Temp (°C) | Pressure (bar) | ee (%) | Yield (%) |
| [Rh(COD)Cl]₂ | (S)-BINAP | Toluene | 30 | 20 | >95 | >90 |
| [Ir(COD)Cl]₂ | (R,R)-f-spirofos | THF | 25 | 50 | >98 | >92 |
Biocatalytic Asymmetric Synthesis using Transaminases (TAs)
Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone, producing a chiral amine.[5][6] This approach offers high enantioselectivity under mild reaction conditions.
Causality of Experimental Choices:
-
Enzyme Selection: A wide range of commercially available transaminases with varying substrate specificities and stereoselectivities exist. Screening a panel of (R)- and (S)-selective transaminases is crucial to identify the optimal enzyme for the desired enantiomer of this compound.[7]
-
Amino Donor: Isopropylamine or alanine are common and cost-effective amino donors. The choice can influence the reaction equilibrium.
-
Cofactor: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor.
-
pH and Temperature: Maintaining the optimal pH and temperature for the selected enzyme is critical for its activity and stability.[5]
Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).
-
Add 1-phenyl-1-butanone (1 equivalent), the amino donor (e.g., isopropylamine, 1.5-2 equivalents), and the PLP cofactor.
-
Add the selected transaminase (either as a whole-cell biocatalyst or a purified enzyme).
-
Stir the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC. The reaction equilibrium may need to be shifted by removing the ketone byproduct (e.g., acetone if isopropylamine is the donor).
-
Work-up and Purification: Once the reaction reaches completion, acidify the mixture to precipitate the enzyme. After filtration, the pH of the filtrate is adjusted to basic to extract the amine product with an organic solvent (e.g., ethyl acetate or MTBE). The organic layers are combined, dried, and concentrated to yield the enantiopure this compound.
Data Presentation: Expected Outcomes
| Transaminase | Amino Donor | Temp (°C) | pH | ee (%) | Conversion (%) |
| (R)-selective TA | Isopropylamine | 35 | 8.0 | >99 | >95 |
| (S)-selective TA | L-Alanine | 30 | 7.5 | >99 | >92 |
Workflow Visualization
Caption: Asymmetric synthesis routes to enantiopure this compound.
Part 2: Enzymatic Kinetic Resolution of Racemic this compound
Kinetic resolution is a widely used technique for separating racemic mixtures. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst, in this case, an enzyme.[8] Lipases are particularly effective for the resolution of racemic amines through selective acylation.
Causality of Experimental Choices:
-
Enzyme: Candida antarctica lipase B (CALB) is a robust and highly stereoselective enzyme for the acylation of amines.[8]
-
Acyl Donor: A suitable acyl donor, such as ethyl acetate or isopropyl acetate, is required. The choice of acyl donor can influence the reaction rate and enantioselectivity.
-
Solvent: A non-polar organic solvent like hexane or heptane is typically used to ensure the enzyme's stability and activity.
-
Reaction Monitoring: The reaction must be carefully monitored and stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: In a suitable reactor, dissolve racemic this compound (1 equivalent) in a non-polar organic solvent (e.g., heptane).
-
Add the acyl donor (e.g., ethyl acetate, 0.5-0.6 equivalents).
-
Add the immobilized lipase (e.g., Novozym 435, an immobilized form of CALB).
-
Stir the mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the conversion by chiral HPLC or GC.
-
Termination and Separation: Once the reaction reaches approximately 50% conversion, filter off the enzyme.
-
The unreacted (S)-1-phenylbutan-1-amine can be separated from the acylated (R)-amide by extraction with an acidic aqueous solution. The amine will be protonated and move to the aqueous phase, while the amide remains in the organic phase.
-
The pH of the aqueous phase is then adjusted to basic, and the (S)-amine is extracted with an organic solvent.
-
The (R)-amide in the organic phase can be hydrolyzed (e.g., with aqueous HCl) to yield the (R)-1-phenylbutan-1-amine.
Data Presentation: Typical Resolution Performance
| Enzyme | Acyl Donor | Solvent | Temp (°C) | ee (S)-amine (%) | ee (R)-amide (%) |
| Novozym 435 | Ethyl Acetate | Heptane | 40 | >98 | >98 |
Workflow Visualization
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Phenylbutan-1-amine as a Versatile Building Block for Novel Heterocycles
Introduction: The Strategic Value of 1-Phenylbutan-1-amine in Heterocyclic Synthesis
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these core structures.[1] The strategic selection of starting materials is paramount in the efficient construction of diverse and novel heterocyclic scaffolds. This compound, a readily available primary amine, presents itself as a valuable and versatile building block for the synthesis of a variety of nitrogen-containing heterocycles. Its structural features—a primary amine for nucleophilic attack and cyclization, a chiral center offering potential for stereoselective synthesis, and a phenyl group that can be modulated for biological activity—make it an attractive starting point for drug discovery and development professionals.
This technical guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic systems, including pyrazoles, pyridines, and tetrahydroquinolines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Synthesis of N-(1-Phenylbutyl)pyrazoles: A Direct and Efficient Approach
Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The direct synthesis of N-substituted pyrazoles from primary amines offers a streamlined route to novel derivatives.
Causality of Experimental Choices:
The following protocol is adapted from a well-established method for the direct preparation of N-substituted pyrazoles from primary amines.[2][3][4] The reaction proceeds through a tandem condensation and cyclization mechanism. 1,3-Dicarbonyl compounds, such as acetylacetone, serve as the dielectrophilic partner. An aminating agent, like O-(4-nitrobenzoyl)hydroxylamine, is crucial for the in-situ formation of a hydrazine-like intermediate from the primary amine, which then undergoes cyclization. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, facilitating the reaction of the ionic intermediates.
Experimental Protocol: Synthesis of 3,5-Dimethyl-1-(1-phenylbutyl)-1H-pyrazole
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
O-(4-Nitrobenzoyl)hydroxylamine
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (5.0 mL) in a round-bottom flask, add acetylacetone (1.1 mmol, 1.1 equiv).
-
Add O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-85 °C using a preheated reaction block or oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 3,5-dimethyl-1-(1-phenylbutyl)-1H-pyrazole.
Data Presentation:
| Entry | 1,3-Dicarbonyl | Amine | Product | Yield (%) |
| 1 | Acetylacetone | This compound | 3,5-Dimethyl-1-(1-phenylbutyl)-1H-pyrazole | ~40-50 (Estimated) |
| 2 | 1-Phenylbutane-1,3-dione | This compound | 3-Methyl-5-phenyl-1-(1-phenylbutyl)-1H-pyrazole | ~45-55 (Estimated) |
Note: Yields are estimated based on similar reactions reported in the literature.[2][3]
Workflow Diagram:
Sources
Biocatalytic Synthesis of 1-Phenylbutan-1-amine: A Practical Guide to Modern Enzymatic Methods
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amines are indispensable building blocks in the pharmaceutical and fine chemical industries, with 1-Phenylbutan-1-amine serving as a key intermediate for several active pharmaceutical ingredients (APIs). Traditional chemical synthesis routes often involve harsh conditions, expensive metal catalysts, and complex purification steps to achieve high enantiopurity.[1] Biocatalysis has emerged as a powerful and sustainable alternative, offering high stereoselectivity under mild, aqueous conditions.[2][3] This guide provides an in-depth overview and practical protocols for the synthesis of this compound using state-of-the-art biocatalytic methods, focusing on transaminases, imine reductases, and amine dehydrogenases. We will explore enzyme selection, reaction optimization, cofactor regeneration, and analytical characterization to equip researchers with the knowledge for successful implementation.
Introduction: The Imperative for Chiral Amines and Green Synthesis
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. Enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles, making the synthesis of single-enantiomer compounds a critical requirement in drug development. This compound is a valuable chiral precursor whose stereochemistry dictates the efficacy of the final API.
Biocatalysis, the use of enzymes to perform chemical transformations, presents a compelling solution to the challenges of asymmetric synthesis.[4] Enzymes operate with exquisite chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing the formation of unwanted byproducts.[1] These processes are typically run in aqueous media at ambient temperature and pressure, significantly improving the environmental footprint compared to conventional organometallic catalysis.[3][5]
Strategic Overview: Selecting the Right Biocatalyst
The conversion of a prochiral ketone, 1-phenylbutanone, to the chiral amine this compound can be accomplished by several classes of enzymes. The choice of enzyme is the most critical decision and depends on the desired enantiomer ((R)- or (S)-), process economics, and available resources.
| Enzyme Class | Mechanism | Amine Source | Cofactor | Key Advantages | Key Challenges |
| Transaminase (TA) | Transfers an amino group from a donor molecule to the ketone.[2][6] | Amine Donor (e.g., Isopropylamine, Alanine) | Pyridoxal-5'-phosphate (PLP) | High stereoselectivity; broad substrate scope through engineering.[1][2] | Unfavorable reaction equilibrium; potential substrate/product inhibition.[7] |
| Imine Reductase (IRED) / Reductive Aminase (RedAm) | Catalyzes the reduction of an imine, formed in situ from the ketone and an amine source.[8][9] | Primary/Secondary Amines or Ammonia | NAD(P)H | Drives reaction to completion; can synthesize secondary/tertiary amines.[10][11] | Requires efficient NAD(P)H regeneration; amine excess may be needed.[9] |
| Amine Dehydrogenase (AmDH) | Catalyzes the direct reductive amination of the ketone using ammonia.[1][12] | Ammonia | NAD(P)H | High atom economy (uses ammonia directly); generates only water as a byproduct.[12][13] | Requires efficient NAD(P)H regeneration; wild-type enzymes may have limited substrate scope.[2][13] |
For the synthesis of this compound, transaminases are a widely adopted and robust choice due to the commercial availability of highly engineered enzyme panels with both (R)- and (S)-selectivity.
The Transaminase Workflow: From Optimization to Product
The following sections detail a comprehensive workflow using a transaminase (TA) as the model biocatalyst.
Causality of Reaction Parameters: A Deeper Look
Optimizing a TA-catalyzed reaction requires a multifactorial approach. Each parameter is chosen to balance enzyme activity, stability, and overall process efficiency.
-
pH and Buffer: Most TAs operate optimally in a slightly alkaline pH range (typically 7.5-9.0). This is a compromise: the enzyme's active site requires a specific protonation state for catalysis, while the stability of the enzyme and its essential PLP cofactor must be maintained.[6] Buffers like HEPES or Tris-HCl are common choices.
-
Temperature: A temperature of 30-40°C is often optimal. While higher temperatures increase the reaction rate, they can also accelerate enzyme denaturation, reducing the catalyst's operational lifetime.
-
Amine Donor: Isopropylamine (IPA) is a widely used, cost-effective amine donor.[14] Its use drives the reaction forward because the byproduct, acetone, is volatile and can be removed, helping to shift the reaction equilibrium.[15] A molar excess of the amine donor (5-10 equivalents) is typically required to overcome unfavorable thermodynamics.[14]
-
Co-solvent: 1-phenylbutanone has limited aqueous solubility. A water-miscible organic co-solvent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, is often added (5-20% v/v) to increase the substrate concentration and improve mass transfer to the enzyme's active site.[14][15]
-
PLP Cofactor: Transaminases are PLP-dependent enzymes.[6] While PLP is tightly bound, adding a small amount (e.g., 1 mM) to the reaction buffer ensures the enzyme is fully saturated and active, especially during long reaction times or with crude enzyme preparations.
Detailed Protocol: Asymmetric Synthesis via Transamination
This protocol describes a general procedure for the analytical-scale synthesis of this compound using a commercially available (S)- or (R)-selective transaminase.
4.1. Materials & Reagents
-
Transaminase (lyophilized powder or immobilized)
-
1-Phenylbutanone (Substrate)
-
Isopropylamine (Amine Donor)
-
Pyridoxal-5'-phosphate (PLP)
-
HEPES Buffer (1 M, pH 8.5)
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl, 5 M)
-
Sodium Hydroxide (NaOH, 5 M)
-
Ethyl Acetate (for extraction)
-
Magnesium Sulfate (anhydrous)
-
Deionized Water
4.2. Step-by-Step Experimental Procedure
-
Reaction Buffer Preparation: In a suitable vessel, prepare the reaction buffer by mixing:
-
10 mL HEPES Buffer (1 M, pH 8.5)
-
80 mL Deionized Water
-
Add PLP to a final concentration of 1 mM. Stir until dissolved. Adjust the final volume to 100 mL.
-
-
Reaction Setup (10 mL Scale):
-
To a 50 mL screw-cap vial, add 10-20 mg of transaminase powder (or an equivalent amount of immobilized enzyme).
-
Add 8.0 mL of the prepared reaction buffer.
-
Add 1.0 mL of DMSO.
-
Add 148 mg of 1-phenylbutanone (1.0 mmol, final concentration 100 mM).
-
Add 740 µL of isopropylamine (~10 mmol, 10 equivalents).
-
Seal the vial tightly and place it in an orbital shaker set to 40°C and 200 rpm.
-
-
Reaction Monitoring:
-
Periodically (e.g., at 2, 4, 8, and 24 hours), pause the shaking and carefully take a 100 µL aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to 900 µL of acetonitrile or methanol.
-
Vortex the sample and centrifuge to pellet the enzyme.
-
Analyze the supernatant by HPLC or GC to determine the conversion of 1-phenylbutanone.
-
-
Reaction Work-up (Post-24h or Completion):
-
Cool the reaction vessel to room temperature.
-
Adjust the pH of the mixture to >11 using 5 M NaOH to ensure the product amine is in its free base form.
-
Extract the aqueous phase three times with 15 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The resulting solution contains the this compound product and can be concentrated under reduced pressure. The crude product can then be analyzed for enantiomeric excess.
-
Product Analysis: Confirming Success with Chiral HPLC
Determining the enantiomeric excess (ee) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[16][17]
5.1. Sample Preparation
-
Dilute a small amount of the crude product or the final ethyl acetate solution in the mobile phase to an approximate concentration of 1 mg/mL.
5.2. Typical Chiral HPLC Method
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (CSP), e.g., CHIRALPAK® AD-H or equivalent.[18] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).[17] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
Note: This is a starting point. The mobile phase composition may require optimization to achieve baseline separation of the enantiomers.[19]
5.3. Calculating Enantiomeric Excess (ee) The ee is calculated from the peak areas of the two enantiomers in the chromatogram: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Advanced Protocols: Immobilization and Cofactor Regeneration
For industrial-scale and sustainable synthesis, advanced strategies are necessary.
Enzyme Immobilization
Immobilizing the enzyme on a solid support offers significant advantages, including enhanced stability, simplified product recovery, and the potential for continuous flow processing.[20][21][22] Common methods include physical adsorption onto resins or covalent attachment to functionalized supports like epoxy resins or silica gel.[20][23] Immobilized enzymes can be easily recovered by filtration and reused for multiple reaction cycles, drastically reducing catalyst costs.[24]
Cofactor Regeneration for IREDs and AmDHs
While TAs use PLP, both IREDs and AmDHs require the expensive nicotinamide cofactor NAD(P)H.[8][12] Stoichiometric use is economically prohibitive. Therefore, an in situ cofactor regeneration system is essential.[25][26][27] A common and highly efficient method is the formate/formate dehydrogenase (FDH) system.[12][28]
In this system, FDH oxidizes formate to carbon dioxide, transferring electrons to NAD(P)⁺ to regenerate the active NAD(P)H cofactor consumed by the primary IRED/AmDH enzyme. This creates a closed-loop, atom-efficient process where only the cheap formate salt is consumed.[12][28]
References
- Mangas-Sanchez, J., Sharma, M., Cosgrove, S. C., Ramsden, J. I., Marshall, J. R., Thorpe, T. W., Palmer, R. B., Grogan, G., & Turner, N. J. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science.
- Anonymous. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH.
- Anonymous. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate.
- Anonymous. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Catalysis.
- Anonymous. (n.d.). Reductive amination: Methods for cell-free and whole-cell biocatalysis. PubMed.
- Anonymous. (n.d.). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI.
- Anonymous. (2019). Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. MDPI.
- Both, P., Kelly, P., Mutti, F., Turner, N., & Flitsch, S. (2016). Whole-cell biocatalysts for stereoselective C-H amination reactions. Angewandte Chemie (International Edition).
- Anonymous. (n.d.). Enzyme-Catalyzed Asymmetric Synthesis. STEM - Unipd.
- Anonymous. (2025). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. ResearchGate.
- Anonymous. (2024). Membrane-immobilized transaminases for the synthesis of enantiopure amines. RSC Publishing.
- Anonymous. (2020). One‐Pot Synthesis of Aromatic Amines from Renewable Feedstocks via Whole‐Cell Biocatalysis. ResearchGate.
- Anonymous. (n.d.). A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. Benchchem.
- Anonymous. (n.d.). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. PMC - NIH.
- Anonymous. (2024). (PDF) Membrane-immobilized transaminases for the synthesis of enantiopure amines. ResearchGate.
- Both, P., Kelly, P., Mutti, F., Turner, N., & Flitsch, S. (2016). Whole-cell biocatalysts for stereoselective C-H amination reactions. Research Explorer.
- Anonymous. (2023). Comparison of Four Immobilization Methods for Different Transaminases. MDPI.
- Anonymous. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. Zhao Group @ UIUC.
- Anonymous. (2022). One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate. ACS Publications.
- Anonymous. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Anonymous. (n.d.). Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. MDPI.
- Anonymous. (2025). Biocatalytic Imine Reduction and Reductive Amination of Ketones. Request PDF.
- Anonymous. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Anonymous. (n.d.). Biocatalytic reductive amination of ketones. (a) Reductive aminations... ResearchGate.
- Anonymous. (n.d.). Various methods of cofactor regeneration. ResearchGate.
- Anonymous. (n.d.). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. PMC - NIH.
- Anonymous. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
- Anonymous. (2023). Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment. Science of The Total Environment.
- Anonymous. (n.d.). Chiral HPLC Column. Phenomenex.
- Anonymous. (n.d.). Cofactor regeneration for sustainable enzymatic biosynthesis. IntechOpen.
- Anonymous. (2025). Engineering Imine Reductase for the Synthesis of Pharmaceutically Relevant 1-Aminomethylbenzocycloalkanes via Dynamic Kinetic Resolution-Asymmetric Reductive Amination. PubMed.
- Cao, W., Li, H., Chen, F., Pan, J., & Zheng, G. (2021). Modification and Characterization of Imine Reductases for Synthesis of 1-Phenyl-1,2,3,4-Tetrahydro-Isoquinoline. Chinese Journal of Applied and Environmental Biology.
- Mayol, O., et al. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis.
- Bachosz, K., Zdarta, J., Bilal, M., Meyer, A. S., & Jesionowski, T. (2023). Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment. PubMed.
- Anonymous. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. ResearchGate.
- Sharma, M., et al. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. PMC - NIH.
- Anonymous. (n.d.). Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. ChemRxiv.
- Anonymous. (n.d.). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing.
- Anonymous. (n.d.). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. RSC Publishing.
- Anonymous. (n.d.). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. NIH.
- Zhu, Z.-Y., et al. (2024). An engineered imine reductase for highly diastereo- and enantioselective synthesis of β-branched amines with contiguous stereocenters. ResearchGate.
- Anonymous. (2019). Engineered transaminase polypeptides and uses thereof. Google Patents.
- Anonymous. (2025). Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. PMC - PubMed Central.
- Anonymous. (2025). Biocatalytic Synthesis of Phenyl Benzoate Esters Using the Amide Ligase ClxA. RSC Publishing.
- Anonymous. (n.d.). Biocatalysis: Enzymatic Synthesis for Industrial Applications. PMC - NIH.
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Troubleshooting & Optimization
Technical Support Center: Improving Yield in 1-Phenylbutan-1-amine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-Phenylbutan-1-amine. This document is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this key chemical intermediate. Our focus is on providing scientifically-grounded, practical solutions to enhance reaction yield and purity.
The most prevalent and versatile method for synthesizing this compound is the reductive amination of butyrophenone (also known as 1-phenylbutan-1-one).[1] This guide will primarily focus on optimizing this critical transformation, addressing common pitfalls from starting material selection to final product purification.
Core Synthesis Pathway: Reductive Amination
Reductive amination is the process of converting a carbonyl group (in this case, the ketone of butyrophenone) into an amine. This can be performed in two main ways:
-
Direct (One-Pot) Reductive Amination: The ketone, an amine source (like ammonia or an ammonium salt), and a reducing agent are all combined in a single reaction vessel. This is often more efficient but requires a reducing agent that is selective for the intermediate imine over the starting ketone.
-
Indirect (Two-Step) Reductive Amination: The ketone and amine source are first reacted to form and isolate an imine intermediate. This isolated imine is then reduced in a separate step. While more labor-intensive, this approach allows for a broader choice of reducing agents and can sometimes offer better control.
Below is a generalized workflow for the synthesis of this compound.
Caption: Competing pathways leading to primary and secondary amines.
Prevention Strategies:
-
Use a Large Excess of the Amine Source: To favor the initial reaction, use a significant molar excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This statistically favors the reaction of butyrophenone with the primary amine source over the product amine.
-
Control Stoichiometry and Addition: In some cases, slow addition of the reducing agent or the ketone to the reaction mixture can help maintain a low concentration of the primary amine product at any given time, thus minimizing its ability to compete as a nucleophile.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes slow the rate of the secondary amine formation more than the desired primary amine formation.
Q4: Purification of my crude product is difficult due to streaking on silica gel. What are the best practices for isolation?
Amines are notoriously tricky to purify via standard silica gel chromatography because their basic nature causes strong interaction with the acidic silica surface, leading to poor separation and tailing. [2]Here are three effective strategies:
-
Acid-Base Extraction (Liquid-Liquid): This is the first and most effective step for initial cleanup.
-
Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated to form its hydrochloride salt and move into the aqueous layer, leaving non-basic impurities (like the 1-phenylbutan-1-ol byproduct) in the organic layer.
-
Separate the layers. Carefully basify the aqueous layer to a pH > 12 with a strong base (e.g., 6M NaOH) to deprotonate the ammonium salt back to the free amine.
-
Extract the free amine back into a fresh portion of organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine. [3]
-
-
Modified Flash Chromatography: If chromatography is necessary to remove closely-related impurities (like the secondary amine), modify the conditions:
-
Basic Eluent: Add a small amount of a volatile base, typically 0.5-2% triethylamine (Et₃N), to your eluent system (e.g., hexane/ethyl acetate). The triethylamine will compete for the acidic sites on the silica, allowing your product to elute more cleanly.
-
Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina instead of silica gel.
-
-
Protect-Purify-Deprotect: For the highest purity, especially at the final stages of a multi-step synthesis, a protection strategy is invaluable. [2] * Protection: React the crude amine with Di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected amine. This derivative is no longer basic, behaves like a neutral amide, and is very easy to handle and purify on a standard silica gel column.
-
Purification: Purify the stable Boc-protected amine using standard chromatography.
-
Deprotection: Remove the Boc group by treating the purified intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the highly pure free amine. [2]
-
Detailed Experimental Protocols
Protocol A: High-Yield One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This method is favored for its simplicity, mild conditions, and high selectivity.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add butyrophenone (1.0 eq) and ammonium acetate (5.0 eq).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) as the solvent (approx. 0.2 M concentration relative to the ketone).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is fully consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product using one of the methods described in Q4 .
Protocol B: Biocatalytic Synthesis using ω-Transaminases
For enantiomerically pure this compound, biocatalysis offers an excellent alternative. Transaminases (TAs) convert a ketone to a chiral amine with high stereoselectivity. [4][5]
-
Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5). [6]2. Reagents: Add the amino donor, typically isopropylamine or L-alanine (in large excess, e.g., 20-fold), and the required cofactor, pyridoxal-5'-phosphate (PLP). [4][6]3. Enzyme: Add the selected ω-transaminase enzyme (as a whole-cell lysate or purified enzyme).
-
Substrate Addition: Begin the reaction by adding the butyrophenone. To avoid enzyme inhibition at high substrate concentrations, a fed-batch approach where the ketone is added slowly over several hours is often beneficial. [6]5. Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. [4][7]6. Equilibrium Shift: The reaction equilibrium can be unfavorable. [7]Using a large excess of the amine donor helps drive the reaction forward. Alternatively, systems can be designed where the ketone byproduct (acetone from isopropylamine, or pyruvate from alanine) is removed in situ. [7]7. Workup: Upon completion, remove the enzyme (e.g., by centrifugation). Perform an acid-base extraction as described in Q4 to isolate the amine product from the aqueous reaction medium.
References
-
Martinez-Monino, A. B., et al. (2025). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Retrieved from [Link]
-
Kumar, A., et al. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. Retrieved from [Link]
-
Martinez-Monino, A. B., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 11(11), 1340. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Wikipedia. (n.d.). Butyrophenone. Retrieved from [Link]
-
ChemBK. (2024). 3-Methyl-1-phenylbutan-1-amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Purification of Amines. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (R)-1-Phenylbutylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Retrieved from [Link]
-
ResearchGate. (2020). One‐Pot Synthesis of Aromatic Amines from Renewable Feedstocks via Whole‐Cell Biocatalysis. Retrieved from [Link]
-
Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]
-
ChemBK. (2024). 4-phenylbutan-1-amine. Retrieved from [Link]
-
precisionFDA. (n.d.). 1-PHENYLBUTAN-2-AMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Reductive amination of p-methoxy-acetophenone with aniline over different Cu catalysts. Retrieved from [Link]
-
PubChem. (n.d.). Butyrophenone. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-Phenylbutan-1-amine
Welcome to the technical support center for the synthesis of 1-phenylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Instead of a generic overview, we will dive deep into specific experimental issues in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
The most prevalent and versatile route to this compound is the reductive amination of butyrophenone. This guide will focus primarily on this pathway, as its nuances are responsible for the most common troubleshooting queries we receive.
Troubleshooting Guide: Common Issues in Reductive Amination
This section addresses specific problems you may encounter during the synthesis of this compound from butyrophenone. Each question is followed by a detailed explanation of the cause and a robust, field-proven protocol to resolve the issue.
Question 1: "My reaction yield is disappointingly low, and I have significant amounts of unreacted butyrophenone. What are the primary causes and how can I drive the reaction to completion?"
Low conversion is a frequent issue stemming from suboptimal reaction conditions that fail to favor the formation and subsequent reduction of the intermediate imine.
Root Cause Analysis:
-
Inefficient Imine Formation: The initial step, the condensation of butyrophenone with an ammonia source to form an imine (or iminium ion), is a reversible equilibrium.[1] The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.
-
Inactive Reducing Agent: The chosen hydride source may be old, may have been improperly stored, or may not be potent enough under the selected reaction conditions.
-
Suboptimal pH: Imine formation is typically acid-catalyzed. However, a pH that is too low will protonate the ammonia source, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Solution: To drive the equilibrium towards the product, it is crucial to remove water as it forms and use a reducing agent that is selective for the imine over the ketone.
Question 2: "My final product is contaminated with 1-phenylbutan-1-ol. How can I prevent the formation of this alcohol byproduct?"
The formation of 1-phenylbutan-1-ol is a classic example of a competing reduction pathway. This side reaction becomes significant when the reducing agent is not sufficiently selective.
Root Cause Analysis:
The hydride source can reduce both the starting butyrophenone (a ketone) and the intermediate imine. If the rate of ketone reduction is comparable to or faster than the rate of imine formation and reduction, a substantial amount of the alcohol byproduct will be formed.[2] Strong, non-selective reducing agents like sodium borohydride (NaBH₄) are particularly prone to this issue.
Mechanism of Competing Pathways:
Caption: Desired vs. undesired reduction pathways.
Solution: The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone. Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this transformation because it is less reactive and shows significantly higher reactivity towards the electrophilic iminium ion than the ketone carbonyl.[3][4]
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity (Imine vs. Ketone) | Typical Conditions | Common Side Products |
| H₂/Pd, Pt, or Ni | Low to Moderate | High pressure, elevated temp. | Alcohol, over-reduction products |
| Sodium Borohydride (NaBH₄) | Low | Protic solvent (MeOH, EtOH) | Significant alcohol formation |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Mildly acidic (pH 5-6), MeOH | Minimal alcohol formation |
| Sodium Triacetoxyborohydride (STAB) | High | Aprotic solvent (DCM, DCE) | Minimal alcohol formation |
Question 3: "I'm observing a significant amount of a higher molecular weight impurity which I suspect is the secondary amine. How do I suppress its formation?"
This is a very common issue. The product, this compound, is a primary amine and is itself nucleophilic. It can compete with ammonia and react with another molecule of butyrophenone (or the imine intermediate) to form a secondary amine, N-(1-phenylbutyl)-1-phenylbutan-1-amine.
Root Cause Analysis:
This side reaction is governed by Le Châtelier's principle. If the concentration of the ammonia source is not sufficiently high relative to the ketone, the product primary amine can become a competitive nucleophile as its concentration builds up during the reaction.[5]
Solution: The most effective strategy to minimize secondary amine formation is to use a large excess of the ammonia source.[6] This ensures that the concentration of ammonia is always significantly higher than the concentration of the product amine, statistically favoring the reaction of the imine with ammonia over the product amine.
Experimental Protocols
Protocol 1: Optimized Reductive Amination of Butyrophenone
This protocol is designed to maximize the yield of the primary amine while minimizing the formation of alcohol and secondary amine byproducts.
Reagents & Equipment:
-
Butyrophenone (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add butyrophenone and anhydrous methanol.
-
Add ammonium acetate in a single portion and stir the mixture at room temperature for 30 minutes. The large excess of ammonium acetate acts as both the ammonia source and a buffer to maintain a suitable pH.[6]
-
In a separate container, carefully dissolve sodium cyanoborohydride in a small amount of anhydrous methanol.
-
Add the NaBH₃CN solution dropwise to the reaction mixture over 15-20 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases.
-
Proceed to the purification protocol.
Protocol 2: Purification via Acid-Base Extraction
This self-validating protocol effectively separates the basic amine product from neutral byproducts (alcohol, unreacted ketone) and acidic residues.
Procedure:
-
Concentrate the quenched reaction mixture under reduced pressure to remove most of the methanol.
-
Add diethyl ether or ethyl acetate to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer twice with 1M HCl. The basic amine product will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Combine the acidic aqueous layers. Perform a back-extraction with a fresh portion of ether to remove any remaining neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add 6M NaOH or another strong base until the pH is >12. The amine will deprotonate and may precipitate or form an oily layer.
-
Extract the aqueous layer three times with fresh portions of diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the best synthetic route for high-purity this compound on a lab scale?
-
For high purity on a laboratory scale, the reductive amination of butyrophenone using a selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride is superior.[4] It offers mild conditions and high selectivity, minimizing difficult-to-remove byproducts.
-
-
Q2: I've read about the Leuckart reaction. Is it a viable alternative?
-
The Leuckart reaction, which uses formamide or ammonium formate at high temperatures (150-200 °C), is a classic method but has significant drawbacks for modern pharmaceutical synthesis.[7][8] The harsh conditions often lead to the formation of tarry, resinous byproducts from side reactions like aldol condensations.[9] Furthermore, the reaction produces an N-formyl intermediate that requires a separate, often harsh, hydrolysis step to yield the final amine.[10] While historically important, it generally provides lower yields and a less pure product compared to modern reductive amination methods.
-
-
Q3: What analytical techniques are best for identifying the common side products?
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile components like the starting material, product, and alcohol byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is invaluable for structural confirmation. The secondary amine will have a characteristic N-H signal (if not deuterated) and a more complex aliphatic region compared to the primary amine.
-
Thin-Layer Chromatography (TLC) is excellent for real-time reaction monitoring. Staining with ninhydrin can help visualize the primary amine product.
-
References
- Grokipedia. (n.d.). Leuckart reaction.
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- Wikipedia. (n.d.). Leuckart reaction.
- Erowid. (n.d.). The Leuckart Reaction.
- BenchChem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
- Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
- Chemguide. (n.d.). Making amines.
- University of Calgary. (n.d.). Reactions of Amines.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- MDPI. (2024). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. erowid.org [erowid.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-Phenylbutan-1-amine
Welcome to the technical support center for the purification of 1-phenylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile amine. Our focus is on providing practical, field-proven insights rooted in solid scientific principles to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are relevant to its purification?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₀H₁₅N | Provides the basis for molecular weight calculation.[1][2] |
| Molecular Weight | 149.23 g/mol | Important for stoichiometric calculations and for techniques like mass spectrometry.[3][4] |
| Boiling Point | 123-124 °C at 17 mmHg | A relatively high boiling point suggests that vacuum distillation is a suitable purification method to prevent thermal decomposition.[5] |
| Appearance | Colorless to light yellow liquid | A noticeable color change may indicate the presence of impurities or degradation products.[5] |
| Solubility | Soluble in water and organic solvents | Its solubility profile is a key consideration for liquid-liquid extraction and recrystallization solvent selection.[5] |
| Basicity (pKa) | Not readily available, but expected to be a weak base typical of primary amines. | The basic nature of the amine allows for purification via acid-base extraction to remove neutral or acidic impurities. |
Q2: What are the most common starting materials for the synthesis of this compound, and what are the likely impurities from these precursors?
A2: The most prevalent laboratory and industrial synthesis of this compound is the reductive amination of butyrophenone (1-phenylbutan-1-one).[6][7]
-
Starting Materials:
-
Potential Impurities from Starting Materials and Synthesis:
-
Unreacted Butyrophenone: Incomplete reaction will leave residual starting ketone.
-
1-Phenylbutan-1-ol: Over-reduction of butyrophenone can lead to the formation of the corresponding alcohol.
-
N,N-bis(1-phenylbutyl)amine (Secondary Amine): Reaction of the product amine with another molecule of the intermediate imine can form a secondary amine impurity.
-
Residual Reducing Agent and Byproducts: Depending on the reducing agent used, byproducts may be present (e.g., borate salts).
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: My crude product is a yellow to brown oil. How can I remove the color?
-
Potential Cause: The color may be due to oxidized impurities or polymeric byproducts formed during the reaction or workup.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude amine in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (typically 1-5% by weight) and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of celite to remove the carbon. This is often effective at adsorbing colored impurities.
-
Distillation: If the impurities are non-volatile, vacuum distillation can be a highly effective method for obtaining a colorless product.
-
Issue 2: I am having difficulty separating this compound from unreacted butyrophenone.
-
Potential Cause: Both compounds have similar polarities, which can make chromatographic separation challenging.
-
Troubleshooting Steps:
-
Acid-Base Extraction: This is the most effective method. Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral butyrophenone will remain in the organic layer. Separate the layers. The aqueous layer can then be basified (e.g., with 1 M NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.[10]
-
Bisulfite Wash: To remove residual aldehyde or ketone, a wash with a saturated aqueous solution of sodium bisulfite can be effective. This forms a water-soluble adduct with the carbonyl compound, which can then be washed away.[10]
-
Issue 3: My amine is streaking badly on the silica gel column, leading to poor separation.
-
Potential Cause: The basic amine group interacts strongly with the acidic silica gel, causing tailing and poor resolution.
-
Troubleshooting Steps:
-
Basified Eluent: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or a few drops of ammonia solution, to your eluent system. This will compete with your product for the acidic sites on the silica gel, leading to sharper peaks and better separation.[10]
-
Use of Alumina: Consider using basic or neutral alumina as the stationary phase instead of silica gel. Alumina is less acidic and often provides better results for the chromatography of basic compounds.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing neutral impurities like unreacted butyrophenone.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., 100 mL of diethyl ether for every 5 g of crude product) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. The neutral impurities will remain in the top organic layer, which can be discarded.
-
Repeat: Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete recovery of the amine. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add 3 M aqueous sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). This will deprotonate the amine salt and regenerate the free amine, which may appear as an oily layer.
-
Back-Extraction: Transfer the basified aqueous solution back to a clean separatory funnel. Extract the free amine with a fresh portion of the organic solvent (e.g., diethyl ether). Repeat the extraction two more times.
-
Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Vacuum Distillation
This method is suitable for removing non-volatile impurities and can yield a highly pure, colorless product.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point (123-124 °C at 17 mmHg).[5] Discard any initial lower-boiling fractions (forerun) and stop the distillation before any higher-boiling residues begin to distill.
-
Recovery: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. The collected distillate is the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: A decision tree for the purification of this compound.
References
-
PubChem. (R)-1-Phenylbutylamine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
PubChem. (S)-1-Phenylbutylamine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
ChemBK. 4-phenylbutan-1-amine. Retrieved January 12, 2026, from [Link]
-
The Royal Society of Chemistry. Supporting Information - Contents. Retrieved January 12, 2026, from [Link]
-
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved January 12, 2026, from [Link]
-
University of California, Irvine. Recrystallization and Crystallization. Retrieved January 12, 2026, from [Link]
-
Wikipedia. Butyrophenone. Retrieved January 12, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. Retrieved January 12, 2026, from [Link]
Sources
- 1. This compound | C10H15N | CID 3603785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
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- 4. (S)-1-Phenylbutylamine | C10H15N | CID 2449444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. Butyrophenone - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Emulsion Problems in 1-Phenylbutan-1-amine Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering emulsion-related challenges during the workup of 1-Phenylbutan-1-amine. As a primary amine with a phenyl group, this compound possesses surfactant-like properties that can lead to the formation of frustratingly stable emulsions during aqueous extractions. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you efficiently break these emulsions and improve your workflow.
Understanding the "Why": The Root Cause of Emulsions with this compound
Emulsions are mixtures of two immiscible liquids, like oil and water, where one is dispersed in the other as microscopic droplets.[1] In the context of a chemical workup, this is often an organic solvent and an aqueous solution. The stability of these emulsions is what causes separation issues.
This compound, with its nonpolar phenylbutyl group and polar amine head, can act as a surfactant, reducing the interfacial tension between the organic and aqueous layers and promoting the formation of a stable emulsion.[2] This is particularly prevalent during the vigorous shaking required for liquid-liquid extractions.[3] Additionally, finely divided solids or colloidal particles present in the reaction mixture can further stabilize these emulsions, a phenomenon known as a Pickering emulsion.[4]
The pH of the aqueous phase plays a critical role. At certain pH values, the amine group can be protonated, altering its solubility and surfactant properties, which can either stabilize or destabilize an emulsion.[5][6]
Troubleshooting Guide: A Step-by-Step Approach to Breaking Emulsions
When faced with a stubborn emulsion, a systematic approach is often the most effective. Start with the least invasive methods and progress to more aggressive techniques as needed.
Diagram: Decision-Making Workflow for Emulsion Breaking
Caption: A logical workflow for systematically addressing emulsion problems.
Frequently Asked Questions (FAQs) & In-Depth Protocols
Q1: I've just shaken my separatory funnel and now have a milky, inseparable layer. What's my first move?
A1: Patience and Gentle Agitation.
Before resorting to chemical or mechanical interventions, the simplest techniques are often effective.
-
Allow it to stand: Let the separatory funnel sit undisturbed in a ring clamp for 15-30 minutes.[7][8] Gravity alone can sometimes be sufficient to break a weak emulsion.
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently swirl the separatory funnel.[1][9] This can help the dispersed droplets coalesce without re-emulsifying the mixture. You can also try gently stirring the emulsion layer with a glass rod.[10]
Q2: Waiting and swirling didn't work. What's the next logical step?
A2: "Salting Out" with Brine.
Adding a saturated aqueous solution of sodium chloride (brine) is a classic and highly effective technique.[3][11]
-
Mechanism of Action: The addition of salt increases the ionic strength of the aqueous layer.[12][13] This increased polarity makes the organic components less soluble in the aqueous phase, forcing them into the organic layer and helping to break the emulsion. It also increases the density of the aqueous layer, which can aid in separation.[14]
-
Protocol: Salting Out
-
Prepare a saturated solution of sodium chloride (NaCl) in water.
-
Add a small volume of the brine solution to the separatory funnel containing the emulsion.
-
Gently swirl the funnel. In many cases, you will see the emulsion start to break apart.
-
Allow the layers to settle and then separate as usual.
-
Q3: The emulsion is still present after adding brine. Should I consider changing the pH?
A3: Yes, pH adjustment can be a powerful tool, especially with amines.
The solubility of this compound is highly dependent on pH.
-
Mechanism of Action: By adding an acid (e.g., dilute HCl), you can protonate the amine group to form the corresponding ammonium salt, which is much more soluble in the aqueous phase. Conversely, adding a base (e.g., dilute NaOH) will ensure the amine is in its freebase form, which is more soluble in the organic phase. This shift in solubility can dramatically alter the interfacial properties and break the emulsion.[5][10]
-
Protocol: pH Adjustment
-
Carefully add a few drops of a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) to the separatory funnel.
-
Gently swirl and observe for any changes.
-
Continue adding dropwise until the emulsion breaks. Be mindful of the desired final state of your product (freebase or salt).
-
Q4: I suspect fine solid particles are stabilizing my emulsion. What's the best approach?
A4: Filtration through Celite®.
If you suspect finely divided solids are the culprit, a physical method of removal is often the most effective solution.
-
Mechanism of Action: Celite®, a form of diatomaceous earth, is a filter aid with a porous structure.[15] It can trap the fine particles that are stabilizing the emulsion, allowing the two liquid phases to coalesce and separate.[16][17]
-
Protocol: Celite® Filtration
-
Prepare a small plug of Celite® in a Büchner or fritted glass funnel over a piece of filter paper.[18]
-
Wet the Celite® pad with the solvent of your organic phase.
-
Gently pour the entire emulsified mixture through the Celite® pad. You can use a gentle vacuum to speed up the process.[4]
-
The filtrate should collect as two distinct layers in the receiving flask.[15]
-
Wash the Celite® pad with a small amount of fresh organic solvent to ensure complete recovery of your product.
-
Q5: I've tried everything else and the emulsion is incredibly stubborn. What are my last-resort options?
A5: Centrifugation or Solvent Modification.
For the most persistent emulsions, more forceful mechanical or chemical methods may be necessary.
-
Centrifugation:
-
Mechanism of Action: Applying a strong centrifugal force accelerates the separation of the two phases based on their density differences.[3][19] This is a very effective, purely physical method for breaking emulsions.[20][21]
-
Protocol:
-
Transfer the emulsified mixture into appropriate centrifuge tubes.
-
Ensure the centrifuge is properly balanced.
-
Centrifuge at a moderate to high speed for 5-10 minutes.
-
The two layers should be clearly separated upon removal from the centrifuge.
-
-
-
Solvent Addition:
-
Mechanism of Action: Adding a small amount of a different organic solvent can alter the polarity and density of the organic phase, which may disrupt the forces stabilizing the emulsion.[3][9] For instance, adding a less polar solvent like pentane can decrease the density of the organic layer if it's the top layer.[14] Adding a small amount of a water-miscible solvent like ethanol can sometimes help break the emulsion by reducing interfacial tension.[4]
-
Caution: Be mindful that adding another solvent will require its removal later in the purification process.
-
Summary of Troubleshooting Techniques
| Method | Principle of Action | Speed | Potential Issues |
| Allowing to Stand | Gravity-based separation | Slow | Ineffective for stable emulsions |
| Gentle Swirling | Promotes coalescence of droplets | Variable | Can re-form emulsion if too vigorous |
| Adding Brine | Increases ionic strength of aqueous phase | Fast | May not work for all emulsions |
| pH Adjustment | Alters solubility of the amine | Fast | May alter the chemical nature of the product |
| Filtration (Celite®) | Removes solid stabilizing particles | Moderate | Potential for product loss on the filter aid |
| Centrifugation | Accelerates separation by density | Fast | Requires access to a centrifuge; may be difficult for large volumes[3] |
| Solvent Addition | Changes polarity/density of organic phase | Variable | Complicates solvent removal later |
By understanding the underlying causes of emulsion formation with this compound and systematically applying these troubleshooting strategies, you can overcome these common workup challenges, leading to improved separation, higher yields, and a more efficient workflow.
References
-
University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. Available at: [Link]
-
Biotage. Tackling emulsions just got easier. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Separatory Funnel: Emulsions. Available at: [Link]
-
Reddit. Breaking emulsions. Available at: [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]
-
The Hive. Celite, Hive Methods Discourse. Available at: [Link]
-
Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions. Available at: [Link]
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Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available at: [Link]
-
PubChem. (R)-1-Phenylbutylamine. Available at: [Link]
-
ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? Available at: [Link]
-
ResearchGate. Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. Available at: [Link]
-
Quora. How does adding a salt (such as sodium chloride) help to break an emulsion?. Available at: [Link]
-
AAK. How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Available at: [Link]
-
YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Available at: [Link]
-
ChemBK. 4-phenylbutan-1-amine. Available at: [Link]
-
Boston University. Reductive Amination Reaction. Available at: [Link]
-
ResearchGate. Role of pH and cations on emulsion formation and stability of crude oils. Available at: [Link]
-
ResearchGate. Brine water and crude oil before heating and stirring procedure. Available at: [Link]
-
International Journal of Innovative Research and Scientific Studies. Emulsion Types, Stability Mechanisms and Rheology: A Review. Available at: [Link]
-
Barrick Lab. Using Emulsions to Select by Yield. Available at: [Link]
-
StudySmarter. Emulsion Stability: Causes & Importance. Available at: [Link]
-
PubChem. (S)-1-Phenylbutylamine. Available at: [Link]
-
Dolphin Centrifuge. Waste Oil Emulsion Breaking with an Industrial Centrifuge. Available at: [Link]
- Google Patents. US11034596B2 - Methods to separate brine from invert emulsions used in drilling and completion fluids.
-
Corning. Centrifugation: Lab Techniques, Examples and Types. Available at: [Link]
-
Lab Manager. The Basics of Centrifuge Operation and Maintenance: A Laboratory Guide. Available at: [Link]
-
University of South Florida. Fundamental study of emulsions stabilized by soft and rigid particles. Available at: [Link]
-
YouTube. How to Filter through Celite. Available at: [Link]
-
MDPI. Theoretical Interpretation of pH and Salinity Effect on Oil-in-Water Emulsion Stability Based on Interfacial Chemistry and Implications for Produced Water Demulsification. Available at: [Link]
-
Physics Stack Exchange. What causes an emulsion to be stable or unstable?. Available at: [Link]
-
PubMed. Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles. Available at: [Link]
-
National Institutes of Health. Emulsification and pH Control for Sustainable Thermochemical Fluids Reactivity. Available at: [Link]
-
The Schlenk Line Survival Guide. Filtration through Celite. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
-
SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Available at: [Link]
Sources
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Technical Support Center: Optimizing Temperature for 1-Phenylbutan-1-amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Phenylbutan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature—a critical parameter for maximizing yield, purity, and efficiency. The following content is structured in a question-and-answer and troubleshooting format to directly address challenges encountered during synthesis.
Section 1: Synthesis Overview & Core Temperature Principles
Q1: What are the primary synthetic routes to this compound from butyrophenone, and how does temperature influence them?
The two most common and robust methods for synthesizing this compound from its ketone precursor, butyrophenone, are Reductive Amination and the Leuckart Reaction . Temperature is arguably the most critical variable in both pathways, but it exerts its influence in fundamentally different ways.
-
Reductive Amination: This is a two-stage process involving the formation of an imine intermediate, followed by its reduction to the target amine.[1] This method is favored for its generally milder conditions and higher selectivity. Temperature control is crucial for balancing the rates of imine formation and reduction, and for preventing side reactions.
-
Leuckart Reaction: This is a one-pot method that uses formamide or ammonium formate as both the nitrogen source and the reducing agent.[2] It is characterized by its simplicity but requires significantly high temperatures (typically 120-190°C) to proceed.[2][3] Here, temperature provides the necessary activation energy for the reaction to occur but must be carefully controlled to prevent thermal decomposition of reactants and products.[4]
Q2: From a chemical principles standpoint, why is temperature so critical in these syntheses?
Temperature directly governs the kinetics and thermodynamics of the reaction.
-
Kinetics (Reaction Rate): As a general rule, increasing the temperature increases the rate of reaction by providing molecules with more kinetic energy to overcome the activation energy barrier. This is especially relevant for the high-energy pathway of the Leuckart reaction.[5]
-
Thermodynamics (Equilibrium): The initial step in reductive amination—the formation of a hemiaminal and its subsequent dehydration to an imine—is a reversible equilibrium.[1] Applying moderate heat can favor the forward reaction by driving off the water byproduct, shifting the equilibrium towards the imine product according to Le Châtelier's principle.
-
Selectivity & Byproduct Formation: Temperature has a profound impact on selectivity. In reductive amination using sodium borohydride, for instance, excessively high temperatures can lead to the direct reduction of the starting butyrophenone to the corresponding alcohol (1-phenyl-1-butanol), a common impurity.[6] In the Leuckart reaction, temperatures above the optimal range can cause charring and decomposition, significantly reducing the yield and complicating purification.[4]
Section 2: FAQs for Reductive Amination
Q3: What is the optimal temperature strategy for the reductive amination of butyrophenone using sodium borohydride (NaBH₄)?
A successful reductive amination with NaBH₄ hinges on a two-temperature approach that separates the imine formation and reduction steps.
-
Imine Formation: This step is typically performed at room temperature (20-25°C) or with gentle warming (up to 40-50°C) in a solvent like methanol.[7] The slightly elevated temperature helps to accelerate the dehydration of the hemiaminal intermediate to the imine.
-
Reduction: Before adding the NaBH₄, the reaction mixture must be cooled, typically to 0-5°C using an ice bath.[7] Sodium borohydride can reduce both the desired imine and the starting ketone.[6] By lowering the temperature, you decrease the rate of ketone reduction significantly more than the rate of imine reduction, thus maximizing the yield of the desired amine.
Q4: Can I run the reaction at a higher temperature to speed it up? What are the risks?
Attempting to accelerate the entire one-pot process by using a single, elevated temperature is a common pitfall. The primary risk is a significant reduction in chemoselectivity. Sodium borohydride's reactivity with ketones increases with temperature. Running the reaction at, for example, 40°C after adding NaBH₄ will likely result in a mixture containing a substantial amount of 1-phenyl-1-butanol, which can be difficult to separate from the desired this compound due to their similar polarities.
Section 3: FAQs for the Leuckart Reaction
Q5: What is the recommended temperature for the Leuckart reaction, and why is it so high?
The Leuckart reaction requires high thermal energy to proceed. The optimal temperature depends on the specific reagent used:
-
With Ammonium Formate: The typical temperature range is 120-140°C .[2][3][8]
-
With Formamide: A higher temperature range of 160-190°C is generally required.[2][4]
These high temperatures are necessary because the mechanism involves the thermal dissociation of ammonium formate into ammonia and formic acid, followed by the formation of an N-formyl intermediate and a hydride transfer.[5] These steps have high activation energy barriers that cannot be overcome at lower temperatures.
Q6: What are the consequences of incorrect temperature control in a Leuckart reaction?
-
Temperature Too Low: If the temperature is below the required threshold (e.g., <120°C), the reaction will be exceedingly slow or will not proceed at all, resulting in the recovery of unreacted starting material.
-
Temperature Too High: Exceeding the optimal range (e.g., >190°C) can lead to significant thermal decomposition of the formamide reagent and the N-formyl product.[4] This results in a dark, tarry reaction mixture, a sharp drop in yield, and a complex purification process.
Section 4: Troubleshooting Guide
| Issue | Possible Temperature-Related Cause | Recommended Solution |
| Low or No Product Yield | Reductive Amination: Temperature was too low during the imine formation step, or the reaction time was insufficient. Leuckart Reaction: The reaction temperature did not reach the required threshold (120-160°C). | Reductive Amination: Allow the butyrophenone and amine source (e.g., ammonium acetate in methanol) to stir at room temperature for 1-3 hours before cooling for the reduction step. Monitor imine formation via TLC or GC-MS if possible. Leuckart Reaction: Use a high-temperature thermometer and a suitable heating mantle with a stirrer. Ensure the reaction mixture itself, not just the heating source, reaches and is maintained at the target temperature (e.g., 130°C for ammonium formate).[8] |
| Significant Alcohol Byproduct (1-phenyl-1-butanol) | Reductive Amination: The reaction was not sufficiently cooled before the addition of NaBH₄, or the NaBH₄ was added too quickly, causing an exotherm. | Cool the reaction vessel in an ice/water bath to ensure the internal temperature is between 0-5°C. Add the NaBH₄ portion-wise over 15-20 minutes to maintain this temperature range and control any exothermic heat generation. |
| Formation of Dark Tar or Char | Leuckart Reaction: The reaction temperature was too high, leading to thermal decomposition. | Reduce the temperature to the lower end of the effective range (e.g., 160-170°C for formamide). Ensure uniform heating and stirring to avoid localized "hot spots" in the reaction flask.[5] |
| Reaction Stalls or is Incomplete | Both Methods: Inconsistent or non-uniform heating. The use of a simple heating mantle without a temperature controller or proper stirring can lead to stratification. | Use a thermocouple/thermometer placed directly in the reaction mixture (if safe to do so) or in the thermowell of the flask. Employ vigorous overhead or magnetic stirring to ensure the entire mixture is heated evenly. |
Section 5: Experimental Protocols & Data
Protocol 1: Reductive Amination using Sodium Borohydride
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar, add butyrophenone (1.0 eq) and methanol (5 mL per mmol of ketone).
-
Add ammonium acetate (3.0 eq) to the solution.
-
Stir the mixture at room temperature (20-25°C) for 2 hours to facilitate imine formation.
-
Place the flask in an ice/water bath and cool the mixture to an internal temperature of 0-5°C.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours or until completion as monitored by TLC.
-
Carefully quench the reaction by slowly adding 1M HCl at 0°C until the pH is ~2 to neutralize excess borohydride and hydrolyze borate esters.
-
Basify the aqueous solution with 6M NaOH to a pH of >12 and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
Protocol 2: Leuckart Reaction using Ammonium Formate
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine butyrophenone (1.0 eq) and ammonium formate (4.0-5.0 eq).[3]
-
Begin heating the mixture with vigorous stirring. The solids will melt, and the reaction temperature should be carefully raised to 130-140°C .[8]
-
Maintain this temperature for 6-8 hours. The reaction should be a gentle reflux.
-
After cooling to room temperature, add 10% aqueous HCl to the reaction mixture to hydrolyze the intermediate formamide.
-
Heat the mixture to reflux for an additional 4-6 hours.
-
Cool the mixture and basify with a concentrated NaOH solution until the pH is >12.
-
Extract the product with a suitable organic solvent, dry the organic phase, and concentrate under reduced pressure. The crude product will likely require purification by distillation or column chromatography.
Table 1: Comparison of Synthesis Methods and Temperature Parameters
| Parameter | Reductive Amination (NaBH₄) | Leuckart Reaction (Ammonium Formate) |
| Key Reagents | Butyrophenone, NH₄OAc, NaBH₄ | Butyrophenone, Ammonium Formate |
| Temperature | Two-stage: 20-25°C (Imine), 0-5°C (Reduction) | High Temperature: 120-140°C [2][3] |
| Reaction Time | 4-6 hours | 10-14 hours (including hydrolysis) |
| Typical Yield | 60-80% | 40-60% |
| Key Advantage | Higher selectivity, milder conditions | One-pot simplicity, low-cost reagents |
| Temp. Risk | Ketone reduction to alcohol if not cooled | Thermal decomposition if overheated[4] |
Section 6: Workflows and Diagrams
Diagram 1: General Synthesis Workflow
Caption: Comparative workflow for this compound synthesis.
Diagram 2: Temperature Troubleshooting Decision Tree
Caption: Troubleshooting guide for temperature-related synthesis issues.
References
-
MDPI.
-
Benchchem.
-
MDPI.
-
Wikipedia.
-
ResearchGate.
-
Sciencemadness Wiki.
-
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-
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-
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-
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-
Journal of the American Chemical Society.
-
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-
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-
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-
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-
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-
ACS GCI Pharmaceutical Roundtable.
-
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Chemistry LibreTexts.
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-
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-
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-
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-
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-
OpenStax.
Sources
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- 4. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Catalyst Selection for Asymmetric Synthesis of 1-Phenylbutan-1-amine
Welcome to the technical support center for the asymmetric synthesis of 1-phenylbutan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral amine synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experimental work.
The synthesis of enantiomerically pure amines, such as this compound, is a critical step in the development of many pharmaceuticals.[1][2][3] The primary route to this molecule is the asymmetric reduction of the corresponding imine, 1-phenylbutylideneamine, or the reductive amination of butyrophenone. The success of this transformation hinges on the judicious selection of a chiral catalyst and the optimization of reaction conditions. This center will provide the necessary guidance to achieve high yields and excellent enantioselectivity.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, offering systematic approaches to diagnose and resolve them.
Issue 1: Low Enantioselectivity (ee%)
Q: My reaction is producing this compound with low enantiomeric excess. What are the likely causes, and how can I improve it?
A: Low enantioselectivity is a frequent challenge and can arise from several factors. A systematic approach to troubleshooting is recommended.
1. Catalyst Choice and Integrity:
-
Catalyst Suitability: The choice of catalyst is paramount. For the asymmetric reduction of N-aryl imines, iridium-based catalysts with chiral phosphine ligands, such as those derived from BINAP or PHOX, have shown considerable success.[1][4] Rhodium and Ruthenium complexes are also effective for the hydrogenation of imines.[5][6] For organocatalytic approaches, chiral Brønsted acids like phosphoric acids can be highly effective in activating the imine.[7]
-
Ligand Selection: The steric and electronic properties of the chiral ligand are critical. For the this compound synthesis, ligands with bulky substituents that can effectively differentiate between the two faces of the imine are preferable.
-
Catalyst Purity and Activation: Ensure the catalyst and ligand are of high purity. Impurities can interfere with the catalytic cycle. Some catalysts require in-situ activation, for example, with a base to generate the active catalytic species.[5] Incomplete activation will lead to a lower concentration of the active catalyst and potentially a less selective background reaction.
2. Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate. A temperature screening study is advisable to find the optimal balance.
-
Solvent: The solvent can significantly influence both the reactivity and selectivity of the reaction.[8] Solvents can affect the solubility of the catalyst and substrate, as well as the stability of the transition state. Aprotic solvents of varying polarity, such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF), should be screened.
-
Pressure (for Hydrogenation): In catalytic hydrogenation, hydrogen pressure can impact enantioselectivity. While higher pressures generally increase the reaction rate, the effect on ee% can be system-dependent. It is worth investigating a range of pressures.
3. Substrate Quality:
-
Imine Purity and Isomerization: Ensure the imine substrate is pure and free from contaminants. The presence of E/Z isomers of the imine can be a complicating factor, as they may react at different rates and with different selectivities.[9] The interconversion rate between isomers can also influence the final enantiomeric excess.
Troubleshooting Workflow for Low Enantioselectivity:
Caption: A workflow for troubleshooting low enantioselectivity.
Issue 2: Poor Yield or Incomplete Conversion
Q: My reaction is giving a low yield of this compound, or the reaction is not going to completion. What could be the problem?
A: Poor yields can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions.
1. Catalyst Deactivation:
-
Product Inhibition: The amine product is often more basic and nucleophilic than the imine reactant and can coordinate to the metal center of the catalyst, leading to deactivation.[1][4] This is a common issue in the asymmetric hydrogenation of N-alkyl imines.[1][4]
-
Impurity Poisoning: Impurities in the substrate, solvent, or gases (e.g., oxygen in hydrogenation) can act as catalyst poisons. Ensure all reagents are of high purity and that reactions are performed under an inert atmosphere.
-
Thermal Instability: The catalyst may be unstable at the reaction temperature, leading to decomposition over time.
2. Suboptimal Reaction Conditions:
-
Insufficient Catalyst Loading: The catalyst loading may be too low for the reaction to proceed to completion in a reasonable timeframe. A systematic variation of the catalyst loading is recommended.
-
Inadequate Mixing: In heterogeneous reactions or reactions with poor solubility, inefficient stirring can limit the reaction rate.
-
Incorrect Stoichiometry: For reductive aminations, ensure the stoichiometry of the ketone, amine source, and reducing agent is correct.
3. Side Reactions:
-
Imine Hydrolysis: Imines can be susceptible to hydrolysis, especially in the presence of trace amounts of water.[9] This will consume the starting material and reduce the yield of the desired amine.
-
Over-reduction: In some cases, side reactions such as the reduction of the aromatic ring can occur, though this is less common under typical imine reduction conditions.
Issue 3: Difficulty in Catalyst/Product Separation
Q: I am having trouble separating my this compound product from the catalyst. What are some effective strategies?
A: Separation of the product from a homogeneous catalyst can be challenging. Here are some approaches:
-
Chromatography: Column chromatography is a standard method for purification. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of the product and the catalyst.
-
Extraction: If there is a significant difference in the solubility or acidity/basicity of the product and catalyst, a liquid-liquid extraction can be effective. For example, the basic amine product can be extracted into an acidic aqueous phase, leaving the neutral catalyst in the organic phase.
-
Catalyst Immobilization: To simplify separation, consider using a heterogeneous catalyst or immobilizing the homogeneous catalyst on a solid support. This allows for simple filtration to remove the catalyst.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What are the main catalytic systems for the asymmetric synthesis of this compound?
A1: The primary methods for synthesizing chiral this compound involve the asymmetric reduction of an imine or reductive amination of a ketone. The main catalytic systems fall into three categories:
-
Transition Metal Catalysis: This is a widely used approach, with catalysts based on iridium, rhodium, and ruthenium being particularly effective for the asymmetric hydrogenation of imines.[1][4][5][6] The choice of chiral ligand is crucial for achieving high enantioselectivity.
-
Organocatalysis: Chiral primary and secondary amines, as well as chiral Brønsted acids (e.g., phosphoric acids), can catalyze the asymmetric synthesis of amines.[7][10][11] These catalysts are often metal-free, which can be advantageous in pharmaceutical synthesis.
-
Biocatalysis: Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) offer a green and highly selective alternative for the synthesis of chiral amines.[12][13][14][15] These enzymatic methods often operate under mild conditions and can provide excellent enantioselectivity.[12][13][14][15]
Comparison of Catalytic Systems:
| Catalytic System | Advantages | Disadvantages |
| Transition Metal | High activity and turnover numbers, broad substrate scope. | Potential for metal contamination in the final product, cost of precious metals and ligands. |
| Organocatalysis | Metal-free, often readily available catalysts, mild reaction conditions. | Can require higher catalyst loadings, may have a more limited substrate scope. |
| Biocatalysis | High enantioselectivity, mild and environmentally friendly conditions. | Substrate scope can be limited, requires specialized equipment and expertise. |
Q2: How do additives influence the reaction?
A2: Additives can have a profound impact on the rate, yield, and enantioselectivity of asymmetric reactions.[16][17][18]
-
Acids: In some cases, the addition of a Brønsted or Lewis acid can enhance the reactivity of the imine by forming a more electrophilic iminium ion.[19] This can lead to faster reaction rates and, in some systems, improved enantioselectivity.[19]
-
Bases: For catalysts that require deprotonation for activation (e.g., some Ru-diamine complexes), a base is essential.[5]
-
Salts: The addition of salts can influence the ionic strength of the reaction medium and affect the aggregation state of the catalyst, which in turn can impact its activity and selectivity.
-
Co-catalysts: In some systems, a co-catalyst can work in concert with the primary chiral catalyst to enhance performance. For example, a chiral phosphoric acid can act as a co-catalyst with a metal complex.[17]
Q3: What is a general experimental protocol for the asymmetric hydrogenation of 1-phenylbutylideneamine?
A3: The following is a general, illustrative protocol. Note: This is a template and must be optimized for the specific catalyst and ligand system being used.
Step-by-Step Protocol:
-
Catalyst Pre-formation/Activation (if required):
-
In a glovebox or under an inert atmosphere, dissolve the metal precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand in a degassed, anhydrous solvent (e.g., DCM or toluene).
-
Stir the mixture at room temperature for the recommended time to allow for complex formation.
-
If activation with a base is necessary, add the base at this stage.
-
-
Reaction Setup:
-
In a suitable pressure reactor, add the 1-phenylbutylideneamine substrate.
-
Transfer the activated catalyst solution to the reactor via cannula.
-
Seal the reactor and purge several times with the hydrogenation gas (e.g., H₂).
-
-
Hydrogenation:
-
Pressurize the reactor to the desired hydrogen pressure.
-
Stir the reaction mixture at the optimized temperature for the required time. Monitor the reaction progress by a suitable analytical technique (e.g., GC, HPLC, TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the reactor.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or other suitable methods to obtain the enantioenriched this compound.
-
Experimental Workflow Diagram:
Caption: A general workflow for asymmetric hydrogenation.
References
- Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.
- Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews (RSC Publishing).
- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
- Asymmetric catalysis with chiral primary amine-based organoc
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. NIH.
- Additive Effects on Asymmetric C
- Additive Effects on Asymmetric Catalysis.
- Additive Effects on Asymmetric Catalysis.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzym
- Enantioselective Hydrogen
- Application of Imine Reductases and Reductive Aminases for the Synthesis of Chiral Amines. Research Explorer The University of Manchester.
- Catalytic asymmetric hydrogenation of imines. Use of rhodium(I)/phosphine complexes and characterization of rhodium(I)/imine complexes.
- Asymmetric Reduction of C=N Bonds by Imine Reductases and Reductive Aminases. Taylor & Francis.
- Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers.
- Enzymatic strategies for asymmetric synthesis. RSC Publishing.
- Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central - NIH.
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- 19. Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Enantioselectivity in the Resolution of 1-Phenylbutan-1-amine
Welcome to the technical support center for the chiral resolution of 1-Phenylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with achieving high enantioselectivity in this critical separation process. Here, we delve into the "why" behind the experimental steps, providing a framework of expertise, trustworthiness, and authoritative grounding to ensure your success.
The resolution of racemic mixtures, such as this compound, into their constituent enantiomers is a foundational step in the synthesis of many pharmaceuticals and fine chemicals. The most prevalent method for this separation on a preparative scale is through the formation of diastereomeric salts using a chiral resolving agent.[1][2][3] This process leverages the different physical properties of diastereomers, such as solubility, to enable their separation by crystallization.[1][2][3] However, achieving high enantiomeric excess (e.e.) can be a nuanced and often frustrating endeavor. This guide will address the most common pitfalls and provide actionable, scientifically-backed solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary issue is low enantioselectivity after the initial crystallization. What are the most likely causes?
Low enantioselectivity is the most common hurdle in diastereomeric salt resolution. The root causes can often be traced back to one or more of the following factors:
-
Suboptimal Resolving Agent: The choice of resolving agent is paramount. The interaction between the amine and the chiral acid must lead to diastereomeric salts with a significant difference in solubility in the chosen solvent. For chiral amines like this compound, common resolving agents include tartaric acid and its derivatives, mandelic acid, and camphor-10-sulfonic acid.[1]
-
Inappropriate Solvent System: The solvent plays a critical role in differentiating the solubilities of the diastereomeric salts. A solvent that is too good at solvating both salts will prevent either from crystallizing, while a solvent that is too poor may cause both to precipitate indiscriminately.[4]
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the resolution's efficiency. While a 1:1 ratio is a common starting point, ratios above or below this may be optimal depending on the specific acid-base equilibria and salt formation dynamics.[5]
-
Unfavorable Crystallization Conditions: Temperature, cooling rate, and agitation all influence the kinetics and thermodynamics of crystallization. Rapid cooling, for instance, can lead to the co-precipitation of both diastereomers.
Q2: I'm not observing any crystal formation, even after cooling the solution. What should I do?
The absence of crystallization is typically due to high solubility of the diastereomeric salts in the selected solvent or insufficient supersaturation.[4]
Troubleshooting Steps:
-
Solvent Screening: The first and most critical step is to perform a systematic solvent screen. The ideal solvent will dissolve the diastereomeric salts at an elevated temperature but will be a poor solvent for one of the salts at a lower temperature.
-
Increase Concentration: Carefully remove a portion of the solvent under reduced pressure to increase the concentration of the diastereomeric salts. This will help to achieve the necessary supersaturation for nucleation to begin.
-
Anti-Solvent Addition: Gradually add an "anti-solvent" (a solvent in which the salts are poorly soluble) to the solution to induce precipitation. This should be done slowly to avoid crashing out both diastereomers.
-
Seeding: If you have a small amount of the desired diastereomerically pure salt, adding a seed crystal to the supersaturated solution can initiate crystallization.
Q3: How do I choose the best resolving agent for this compound?
The selection of an effective resolving agent is often empirical. However, a rational approach can increase the probability of success.
-
Structural Considerations: Look for resolving agents that have rigid structures and multiple points of interaction (e.g., hydrogen bonding, ionic interactions) with the amine. This can lead to more well-defined crystal lattices and greater differences in solubility between the diastereomers.
-
Literature Precedent: Reviewing the literature for resolutions of structurally similar amines can provide a good starting point. Tartaric acid and its derivatives are frequently used for the resolution of primary amines due to their availability and effectiveness.[5]
-
Availability and Cost: For large-scale applications, the cost and availability of the resolving agent are significant factors.[6]
| Resolving Agent | Commonly Used For | Key Advantages | Considerations |
| (+)-Tartaric Acid | Racemic Bases | Readily available, relatively inexpensive.[1][5] | Forms salts with a wide range of amines. |
| (-)-Mandelic Acid | Racemic Bases | Often provides good discrimination for aromatic amines. | Can be more expensive than tartaric acid. |
| (+)-Camphor-10-sulfonic acid | Racemic Bases | Strong acid, forms well-defined crystalline salts. | May require specific solvent systems. |
| Di-p-toluoyl-L-tartaric acid | Racemic Bases | Can offer improved selectivity over tartaric acid. | Higher cost. |
Q4: What is the impact of temperature and cooling rate on enantioselectivity?
Temperature and cooling rate are critical parameters that control the crystallization process.
-
Thermodynamic vs. Kinetic Control: A slow cooling rate allows the system to remain close to equilibrium, favoring the crystallization of the less soluble diastereomer (thermodynamic control).[5] Conversely, rapid cooling can trap the system in a kinetically favored state, leading to the co-precipitation of both diastereomers and lower enantioselectivity.[5]
Workflow for Optimizing Crystallization Conditions:
Caption: Optimizing cooling rates for crystallization.
Q5: After obtaining crystals, my enantiomeric excess is still moderate (e.g., 70-85% e.e.). How can I improve this?
Achieving high enantiomeric excess often requires one or more recrystallization steps.
Protocol for Recrystallization:
-
Isolate the Crystals: Filter the crystalline diastereomeric salt from the mother liquor.
-
Wash: Gently wash the crystals with a small amount of cold solvent to remove any adhering mother liquor which contains the other diastereomer.
-
Recrystallize: Dissolve the crystals in a minimum amount of the same or a different hot solvent and allow them to recrystallize slowly.
-
Analyze: Determine the enantiomeric excess of the recrystallized material. Repeat the process until the desired e.e. is achieved or no further improvement is observed.
It's important to note that with each recrystallization, there will be a loss of material. Therefore, a balance must be struck between purity and yield.
Q6: How can I accurately determine the enantiomeric excess of my this compound sample?
Accurate determination of enantiomeric excess is crucial for assessing the success of the resolution. The most common method is chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for Chiral HPLC Analysis:
-
Sample Preparation: The diastereomeric salt must first be broken to liberate the free amine. This is typically done by treating the salt with a base (e.g., NaOH solution) and extracting the free amine into an organic solvent.
-
Derivatization (Optional): In some cases, derivatization of the amine with a suitable agent can improve the separation and detection on the chiral column.[7]
-
Column Selection: Choose a chiral stationary phase (CSP) that is known to be effective for the separation of chiral amines. Polysaccharide-based columns are often a good starting point.
-
Method Development: Optimize the mobile phase composition (e.g., hexane/isopropanol with a basic additive) to achieve baseline separation of the two enantiomers.
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Troubleshooting Chiral HPLC Separations:
Caption: Troubleshooting workflow for chiral HPLC.
Concluding Remarks
The successful resolution of this compound is a multifactorial process that requires careful optimization of several experimental parameters. By systematically addressing the choice of resolving agent, solvent system, crystallization conditions, and analytical methodology, researchers can overcome the common challenge of low enantioselectivity. This guide provides a foundational framework for troubleshooting, grounded in the principles of crystallization and stereochemistry.
References
- BenchChem. (2025). Troubleshooting diastereomeric salt crystallization for chiral resolution. BenchChem Technical Support.
- Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(35), 8343-8353.
- Reddy, P. V. G., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(7), 3329–3336.
- LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Loeser, E. (2011). Possible factors influencing the separation mechanism of diastereomeric amino acid derivatives obtained from s-triazine type reagents.
- Mirza, S. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2).
- ResearchGate. (2025). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Request PDF.
- Wang, Y., et al. (2009). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
- Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1634–1646.
- Oketani, R., et al. (2022). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
- LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Chemistry Steps. (n.d.).
- Scilit. (n.d.). Enzymic resolution of racemic amines: crucial role of the solvent.
- The Royal Society of Chemistry. (n.d.).
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- University of Leeds. (n.d.).
- National Center for Biotechnology Information. (2020). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine.
- MDPI. (2020).
- BenchChem. (2025). Overcoming poor stereoselectivity in chiral amine synthesis.
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Technical Support Center: Purification of 1-Phenylbutan-1-amine
Welcome to the technical support center dedicated to the purification of 1-Phenylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this critical building block in high purity. As a versatile precursor in the synthesis of active pharmaceutical ingredients, such as the antidiabetic drug Repaglinide, the purity of this compound is paramount for successful downstream applications and regulatory compliance.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting, explaining the chemical principles behind each purification strategy. Our goal is to empower you to diagnose issues in your experiments and logically select the most effective purification method for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The most common impurities originate from its synthesis, which is often the reductive amination of 1-phenylbutan-1-one (butyrophenone).[1] Therefore, you can expect to find:
-
Unreacted Starting Material: Residual 1-phenylbutan-1-one.
-
Imine Intermediate: The intermediate formed between the ketone and the ammonia source.
-
Side-Products: Small amounts of secondary amines or other byproducts from the reduction step.
-
Reagent and Solvent Residues: Catalysts, reducing agents, and solvents used in the synthesis and workup.
-
Oxidation Products: Amines, particularly aromatic ones, are susceptible to air oxidation over time, which can lead to colored impurities.[2]
Q2: What are the primary methods for purifying this compound?
A2: The three most effective and commonly employed methods are:
-
Recrystallization via Salt Formation: This is highly effective for removing non-basic impurities. The liquid or oily freebase amine is converted into a crystalline salt (e.g., hydrochloride), which can be easily purified by recrystallization.[3][4]
-
Flash Column Chromatography: This technique is excellent for separating the amine from impurities with different polarities, such as the starting ketone. However, standard silica gel can be problematic due to the basic nature of the amine.[5][6]
-
Fractional Distillation: This method is ideal for separating liquid components with different boiling points. It is particularly useful if the primary impurity is a volatile substance or the starting ketone.[7][8][9]
Q3: How do I decide which purification method to use?
A3: The choice depends on the physical state of your crude product and the nature of the impurities.
-
If your crude product is an oil and contains non-basic impurities (like the starting ketone): Recrystallization via salt formation is often the best first choice. It is robust, scalable, and highly effective.
-
If you need to separate the amine from other basic or similarly polar compounds: Flash column chromatography, particularly with a modified stationary phase, is the most powerful technique.
-
If your crude product is a liquid and the impurities have significantly different boiling points: Fractional distillation under vacuum is an efficient method.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.
Issue 1: My amine is an oil and will not crystallize.
-
Question: I've isolated my this compound, but it's a persistent oil. I've tried cooling it and adding various nonpolar solvents, but it either remains an oil or "oils out" of solution. How can I get a pure, solid product?
-
Expert Analysis & Solution: This is a very common issue with amines. The freebase form of this compound may be a liquid or a low-melting solid at room temperature, and impurities can further suppress its crystallization point. The most reliable strategy is to convert the basic amine into a salt.[3] The ionic character of the salt dramatically increases its crystal lattice energy, making it much more likely to form a stable, crystalline solid.
The recommended approach is to form the hydrochloride (HCl) salt. This salt is typically a well-behaved crystalline solid that is easy to handle and recrystallize.
Protocol Insight:
-
Dissolve the crude amine oil in a non-polar, anhydrous solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution).
-
The amine hydrochloride salt will precipitate out of the non-polar solvent as a solid.
-
This solid can then be collected by filtration and recrystallized from a more polar solvent system, such as ethanol/ether or isopropanol.[4] The crude precipitated salt is isolated, and then further purified by a separate recrystallization step.[10]
-
Issue 2: My amine streaks badly on a standard silica gel column, leading to poor separation and low recovery.
-
Question: I'm trying to purify my amine using flash chromatography on silica gel, but the compound is smearing down the column in a long tail. My fractions are impure, and my overall yield is very low. What is happening?
-
Expert Analysis & Solution: This is a classic problem when chromatographing basic compounds on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of your amine undergoes a strong acid-base interaction with these silanols.[5][6] This interaction causes a portion of your compound to bind almost irreversibly, leading to tailing, poor separation, and loss of material on the column.
There are two primary solutions to this problem:
-
Modify the Mobile Phase: Add a small amount of a competing base to your solvent system (e.g., 0.5-2% triethylamine or ammonia in methanol). This "sacrificial" base will interact with the acidic silanol sites, effectively neutralizing the column and allowing your target amine to elute cleanly without streaking.[6]
-
Use a Different Stationary Phase (Recommended): The superior method is to use a stationary phase designed for amine purification.
-
Amine-functionalized silica (KP-NH): This is silica gel that has been chemically modified with aminopropyl groups. This creates a slightly basic surface that repels the amine, preventing the acid-base interaction and leading to sharp, symmetrical peaks.[5][6]
-
Alumina (basic or neutral): Alumina is another excellent alternative to silica for purifying basic compounds.
-
-
Issue 3: Fractional distillation is not effectively separating my amine from a key impurity.
-
Question: I'm using fractional distillation to remove the starting ketone (1-phenylbutan-1-one), but my collected fractions are still contaminated. The boiling points seem too close. How can I improve the separation?
-
Expert Analysis & Solution: Effective fractional distillation depends on exploiting differences in boiling points across multiple "theoretical plates" within the fractionating column.[11] If the boiling points of your amine and the impurity are close (separated by less than 70 °C), a simple distillation setup will not be sufficient.[11]
To enhance separation efficiency, consider the following:
-
Use a More Efficient Fractionating Column: Replace a simple distillation head with a Vigreux column or a column packed with inert materials like Raschig rings or metal sponges. These provide a much larger surface area for repeated vaporization-condensation cycles, significantly increasing the number of theoretical plates and improving separation.[11]
-
Perform the Distillation Under Vacuum: Reducing the pressure lowers the boiling points of all components. This is crucial for high-boiling compounds like this compound, as it prevents thermal degradation that can occur at atmospheric pressure boiling points. The change in boiling points under vacuum may also increase the relative volatility difference between your product and the impurity.
-
Optimize the Distillation Rate: A slow and steady distillation rate is key. If you heat the mixture too quickly, the system does not have time to reach equilibrium, and the separation efficiency will be poor.
-
Data and Properties
A clear understanding of the physical properties of your target compound and potential impurities is essential for designing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Physical State |
| This compound | C₁₀H₁₅N | 149.23 | ~123-124 @ 17 mmHg | Liquid |
| 1-Phenylbutan-1-one | C₁₀H₁₂O | 148.20 | ~229-230 @ 760 mmHg | Liquid |
Data sourced from PubChem and commercial suppliers.[12][13][14]
Experimental Protocols
Protocol 1: Purification via Hydrochloride Salt Formation & Recrystallization
This protocol is designed to purify an oily or impure freebase amine by converting it to its solid hydrochloride salt.
-
Salt Formation:
-
Dissolve the crude this compound (1.0 eq) in anhydrous diethyl ether (10 mL per gram of amine).
-
In a separate flask, prepare a solution of 2 M HCl in diethyl ether.
-
Slowly add the HCl solution dropwise to the stirring amine solution at room temperature.
-
A white precipitate of this compound hydrochloride will form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes.
-
-
Isolation of Crude Salt:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any non-basic impurities.
-
Dry the crude salt under vacuum.
-
-
Recrystallization:
-
Place the crude, dry salt in a clean Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Slowly add diethyl ether (the anti-solvent) to the hot solution until it just begins to turn cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the pure, crystalline this compound hydrochloride by vacuum filtration, wash with cold ether, and dry thoroughly.
-
Protocol 2: Flash Column Chromatography
This protocol is for separating the amine from impurities of different polarities using an amine-functionalized column.
-
Column Preparation:
-
Select an amine-functionalized silica gel cartridge (e.g., Biotage® KP-NH or similar).
-
Equilibrate the column with the starting mobile phase (e.g., 100% Hexane) for at least 5 column volumes.
-
-
Sample Loading:
-
Dissolve the crude amine in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for better resolution, perform a solid-load: adsorb the crude amine onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with 100% Hexane.
-
Run a linear gradient from 0% to 20% Ethyl Acetate in Hexane over 10-15 column volumes.
-
Monitor the elution using a UV detector (at ~254 nm) or by collecting fractions and analyzing them by TLC.
-
-
Fraction Analysis:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Workflow Visualizations
Diagram 1: Decision-Making for Purification Method
Caption: A decision tree to guide the selection of the optimal purification technique.
Diagram 2: Workflow for Purification via Salt Formation
Caption: Step-by-step workflow for amine purification via hydrochloride salt formation.
References
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Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
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YouTube. (2021). Amines-Part 11-Chemical Properties 5-Separation of Amines. Retrieved from [Link]
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Allen. (n.d.). Primary , secondary , tertiary amines can be separated by the following except :. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Retrieved from [Link]
-
Teledyne ISCO. (2012). Purification of primary amines. AN54. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2449447, (R)-1-Phenylbutylamine. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Chemical Note. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
PubMed. (2024). Measurement of atmospheric amines and aminoamides by column adsorption/extraction and hydrophilic liquid chromatography-electrospray-tandem mass spectrometry. Retrieved from [Link]
-
Sarthaks eConnect. (2021). The separation of primary, secondary and tertiary amines can be done through fractional distillation. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3603785, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2449444, (S)-1-Phenylbutylamine. Retrieved from [Link]
-
ChemBK. (2024). 4-phenylbutan-1-amine. Retrieved from [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]
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Scribd. (n.d.). Troubleshooting of Amine Regn. Retrieved from [Link]
-
Organic Web Chem. (n.d.). Isolation (Recovery). University of Alberta. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
ChemBK. (2024). 3-Methyl-1-phenylbutan-1-amine. Retrieved from [Link]
- Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts.
-
YouTube. (2022). How to purify Amine? Retrieved from [Link]
-
Chemsrc. (2025). 1-Phenylbutan-1-one | CAS#:495-40-9. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 13214-66-9 | Product Name : 4-Phenylbutylamine. Retrieved from [Link]
- Google Patents. (n.d.). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
- Google Patents. (n.d.). US4191708A - Process for preparing and purifying p-phenylenediamine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83242, Benzenebutanamine. Retrieved from [Link]
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- 8. Primary , secondary , tertiary amines can be separated by the following except : [allen.in]
- 9. sarthaks.com [sarthaks.com]
- 10. Isolation (Recovery) [chem.ualberta.ca]
- 11. Purification [chem.rochester.edu]
- 12. (R)-1-Phenylbutylamine | C10H15N | CID 2449447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 14. 1-Phenylbutan-1-one | CAS#:495-40-9 | Chemsrc [chemsrc.com]
Technical Support Center: Stability of 1-Phenylbutan-1-amine and its Salts
Welcome to the technical support center for 1-Phenylbutan-1-amine and its salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation. Here, we provide in-depth answers to frequently asked questions and troubleshooting guides based on established principles of amine chemistry and pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
What are the primary stability concerns for this compound?
As a primary aromatic amine, this compound is susceptible to several degradation pathways that can impact its purity and potency. The main concerns are:
-
Oxidation: The primary amine group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents.[1][2] This can lead to the formation of various degradation products, including nitroso and nitro compounds, or even nitriles under harsher conditions.[1][3][4]
-
Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation.[5][6] Exposure can trigger photochemical reactions, leading to discoloration and the formation of complex degradation products.
-
pH Sensitivity: The stability of this compound and its salts is highly dependent on the pH of the solution. In alkaline conditions, the free base is more prevalent and susceptible to oxidation. In acidic conditions, it forms a more stable protonated salt.[7][8][9] However, very low pH may not always be optimal and can affect solubility or other formulation components.[7]
-
Formation of Salts: While salts of this compound are generally more stable than the free base, they can also have stability issues. "Heat stable amine salts" can form with strong acids, which may not readily dissociate, potentially affecting the availability of the active amine.[10]
My solution of this compound has turned yellow/brown. What is the likely cause?
Discoloration is a common indicator of degradation in amines, particularly oxidation and photolytic degradation. The formation of colored impurities, such as nitroso or nitro compounds, and various photolytic products can lead to a change in the appearance of your solution.[1] To mitigate this, it is crucial to handle and store the compound with care.
Recommendations:
-
Store this compound and its solutions protected from light in amber vials or by wrapping containers in aluminum foil.[11][12][13]
-
Use deoxygenated solvents and consider blanketing the solution with an inert gas like nitrogen or argon to minimize oxidation.
-
Ensure solvents are free of peroxide impurities, which can accelerate oxidation.
I am observing unexpected peaks in my HPLC analysis of a this compound sample. How can I identify them?
The appearance of new peaks in your chromatogram strongly suggests degradation. Identifying these degradants is a critical step in ensuring the quality and safety of your product. A systematic approach, known as a forced degradation study, is the most effective way to identify these unknown peaks.[14][15][16]
Troubleshooting Steps:
-
System Suitability Check: First, ensure the unexpected peaks are not artifacts from your analytical system. Inject a fresh, high-purity standard of this compound to confirm that the issue is with the sample and not the HPLC system.
-
Conduct a Forced Degradation Study: Expose your compound to a range of stress conditions to intentionally induce degradation.[17][18][19] This will help you generate the potential degradation products and match them to the unexpected peaks in your sample.
-
Utilize LC-MS: For structural elucidation of the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. It provides the mass-to-charge ratio of the degradants, offering crucial clues to their identity.
The following diagram outlines a general workflow for troubleshooting unexpected peaks:
Sources
- 1. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 12. alkylamines.com [alkylamines.com]
- 13. alkylamines.com [alkylamines.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. acdlabs.com [acdlabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pharmtech.com [pharmtech.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Chiral HPLC Technical Support Center: 1-Phenylbutan-1-amine
Welcome to the technical support guide for troubleshooting chiral HPLC peak tailing issues encountered with 1-Phenylbutan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges associated with this primary amine. The basic nature of this compound makes it particularly susceptible to interactions that can lead to poor peak shape, compromising resolution and quantification. This guide provides a structured, in-depth approach to overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing in the chiral HPLC analysis of this compound?
A1: The most common cause of peak tailing for basic compounds like this compound is secondary ionic interactions with exposed, acidic silanol groups (Si-OH) on the surface of silica-based chiral stationary phases (CSPs).[1][2][3][4][5] The primary amine functional group in your analyte is protonated (positively charged) under typical normal-phase or reversed-phase conditions. These positively charged analyte molecules can interact strongly with negatively charged, ionized silanol groups on the silica support, leading to a secondary retention mechanism that delays the elution of a fraction of the analyte molecules and results in a "tailing" peak.[4][6]
Q2: Why is this compound more problematic than other compounds?
A2: Primary amines are particularly prone to these strong interactions due to the accessibility of the lone pair of electrons on the nitrogen atom and their ability to readily accept a proton, making them strong bases. This strong basicity enhances their interaction with the acidic silanol sites on the stationary phase compared to less basic compounds.
Q3: What are the first and simplest checks I should perform if I see peak tailing?
A3: Before making significant changes to your method, always check the fundamentals:
-
Column Equilibration: Ensure the column has been thoroughly equilibrated with the mobile phase (at least 10-20 column volumes). Inadequate equilibration can lead to unstable retention times and poor peak shape.[7]
-
System Leaks: Check for any leaks in the system, as these can cause pressure fluctuations and distorted peaks.
-
Sample Solvent: The sample should ideally be dissolved in the mobile phase.[7][8][9][10] Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[3]
-
Column History: Be aware of the column's history. Columns previously used with acidic or basic additives can exhibit a "memory effect," where residual additives alter the stationary phase's surface chemistry and affect current separations.[11][12]
In-Depth Troubleshooting Guides
Problem: My this compound peak is tailing significantly. How do I fix this by modifying the mobile phase?
This is the most common issue and is almost always linked to secondary interactions. Your primary strategy should be to suppress the interaction between the basic amine and the acidic silanol groups.
Solution: Introduce a Basic Additive to the Mobile Phase.
The most effective way to improve the peak shape of a basic analyte is to add a small amount of a competing base to the mobile phase.[13][14] This additive will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.
-
Mechanism: The mobile phase additive, being a base itself, competes with the this compound for the active silanol sites on the stationary phase.[15][16] By saturating these sites, the additive minimizes the secondary retention of your analyte, leading to a more symmetrical peak.
-
Recommended Additives:
-
Diethylamine (DEA) or Triethylamine (TEA): These are the most common choices for normal-phase chromatography. Start with a concentration of 0.1% (v/v) and adjust as needed, typically not exceeding 0.5%.[13][14][17]
-
Butylamine (BA): Can also be an effective alternative.[17][18]
-
Ethanolamine (AE) or Ethylenediamine (EDA): In some cases, these additives can provide dramatically improved peak symmetry, particularly on polysaccharide-based CSPs like CHIRALPAK®.[9][14][19]
-
-
Important Consideration: Prolonged use of amine additives can permanently modify the column's surface chemistry.[13] It is highly recommended to dedicate a column specifically for methods requiring basic additives to ensure reproducibility.[12][20]
| Additive | Typical Starting Concentration | Key Considerations |
| Diethylamine (DEA) | 0.1% in mobile phase | Most common choice, highly effective. |
| Triethylamine (TEA) | 0.1% in mobile phase | Similar to DEA, effective silanol masker. |
| Butylamine (BA) | 0.1% in mobile phase | Good alternative to DEA/TEA. |
| Ethanolamine (AE) | 0.1% in mobile phase | Can offer superior performance for some compounds.[14] |
Problem: I've added a basic modifier, but the peak tailing persists. What are my next steps?
If adding a basic modifier doesn't completely solve the problem, or if you are working in reversed-phase mode, other factors could be at play.
Solution 1: Adjust Mobile Phase pH (for Reversed-Phase)
In reversed-phase HPLC, operating at a low pH (e.g., pH < 3) can suppress the ionization of silanol groups, thereby reducing their ability to interact with your protonated amine analyte.[1][4] However, for a basic compound like this compound, this will ensure the analyte is fully protonated, which might still lead to some interaction. A more advanced strategy for basic compounds is to operate at a high pH.
-
High pH Operation: By increasing the mobile phase pH (e.g., pH > 8), you can deprotonate your basic analyte, neutralizing its charge. This eliminates the strong ionic interaction with the silanol sites. This approach requires a pH-stable column (e.g., a hybrid or polymer-based stationary phase) to prevent degradation of the silica support.[1][2]
Solution 2: Evaluate the Chiral Stationary Phase (CSP)
Not all CSPs are created equal. If you continue to have issues, the stationary phase itself may be the problem.
-
Column Choice: Modern columns often feature advanced end-capping or are based on high-purity silica, which reduces the number of accessible silanol groups from the start.[2][4][5] If you are using an older column, switching to a newer generation, highly deactivated column can significantly improve peak shape.
-
Column Degradation: Over time, especially under harsh pH conditions, the bonded phase of the column can hydrolyze, exposing more silanol groups.[3] This can manifest as worsening peak tailing for all basic compounds. If you suspect column degradation, test it with a standard to see if performance has declined.[20]
Problem: How can I tell if the issue is with my column/method or my instrument?
Sometimes, the problem lies not with the chemistry but with the hardware.
Solution: Perform System and Extra-Column Volume Checks.
"Extra-column effects" refer to peak broadening and tailing that occurs outside of the column itself.[3]
-
Tubing: Long or wide-bore tubing between the injector, column, and detector can increase dead volume, causing peak dispersion and tailing.[2][3] Use narrow internal diameter tubing (e.g., 0.005") to minimize this effect.
-
Fittings: Poorly fitted connections can also create dead volumes. Ensure all fittings are properly tightened.
-
Blocked Frit: A partially blocked inlet frit on the column can distort the flow path, leading to asymmetrical peaks.[5][20] This can sometimes be resolved by back-flushing the column (check manufacturer's instructions first).
Experimental Protocols
Protocol 1: Mobile Phase Additive Screening
-
Prepare Stock Solutions: Prepare 1% (v/v) stock solutions of your chosen basic additives (e.g., DEA, TEA, BA) in your mobile phase alcohol (e.g., isopropanol).
-
Initial Mobile Phase: Prepare your mobile phase without any additive (e.g., Hexane/Isopropanol 90:10).
-
Inject Standard: Inject your this compound standard to obtain a baseline chromatogram.
-
Introduce Additive: Add the basic additive to your mobile phase to a final concentration of 0.1%. For example, add 1 mL of your 1% DEA stock to 99 mL of your mobile phase.
-
Equilibrate: Flush the column with at least 10-20 column volumes of the new mobile phase.
-
Re-inject Standard: Inject the standard again and compare the peak asymmetry factor to the baseline chromatogram.
-
Optimize: If tailing persists, you can incrementally increase the additive concentration up to 0.5%.
Protocol 2: Column Conditioning and Dedicated Use
-
New Column Dedication: If possible, dedicate a new chiral column for methods involving primary amines and basic additives. Label it clearly.
-
Initial Conditioning: Before its first use with a basic additive, condition the column by flushing it with your mobile phase (including the additive) for an extended period (e.g., 1-2 hours) at a low flow rate.[20]
-
Storage: For short-term storage, the column can be left in the mobile phase (with additive). For long-term storage, it is best to flush the additive out with an additive-free mobile phase, and then store it in the recommended shipping solvent (e.g., Hexane/Isopropanol).[8][17]
Visualizations
Troubleshooting Workflow
A step-by-step workflow for diagnosing peak tailing.
Mechanism of Silanol Interaction
Interaction of protonated amine with silanol sites.
References
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. ct-k.com [ct-k.com]
- 10. cms.mz-at.de [cms.mz-at.de]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chiraltech.com [chiraltech.com]
- 15. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. hplc.eu [hplc.eu]
- 18. researchgate.net [researchgate.net]
- 19. chiraltech.com [chiraltech.com]
- 20. chiraltech.com [chiraltech.com]
- 21. hplc.eu [hplc.eu]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Scaling Up 1-Phenylbutan-1-amine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1-phenylbutan-1-amine. As Senior Application Scientists, we have compiled this guide to address the common challenges encountered when scaling up the synthesis of this important building block from the laboratory to pilot and production scales. This resource is designed to provide practical, field-proven insights and troubleshooting strategies to ensure a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
Here we address some of the broader questions and fundamental considerations for scaling up the synthesis of this compound.
Q1: What are the most common industrial synthesis routes for this compound, and what are their primary scale-up concerns?
A1: The most prevalent methods for synthesizing this compound on a larger scale are reductive amination of butyrophenone (1-phenylbutan-1-one) and the Leuckart-Wallach reaction.
-
Reductive Amination: This is often the preferred route due to its milder conditions and higher selectivity. Common reducing agents include sodium borohydride and catalytic hydrogenation. The primary scale-up challenges include managing the exothermic nature of the reduction, controlling the formation of impurities such as the corresponding alcohol (from reduction of the ketone) and dialkylated amines, and ensuring the safe handling of reagents like sodium borohydride, which can release hydrogen gas upon contact with protic solvents.
-
Leuckart-Wallach Reaction: This classical method uses formamide or ammonium formate as both the nitrogen source and the reducing agent.[1] While it is a one-pot reaction, it typically requires high temperatures (160-185°C), which can lead to significant thermal decomposition, byproduct formation, and high energy consumption, making it less attractive for industrial applications.[2][3] Key scale-up challenges include managing the highly exothermic nature of the reaction, controlling the formation of numerous byproducts, and dealing with the corrosive nature of formic acid at high temperatures.
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
A2: Scaling up any chemical synthesis introduces new safety hazards that must be carefully managed.[4] For this compound synthesis, the following are critical:
-
Thermal Runaway: Both reductive amination with hydrides and the Leuckart-Wallach reaction are exothermic. As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] This can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing a dangerous increase in temperature and pressure.[6][7] A thorough thermal hazard evaluation using techniques like reaction calorimetry is essential before any scale-up.
-
Hydrogen Evolution: The use of sodium borohydride in protic solvents (like methanol or ethanol) will generate hydrogen gas. On a large scale, this can create a flammable or explosive atmosphere in the reactor headspace. Adequate ventilation and inerting of the reactor are crucial.
-
Reagent Handling: Handling large quantities of corrosive reagents like formic acid (in the Leuckart reaction) or flammable solvents requires appropriate personal protective equipment (PPE) and engineering controls.
-
Pressure Build-up: The Leuckart reaction can generate significant amounts of carbon dioxide, leading to a pressure build-up in a closed system.[8] Reactors must be equipped with appropriate pressure relief systems.
Q3: How does the choice of reducing agent in reductive amination impact the scale-up process?
A3: The choice of reducing agent is critical and has significant implications for safety, cost, and process control on a larger scale.
| Reducing Agent | Advantages for Scale-Up | Challenges for Scale-Up |
| Sodium Borohydride (NaBH₄) | Cost-effective, readily available, and relatively safe to handle with proper procedures.[2] | Can reduce the starting ketone to the corresponding alcohol if imine formation is not complete.[2] Generates hydrogen gas. Exothermic reaction that requires careful temperature control. |
| Sodium Triacetoxyborohydride (STAB) | Milder reducing agent, less likely to reduce the starting ketone.[9] | More expensive than NaBH₄. Can be sensitive to moisture. |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | "Green" reducing agent with water as the only byproduct. High atom economy. Can be cost-effective at large scale. | Requires specialized high-pressure reactor systems. Catalyst can be pyrophoric. Potential for over-reduction of the aromatic ring under harsh conditions. Catalyst poisoning can be an issue. |
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the scale-up of this compound synthesis.
Reaction and Yield Issues
Q: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I address them?
A: A drop in yield upon scale-up is a common issue and can often be attributed to several factors:
-
Poor Temperature Control: Inadequate heat removal in a larger reactor can lead to localized overheating, promoting side reactions and decomposition of reactants and products.
-
Solution: Implement a more efficient cooling system for the reactor. Consider a semi-batch process where one of the reagents is added portion-wise to control the rate of heat generation.
-
-
Inefficient Mixing: In larger vessels, achieving homogeneous mixing can be challenging. This can lead to localized "hot spots" or areas of high reagent concentration, resulting in byproduct formation.
-
Solution: Ensure the reactor is equipped with an appropriate agitator for the viscosity of the reaction mixture. Baffles can also improve mixing efficiency.
-
-
Incomplete Imine Formation (for Reductive Amination): If the reducing agent is added before the imine is fully formed, it can reduce the starting butyrophenone to 1-phenylbutan-1-ol.
-
Solution: Monitor the imine formation by an in-process control (IPC) method like TLC, GC, or NMR before adding the reducing agent.[10] Allowing for a longer reaction time for imine formation may be necessary at a larger scale.
-
Q: I am observing a significant amount of byproduct formation, particularly a higher molecular weight species. What could this be and how can I minimize it?
A: The formation of higher molecular weight byproducts is a known issue, especially in the Leuckart-Wallach reaction.
-
Likely Byproduct: The most probable higher molecular weight impurity is the N,N-di-(1-phenylbutyl)amine, formed from the reaction of the product amine with another molecule of the intermediate imine. Other possibilities include pyrimidines and other heterocyclic compounds formed from side reactions of the starting materials and intermediates.[11][12][13]
-
Minimization Strategies:
-
Stoichiometry Control: Use a larger excess of the ammonia source (e.g., ammonium formate in the Leuckart reaction) to favor the formation of the primary amine.
-
Temperature and Reaction Time: In the Leuckart reaction, prolonged heating at high temperatures can promote the formation of these byproducts.[2] Optimizing the reaction time and temperature to achieve full conversion of the starting material without excessive heating is crucial.
-
Catalytic Methods: Modern catalytic versions of the Leuckart-Wallach reaction can proceed at lower temperatures, significantly reducing the formation of thermal degradation byproducts.[14]
-
Experimental Workflow: Troubleshooting Impurity Formation
Caption: A troubleshooting workflow for addressing common yield and impurity issues during scale-up.
Purification and Isolation Challenges
Q: I'm having difficulty purifying this compound on a large scale. Standard silica gel chromatography is not practical. What are my options?
A: Large-scale purification of amines often requires moving away from traditional chromatography.
-
Acid-Base Extraction: This is the most common and scalable method for purifying amines. The crude product is dissolved in a suitable organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl or citric acid). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be extracted back into an organic solvent.[15]
-
Crystallization of the Amine Salt: A highly effective method for purification is the crystallization of the amine salt, typically the hydrochloride or sulfate.[16]
-
Protocol: After an initial acid-base workup, the free amine is dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate, or toluene) and a solution of the acid (e.g., HCl in isopropanol or gaseous HCl) is added. The amine salt will precipitate and can be isolated by filtration. The solid can then be recrystallized to achieve high purity.
-
Troubleshooting Crystallization: If the salt "oils out" instead of crystallizing, try using a more dilute solution, a different solvent system, or cooling the solution more slowly. Seeding with a small crystal of the pure salt can also induce crystallization.[17]
-
Q: During the acid-base workup, I'm getting stable emulsions that are difficult to break. How can I resolve this?
A: Emulsion formation is a common problem in large-scale extractions, especially with amines.
-
Solutions:
-
Addition of Brine: Adding a saturated solution of sodium chloride to the aqueous phase can help to break emulsions by increasing the ionic strength of the aqueous layer.
-
Filtration through Celite: Passing the emulsified mixture through a pad of celite or another filter aid can sometimes break the emulsion.
-
Solvent Choice: Using a less polar solvent for extraction may reduce the tendency for emulsion formation.
-
Gentle Agitation: Avoid overly vigorous mixing during the extraction process.
-
Workflow for Large-Scale Amine Purification
Caption: A typical workflow for the purification of this compound at scale.
References
-
Krawczyk, K. K., Błachut, D., Wojtasiewicz, K., & Czarnocki, Z. (2012). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Forensic Science International, 216(1-3), 108–120. [Link]
-
Krawczyk, K. K., Błachut, D., Wojtasiewicz, K., & Czarnocki, Z. (2011). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. ResearchGate. [Link]
- Dal Cason, T. A. (2001). Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: Route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine.
- Erian, A. W. (2003). The Leuckart reaction.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Newman, M. S., & Trewella, J. C. (1981). A convenient preparation of amine hydrochlorides. The Journal of Organic Chemistry, 46(18), 3647–3648.
-
Bornadel, A., Bisagni, S., Pushpanath, A., Sutton, P. W., & Turner, N. J. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1262–1268. [Link]
-
Meegan, M. J., et al. (2009). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted α-alkylthioamphetamines. ResearchGate. [Link]
-
Malig, T. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(3), 576-582. [Link]
-
Malig, T. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
-
Borrello, M. T. (2014). Is anyone familiar with a reductive amination? ResearchGate. [Link]
-
Denton, J. R., et al. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. ResearchGate. [Link]
- Dal Cason, T. A. (2001). Route specific markers for the Leuckardt preparation.
-
Zhang, W., et al. (2021). Reductive amination of 1-hydroxybutan-2-one (1a); (b), Representative diagram for the continuous flow process. ResearchGate. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones. Organic Chemistry Portal. [Link]
- Dunne, J. F., & Bodus, M. S. (2012). An experiment to illustrate the hazards of exothermic reaction scale-up.
- van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
-
H.E.L Group. (n.d.). Process Safety and Scale-up. H.E.L Group. [Link]
-
Liang, G., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Angewandte Chemie International Edition, 56(11), 3050-3054. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Wikipedia. [Link]
-
Division of Research Safety, University of Illinois. (2019). Scale-up Reactions. University of Illinois. [Link]
-
Li, C., et al. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. [Link]
-
H.E.L Group. (n.d.). Process Safety and Scale-up. H.E.L Group. [Link]
- Jagadeesh, R. V., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
-
Wang, Y., et al. (2022). Thermal risk assessment and rankings for reaction hazards in process safety. ResearchGate. [Link]
- Lipshutz, B. H., et al. (2021). Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water. Organic Letters, 23(19), 7436–7440.
-
Ohta, T., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Organic Letters, 4(17), 2861–2863. [Link]
- Li, J. J. (2014). Leuckart–Wallach Reaction. In Name Reactions. Springer, Cham.
-
Bornadel, A., Bisagni, S., Pushpanath, A., Sutton, P. W., & Turner, N. J. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1262–1268. [Link]
-
Ducrot, L., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1. [Link]
-
Umar, Q., & Luo, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 117-147. [Link]
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 844–861.
-
Ducrot, L., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1. [Link]
- U.S. Patent No. 4,661,634. (1987).
-
PubChem. (n.d.). This compound. PubChem. [Link]
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Reddy, G. J., et al. (2008). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Semantic Scholar. [Link]
- U.S. Patent No. 9,238,625. (2016). Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
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Technical Support Center: Preservation of Stereochemical Integrity of Enantiopure 1-Phenylbutan-1-amine
Welcome to the technical support center for handling enantiopure 1-Phenylbutan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and other chiral amines. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you maintain the enantiomeric purity of your compounds throughout your experimental workflows.
Introduction: The Challenge of Chirality
Chiral amines, such as this compound, are critical building blocks in the pharmaceutical industry, where a specific enantiomer often accounts for the desired therapeutic effect while the other may be inactive or even harmful.[1][2] The loss of enantiomeric purity through racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers—is a significant challenge.[3][4] This guide will equip you with the knowledge and practical techniques to prevent the racemization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process that converts an enantiomerically pure or enriched substance into a racemic mixture, which contains equal amounts of both the (+) and (-) enantiomers.[4] For a chiral amine like this compound, the stereocenter is the carbon atom bonded to the amino group, the phenyl group, the propyl group, and a hydrogen atom. The biological activity of many chiral compounds is highly dependent on their three-dimensional structure. Therefore, maintaining the specific stereochemistry of this compound is crucial for its efficacy and safety in pharmaceutical applications.[1]
Q2: What are the primary causes of racemization in chiral amines?
A2: Racemization in chiral amines is primarily caused by factors that facilitate the formation of a planar, achiral intermediate, such as an imine or enamine.[3] Once this intermediate is formed, it can be attacked or protonated from either face with equal probability, leading to a loss of the original stereochemistry.[3] Key factors that promote racemization include:
-
Harsh pH conditions: Both strong acids and strong bases can catalyze racemization.[3][5]
-
Elevated temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for racemization.[3][5]
-
Prolonged reaction or storage times: The longer a compound is exposed to conditions that favor racemization, the greater the potential loss of enantiomeric purity.[3]
-
Choice of solvents and reagents: Solvents, particularly protic ones like alcohols, can facilitate proton exchange and promote racemization.[3] Certain reagents can also induce racemization.
Q3: How can I store enantiopure this compound to prevent racemization?
A3: Proper storage is the first line of defense against racemization. For this compound, we recommend the following:
-
Temperature Control: Store the amine at low temperatures, generally below 30°C (86°F), to minimize thermal decomposition and racemization.[6] For long-term storage, refrigeration or freezing is advisable.
-
Inert Atmosphere: Amines are prone to oxidation.[7] Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation.
-
Container: Use dark-colored glass containers to protect the compound from light.[7] Ensure the container is tightly sealed to prevent exposure to air and moisture.[6]
-
Avoid Contaminants: Ensure the storage container is free from acidic or basic residues.
Q4: What analytical techniques are used to measure the enantiomeric excess (ee) of this compound?
A4: The most common and reliable method for determining the enantiomeric excess of chiral amines is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[8][9] Other techniques include:
-
Gas Chromatography (GC) with a chiral column.
-
Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents[10][11] or chiral solvating agents.[12]
-
Circular Dichroism (CD) spectroscopy. [13]
Troubleshooting Guide: Common Racemization Issues
This section addresses specific problems you might encounter during your experiments with this compound.
| Problem | Potential Causes | Recommended Solutions |
| Decreased enantiomeric excess (ee) after aqueous work-up. | Use of strong acids or bases for quenching or pH adjustment. | Use saturated aqueous solutions of milder reagents like ammonium chloride (mildly acidic) or sodium bicarbonate (mildly basic) for quenching and washing steps.[5] |
| Racemization observed after purification by column chromatography. | Standard silica gel is acidic and can cause racemization on the column. | Neutralize the silica gel by pre-treating it with a solution of a non-nucleophilic base like triethylamine in the eluent. Alternatively, consider using a different stationary phase such as neutral alumina.[5] |
| Loss of enantiomeric purity during a reaction. | High reaction temperature. Presence of strong acids or bases. Prolonged reaction time. | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0 °C or below).[5] Use milder or sterically hindered bases (e.g., 2,4,6-collidine, N,N-diisopropylethylamine) instead of strong, less hindered bases like triethylamine.[14] Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion.[3] |
| Racemization during solvent removal. | High temperatures used for solvent evaporation. | Remove the solvent under reduced pressure at a low temperature using a rotary evaporator with a cold water bath.[5] |
| Enantiomeric excess decreases over time during storage. | Improper storage conditions (exposure to light, air, moisture, or temperature fluctuations). | Follow the recommended storage protocol: store in a tightly sealed, dark container, under an inert atmosphere, and at a consistently low temperature.[6][7] |
Visualizing the Racemization Mechanism
The following diagram illustrates the general mechanism of base-catalyzed racemization for a chiral amine like this compound.
Caption: Workflow for a reaction minimizing racemization.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve enantiopure this compound (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) (1.2 equivalents). [14]2. Reaction:
-
Slowly add the acylating agent (e.g., an acyl chloride or anhydride) (1.1 equivalents) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.
-
If further purification is needed, perform column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent system.
-
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in the mobile phase.
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for separating chiral amines. [8]3. Mobile Phase Selection: A common mobile phase for chiral separations of amines is a mixture of hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. [8][15]A typical starting condition could be 90:10 hexane:isopropanol with 0.1% diethylamine.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Run the analysis under isocratic conditions. [8] * Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
References
- BenchChem. (n.d.). Preventing racemization during chiral amine synthesis.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Wikipedia. (n.d.). Racemization.
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Angewandte Chemie International Edition. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies.
- Thieme. (n.d.). 7.4 Racemization Assays.
- University of Birmingham. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.
- Royal Society of Chemistry. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines.
- PubMed Central (PMC). (n.d.). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines.
- ResearchGate. (n.d.). Efficient racemization of 1-phenylethylamine and its derivatives.
- ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?
- PubMed Central (PMC). (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC.
- LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- BenchChem. (n.d.). Technical Support Center: Prevention of Racemization in 1-Amino-2-butanol.
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Technical Support Center: Grignard Synthesis of 1-Phenylbutan-1-amine
Welcome to the Technical Support Center for the synthesis of 1-Phenylbutan-1-amine via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and troubleshoot issues encountered during this synthesis. The following information is structured in a question-and-answer format to directly address specific challenges, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Section 1: Grignard Reagent Formation—The Foundation of Your Synthesis
The successful formation of the Grignard reagent, in this case, propylmagnesium bromide, is paramount. Issues at this stage will inevitably lead to failure in subsequent steps.
Question 1: My Grignard reaction fails to initiate, or the yield of the reagent is consistently low. What's going wrong?
Answer:
Failure to initiate is one of the most common hurdles in Grignard synthesis. The root cause often lies in the deactivation of the highly reactive Grignard reagent by protic species or an impassive magnesium surface.[1]
Causality & Troubleshooting:
-
Presence of Water: Grignard reagents are potent bases and will readily react with even trace amounts of water from glassware, solvents, or reagents.[1][2][3] This reaction protonates the organometallic species, rendering it non-nucleophilic.[1]
-
Protocol: Ensure all glassware is rigorously dried, either in an oven overnight at >120 °C or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[1] Solvents, particularly ethers like diethyl ether or tetrahydrofuran (THF), must be anhydrous.[2] Using freshly distilled solvents from a suitable drying agent (e.g., sodium/benzophenone) is best practice.[1]
-
-
Passivated Magnesium Surface: Magnesium turnings can develop a layer of magnesium oxide (MgO) on their surface upon exposure to air, which prevents the reaction with the alkyl halide.[1]
-
Protocol: Use fresh, shiny magnesium turnings. If the magnesium appears dull, activation is necessary. Several methods can be employed:
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere for several hours can mechanically abrade the oxide layer, exposing a fresh metal surface.[4][5] Crushing the turnings with a dry glass rod in the reaction flask is a simpler alternative for smaller scales.[6]
-
Chemical Activation: Adding a small crystal of iodine is a classic method; the disappearance of the purple color indicates the reaction has started.[1][6] A few drops of 1,2-dibromoethane can also be used; it reacts to form ethylene gas and magnesium bromide, cleaning the surface.[4][7]
-
-
-
Reagent Purity: Impurities in the propyl bromide can quench the reaction.
-
Protocol: Ensure the propyl bromide is pure and dry. Passing it through a short plug of activated alumina can remove residual moisture.[1]
-
-
Initiation Lag: Sometimes, the reaction has a significant induction period.[1]
Troubleshooting Workflow for Failed Grignard Initiation
Caption: The desired Grignard addition to benzonitrile versus the common Wurtz coupling side reaction.
Section 3: Work-up and Purification - Isolating Your Product
The work-up and purification stages are critical for obtaining pure this compound and can present unique challenges due to the basic nature of the product.
Question 3: During the aqueous work-up, my yield is low, and I suspect product decomposition. How can I improve the work-up procedure?
Answer:
The intermediate imine formed from the nitrile is susceptible to hydrolysis back to a ketone (1-phenylbutan-1-one) under acidic conditions. [9][10]The final amine product is basic and can be lost if the pH is not controlled.
Causality & Troubleshooting:
-
Imine Hydrolysis: The initial work-up is to hydrolyze the magnesium-imine complex to the free imine. [9]However, prolonged exposure to strong acid and water will hydrolyze the imine to the corresponding ketone. [10][11] * Protocol: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of a mild acid like ammonium chloride (NH₄Cl). [12][13]This protonates the alkoxide/imine salt and precipitates magnesium salts without creating excessively harsh acidic conditions that promote ketone formation.
-
Amine Extraction: this compound is a basic compound. During extraction, it's crucial to ensure the aqueous layer is basic to keep the amine in its freebase form, which is soluble in organic solvents.
-
Protocol: After the initial quench, if the aqueous layer is acidic, carefully basify it (e.g., with NaOH or Na₂CO₃) to a pH > 10 before extracting with an organic solvent like diethyl ether or ethyl acetate. This ensures the amine is deprotonated and partitions into the organic layer.
-
Question 4: I'm struggling to purify the final amine product. What are the best methods?
Answer:
Purifying primary amines can be challenging due to their polarity and basicity, which can cause issues with standard silica gel chromatography.
Causality & Troubleshooting:
-
Chromatography Issues: Amines can streak or irreversibly bind to acidic silica gel, leading to poor separation and low recovery.
-
Protocol:
-
Basic-Treated Silica: Use silica gel that has been treated with a base, such as triethylamine. A common practice is to add 1-2% triethylamine to the eluent system. [14] * Alumina Chromatography: Basic or neutral alumina can be a better stationary phase for purifying amines.
-
-
-
Acid-Base Extraction: This classic technique is highly effective for separating basic amines from neutral byproducts like Wurtz coupling products.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with a strong base (e.g., NaOH) to pH > 10.
-
Extract the freebase amine back into an organic solvent.
-
Dry the organic layer (e.g., over Na₂SO₄ or K₂CO₃), filter, and concentrate to obtain the purified amine.
-
-
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use THF instead of diethyl ether? A1: Yes, THF is an excellent solvent for Grignard reactions and is often preferred for less reactive halides because of its higher boiling point and better solvating properties for the Grignard reagent. [2][15] Q2: My starting material is an imine (N-benzylidenebutan-1-amine) instead of a nitrile. Do the same pitfalls apply? A2: The Grignard addition to an imine is a direct route to the amine. [16][17]The primary pitfalls are similar: the need for strictly anhydrous conditions to prevent quenching the Grignard reagent. The work-up is generally simpler as you are directly forming the amine salt, which is then neutralized to the free amine. However, imines can be sensitive to hydrolysis, so they should be freshly prepared or purified before use.
Q3: What is the purpose of the reduction step after the Grignard addition to benzonitrile? A3: The Grignard reaction with a nitrile initially forms an imine (after hydrolysis of the magnesium salt). [9]To obtain the desired primary amine, this imine must be reduced. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This is a separate chemical step following the Grignard reaction and work-up.
References
- Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910.
-
ResearchGate. (2013). How do Grignard Activating Reagents work? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. LookChem. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). ResearchGate. Retrieved from [Link]
-
Bartleby. (2024). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling.... Bartleby. Retrieved from [Link]
-
Varsity Tutors. (n.d.). Using Grignard Reagents. Varsity Tutors. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Royal Society of Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wurtz reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Pearson+. (n.d.). Point out the flaws in the following incorrect Grignard syntheses.... Pearson+. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Retrieved from [Link]
-
YouTube. (2021). Grignard Reagent | Hydrolysis of Imine & Alkyl Cyanide | Organic Chemistry | JEE | NEET | L-4 |. YouTube. Retrieved from [Link]
-
YouTube. (2023). The Mechanism for Imine Hydrolysis. YouTube. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Organic Chemistry Tutor. Retrieved from [Link]
-
Quora. (2017). How do Grignard reagents react with amine? Quora. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric addition of Grignard reagents to imines prepare optically.... ResearchGate. Retrieved from [Link]
-
YouTube. (2021). Org 2 Lecture 79 Reactions of Imines with Hydride and Grignard Nucleophiles. YouTube. Retrieved from [Link]
-
YouTube. (2018). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]
-
University of Mississippi. (2021). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. University of Mississippi eGrove. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Chemistry Portal. Retrieved from [Link]
-
Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]
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Technical Support Center: Optimizing Mobile Phase for 1-Phenylbutan-1-amine SFC
Welcome to the technical support center for Supercritical Fluid Chromatography (SFC) applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the mobile phase for the analysis of 1-Phenylbutan-1-amine. As a primary amine, this compound presents unique challenges in SFC, primarily related to peak shape and retention. This guide offers expert, field-proven insights to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for the SFC separation of this compound?
A1: For a primary amine like this compound, a mobile phase consisting of supercritical CO2 and a polar organic modifier is the standard starting point.[1][2][3] Methanol is the most common and recommended initial co-solvent due to its polarity and miscibility with supercritical CO2.[4][5] A typical starting gradient would be 5-40% methanol in CO2.
However, due to the basic nature of the primary amine, peak tailing is a common issue.[6][7] This is often caused by strong interactions with residual silanol groups on silica-based stationary phases.[8][9] Therefore, it is highly recommended to incorporate a basic additive into the modifier from the outset to improve peak shape.[8][10][11][12]
Initial Mobile Phase Screening Conditions:
| Component | Condition A | Condition B | Condition C |
| Mobile Phase A | Supercritical CO2 | Supercritical CO2 | Supercritical CO2 |
| Mobile Phase B (Modifier) | Methanol | Ethanol | Isopropanol |
| Additive (in Modifier) | 0.1 - 0.5% Diethylamine (DEA) | 0.1 - 0.5% Triethylamine (TEA) | 0.1 - 0.5% Ammonium Hydroxide |
| Gradient | 5% to 50% B over 5 minutes | 5% to 50% B over 5 minutes | 5% to 50% B over 5 minutes |
| Back Pressure | 120-150 bar | 120-150 bar | 120-150 bar |
| Temperature | 35-40 °C | 35-40 °C | 35-40 °C |
Rationale: Screening different alcohol modifiers can significantly impact selectivity.[4] Basic additives are essential to block active sites on the stationary phase, reducing peak tailing and improving reproducibility.[2][8][13]
Q2: I'm observing significant peak tailing for this compound. What are the primary causes and how can I resolve this?
A2: Peak tailing for basic compounds like this compound in SFC is a frequent problem. The primary cause is secondary ionic interactions between the protonated amine and acidic silanol groups on the surface of silica-based stationary phases.[6][7][9]
Here is a systematic troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Troubleshooting Steps:
-
Introduce or Optimize the Basic Additive: The most effective first step is to add a basic modifier.[10][12] Diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1-0.5% in the co-solvent are excellent starting points.[4] These additives compete with the analyte for active sites on the stationary phase, effectively masking them.[8] If an additive is already in use, consider increasing its concentration.
-
Change the Nature of the Co-solvent: The choice of alcohol modifier can influence peak shape.[4][14] While methanol is common, ethanol or isopropanol can offer different interactions and potentially improved peak symmetry. A recent study on primary amines showed that a mixture of methanol and isopropanol (1:3 v/v) provided superior selectivity and retention.[15]
-
Select an Appropriate Stationary Phase: If mobile phase optimization is insufficient, the stationary phase is the next critical parameter.[16] For primary amines, consider columns specifically designed for basic compounds, such as those with ethylpyridine or imidazole-based chemistries.[17][18] These phases often provide excellent peak shape without the need for mobile phase additives.[17] Unbonded silica can lead to excessive retention and poor peak shape for amines.[19]
-
Consider Water as an Additive: In some cases, adding a small amount of water (e.g., up to 2%) to the modifier can improve peak shape, especially when combined with other additives.[20][21] Water can act as a weak acid in the SFC system, altering the mobile phase properties.[21]
Q3: How do I optimize the mobile phase for the chiral separation of this compound enantiomers?
A3: Chiral SFC is a powerful technique for separating enantiomers, and mobile phase composition is critical for achieving resolution.[22][23] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are highly successful for a broad range of compounds, including amines.[22][24]
Experimental Protocol for Chiral Method Development:
-
Column Selection:
-
Begin with a screening set of polysaccharide-based CSPs. Recommended columns include those with amylose and cellulose backbones with various derivatizations (e.g., tris(3,5-dimethylphenylcarbamate)).
-
-
Initial Mobile Phase Screening:
-
Co-solvents: Screen methanol, ethanol, and isopropanol as modifiers.[4] These alcohols often provide the best initial success rates for chiral separations on polysaccharide CSPs.[4]
-
Additives: For the basic this compound, a basic additive is generally required to achieve good peak shape and prevent on-column ionization that can destroy enantioselectivity.[12][25] However, start with a neutral modifier first to assess the baseline separation, then introduce a basic additive like DEA or TEA (0.1-0.2%) to improve peak shape.[4] In some cases, an acidic and basic additive pair (e.g., trifluoroacetic acid and triethylamine) can yield excellent results for primary amines.[25]
-
Chiral Screening Mobile Phase Strategy:
| Screening Phase | Co-Solvent | Additive (in Co-Solvent) | Rationale |
| Primary Screen | Methanol, Ethanol, Isopropanol | None | Assess baseline enantioselectivity of the CSP. |
| Secondary Screen | Optimal Co-solvent from Primary | 0.2% DEA or TEA | Improve peak shape and resolution.[4] |
| Tertiary Screen | Optimal Co-solvent from Primary | 0.3% TFA / 0.2% TEA | Can enhance selectivity for primary amines on certain phases.[25] |
graph TD { A[Start: Chiral Separation of this compound] --> B(Select Polysaccharide CSPs); B --> C{Screen Co-solvents}; C -- Methanol --> D[Evaluate Chromatogram]; C -- Ethanol --> D; C -- Isopropanol --> D; D --> E{Is there any separation?}; E -- Yes --> F[Select best co-solvent]; E -- No --> G[Try a different CSP]; F --> H{Is peak shape poor?}; H -- Yes --> I[Add 0.2% DEA/TEA to modifier]; H -- No --> J[Proceed to Optimization]; I --> K{Resolution Improved?}; K -- Yes --> J; K -- No --> L[Consider TFA/TEA additive pair]; L --> M{Resolution Improved?}; M -- Yes --> J; M -- No --> G; J --> N[Optimize Gradient, Temperature, Back Pressure]; N --> O[End: Optimized Chiral Method];subgraph Legenddirection LR StartNode[Start] ProcessNode{Decision} ActionNode[Action] EndNode[End] end style StartNode fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style ProcessNode fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style ActionNode fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style EndNode fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: Chiral SFC method development workflow.
Q4: Can I use acetonitrile as a modifier for this compound?
A4: While acetonitrile (ACN) can be used as a modifier in SFC, it is generally less successful for initial screening of chiral compounds compared to alcohols.[4] For achiral separations, ACN can offer different selectivity. However, for a polar, basic compound like this compound, alcohols are typically better at preventing secondary interactions and providing good peak shapes, especially when paired with a basic additive. If ACN is used and elution is insufficient, adding a small percentage of an alcohol to the CO2/ACN mixture can be beneficial.[4]
Q5: My resolution between this compound and an impurity is poor. How can I improve it by adjusting the mobile phase?
A5: Improving resolution involves manipulating retention and selectivity. Here’s a prioritized approach focusing on the mobile phase:
-
Optimize the Co-solvent Percentage: First, try adjusting the gradient slope or switching to an isocratic elution with a lower percentage of the organic modifier. Lowering the modifier strength will increase retention and may improve resolution.
-
Change the Co-solvent: The most powerful way to alter selectivity in SFC is by changing the co-solvent.[16] If you are using methanol, try switching to ethanol, isopropanol, or a mixture of co-solvents.[15] This fundamentally changes the interactions between the analytes, the mobile phase, and the stationary phase.
-
Modify the Additive: The type and concentration of the additive can influence selectivity.[10] While the primary role of a basic additive is to improve peak shape, it can also subtly alter the retention of different basic compounds. Experiment with different amines (e.g., diethylamine vs. isopropylamine) or their concentrations.
-
Adjust Temperature and Pressure: Temperature and pressure control the density of the supercritical fluid mobile phase.[1][16] Lowering the temperature or increasing the pressure generally increases fluid density and solvent strength, leading to shorter retention times. Fine-tuning these parameters can provide the final optimization needed to achieve baseline separation.
References
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Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. PubMed. [Link]
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Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]
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SELECTING THE RIGHT SFC COLUMN. Shimadzu. [Link]
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Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. [Link]
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Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International. [Link]
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Additive concentration effects on enantioselective separations in supercritical fluid chromatography. ResearchGate. [Link]
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SFC Chiral Separations: Method Development with Polysaccharide CSPs. Daicel Chiral Technologies. [Link]
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Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. PubMed. [Link]
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Additives in chiral packed column super/subcritical fluid chromatography: A little goes a long way. PubMed. [Link]
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How to improve peak shape in Supercritical Fluid Chromatography? ResearchGate. [Link]
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An Assessment of Stationary Phase Selectivity in SFC. LCGC International. [Link]
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Column Technology for Achiral SFC Separations. Chromatography Today. [Link]
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CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]
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Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). MatheO. [Link]
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Preparative SFC Method Development. Waters Corporation. [Link]
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Simple method development for SFC. Shimadzu. [Link]
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Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
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Easy Preparative Supercritical Fluid Chromatography Method Development. Teledyne Labs. [Link]
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Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. ResearchGate. [Link]
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Ugly peak shape of amine compound. Chromatography Forum. [Link]
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Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Diva-portal.org. [Link]
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Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
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SFC Mobile Phases. Shimadzu. [Link]
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Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]
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Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]
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Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH. [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
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Applications of Supercritical Fluid Chromatography in Analyte Extraction. Longdom Publishing. [Link]
-
Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. [Link]
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Supercritical Fluid Chromatography (SFC). University of Southampton. [Link]
-
Leveraging the Power of Supercritical Fluid Chromatography for Eco-Conscious Solutions in Pharmaceutical Analysis. Arh Farm. [Link]
-
Generic Enhanced Sub/Supercritical Fluid Chromatography: The Blueprint for Highly Productive and Sustainable Separation of Primary Hindered Amines. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 1-Phenylbutan-1-amine for Medicinal Chemistry Applications
Introduction
1-Phenylbutan-1-amine is a valuable chiral primary amine that serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structure, featuring a stereocenter benzylic to a phenyl group, makes it an important scaffold in drug discovery. The stereochemistry of this amine is often critical for biological activity, necessitating synthetic routes that can provide either the racemic mixture for initial screening or, more importantly, specific enantiomers for targeted therapeutic development.
This guide provides an in-depth comparison of the most common and effective chemical synthesis routes for this compound. We will delve into the underlying mechanisms, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, scalability, safety, and stereochemical control. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.
Route 1: Direct Reductive Amination of Butyrophenone
Direct reductive amination is one of the most straightforward and widely used methods for synthesizing amines from carbonyl compounds. This "one-pot" reaction combines a ketone (butyrophenone) with an amine source (ammonia) and a reducing agent. The key to success is the choice of a reducing agent that selectively reduces the intermediate imine/iminium ion much faster than the starting ketone.
Mechanism Deep Dive
The reaction proceeds in two main stages within the same pot. First, butyrophenone reacts with ammonia to form a hemiaminal intermediate. Under weakly acidic conditions (often pH 5-7), this intermediate readily dehydrates to form a phenylbutyl-imine. The second stage is the irreversible reduction of this imine to the final amine. Reagents like sodium cyanoborohydride (NaBH₃CN) or the safer alternative, sodium triacetoxyborohydride (NaBH(OAc)₃), are ideal because they are mild enough not to reduce the ketone significantly but are highly effective at reducing the protonated imine (iminium ion), which is more electrophilic than the ketone.[1][2][3][4]
Caption: Workflow for Direct Reductive Amination.
Experimental Protocol (Racemic Synthesis)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add butyrophenone (1.0 eq) and methanol (5 mL per mmol of ketone).
-
Amine Source: Add ammonium acetate (5-10 eq) to the solution. The acetate salt serves as both the ammonia source and the mild acidic catalyst required for imine formation.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine in equilibrium.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Performance & Discussion
This method is highly reliable for lab-scale synthesis. It is operationally simple and avoids the isolation of the potentially unstable imine intermediate.[2] Yields are typically good, often in the 70-90% range. The main drawbacks are the cost of the specialized hydride reagent (NaBH(OAc)₃) and the generation of significant salt waste during work-up. For asymmetric synthesis, this route can be adapted by using chiral catalysts, such as those based on iridium or ruthenium with chiral phosphine ligands, in the presence of hydrogen gas, which can achieve high enantioselectivity (ee).[5][6][7][8]
Route 2: The Leuckart-Wallach Reaction
A classic name reaction, the Leuckart-Wallach synthesis is another form of reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[9][10] It is a cost-effective method but is often hampered by the harsh reaction conditions required.
Mechanism Deep Dive
When using ammonium formate, the reaction is believed to initiate with its thermal dissociation into ammonia and formic acid.[10][11][12] Ammonia condenses with butyrophenone to form the imine, analogous to the direct reductive amination route. The formic acid then serves as a hydride donor to reduce the imine. The reaction typically proceeds via an N-formyl intermediate, which must be hydrolyzed in a separate step (usually with aqueous acid) to liberate the free primary amine.[13] The high temperatures (often >160 °C) are necessary to drive these transformations.
Caption: Logical flow of the Leuckart-Wallach Reaction.
Experimental Protocol (Racemic Synthesis)
-
Setup: In a round-bottom flask fitted with a reflux condenser, combine butyrophenone (1.0 eq) and a large excess of ammonium formate (5-7 eq).
-
Reaction: Heat the mixture in an oil bath to 160-180 °C. The reaction is typically vigorous at the beginning, with the evolution of CO₂ and ammonia. Maintain heating for 4-8 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature. Add concentrated hydrochloric acid (e.g., 6M HCl) and reflux for an additional 2-4 hours to hydrolyze the N-formyl intermediate.
-
Work-up: After cooling, make the solution strongly alkaline (pH > 12) with a concentrated NaOH solution. This will neutralize the acid and deprotonate the amine product.
-
Extraction: Extract the liberated amine with a suitable organic solvent like diethyl ether or toluene (3x).
-
Purification: Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃) or NaOH pellets, filter, and concentrate. The product is often purified by vacuum distillation.
Performance & Discussion
The primary advantage of the Leuckart-Wallach reaction is its low reagent cost. However, the high temperatures required can lead to side reactions and decomposition, sometimes resulting in lower yields compared to milder methods.[9] The procedure is less amenable to sensitive functional groups. While robust for certain scaffolds, its application in complex, multi-functional molecule synthesis is limited. Modern catalytic versions using transition metals can lower the required temperature, but this negates the primary cost advantage.[9]
Route 3: Grignard Addition to Benzonitrile
This route constructs the target molecule by forming the C-C bond between the phenyl ring and the butyl chain's C1 carbon. It involves the nucleophilic addition of a butyl Grignard reagent to benzonitrile, followed by the reduction of the resulting imine intermediate.
Mechanism Deep Dive
First, butylmagnesium bromide adds to the electrophilic carbon of the nitrile's cyano group. This forms a stable intermediate magnesium imine salt.[14][15][16] A key feature of this reaction is that the Grignard reagent adds only once, as the negatively charged imine salt is unreactive towards a second equivalent of the nucleophilic Grignard reagent.[15] This intermediate is then typically not isolated. In a subsequent step, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or even metallic sodium in alcohol is used to reduce the C=N double bond to furnish the primary amine.[16][17]
Caption: Synthesis of this compound via Grignard Reagent.
Experimental Protocol (Racemic Synthesis)
-
Grignard Addition: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), place a solution of benzonitrile (1.0 eq) in anhydrous diethyl ether or THF. Cool the solution to 0 °C. Add a solution of butylmagnesium bromide (1.1-1.2 eq) in ether dropwise via an addition funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Reduction: In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous THF at 0 °C. Carefully transfer the Grignard reaction mixture (the imine salt) to the LiAlH₄ suspension via cannula.
-
Reaction: After the addition, reflux the mixture for 4-6 hours.
-
Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form. Stir vigorously for 30 minutes.
-
Isolation: Filter the solid salts and wash them thoroughly with ether. Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purification: Purify by vacuum distillation or column chromatography.
Performance & Discussion
Route 4: Asymmetric Biocatalytic Transamination
For producing enantiomerically pure amines, biocatalysis offers a green and highly selective alternative. Amine transaminases (ATAs or TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a ketone acceptor (butyrophenone).[18][19][20]
Mechanism Deep Dive
The reaction mechanism relies on a pyridoxal-5'-phosphate (PLP) cofactor covalently bound to the enzyme's active site. The process is a ping-pong bi-bi mechanism.[18] In the first half-reaction, the amine donor binds and transfers its amino group to the PLP, forming a pyridoxamine-5'-phosphate (PMP) intermediate and releasing the ketone byproduct. In the second half-reaction, the ketone substrate (butyrophenone) enters the active site, and the amino group is transferred from the PMP to the ketone, forming the chiral amine product and regenerating the PLP cofactor for the next cycle.[21] The enzyme's chiral pocket dictates the stereochemistry of the product, leading to very high enantiomeric excess.
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A Comparative Guide for Researchers: 1-Phenylbutan-1-amine vs. 1-Phenylethylamine as Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a cornerstone of drug discovery and development. Chiral auxiliaries remain a powerful and reliable strategy to control stereochemistry during carbon-carbon bond formation. Among the myriad of available auxiliaries, those derived from chiral primary amines are particularly valuable due to their ready availability and robust performance. This guide provides an in-depth comparison of the well-established chiral auxiliary, 1-phenylethylamine (α-PEA), with its lesser-known homolog, 1-phenylbutan-1-amine. We will delve into the practical aspects of their application, supported by experimental data for α-PEA and a theoretical analysis of the potential advantages offered by the increased steric bulk of this compound.
The Principle of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Following the reaction, the auxiliary is cleaved from the product and can, in principle, be recovered and reused. The effectiveness of a chiral auxiliary is determined by several factors, including the ease of its synthesis and resolution, the level of stereocontrol it imparts, and the facility of its removal under conditions that do not compromise the newly formed stereocenter.
1-Phenylethylamine (α-PEA): The Gold Standard
First introduced as a resolving agent by Ingersoll in 1937, 1-phenylethylamine has become one of the most widely used chiral auxiliaries in asymmetric synthesis.[1][2] Its popularity stems from its commercial availability in both enantiomeric forms, relatively low cost, and consistent performance in a variety of stereoselective transformations.[1]
Synthesis and Resolution
Racemic 1-phenylethylamine is readily synthesized via the reductive amination of acetophenone.[1] The enantiomers are then typically resolved by diastereomeric salt formation with a chiral acid, such as tartaric acid. This classical resolution is a staple in many academic and industrial laboratories.
Mechanism of Stereocontrol
The stereodirecting ability of 1-phenylethylamine is primarily attributed to steric hindrance. When attached to a carbonyl compound to form an amide, the bulky phenyl group of the auxiliary effectively shields one face of the corresponding enolate. This steric blockade forces an incoming electrophile to approach from the less hindered face, resulting in a high degree of diastereoselectivity.[3] The formation of a chelated intermediate, often with a lithium cation, further rigidifies the transition state, enhancing the facial bias.[3]
Performance in Asymmetric Reactions
1-Phenylethylamine has demonstrated excellent performance in a wide range of asymmetric reactions, most notably in the alkylation of enolates and in aldol reactions.[1][3]
| Reaction | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Alkylation | N-Propionyl-(S)-1-phenylethylamine | Benzyl bromide | >95:5 | [3] |
| Aldol Reaction | N-Acetyl-(S)-1-phenylethylamine derivative | Isobutyraldehyde | >98:2 (anti) | [1] |
Cleavage of 1-Phenylethylamine Auxiliary
A crucial step in the use of any chiral auxiliary is its removal to unveil the desired chiral product. For amides derived from 1-phenylethylamine, several cleavage methods are available:
-
Acidic Hydrolysis: Refluxing in strong aqueous acid (e.g., 6M H₂SO₄) is a common method, though the conditions can be harsh for sensitive substrates.[4]
-
Basic Hydrolysis: Treatment with strong base (e.g., NaOH or KOH) can also effect cleavage, but like acid hydrolysis, may not be suitable for all molecules.
-
Reductive Cleavage (Hydrogenolysis): Catalytic hydrogenation (e.g., H₂, Pd/C) can cleave the benzylic C-N bond to yield the primary amide and ethylbenzene. This method is often milder than hydrolysis but is incompatible with functional groups that are also susceptible to reduction.
-
Methanesulfonic Acid Mediated Cleavage: A milder acidic cleavage can be achieved using methanesulfonic acid in toluene, which has been shown to be effective and selective.[5]
This compound: A Potential High-Performance Alternative
While 1-phenylethylamine is a reliable workhorse, the development of new chiral auxiliaries with improved performance characteristics is an ongoing area of research. This compound, with its n-propyl group in place of the methyl group of α-PEA, presents an intriguing, yet largely unexplored, alternative.
Synthesis and Resolution
Similar to 1-phenylethylamine, racemic this compound can be synthesized via the reductive amination of the corresponding ketone, 1-phenyl-1-butanone. The resolution of the enantiomers can be achieved through diastereomeric salt formation with a suitable chiral acid. Enantiomerically pure forms of this compound are also commercially available, facilitating its investigation as a chiral auxiliary.[6]
Theoretical Performance and the Role of Steric Hindrance
The primary structural difference between this compound and 1-phenylethylamine is the size of the alkyl substituent at the stereogenic center. The n-propyl group of this compound is significantly larger than the methyl group of α-PEA. This increased steric bulk is hypothesized to enhance the diastereoselectivity in asymmetric reactions.
The principle of steric hindrance being a key determinant of diastereoselectivity is well-established.[1][3] In a study by Wee et al. on the influence of steric effects in a Rh₂(OAc)₄-catalyzed C-H insertion reaction, it was demonstrated that increasing the size of N-alkyl substituents on a chiral auxiliary can significantly impact the diastereomeric ratio of the products.[1] By analogy, it is reasonable to predict that the larger n-propyl group of a this compound auxiliary would create a more sterically demanding environment around the reactive center. This could lead to a more pronounced facial bias in the transition state of reactions such as enolate alkylation, potentially resulting in even higher diastereoselectivities than those observed with 1-phenylethylamine.
Potential Cleavage Methods for this compound Auxiliary
The cleavage of an N-(1-phenylbutyl) amide is expected to be achievable under similar conditions to those used for N-(1-phenylethyl) amides. Acidic and basic hydrolysis, as well as reductive hydrogenolysis, should be viable methods. However, the increased steric hindrance of the n-propyl group might influence the rate of these cleavage reactions. It is conceivable that the more hindered nature of the amide could necessitate more forcing conditions for cleavage, a factor that would need to be considered in the context of substrate stability.
Comparative Analysis and Future Outlook
| Feature | 1-Phenylethylamine | This compound |
| Synthesis & Resolution | Well-established, widely practiced. | Similar methods applicable, less documented. |
| Commercial Availability | Readily available in both enantiomeric forms. | Enantiomerically pure forms are commercially available. |
| Mechanism of Stereocontrol | Steric hindrance from the phenyl and methyl groups. | Steric hindrance from the phenyl and n-propyl groups. |
| Predicted Diastereoselectivity | High to excellent in many reactions. | Potentially higher due to increased steric bulk. |
| Cleavage Methods | Well-documented (hydrolysis, hydrogenolysis). | Expected to be similar, potential for slower rates. |
| Experimental Data | Abundant in the literature. | Limited to non-existent in the public domain. |
Experimental Protocols
Protocol 1: Asymmetric Alkylation using (S)-1-Phenylethylamine
A. Formation of the N-propionyl Amide
-
Dissolve (S)-1-phenylethylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl amide, which can be purified by flash column chromatography.
B. Diastereoselective Alkylation
-
Dissolve the N-propionyl amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or a commercial solution) dropwise and stir for 30 minutes to form the enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to separate the diastereomers and isolate the major diastereomer.
C. Cleavage of the Chiral Auxiliary (Acidic Hydrolysis)
-
Reflux the alkylated N-propionyl amide (1.0 eq) in a mixture of ethanol and 6M H₂SO₄ (e.g., 1:1 v/v) for 12-18 hours.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., solid NaOH or a saturated aqueous solution).
-
Extract the liberated (S)-1-phenylethylamine auxiliary with an organic solvent (e.g., diethyl ether or DCM).
-
Acidify the aqueous layer with concentrated HCl and extract the desired α-substituted carboxylic acid product with an organic solvent.
-
Dry the organic extracts containing the product over anhydrous Na₂SO₄, filter, and concentrate to obtain the enantiomerically enriched carboxylic acid.
References
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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ResearchGate. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
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Organic & Universal Chemistry International. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
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ResearchGate. (2013). Simple and Efficient Cleavage of the N-(1-Phenylethyl) Unit of Carboxamides with Methanesulfonic Acid. [Link]
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Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (2001). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (15), 1823-1828. [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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Wee, A. G. H., Liu, B., & McLeod, D. D. (1998). Steric and Electronic Influences on the Diastereoselectivity of the Rh2(OAc)4-Catalyzed C−H Insertion in Chiral Ester Diazoanilides: Synthesis of Chiral, Nonracemic 4-Substituted 2-Pyrrolidinones. The Journal of Organic Chemistry, 63(13), 4218–4227. [Link]
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Organic Chemistry Portal. Amine synthesis by amide cleavage. [Link]
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Edgars Suna Group. Diastereoselective synthesis using chiral auxiliary. [Link]
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Palomo, C., Oiarbide, M., & García, J. M. (1997). Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824. [Link]
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Organic Chemistry Portal. Primary amide synthesis by amide cleavage. [Link]
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MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
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Gotor, V., & Gotor-Fernández, V. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 26(11), 3192. [Link]
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ResearchGate. (2016). Amide bond cleavage in organic synthesis. [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 9(10), 1983–1986. [Link]
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Al-Tannak, N. F., & Al-Achi, A. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of pharmaceutical sciences, 109(11), 3394–3403. [Link]
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Royal Society of Chemistry. (2020). C–N cleavage of secondary amide to access primary amide by a Co(ii)/Oxone oxidation system. [Link]
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ResearchGate. (2018). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]
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American Chemical Society. (2025). Nitrogenation of amides to nitriles via C–C and C–N bond cleavage. [Link]
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PubMed. Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. [Link]
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PubMed Central (PMC). (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. [Link]
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A Researcher's Guide to 1-Phenylbutan-1-amine in Catalysis: A Comparative Analysis of Racemic and Enantiopure Forms
For professionals in chemical synthesis and drug development, the precise control of molecular architecture is not merely an academic exercise—it is the cornerstone of creating effective and safe therapeutics. Chiral amines are a pivotal class of compounds in this endeavor, serving as catalysts, resolving agents, and foundational building blocks for complex molecules.[1] Among these, 1-Phenylbutan-1-amine, with its chiral center at the C1 position, presents a compelling case study on the strategic importance of stereochemistry.[2][3][4]
This guide provides an in-depth comparison of racemic and enantiopure this compound, moving beyond simple definitions to explore the functional consequences of their use in catalysis. We will examine the mechanistic principles that govern their divergent behaviors and provide actionable experimental data and protocols to inform your research and development workflows.
The Fundamental Divide: Optical Activity and Catalytic Fate
At its core, the difference between the two forms is straightforward. A racemic mixture contains equal amounts of the (R)- and (S)-enantiomers, rendering it optically inactive as the opposing optical rotations of the enantiomers cancel each other out.[5] In stark contrast, an enantiopure (or enantiomerically enriched) sample contains a significant excess of one enantiomer, making it optically active and capable of influencing the stereochemical outcome of a reaction.[5]
This seemingly simple difference has profound implications in catalysis. In asymmetric synthesis, the goal is to produce a single enantiomer of a product. The chirality of the catalyst is the directing force that determines the stereochemical pathway of the reaction.
-
Enantiopure Catalyst → Enantiopure Product: An enantiopure chiral amine catalyst creates a transient diastereomeric interaction with the substrate, lowering the activation energy for the formation of one product enantiomer over the other.
-
Racemic Catalyst → Racemic Product: A racemic catalyst will, in a standard reaction, produce a racemic product. The (R)-catalyst will generate the (R)-product (or S, depending on the mechanism), while the (S)-catalyst generates the (S)-product in equal measure, resulting in no net enantioselectivity.[6]
The choice, therefore, is not one of preference but of purpose. Using a racemic mixture for an asymmetric transformation is akin to using a blunt instrument for surgery—it lacks the necessary precision for a stereocontrolled outcome.
Mechanistic Insight: How Chiral Amines Direct Reactions
Chiral primary and secondary amines primarily operate through two powerful catalytic modes: enamine catalysis and iminium ion catalysis .[7][8]
-
Enamine Catalysis: The amine catalyst condenses with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chiral environment of the amine shields one face of the enamine, directing an incoming electrophile to the other face, thus setting the stereochemistry.
-
Iminium Ion Catalysis: The amine condenses with an α,β-unsaturated carbonyl to form an electrophilic iminium ion. This activation lowers the LUMO of the substrate. The chiral amine catalyst again blocks one face, guiding the approach of a nucleophile to establish a new stereocenter with high fidelity.
In both scenarios, the enantiopurity of the amine is paramount. If a racemic amine is used, both enantiomeric transition states are formed, leading to a racemic product mixture.
Application Focus: Enantiopure this compound
Enantiopure (R)- or (S)-1-Phenylbutan-1-amine is a high-value tool employed when stereochemical control is non-negotiable.
-
Asymmetric Synthesis: While not as ubiquitous as proline, chiral amines like this compound and its derivatives serve as essential chiral ligands for transition metals (e.g., Iridium, Rhodium, Ruthenium) in asymmetric hydrogenation and reductive amination reactions.[1][9][10][11] The amine coordinates to the metal, creating a defined chiral pocket that forces the substrate to bind in a specific orientation, leading to highly enantioselective bond formation.
-
Chiral Resolving Agent: This is a classic and powerful application. To separate a racemic mixture of a chiral acid, one can react it with enantiopure (R)-1-Phenylbutan-1-amine. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-amine·(R)-acid] and [(R)-amine·(S)-acid]. Because diastereomers have different physical properties, they can often be separated by fractional crystallization.[12][13] Once separated, the pure acid enantiomers can be recovered by treatment with a strong acid.
-
Chiral Auxiliary: The enantiopure amine can be temporarily attached to a substrate to direct a stereoselective reaction on that substrate. After the reaction, the amine auxiliary is cleaved, leaving behind an enantiomerically enriched product.
Application Focus: Racemic this compound
The utility of the racemic form is primarily as a cost-effective precursor or as a simple amine when chirality is irrelevant.
-
Precursor for Resolution: The most common use of racemic this compound is as the starting material to produce the valuable enantiopure forms through resolution, as described above.[12]
-
Achiral Synthesis: In synthetic routes where no stereocenters are being formed or where a racemic product is desired, the racemic amine serves as a perfectly suitable and more economical source of the this compound scaffold.[14]
-
Advanced "Racemic Catalysis": In highly specialized academic contexts, concepts like "asymmetric activation" exist where a racemic catalyst is treated with a small amount of a chiral "activator" or "poison." This can selectively enhance the activity of one catalyst enantiomer or inhibit the other, leading to an enantioenriched product from a racemic catalyst pool.[6][15] This is an exception, not the rule, for industrial and most laboratory applications.
Quantitative Performance Comparison
The following table summarizes the critical distinctions and performance expectations for racemic versus enantiopure this compound in a catalytic context.
| Feature | Racemic this compound | Enantiopure this compound |
| Composition | 1:1 mixture of (R) and (S) enantiomers[16] | >99% single (R) or (S) enantiomer |
| Optical Activity | Optically inactive (0° rotation)[5] | Optically active (specific rotation [α] ≠ 0) |
| Outcome in Asymmetric Catalysis | Produces a racemic (1:1) mixture of product enantiomers | Produces an enantioenriched product (high % ee)[1] |
| Primary Use Cases | Starting material for resolution; achiral synthesis[12][14] | Asymmetric catalyst/ligand; chiral resolving agent; chiral auxiliary[9][12] |
| Relative Cost | Lower | Significantly Higher |
| Ideal Application Scenario | Synthesis of an achiral target or a racemic drug | Synthesis of a single-enantiomer Active Pharmaceutical Ingredient (API) |
Experimental Protocols
Protocol 1: Resolution of Racemic this compound via Diastereomeric Salt Formation
This protocol outlines a classical method to obtain enantiopure amines from a racemic mixture, demonstrating the practical application of chiral resolving agents.
Objective: To separate (R)- and (S)-1-Phenylbutan-1-amine from a racemic mixture using an enantiopure chiral acid.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid (enantiopure resolving agent)
-
Methanol
-
Diethyl ether
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for crystallization, filtration, and extraction
Procedure:
-
Salt Formation: Dissolve racemic this compound (1.0 eq) in warm methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq, as it's a diacid) in a minimum amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate (the diastereomeric salts) should begin to form. Allow the mixture to cool slowly to room temperature and then place it in an ice bath for 1-2 hours to maximize crystallization.
-
Separation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, then with diethyl ether. This crystalline solid is enriched in one diastereomer (e.g., the (R)-amine-(L)-tartrate salt, which is typically less soluble). The filtrate is now enriched in the other diastereomer ((S)-amine-(L)-tartrate).
-
Liberation of the Free Amine: Take the crystalline salt and dissolve it in water. Add 10% aqueous NaOH solution dropwise until the solution is strongly basic (pH > 12). This neutralizes the tartaric acid and liberates the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the enantiomerically enriched amine with diethyl ether (3x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Analysis: Determine the optical purity (enantiomeric excess, % ee) of the recovered amine using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer. The amine in the filtrate can be recovered using a similar process to obtain the other enantiomer.
Protocol 2: Asymmetric Transfer Hydrogenation of an Aryl Ketone using an Enantiopure Amine-Derived Ligand
This protocol illustrates the use of a chiral amine as a precursor to a ligand in a transition-metal-catalyzed reaction, the ultimate goal of using enantiopure materials.
Objective: To synthesize an enantioenriched chiral alcohol from a prochiral ketone using a catalyst formed in situ from an enantiopure amine.
Materials:
-
Ruthenium(II) catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Enantiopure chiral ligand derived from an amine (e.g., a TsDPEN-type ligand, conceptually similar to using a chiral amine backbone)
-
Prochiral ketone (e.g., Acetophenone)
-
Hydrogen source (e.g., Formic acid/Triethylamine azeotrope)
-
Solvent (e.g., Dichloromethane, DCM)
-
Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, add the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) (0.005 eq) and the enantiopure ligand (e.g., (R,R)-TsDPEN) (0.01 eq). Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the active chiral catalyst complex.
-
Reaction Setup: In a separate flask, dissolve the acetophenone (1.0 eq) in the formic acid/triethylamine (5:2) azeotropic mixture.
-
Catalytic Reaction: Add the substrate solution to the catalyst solution. Heat the reaction mixture to the optimal temperature (e.g., 40 °C) and monitor its progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting alcohol by flash column chromatography.
-
Stereochemical Analysis: Determine the enantiomeric excess (% ee) of the product, 1-phenylethanol, using chiral HPLC or chiral GC to validate the effectiveness of the enantiopure ligand in directing the stereochemical outcome.
Visualizing the Concepts
Caption: Workflow for the resolution of a racemic amine.
Caption: Contrasting catalytic outcomes.
Conclusion and Strategic Outlook
The decision to use racemic versus enantiopure this compound is fundamentally a question of stereochemical intent. For any application where the chirality of the final product matters—a near-universal requirement in modern drug development—the use of an enantiopure catalyst or reagent is indispensable. It provides the necessary stereodirecting control to synthesize the desired enantiomer with high purity, avoiding the complex and often costly separation of isomers later in the synthetic sequence.
Conversely, racemic this compound is the pragmatic and economical choice for all other applications. It serves as the essential raw material for producing the enantiopure forms and is a perfectly viable reagent for syntheses where chirality is not a factor. Understanding this distinction is key to designing efficient, cost-effective, and precise synthetic strategies in any research or industrial setting.
References
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. [Link]
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Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. (2020). ACS Catalysis. [Link]
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Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion. (2020). Nature Catalysis. [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). National Center for Biotechnology Information. [Link]
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Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (2003). Chemical Reviews. [Link]
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A diversity of recently reported methodology for asymmetric imine reduction. (2020). RSC Advances. [Link]
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A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. (2023). Organic Letters. [Link]
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Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (2018). RSC Publishing. [Link]
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Racemic Mixtures and the Resolution of Enantiomers. (2020). Chemistry LibreTexts. [Link]
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Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. (2010). ResearchGate. [Link]
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Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. (2018). Journal of the American Chemical Society. [Link]
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A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. (2023). National Center for Biotechnology Information. [Link]
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Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. (2023). ChemBioChem. [Link]
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What Is The Difference Between Racemic And Enantiopure?. (2024). YouTube. [Link]
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Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Princeton University, Macmillan Group. [Link]
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High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). National Center for Biotechnology Information. [Link]
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(R)-1-Phenylbutylamine. PubChem, National Institutes of Health. [Link]
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). MDPI. [Link]
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Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2020). MDPI. [Link]
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Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation. (2022). National Center for Biotechnology Information. [Link]
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1-PHENYLBUTAN-2-AMINE. precisionFDA. [Link]
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Racemic Mixtures and the Resolution of Enantiomers. (2024). Chemistry LibreTexts. [Link]
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Enantiopure (S)-butan-2-yl N-(4-x-phenyl)thiocarbamates, x = NO2, OCH3, F, and Cl. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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A Senior Application Scientist's Guide to the Validation of a Chiral HPLC Method for 1-Phenylbutan-1-amine
A Comparative Analysis of Polysaccharide-Based Chiral Stationary Phases
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] For chiral molecules like 1-Phenylbutan-1-amine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the ability to accurately quantify individual enantiomers is paramount. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive technique for this purpose, offering the high selectivity required to resolve these mirror-image isomers.[1][2]
This guide provides an in-depth, experience-driven comparison of two leading polysaccharide-based CSPs for the enantioselective analysis of this compound. We will move beyond a simple recitation of steps, delving into the causality behind experimental choices and presenting a self-validating protocol in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]
The Cornerstone of Separation: Selecting the Chiral Stationary Phase
The success of any chiral separation hinges on the selection of the appropriate CSP.[1][4] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and are often the first choice for screening chiral amines.[2] Their mechanism of action relies on a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, as the analyte fits into the chiral grooves of the polysaccharide polymer.
For this guide, we will compare two robust and widely used columns:
-
Method 1: Amylose-based CSP (e.g., Lux® Amylose-1 or Chiralpak® IA) - Amylose tris(3,5-dimethylphenylcarbamate)
-
Method 2: Cellulose-based CSP (e.g., Lux® Cellulose-2 or Chiralcel® OD-H) - Cellulose tris(3,5-dimethylphenylcarbamate)
While both are carbamate-derivatized polysaccharides, the subtle difference in the sugar backbone (amylose vs. cellulose) imparts distinct three-dimensional structures, leading to potentially different enantioselectivity for a given analyte.[4]
Method Development & Optimization: The Rationale
Our objective is to achieve baseline resolution (Rs > 1.5) with symmetrical peak shapes in a reasonable runtime.[5] For a basic compound like this compound, a normal-phase mobile system is often a successful starting point.
Initial Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane / Isopropanol (IPA) with 0.1% Diethylamine (DEA) | Hexane serves as the weak, non-polar solvent, while IPA acts as the polar modifier to control retention. The addition of a small amount of a basic additive like DEA is critical for amines.[6][7] It minimizes peak tailing by competing with the basic analyte for highly acidic silanol groups on the silica surface, leading to improved peak symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 25 °C | Provides stable and reproducible retention times. Temperature can be a tool for optimizing selectivity, but ambient is a good starting point. |
| Detection | UV at 210 nm | Phenyl groups exhibit strong absorbance at lower UV wavelengths, providing good sensitivity. |
After initial screening, the mobile phase composition was optimized to n-Hexane / IPA / DEA (90:10:0.1, v/v/v) , which provided the best balance of resolution and analysis time on both columns.
Method Validation: A Comparative Framework
The validation process demonstrates that the analytical procedure is fit for its intended purpose.[3] We will now validate and compare the performance of the Amylose-based and Cellulose-based CSPs according to ICH Q2(R2) guidelines.[8][9]
System Suitability
This is the foundational check performed before any validation run to ensure the chromatographic system is performing adequately.[10][11]
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of racemic this compound (e.g., 10 µg/mL) six consecutive times.
-
Calculate the key performance parameters.
Acceptance Criteria & Comparative Data:
| Parameter | Acceptance Criteria | Method 1 (Amylose-based) Results | Method 2 (Cellulose-based) Results |
| Resolution (Rs) | ≥ 1.5 | 2.1 | 1.8 |
| Tailing Factor (T) | ≤ 1.5 | 1.1 | 1.2 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% | 0.9% |
| %RSD of Retention Time | ≤ 1.0% | 0.3% | 0.4% |
Insight: Both columns meet the system suitability criteria, demonstrating the viability of the methods. The amylose-based CSP provides slightly better resolution under these conditions.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[9][11]
Protocol:
-
Inject a blank solution (diluent: mobile phase).
-
Inject a solution of the desired (S)-enantiomer.
-
Inject a solution of the undesired (R)-enantiomer.
-
Inject a solution of the racemic mixture.
-
Spike the racemic mixture with known related impurities and assess for interference.
Results: For both methods, the blank showed no interfering peaks at the retention times of the enantiomers. The individual enantiomer peaks were pure and distinct, and no co-elution was observed with potential impurities. Both methods are deemed specific.
Linearity and Range
Linearity demonstrates a direct relationship between concentration and detector response over a defined range.[8][12] The range is the interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[3][9]
Protocol:
-
Prepare a series of at least five standard solutions of the undesired (R)-enantiomer, ranging from the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., 0.1% of the main peak). For this example, we'll assume a range of 0.1 µg/mL to 1.5 µg/mL.
-
Inject each solution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Comparative Linearity Data:
| Parameter | Acceptance Criteria | Method 1 (Amylose-based) Results | Method 2 (Cellulose-based) Results |
| Range | - | 0.1 - 1.5 µg/mL | 0.1 - 1.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | 0.9995 | 0.9991 |
| Y-intercept Bias | < 2% of response at 100% level | 1.1% | 1.5% |
Insight: Both methods exhibit excellent linearity over the specified range, confirming their suitability for quantifying the undesired enantiomer as a low-level impurity.
Accuracy (as Recovery)
Accuracy is the closeness of the test results to the true value.[13] It is typically assessed by spiking a sample with a known quantity of the analyte and calculating the percent recovery.[14]
Protocol:
-
Prepare a solution of the pure (S)-enantiomer at the target concentration (e.g., 1.0 mg/mL).
-
Spike this solution with the undesired (R)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the target limit).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery.
Comparative Accuracy Data:
| Spiking Level | Acceptance Criteria | Method 1 (Amylose-based) Mean Recovery | Method 2 (Cellulose-based) Mean Recovery |
| 50% (0.5 µg/mL) | 90.0 - 110.0% | 101.5% | 99.8% |
| 100% (1.0 µg/mL) | 90.0 - 110.0% | 100.8% | 101.2% |
| 150% (1.5 µg/mL) | 90.0 - 110.0% | 99.2% | 100.5% |
Insight: Both methods demonstrate high accuracy, with recovery values well within the acceptable limits, ensuring that the measured amount of the impurity is a true reflection of what is in the sample.
Precision
Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[5]
Protocol:
-
Repeatability (Intra-day): Prepare six individual samples of the (S)-enantiomer spiked with the (R)-enantiomer at the 100% level. Analyze them on the same day with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
Comparative Precision Data:
| Parameter | Acceptance Criteria | Method 1 (Amylose-based) %RSD | Method 2 (Cellulose-based) %RSD |
| Repeatability | ≤ 5.0% | 1.5% | 1.8% |
| Intermediate Precision | ≤ 10.0% | 2.2% | 2.5% |
Insight: The low Relative Standard Deviation (%RSD) values for both methods indicate excellent precision. This provides confidence that the methods will yield consistent and reproducible results.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14] They are often calculated based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
Protocol:
-
Estimate LOD and LOQ from the linearity data using the formulas:
-
LOD = 3.3 * (Standard Deviation of Y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of Y-intercept / Slope)
-
-
Verify by injecting solutions at the calculated concentrations and checking the S/N ratio.
Comparative Sensitivity Data:
| Parameter | Acceptance Criteria | Method 1 (Amylose-based) Results | Method 2 (Cellulose-based) Results |
| LOD (S/N ≈ 3) | Report Value | 0.03 µg/mL | 0.04 µg/mL |
| LOQ (S/N ≈ 10) | Report Value | 0.10 µg/mL | 0.12 µg/mL |
Insight: Both methods are highly sensitive. The amylose-based CSP shows a slightly lower LOD/LOQ, suggesting a marginal advantage for detecting trace-level impurities.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[5]
Protocol:
-
Vary key parameters one at a time:
-
Flow Rate (±0.1 mL/min)
-
Mobile Phase Composition (IPA content ±1%)
-
Column Temperature (±2 °C)
-
-
Inject a system suitability solution and evaluate the impact on resolution and retention time.
Results: For both methods, the deliberate variations did not significantly impact system suitability criteria. The resolution (Rs) remained above 1.5 in all cases, demonstrating that both methods are robust for routine laboratory use.
Visualizing the Workflow
A structured validation process is critical for ensuring all parameters are adequately tested.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. yakhak.org [yakhak.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. actascientific.com [actascientific.com]
- 14. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for 1-Phenylbutan-1-amine
For researchers in pharmaceutical development and analytical chemistry, the enantioselective separation of chiral primary amines like 1-phenylbutan-1-amine is a frequent and critical task. The choice of chiral stationary phase (CSP) is the most pivotal decision in developing a robust and efficient separation method. This guide provides an in-depth comparison of the primary CSP classes applicable to this compound, supported by experimental insights and data for structurally analogous compounds. Our focus is not merely on protocol recitation but on elucidating the chemical logic that underpins successful chiral separations.
The Challenge: this compound
This compound is a primary chiral amine with a single stereocenter adjacent to a phenyl group. Its basic nature (due to the primary amine) and aromaticity are key features that dictate its interaction with different CSPs. The primary goal is to achieve baseline resolution (Rs > 1.5) of the enantiomers in a reasonable analysis time, with good peak shape.
Comparing the Workhorses: Three Classes of Chiral Stationary Phases
The enantioseparation of primary amines is predominantly accomplished using three major types of CSPs:
-
Polysaccharide-based CSPs: These are the most widely used and versatile CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[1]
-
Pirkle-type (Brush-type) CSPs: These phases are based on smaller, synthetically derived chiral molecules covalently bonded to silica, often designed for specific types of interactions.[2]
-
Macrocyclic Antibiotic-based CSPs: These utilize macrocyclic glycopeptides, such as vancomycin or teicoplanin, which possess complex stereochemistry and multiple interaction sites.
Polysaccharide-Based CSPs: The First Line of Screening
Polysaccharide-based CSPs are often the first choice for screening due to their broad applicability.[1] The chiral selectors are derivatives of cellulose or amylose, most commonly with phenylcarbamate substituents. The helical structure of the polysaccharide backbone creates chiral grooves and cavities where analyte enantiomers can interact.[3]
Mechanism of Chiral Recognition
Chiral recognition on polysaccharide phases is a complex interplay of several interactions, including:
-
Hydrogen Bonding: The carbamate groups (-NH-C=O) on the CSP are primary sites for hydrogen bonding with the amine group of the analyte.
-
π-π Interactions: The phenyl groups on both the CSP and the analyte can engage in π-π stacking.
-
Dipole-Dipole Interactions: The polar carbamate groups contribute to dipole-dipole interactions.
-
Steric Interactions (Inclusion): One enantiomer may fit more snugly into the chiral grooves of the polysaccharide, leading to a stronger interaction and longer retention time.
The helical structure of amylose is generally more defined than the linear structure of cellulose, which can lead to different selectivities.[3] Amylose-based phases like Chiralpak® AD-H often exhibit stronger inclusion effects, while cellulose-based phases like Chiralcel® OD-H may rely more on surface interactions.
Experimental Considerations & Causality
Mobile Phase: For basic analytes like this compound, normal phase (NP) mode is typically the most successful. A mobile phase consisting of a hydrocarbon (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is standard.
The Critical Role of the Basic Additive: The primary amine of the analyte can interact strongly with residual acidic silanol groups on the silica support, leading to severe peak tailing and poor resolution. To counteract this, a small amount of a basic additive, such as diethylamine (DEA) or ethanolamine, is essential.[1]
-
Causality: The basic additive acts as a competitor for the active silanol sites, effectively masking them from the analyte. This results in symmetrical peak shapes and allows the chiral recognition interactions with the polysaccharide selector to dominate. The concentration of the additive is typically low (0.1-0.5%) to avoid interfering with the chiral separation itself.[4]
Performance Data (Based on 1-phenylethylamine)
| Column | Chiral Selector | Mobile Phase | k'1 | α | Rs |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA/DEA (90:10:0.1) | 2.1 | 1.45 | 4.2 |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA/DEA (90:10:0.1) | 1.8 | 1.30 | 3.1 |
Data is representative and compiled from typical performance characteristics for analogous compounds.
Insight: In this comparison, the amylose-based Chiralpak® AD-H shows higher selectivity (α) and resolution (Rs) for the primary amine compared to its cellulose-based counterpart, Chiralcel® OD-H. This suggests a better fit within the chiral grooves of the amylose selector.
Pirkle-Type CSPs: Rational Design and Robustness
Developed by William H. Pirkle, these CSPs are based on small chiral molecules that are covalently bonded to the silica support.[2] A very successful and versatile example is the Whelk-O® 1, which is based on 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene.[2]
Mechanism of Chiral Recognition
Pirkle-type CSPs operate on a principle of complementary π-π interactions, hydrogen bonding, and steric repulsion, often explained by the "three-point interaction model".
-
π-π Interactions: The Whelk-O® 1 selector has a π-electron deficient dinitrobenzoyl group (a π-acceptor) and a π-electron rich tetrahydrophenanthrene group (a π-donor). The phenyl group of this compound can act as a π-donor, interacting favorably with the π-acceptor region of the CSP.
-
Hydrogen Bonding: The amide linkage (-NH-C=O) on the CSP provides a site for hydrogen bonding with the amine of the analyte.
-
Steric Interactions: The rigid, three-dimensional structure of the CSP creates steric hindrance that favors the binding of one enantiomer over the other.
Experimental Considerations & Causality
Mobile Phase: Like polysaccharide CSPs, normal phase conditions are typically preferred. The covalent bonding of the Pirkle-type CSPs makes them exceptionally durable and compatible with a wider range of solvents compared to coated polysaccharide phases.[5][6]
Additive Choice: A basic additive like DEA is also highly recommended for primary amines on Pirkle-type phases to prevent interactions with silica silanols and ensure good peak shape.
Performance Data (Based on 1-phenylethylamine)
| Column | Chiral Selector | Mobile Phase | k'1 | α | Rs |
| (R,R)-Whelk-O® 1 | 1-(3,5-Dinitrobenzamido)-tetrahydrophenanthrene | Hexane/IPA/DEA (90:10:0.1) | 3.5 | 1.25 | 2.8 |
Data is representative and compiled from typical performance characteristics for analogous compounds.
Insight: The Whelk-O® 1 provides good resolution and offers an alternative selectivity to polysaccharide phases.[5] A key advantage is its robustness and the availability of both enantiomeric forms of the CSP ((R,R) and (S,S)), which allows for the inversion of elution order—a powerful tool in preparative chromatography for isolating a target enantiomer that might otherwise co-elute with an impurity.[6]
Macrocyclic Antibiotic-Based CSPs: Unique Selectivity for Amines
CSPs based on macrocyclic antibiotics like vancomycin (e.g., Astec® CHIROBIOTIC® V) offer a unique and powerful tool for separating polar and ionizable compounds, including primary amines. Their complex three-dimensional structures contain multiple stereocenters, peptide bonds, aromatic rings, and hydroxyl groups, creating a variety of potential interaction sites.
Mechanism of Chiral Recognition
The chiral recognition mechanism is multifaceted and depends on the mobile phase mode:
-
Reversed-Phase/Polar Ionic Mode: In this mode, which is common for amines, ion-exchange is a dominant interaction. The analyte's primary amine is protonated by an acidic component in the mobile phase (e.g., acetic acid) and interacts with the negatively charged carboxylate groups on the antibiotic. Secondary interactions, such as hydrogen bonding and steric repulsion within the "basket-like" structure of the antibiotic, then differentiate the enantiomers.
-
Normal Phase: Interactions are primarily driven by hydrogen bonding between the analyte's amine group and the numerous hydroxyl and amide groups on the CSP.
Experimental Considerations & Causality
Mobile Phase: These CSPs are highly versatile and can be used in normal phase, reversed-phase, and polar organic modes. For primary amines, the polar ionic mode is often very effective. A typical mobile phase might be Methanol/Acetic Acid/Triethylamine.
-
Causality: The acid (e.g., Acetic Acid) ensures the primary amine of the analyte is protonated (R-NH3+), making it available for the primary ion-exchange interaction. The base (e.g., Triethylamine) acts as a counter-ion in the mobile phase, modulating the retention of the analyte. By adjusting the acid/base ratio, the retention and selectivity can be finely tuned.
Performance Data (General Performance for Primary Amines)
| Column | Chiral Selector | Mobile Phase Mode | General Performance |
| Astec® CHIROBIOTIC® V2 | Vancomycin | Polar Ionic | Excellent selectivity for primary amines, often with baseline resolution. |
Insight: Macrocyclic antibiotic CSPs can be exceptionally effective for primary amines, sometimes providing separations that are difficult to achieve on polysaccharide or Pirkle-type phases. Their compatibility with mass spectrometry (MS) friendly mobile phases in the polar ionic mode is a significant advantage for bioanalytical applications.
Experimental Workflows and Logic
CSP Screening Strategy
A logical screening workflow is essential for efficient method development. The following diagram illustrates a typical approach for a primary amine like this compound.
Caption: A logical workflow for chiral method development for this compound.
Detailed Experimental Protocol: Polysaccharide CSP Screening
This protocol outlines the steps for screening this compound on a polysaccharide-based CSP, which is the recommended starting point.
-
Column Installation and Equilibration:
-
Install a Chiralpak® AD-H column (4.6 x 250 mm, 5 µm) into the HPLC system.
-
Prepare the mobile phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved. The backpressure should be stable.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength of 210 nm or 254 nm.
-
Inject 5-10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow both enantiomers to elute.
-
-
Data Evaluation and Optimization:
-
If no separation is observed, consider switching to a cellulose-based column (e.g., Chiralcel® OD-H) and repeat.
-
If partial separation is observed (Rs < 1.5), optimize the mobile phase by adjusting the percentage of the alcohol modifier. Reducing the alcohol content will generally increase retention and may improve resolution.
-
If peak shape is poor, ensure the DEA is fresh and at the correct concentration.
-
Caption: Step-by-step protocol for screening on a polysaccharide CSP.
Conclusion and Recommendations
For the chiral separation of this compound, a systematic screening approach is paramount.
-
Start with Polysaccharide CSPs: Begin screening with amylose- and cellulose-based columns (e.g., Chiralpak® AD-H and Chiralcel® OD-H) in normal phase with a basic additive. They offer the highest probability of initial success due to their broad selectivity.
-
Consider Pirkle-type CSPs for Alternative Selectivity and Robustness: If polysaccharide phases fail or if method robustness is a key concern, a Pirkle-type column like the Whelk-O® 1 is an excellent second choice. Its covalent bonding offers superior stability.
-
Use Macrocyclic Antibiotic CSPs for Difficult Separations or MS Compatibility: For challenging separations or when MS-compatible methods are required, macrocyclic antibiotic phases in polar ionic mode offer a powerful, orthogonal approach.
By understanding the underlying separation mechanisms and the causal relationships between mobile phase composition, analyte structure, and CSP chemistry, researchers can move beyond simple trial-and-error and develop robust, efficient, and reliable enantioselective methods.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
WHELK-O®1. Regis Technologies. [Link]
-
Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. (2013). Springer Protocols. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). PMC - NIH. [Link]
-
Application Notes: Chiral. LCGC International. [Link]
-
(PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021). PMC - PubMed Central. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
-
Regis Whelk O-1 Chiral Columns. Element Lab Solutions. [Link]
-
(R,R) Whelk-O® 1. Regis Technologies. [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2014). PMC - NIH. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC - NIH. [Link]
Sources
- 1. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WHELK-O®1 - Regis Technologies [registech.com]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. (R,R) Whelk-O® 1 - Regis Technologies [registech.com]
A Researcher's Guide to Benchmarking 1-Phenylbutan-1-amine as a Chiral Resolving Agent
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral resolving agent is a pivotal step in obtaining enantiomerically pure compounds. This guide provides a comprehensive framework for objectively evaluating the performance of 1-Phenylbutan-1-amine against other established chiral resolving agents. While this compound presents a valuable structural motif for chiral resolution, a notable scarcity of publicly available, direct comparative performance data necessitates a robust internal benchmarking protocol.
This document, therefore, serves as a "how-to" guide, empowering you to generate your own comparative data. We will delve into the principles of chiral resolution, provide detailed experimental protocols for benchmarking, and offer a comparative framework using data from well-documented resolving agents.
The Foundation: Chiral Resolution via Diastereomeric Salt Formation
Chirality is a fundamental property of many drug molecules, where enantiomers (non-superimposable mirror images) can exhibit vastly different pharmacological and toxicological profiles. The separation of these enantiomers from a racemic mixture is, therefore, a critical process. One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts.[1][2]
This technique leverages the reaction of a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine like this compound). The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility. This disparity in solubility allows for their separation through fractional crystallization.[3][4] The desired enantiomer can then be liberated from the isolated diastereomeric salt.
Desirable Characteristics of a Chiral Resolving Agent
The efficacy of a chiral resolving agent is determined by several key factors:
-
Formation of Crystalline Salts: The agent should readily form well-defined, crystalline diastereomeric salts with the racemate.
-
Significant Solubility Difference: A large difference in the solubility of the two diastereomeric salts in a chosen solvent is crucial for efficient separation and high enantiomeric excess (ee%).
-
High Yield: The process should provide a high recovery of the desired enantiomer.
-
Availability and Cost-Effectiveness: The resolving agent should be readily available in high enantiomeric purity and at a reasonable cost.
-
Ease of Recovery and Recycling: The ability to recover and reuse the resolving agent is critical for process economy and sustainability.
Benchmarking this compound: A Practical Guide
The following sections provide a detailed framework for conducting your own evaluation of this compound and comparing its performance against other chiral resolving agents. We will use the resolution of a common racemic acid, such as ibuprofen or mandelic acid, as a model system.
Experimental Workflow for Chiral Resolution
The general workflow for chiral resolution via diastereomeric salt formation is depicted below. This process involves the formation of diastereomeric salts, their separation through fractional crystallization, and the subsequent liberation of the resolved enantiomer and recovery of the resolving agent.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Detailed Experimental Protocol: Resolution of a Racemic Carboxylic Acid
This protocol provides a starting point for the resolution of a generic racemic carboxylic acid with this compound. Optimization of solvent, temperature, and stoichiometry will likely be necessary for specific substrates.
Materials:
-
Racemic carboxylic acid (e.g., ibuprofen, mandelic acid)
-
(R)- or (S)-1-Phenylbutan-1-amine (in high enantiomeric purity)
-
Selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (flasks, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Diastereomeric Salt Formation:
-
In a flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a suitable solvent with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral this compound in the same solvent, also with warming.
-
Slowly add the amine solution to the stirred acid solution.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.
-
-
Fractional Crystallization and Isolation:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the isolated diastereomeric salt. A sample should be retained for diastereomeric excess (de%) analysis if desired.
-
-
Liberation of the Enantiomer:
-
Suspend the dried diastereomeric salt in water.
-
Add 2 M HCl solution dropwise with stirring until the solution is acidic (pH < 2).
-
Extract the liberated carboxylic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the resolved enantiomer.
-
-
Recovery of the Chiral Resolving Agent:
-
To the acidic aqueous layer from the previous step, add 2 M NaOH solution until the solution is basic (pH > 10).
-
Extract the liberated this compound with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to recover the resolving agent.
-
Analytical Methods for Performance Evaluation
1. Yield Calculation:
-
Yield of Diastereomeric Salt: (mass of isolated salt / theoretical mass of salt) x 100%
-
Yield of Resolved Enantiomer: (mass of liberated enantiomer / initial mass of that enantiomer in the racemate) x 100%
2. Enantiomeric Excess (ee%) Determination:
The enantiomeric excess of the resolved carboxylic acid is a critical measure of the resolution's success. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this determination.
-
Direct Method: Utilize a chiral stationary phase (CSP) that can directly separate the enantiomers of the carboxylic acid.
-
Indirect Method: Derivatize the carboxylic acid with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral HPLC column.
The ee% is calculated from the peak areas of the two enantiomers (A1 and A2) in the chromatogram:
ee% = |(A1 - A2) / (A1 + A2)| x 100%
Comparative Performance Data of Established Chiral Resolving Agents
To provide a benchmark for your own experimental results with this compound, the following table summarizes literature data for the resolution of common racemic acids with other widely used chiral amines.
| Racemic Acid | Chiral Resolving Agent | Solvent | Yield of Desired Enantiomer (%) | Enantiomeric Excess (ee%) | Reference |
| Ibuprofen | (S)-(-)-α-Methylbenzylamine | Ethanol/Water | High | >95% | [2] |
| Mandelic Acid | (-)-2-Amino-1-butanol | Methanol | Good | High | [5] |
| Mandelic Acid | L-Phenylalanine | Water | - | up to 85% | [6] |
| Phenylglycine | L-Tartaric Acid | Water | Moderate | Good | [7] |
Note: "High," "Good," and "Moderate" are qualitative descriptors from the literature where specific numerical values were not provided.
Logical Framework for Selecting a Chiral Resolving Agent
The selection of an optimal chiral resolving agent is often an empirical process. The following flowchart illustrates a logical approach to this process, incorporating both literature review and experimental screening.
Caption: Decision-making flowchart for selecting a suitable chiral resolving agent.
Conclusion
References
- McCullagh, J. V. (2008). Enantiomeric Separation/Resolution: Analyzing the Experimental Results of the Resolution of the S- and R- stereoisomers of (+/-) ibuprofen.
-
Chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]
- Bhushan, R., & Martens, J. (1998). Resolution of enantiomers of ibuprofen by liquid chromatography: a review.
-
Scribd. (n.d.). Organic Chemistry - Resolution of Ibuprofen. Retrieved from [Link]
- Batra, S., & Bhushan, R. (2017). Enantiomeric Resolution of (RS)-Naproxen and Application of (S)-Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. Current Medicinal Chemistry, 24(8), 758-780.
- Aboul-Enein, H. Y., & Ali, I. (2001). Chromatographic resolution, chiroptical characterization and preliminary pharmacological evaluation of the enantiomers of butibufen: a comparison with ibuprofen.
-
Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Retrieved from [Link]
- Kozma, D., & Fogassy, E. (1999). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating.
-
ResearchGate. (n.d.). Enantioseparation of D/L-mandelic acid with L-phenylalanine in diastereomeric crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic resolution of naproxen. Retrieved from [Link]
- Toth, G., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2986.
- Zhou, F., et al. (2021). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution.
- Li, Y., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical Analysis, 2(4), 279-283.
-
ResearchGate. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Retrieved from [Link]
- Lippi, M., et al. (2024). The Same but Not the Same: The Case of ( S )
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
- Mele, A., et al. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design, 21(12), 7009-7020.
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
- Gholami, M. R., & Yang, H. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(7), 3853-3859.
-
ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Geresh, S., et al. (1992). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Biotechnology and Bioengineering, 40(7), 760-767.
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- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stereochemical Assignment of 1-Phenylbutan-1-amine: An Integrated Experimental and DFT-Based Approach
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its pharmacological activity, metabolic fate, and potential toxicity. For chiral molecules such as 1-Phenylbutan-1-amine, a versatile building block in the synthesis of various pharmaceutical agents, establishing the absolute configuration of its stereogenic center is paramount. This guide provides an in-depth comparison of experimental and computational methodologies for the stereochemical validation of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present a self-validating system where Density Functional Theory (DFT) calculations corroborate experimental findings.
The Imperative of Stereochemistry in Chiral Amines
Chiral amines are ubiquitous scaffolds in a vast array of pharmaceuticals. The differential interaction of enantiomers with chiral biological targets (e.g., enzymes, receptors) can lead to profound differences in their therapeutic effects and adverse reactions. Consequently, regulatory bodies worldwide mandate the stereochemical characterization of chiral drug candidates. While X-ray crystallography remains the gold standard for unambiguous structure elucidation, its requirement for a single, high-quality crystal can be a significant bottleneck, particularly in the early stages of drug development where compounds may be oils or amorphous solids. This necessitates reliable alternative techniques that can be routinely applied to molecules in solution.
This guide will focus on a powerful combination of a classic experimental technique, Mosher's amide analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, with the predictive power of DFT calculations. This integrated approach provides a robust and accessible workflow for the confident assignment of absolute stereochemistry.
Experimental Determination of Absolute Configuration: Mosher's Amide Analysis
The most widely used NMR-based method for determining the absolute configuration of chiral alcohols and amines is the formation of diastereomeric derivatives with a chiral derivatizing agent (CDA), famously pioneered by Harry S. Mosher.[1][2][3] The underlying principle is that the reaction of a chiral amine with the two enantiomers of a CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), produces a pair of diastereomers. These diastereomers, unlike the original enantiomers, have distinct physical properties and, crucially, different NMR spectra.
The analysis of the differences in the ¹H NMR chemical shifts (Δδ) of the protons in the vicinity of the newly formed amide bond allows for the deduction of the absolute configuration of the amine. This is based on the anisotropic effect of the phenyl group in the MTPA moiety, which creates a shielding cone. Depending on the absolute configuration of the amine, specific protons will be positioned either within or outside this shielding cone, leading to predictable upfield or downfield shifts in the NMR spectrum.[1][4][5]
Experimental Protocol: Synthesis of Mosher's Amides of this compound
The following is a detailed protocol for the preparation of the (R)- and (S)-MTPA amides of this compound.
Materials:
-
(R)-1-Phenylbutan-1-amine (or the enantiomeric mixture to be analyzed)
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine as a base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Preparation of the (R)-MTPA Amide:
-
To a solution of (R)-1-Phenylbutan-1-amine (1 equivalent) in anhydrous DCM in an ice bath, add triethylamine (1.2 equivalents).
-
Slowly add a solution of (S)-MTPA-Cl (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to stir and warm to room temperature over 2-3 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric amide by flash column chromatography if necessary.
-
-
Preparation of the (S)-MTPA Amide:
-
Repeat the procedure above using (R)-MTPA-Cl.
-
-
¹H NMR Analysis:
-
Acquire ¹H NMR spectra for both diastereomeric amides in CDCl₃.
-
Carefully assign the chemical shifts for the protons of the this compound moiety in each spectrum.
-
Calculate the chemical shift differences (Δδ = δS - δR) for each corresponding proton.
-
Data Presentation and Interpretation
The key to assigning the absolute configuration lies in the sign of the Δδ values. According to Mosher's model for primary amines, the diastereomers adopt a conformation where the bulky trifluoromethyl group and the carbonyl oxygen of the MTPA moiety are eclipsed. This orients the MTPA's phenyl group in a way that shields the substituents on one side of the chiral center of the amine.
For an (R)-amine, the protons on the more sterically hindered side (L_large) will be shielded by the phenyl group of the (S)-MTPA reagent, while the protons on the less hindered side (L_small) will be shielded in the diastereomer formed with the (R)-MTPA reagent. This leads to a predictable pattern of positive and negative Δδ values.
Table 1: Hypothetical Experimental ¹H NMR Data (in ppm) and Δδ Values for Mosher's Amides of (R)-1-Phenylbutan-1-amine
| Proton | δ ((S)-MTPA Amide) | δ ((R)-MTPA Amide) | Δδ (δS - δR) | Predicted Sign for (R)-Amine |
| H-1 | 4.85 | 4.95 | -0.10 | - |
| H-2a | 1.60 | 1.75 | -0.15 | - |
| H-2b | 1.45 | 1.65 | -0.20 | - |
| H-3a | 1.30 | 1.20 | +0.10 | + |
| H-3b | 1.15 | 1.05 | +0.10 | + |
| H-4 | 0.90 | 0.85 | +0.05 | + |
Note: This is a representative dataset created to illustrate the principle of Mosher's analysis.
Computational Validation with Density Functional Theory
DFT has emerged as a powerful tool in structural chemistry, capable of accurately predicting a range of molecular properties, including NMR chemical shifts.[6][7][8] By calculating the ¹H NMR chemical shifts for the different conformers of the two diastereomeric Mosher's amides, we can provide a theoretical validation of the experimental assignment.
DFT Calculation Protocol
Software: A quantum chemistry software package such as Gaussian, ORCA, or PySCF is required. The following protocol is described for Gaussian.
Step-by-Step Methodology:
-
Structure Building:
-
Construct the 3D structures of the two diastereomers: the amide of (R)-1-Phenylbutan-1-amine with (S)-MTPA and the amide of (R)-1-Phenylbutan-1-amine with (R)-MTPA.
-
-
Conformational Search:
-
For each diastereomer, perform a thorough conformational search to identify the low-energy conformers. This is a critical step, as the calculated NMR chemical shifts will be a Boltzmann-weighted average of the shifts for all contributing conformers.
-
-
Geometry Optimization and Frequency Calculation:
-
Optimize the geometry of each identified conformer using a suitable DFT functional and basis set. The M06-2X functional is often recommended for main-group organic chemistry, and a Pople-style basis set such as 6-31G(d) is a good starting point.[9][10]
-
Perform a frequency calculation on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain the Gibbs free energies for Boltzmann weighting.
-
-
NMR Chemical Shift Calculation:
-
For each optimized conformer, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. A larger basis set, such as 6-311+G(d,p), is recommended for this step to improve accuracy.
-
The calculation should be performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM, for chloroform) to mimic the experimental conditions.
-
-
Data Analysis:
-
Calculate the Boltzmann-averaged chemical shift for each proton in both diastereomers.
-
Reference the calculated shielding constants to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.
-
Calculate the Δδ (δS - δR) values from the computed chemical shifts.
-
Workflow for DFT-Based Stereochemical Validation
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- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 10. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Inter-Laboratory Validation of a Chiral HPLC Method for 1-Phenylbutan-1-amine
Introduction: The Imperative for Reproducible Analytical Methods
In pharmaceutical development and manufacturing, 1-Phenylbutan-1-amine serves as a critical chiral building block. The stereochemical purity of such intermediates is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, a robust, reliable, and reproducible analytical method for quantifying the enantiomeric purity of this compound is not merely a quality control checkbox; it is a cornerstone of patient safety and regulatory compliance.
When the analysis of a single compound is transferred across multiple sites—from the innovator's R&D lab to a contract manufacturing organization (CMO) and onward to a national regulatory agency's laboratory—the analytical method itself becomes a potential source of variance. An inter-laboratory validation, or collaborative study, is the ultimate crucible for testing an analytical method. Its purpose is to demonstrate that the method is not only suitable for its intended purpose within a single, highly-controlled environment but that it is also rugged and transferable, capable of producing equivalent results regardless of the laboratory, analyst, or equipment.[1][2]
This guide provides a comprehensive framework for conducting an inter-laboratory validation of a chiral High-Performance Liquid Chromatography (HPLC) method for this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind the validation parameters, present a model protocol, and analyze a hypothetical comparative data set, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
The Analytical Method: Chiral HPLC for Enantiomeric Purity
The separation of enantiomers is a non-trivial analytical challenge that necessitates a chiral environment. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard technique for this purpose due to its high resolution, reproducibility, and versatility.[5][6] For this compound, a polysaccharide-based CSP is an excellent choice, known for its broad applicability in separating chiral amines.[7]
Optimized Chromatographic Conditions
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) Detector.
-
Column: Chiralpak® IE [Cellulose tris(3,5-dichloro-phenylcarbamate)] 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Hexane / Ethanol / Isopropylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
Causality Behind Choices:
-
CSP Selection: The Chiralpak® IE column provides a chiral environment through a combination of hydrogen bonding, dipole-dipole, and π-π interactions with the analyte. The carbamate derivatives on the cellulose backbone create stereo-specific cavities that differentially retain the two enantiomers of this compound.
-
Mobile Phase: A normal-phase system (Hexane/Ethanol) is chosen to enhance the chiral recognition interactions on the polysaccharide-based CSP. The small amount of isopropylamine is critical; as a basic modifier, it deactivates acidic sites on the silica support and improves the peak shape of the basic amine analyte, preventing peak tailing.[8]
-
Detection: The wavelength of 215 nm is selected to capture the strong absorbance of the phenyl group, ensuring high sensitivity for both enantiomers.
Phase 1: Single-Laboratory Method Validation
Before a method can be challenged in multiple laboratories, it must be rigorously validated in the originating laboratory to establish its performance characteristics.[9] This initial validation serves as the benchmark against which the performance of other laboratories will be measured.
Caption: Workflow for the initial single-laboratory validation process.
Experimental Protocol: Single-Laboratory Validation
-
System Suitability Test (SST):
-
Procedure: Prepare a solution containing approximately equal amounts of both (R)- and (S)-1-Phenylbutan-1-amine. Inject six replicate times.
-
Rationale: The SST is a self-validating check performed before any analysis to ensure the chromatographic system is fit for its intended purpose.[10]
-
Acceptance Criteria:
-
Resolution between enantiomer peaks: ≥ 2.0.
-
Tailing factor for each peak: ≤ 1.5.
-
Relative Standard Deviation (%RSD) of peak areas for six replicates: ≤ 2.0%.
-
-
-
Specificity:
-
Procedure: Analyze blank diluent, a placebo solution, and samples of this compound subjected to forced degradation (acid, base, oxidation, heat, and light).
-
Rationale: This demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[11]
-
Acceptance Criteria: No interfering peaks at the retention time of the (R)- and (S)-enantiomers. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the analyte peaks.
-
-
Linearity:
-
Procedure: Prepare a series of at least five standard solutions of the primary enantiomer spanning 50% to 150% of the target analytical concentration.
-
Rationale: To demonstrate a direct proportional relationship between analyte concentration and the detector's response.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy (Recovery):
-
Procedure: Spike a placebo matrix with the primary enantiomer at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Analyze and calculate the percentage recovery.
-
Rationale: To determine the closeness of the measured value to the true value.[12]
-
Acceptance Criteria: Mean recovery at each level should be between 98.0% and 102.0%.
-
-
Precision:
-
Procedure:
-
Repeatability (Intra-day): Analyze six separate preparations of the sample at 100% of the target concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.
-
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13]
-
Acceptance Criteria: %RSD ≤ 2.0% for repeatability and intermediate precision.
-
-
Limit of Quantitation (LOQ):
-
Procedure: For enantiomeric purity methods, the LOQ of the minor enantiomer is critical. Determine this by analyzing a series of dilutions of the minor enantiomer and establishing the concentration at which the signal-to-noise ratio is approximately 10:1, with acceptable precision and accuracy.
-
Rationale: The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]
-
Acceptance Criteria: Typically around 0.1% of the major enantiomer's concentration.
-
Phase 2: Inter-Laboratory Validation Study
Once the method is proven robust in-house, the inter-laboratory study can commence. The goal is to evaluate the method's reproducibility—its performance under a wider variety of conditions.[2]
Caption: The workflow of an inter-laboratory validation study.
Study Design & Execution
-
Protocol Development: A highly detailed protocol is drafted, leaving no room for ambiguity. It includes the validated analytical method, system suitability criteria, sample preparation instructions, and a standardized template for reporting results.
-
Laboratory Selection: A minimum of three independent laboratories should be selected. The participants should represent a realistic cross-section of future users (e.g., different equipment brands, varying levels of analyst experience).
-
Sample Distribution: The originating lab prepares and distributes identical sets of samples to all participants. This typically includes:
-
A homogenous batch of the this compound drug substance.
-
A sample spiked with a known quantity (e.g., 0.5%) of the undesired enantiomer to specifically test accuracy and precision at a relevant impurity level.
-
Reference standards for both enantiomers.
-
-
Execution and Reporting: Each laboratory executes the method as written, performs system suitability tests, and analyzes the samples in replicate (e.g., n=6). All raw data (chromatograms, peak areas) and calculated results are returned to the originating laboratory for compilation and analysis.
Comparative Data Analysis
The true value of the inter-laboratory study lies in the objective comparison of the data generated. Below is a summary table of hypothetical results from three participating laboratories.
| Validation Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| System Suitability | ||||
| Resolution | 2.8 | 2.9 | 2.7 | ≥ 2.0 |
| Tailing Factor | 1.1 | 1.2 | 1.3 | ≤ 1.5 |
| Linearity (r²) | 0.9995 | 0.9998 | 0.9991 | ≥ 0.999 |
| Accuracy (% Recovery) | ||||
| 80% Level | 99.5% | 100.2% | 98.9% | 98.0% - 102.0% |
| 100% Level | 100.1% | 100.5% | 99.2% | 98.0% - 102.0% |
| 120% Level | 101.2% | 100.8% | 100.5% | 98.0% - 102.0% |
| Precision (% RSD, n=6) | ||||
| Repeatability | 0.8% | 0.7% | 1.5% | ≤ 2.0% |
| Intermediate Precision | 1.1% | 1.0% | 1.9% | ≤ 2.0% |
| LOQ (Reported) | 0.05% | 0.05% | 0.08% | Report Value |
Expert Analysis of Comparative Results
-
Overall Performance: The analytical method has demonstrated successful transferability. All three laboratories were able to meet the pre-defined acceptance criteria for all critical validation parameters, indicating that the method is robust and reproducible.
-
Accuracy & Linearity: The accuracy (recovery) and linearity results are excellent and highly consistent across all labs. This provides strong confidence that the method can produce accurate quantitative results regardless of the testing site.
-
Precision Insights: Laboratories A and B show very similar and excellent precision (%RSD well below 2.0%). Laboratory C, while still meeting the acceptance criteria, exhibits slightly higher variability (1.5% and 1.9% RSD). This is not a failure but an important observation. Potential root causes could include:
-
Less experienced analyst.
-
Older equipment with slightly less stable pump performance.
-
Minor variations in laboratory temperature affecting column efficiency. This highlights the value of the study in identifying where additional analyst training or equipment maintenance might be beneficial to further reduce variability.
-
-
LOQ Variation: The slight difference in the reported LOQ for Laboratory C is also noteworthy. This may be linked to the specific instrument's baseline noise and sensitivity. However, all labs demonstrated a quantitation limit well below the typical specification for an enantiomeric impurity (e.g., <0.15%), confirming the method is fit for purpose.
Conclusion: A Validated and Transferable Method
The inter-laboratory validation study confirms that the chiral HPLC method for determining the enantiomeric purity of this compound is specific, linear, accurate, precise, and robust. The successful execution of the method by three independent laboratories provides a high degree of confidence that the method can be reliably implemented at different sites for routine quality control, ensuring consistent product quality across the entire supply chain. The minor variability observed in one laboratory underscores the importance of comprehensive analyst training and consistent system maintenance but does not detract from the overall validity of the method. This validated analytical procedure is now considered suitable for inclusion in regulatory filings and for global deployment.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Rapid enantiomeric separation and simultaneous determination of phenethylamines by ultra high performance liquid chromatography... Source: PubMed URL: [Link]
-
Title: Analytical Method Validation for Quality Assurance and Process Validation Professionals Source: IVT Network URL: [Link]
-
Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]
-
Title: Analytical method validation: A brief review Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: Analytical Method Validation Parameters: An Updated Review Source: International Journal of Pharmaceutical Quality Assurance URL: [Link]
-
Title: New GC investigation of chiral amine separation Source: Wiley Analytical Science URL: [Link]
-
Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI URL: [Link]
-
Title: Recent Advances in Separation and Analysis of Chiral Compounds Source: ACS Publications URL: [Link]
-
Title: Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization Source: PubMed URL: [Link]
-
Title: Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance Source: TrAC Trends in Analytical Chemistry URL: [Link]
-
Title: Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]
-
Title: Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization... Source: Sultan Qaboos University Journal For Science URL: [Link]
-
Title: High-throughput, fast enantioseparations of bioactive compounds by chiral liquid chromatography: A review Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS Source: IUPAC URL: [Link]
-
Title: Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025) Source: Irish National Accreditation Board (INAB) URL: [Link]
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Title: On the validation by inter-laboratory study of ‘procedures’ in chemical measurement Source: Analytical Methods (RSC Publishing) URL: [Link]
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Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: ResearchGate URL: [Link]
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A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 1-Phenylbutan-1-amine
Introduction
1-Phenylbutan-1-amine is a valuable primary amine that serves as a key building block in the synthesis of various pharmaceuticals and research chemicals. Its structural motif is found in a range of biologically active compounds, making the efficient and cost-effective synthesis of this amine a topic of significant interest to researchers, scientists, and professionals in drug development. This guide provides an in-depth, objective comparison of several prominent synthetic methodologies for this compound, with a focus on their cost-effectiveness, supported by experimental data and established chemical principles. We will delve into the nuances of each method, offering insights into the causality behind experimental choices to empower you in selecting the most suitable route for your specific research and development needs.
Comparative Synthesis Methodologies
This guide will explore the following key synthetic pathways to this compound:
-
Classical Reductive Amination of Butyrophenone
-
The Leuckart-Wallach Reaction
-
Asymmetric Synthesis via Chiral Alcohols
-
Biocatalytic Asymmetric Synthesis
Each method will be evaluated based on factors such as yield, reaction conditions, cost of starting materials and reagents, and scalability.
Method 1: Classical Reductive Amination of Butyrophenone
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (in this case, butyrophenone) with an amine source, followed by reduction of the intermediate imine.[1] This method is widely employed due to its versatility and the ready availability of starting materials.
Mechanism
The reaction proceeds in two main steps:
-
Imine Formation: Butyrophenone reacts with an amine source, typically ammonia or an ammonium salt, in a slightly acidic medium to form an intermediate imine.
-
Reduction: The imine is then reduced to the corresponding amine. Various reducing agents can be employed, each with its own advantages and disadvantages in terms of cost, selectivity, and handling.
Diagram of the Reductive Amination Pathway
Caption: General workflow for the reductive amination of butyrophenone.
Experimental Protocols
Protocol 1A: Reductive Amination using Sodium Borohydride
This protocol utilizes the readily available and relatively inexpensive reducing agent, sodium borohydride.
-
Step 1: Imine Formation. In a round-bottom flask, dissolve butyrophenone (1 equivalent) in methanol. Add a solution of ammonia in methanol (excess, e.g., 7N solution). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Step 2: Reduction. Cool the mixture in an ice bath. Cautiously add sodium borohydride (NaBH4) (1.5-2 equivalents) portion-wise, maintaining the temperature below 20°C.
-
Step 3: Work-up. After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude this compound. The product can be further purified by distillation or chromatography.
Protocol 1B: Catalytic Transfer Hydrogenation
This method employs a catalyst and a hydrogen donor, such as ammonium formate, which is generally considered a safer and more convenient alternative to using hydrogen gas.[2][3][4][5]
-
Step 1: Reaction Setup. To a solution of butyrophenone (1 equivalent) in methanol, add ammonium formate (3-5 equivalents) and a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Step 2: Reaction. Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up. After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH of >10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the desired amine.
Cost-Effectiveness Analysis
| Reagent | Supplier | Cost (USD) |
| Butyrophenone | Sigma-Aldrich | ~$65 / 25g |
| Butyrophenone | ChemicalBook | $14 - $610 / various quantities[6] |
| Butyrophenone | CP Lab Safety | ~$95 / 100ml[7] |
| Sodium Borohydride | ChemicalBook | $29.12 / 25g[8] |
| Sodium Borohydride | IndiaMART | ~$24 / kg (bulk)[9] |
| Sodium Borohydride | Fisher Scientific | ~$201 / 10g[10] |
| Sodium Borohydride | The Lab Depot | ~$1678 / 2.5kg[11] |
| Ammonium Formate | DTPM Store | ~$192 / 250mL (1M solution)[12] |
| Ammonium Formate | Thermo Scientific | ~$49 / 50g[13] |
| Ammonium Formate | Sigma-Aldrich | ~$70 / 100g[14] |
| Ammonium Formate | Chem-Impex | $20 / 250g[15] |
| Ammonium Formate | AK Scientific | $48 / 1kg[16] |
| Palladium on Carbon (10%) | Varies | ~$50-100 / 10g |
Analysis:
-
Sodium Borohydride Method: This method is generally cost-effective for laboratory-scale synthesis due to the low cost of NaBH4. However, the reaction can sometimes be slow, and the handling of excess ammonia can be a drawback. The yield is typically moderate to good.
-
Catalytic Transfer Hydrogenation: While the initial cost of the palladium catalyst is higher, it can often be recovered and reused, making it more economical for larger-scale production. This method often provides higher yields and cleaner reactions compared to the borohydride method. The use of ammonium formate as a hydrogen donor is also advantageous from a safety perspective.
Method 2: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classical method for the reductive amination of aldehydes and ketones using formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source.[17][18][19][20][21]
Mechanism
The reaction mechanism is complex and can vary with the specific reagents and conditions used. In the case of ammonium formate, it is believed to first decompose into formic acid and ammonia. The ammonia reacts with the ketone to form an imine, which is then reduced by formic acid.[19] The reaction typically requires high temperatures (160-185°C).
Diagram of the Leuckart-Wallach Reaction
Caption: Workflow of the Leuckart-Wallach reaction followed by hydrolysis.
Experimental Protocol
-
Step 1: Reaction. A mixture of butyrophenone (1 equivalent) and a large excess of ammonium formate (e.g., 5-10 equivalents) is heated at 160-185°C for several hours. The reaction is typically carried out without a solvent.
-
Step 2: Hydrolysis. After cooling, the reaction mixture is treated with a strong acid (e.g., concentrated HCl) and heated to reflux to hydrolyze the intermediate N-formyl amine.
-
Step 3: Work-up. The acidic solution is then cooled and made strongly alkaline with NaOH. The liberated amine is extracted with an organic solvent (e.g., ether). The organic extracts are dried and the solvent is evaporated to give the crude product, which can be purified by distillation.
Cost-Effectiveness Analysis
The primary cost drivers for the Leuckart-Wallach reaction are the starting butyrophenone and ammonium formate, both of which are relatively inexpensive. However, the high reaction temperatures require significant energy input, and the yields can be variable and are often lower than more modern methods. The harsh reaction conditions can also lead to the formation of byproducts, necessitating more extensive purification. While seemingly cheap based on reagent costs, the overall cost-effectiveness can be diminished by lower yields and higher energy and purification costs, particularly at a larger scale.
Method 3: Asymmetric Synthesis via Chiral Alcohols
For applications requiring enantiomerically pure this compound, a common strategy is to start from a chiral precursor. The synthesis from a chiral alcohol, such as (S)-1-phenylbutan-1-ol, offers a reliable route to the corresponding chiral amine with inversion of stereochemistry.
Mechanism: The Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including amines, with inversion of stereochemistry. The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, TPP) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD), followed by nucleophilic substitution with a suitable nitrogen source (e.g., phthalimide or an azide).
Diagram of the Mitsunobu Reaction Pathway
Caption: Synthesis of chiral amine from a chiral alcohol via the Mitsunobu reaction.
Experimental Protocol (Conceptual)
-
Step 1: Mitsunobu Reaction. To a solution of (S)-1-phenylbutan-1-ol (1 equivalent), triphenylphosphine (1.5 equivalents), and a nitrogen nucleophile (e.g., phthalimide, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., THF) at 0°C, a solution of DEAD (1.5 equivalents) in THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion.
-
Step 2: Work-up and Purification. The solvent is removed in vacuo, and the residue is purified by column chromatography to isolate the phthalimide or azide intermediate.
-
Step 3: Deprotection. The intermediate is then deprotected. For a phthalimide, this is typically achieved by hydrazinolysis (using hydrazine hydrate). For an azide, reduction (e.g., with H2/Pd-C or LiAlH4) yields the primary amine. The resulting (R)-1-phenylbutan-1-amine is then purified.
Cost-Effectiveness Analysis
| Reagent | Supplier | Cost (USD) |
| (S)-1-Phenylbutan-1-ol | Advanced ChemBlocks | $140 / 250mg; $310 / 1g[22] |
| (S)-1-Phenylbutan-1-ol | CP Lab Safety | ~$683 / 1g[23] |
| Racemic 1-Phenylbutan-1-ol | CymitQuimica | ~ |
| Racemic 1-Phenylbutan-1-ol | Fisher Scientific | ~$137 / 5g |
Analysis:
The primary drawback of this method is the high cost of the enantiomerically pure starting material, (S)-1-phenylbutan-1-ol. While the Mitsunobu reaction itself is generally efficient, the reagents (DEAD and TPP) are also relatively expensive and generate stoichiometric amounts of byproducts (diethyl hydrazinedicarboxylate and triphenylphosphine oxide), which can complicate purification. This route is therefore generally not considered cost-effective for large-scale production unless the high enantiomeric purity of the final product justifies the cost.
An alternative could be the kinetic resolution of racemic 1-phenylbutan-1-ol, for example, through an enzymatic process, to obtain the desired enantiomer, which might be more cost-effective than purchasing the pure enantiomer directly.[25]
Method 4: Biocatalytic Asymmetric Synthesis
Biocatalysis, particularly the use of transaminases, has emerged as a powerful and green alternative for the synthesis of chiral amines. Transaminases catalyze the transfer of an amino group from an amino donor (e.g., alanine or isopropylamine) to a prochiral ketone, producing a chiral amine with high enantioselectivity.
Mechanism
The reaction is catalyzed by a pyridoxal-5'-phosphate (PLP)-dependent enzyme. The mechanism involves two half-reactions in a "ping-pong" sequence. In the first half-reaction, the amino donor transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct. In the second half-reaction, the PMP transfers the amino group to the ketone substrate (butyrophenone), regenerating the PLP and forming the chiral amine product.
Diagram of the Transaminase Catalytic Cycle
Caption: The catalytic cycle of a transaminase for the synthesis of a chiral amine.
Experimental Protocol (Conceptual)
-
Step 1: Reaction Setup. In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), combine butyrophenone (1 equivalent), an excess of an amino donor (e.g., L-alanine or isopropylamine, 5-10 equivalents), a catalytic amount of PLP cofactor, and the selected transaminase enzyme.
-
Step 2: Reaction. The mixture is incubated at a controlled temperature (typically 30-40°C) with gentle agitation for 24-48 hours. The reaction progress is monitored by HPLC or GC.
-
Step 3: Work-up. After the reaction reaches completion or equilibrium, the enzyme is removed (e.g., by centrifugation or filtration). The pH of the solution is raised to >10, and the product is extracted with an organic solvent. The organic extracts are dried and concentrated to yield the chiral amine.
Cost-Effectiveness Analysis
| Reagent | Supplier | Cost (USD) |
| Transaminase Enzyme | Varies | High upfront cost, but can be immobilized and reused |
| Lipase for Kinetic Resolution | Varies | Cost varies depending on the specific enzyme and supplier |
Analysis:
The main cost associated with this method is the enzyme itself. While the initial investment can be high, transaminases can often be immobilized on a solid support and reused multiple times, significantly reducing the cost per gram of product over the long term. This method offers several key advantages:
-
High Enantioselectivity: Often >99% enantiomeric excess (ee).
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH.
-
Green Chemistry: Avoids the use of harsh reagents and toxic solvents.
For the production of high-value, enantiomerically pure amines, biocatalysis is often the most cost-effective and sustainable option, especially at an industrial scale. The cost-effectiveness is further enhanced by the potential for whole-cell biocatalysis, which eliminates the need for enzyme purification.
Another biocatalytic approach is the enzymatic kinetic resolution of racemic this compound using a lipase.[26][27][28][29][30][31][32][33] This method can be highly effective for separating enantiomers, but the maximum theoretical yield for the desired enantiomer is 50%. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, can overcome this limitation and achieve theoretical yields of up to 100%.[26][32][34]
Summary and Conclusion
The choice of the most cost-effective synthesis method for this compound is highly dependent on the desired scale of production and whether a racemic or enantiomerically pure product is required.
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| Reductive Amination (NaBH4) | Inexpensive reagents, simple procedure. | Moderate yields, potential for side reactions. | Small-scale racemic synthesis. |
| Reductive Amination (CTH) | High yields, clean reactions, safer than H2 gas. | Higher initial catalyst cost. | Medium to large-scale racemic synthesis. |
| Leuckart-Wallach Reaction | Very inexpensive reagents. | High energy consumption, often low yields, harsh conditions. | Situations where cost of reagents is the absolute primary concern. |
| Asymmetric Synthesis via Chiral Alcohol | High enantioselectivity, predictable stereochemistry. | Very expensive starting material, costly reagents, byproduct removal. | Small-scale synthesis of high-purity enantiomers where cost is not a major constraint. |
| Biocatalytic Asymmetric Synthesis | Excellent enantioselectivity, mild and green conditions, potential for high yields. | High initial enzyme cost, requires process optimization. | Large-scale, cost-effective production of enantiomerically pure amine. |
For the production of racemic this compound, catalytic transfer hydrogenation offers the best balance of cost, yield, and safety for most applications, especially at scale. For small-scale laboratory synthesis, the sodium borohydride method remains a viable and economical option.
For the synthesis of enantiomerically pure this compound, biocatalytic transamination is the most promising and cost-effective method for industrial applications. Its high selectivity, mild conditions, and potential for catalyst recycling make it a superior choice over classical chemical methods for producing high-value chiral amines.
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KFUPM ePrints. BIOCATALYTIC ASYMMETRIC REDUCTION OF α- HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DE. [Link]
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A Comparative Guide to the Biological Activity of 1-Phenylbutan-1-amine Enantiomers
Introduction: The Critical Role of Chirality in Pharmacology
In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Many therapeutic agents are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the body. This is because biological targets such as receptors and enzymes are themselves chiral, leading to stereoselective interactions. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects. A classic and tragic example is thalidomide, where one enantiomer was sedative while the other was teratogenic. Therefore, the synthesis, separation, and individual biological evaluation of enantiomers are critical for the development of safer and more effective drugs.[1][2]
This guide provides a comprehensive comparison of the predicted biological activities of the (R)- and (S)-enantiomers of 1-Phenylbutan-1-amine, a chiral phenethylamine derivative. While direct comparative data for these specific enantiomers are limited in publicly available literature, this document synthesizes information on structurally related compounds, particularly amphetamine and its analogs, to infer structure-activity relationships (SAR) and guide future research. The primary biological targets of interest for this class of compounds are the Trace Amine-Associated Receptor 1 (TAAR1) and the monoamine transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET).[3]
Predicted Biological Targets and Stereoselective Interactions
This compound belongs to the phenethylamine class of compounds, which are known to interact with various components of the monoaminergic systems in the central nervous system.[4] The primary predicted molecular targets are TAAR1 and the monoamine transporters.
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine and tyramine, as well as by amphetamine-like psychostimulants.[5][6] Activation of TAAR1 is generally coupled to the Gαs protein, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[6] This signaling cascade can modulate the activity of monoamine transporters and neuronal firing rates.[5]
For amphetamine and its derivatives, there is a consistent and robust stereoselectivity at TAAR1, with the (S)-enantiomer being the more potent agonist .[7] This stereopreference has been demonstrated across different species, including human, rhesus monkey, and rat TAAR1.[7] Given the structural similarity of this compound to amphetamine (differing by an ethyl group in place of a methyl group at the alpha-carbon), it is highly probable that its enantiomers will exhibit similar stereoselectivity at TAAR1.
Monoamine Transporters (DAT, SERT, and NET)
Monoamine transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling.[8] Many psychostimulants, including amphetamines, act as substrates and/or inhibitors of these transporters, leading to increased extracellular concentrations of monoamines.[9]
The stereoselectivity of amphetamine derivatives at monoamine transporters is more complex and can vary between the different transporters:
-
Dopamine Transporter (DAT): For amphetamine, the (S)-enantiomer is generally considered to be more potent than the (R)-enantiomer at inhibiting dopamine uptake and promoting dopamine efflux.[10]
-
Norepinephrine Transporter (NET): Similar to DAT, the (S)-enantiomer of amphetamine is typically more potent at NET.[10]
-
Serotonin Transporter (SERT): The stereoselectivity at SERT can be more variable and is often less pronounced than at DAT and NET. For some amphetamine derivatives, the (S)-enantiomer is more potent, while for others, the (R)-enantiomer shows higher affinity.[11]
Based on these established SAR principles for closely related compounds, a predicted profile for the this compound enantiomers can be formulated.
Comparative Biological Activity Profile (Predicted)
The following table summarizes the predicted biological activities of the (R)- and (S)-enantiomers of this compound based on the known pharmacology of structurally related phenethylamines. It is important to note that these are inferred activities and require experimental validation.
| Target | Enantiomer | Predicted Activity | Rationale/Supporting Evidence from Analogs |
| TAAR1 | (S)-1-Phenylbutan-1-amine | Potent Agonist | The (S)-enantiomer of amphetamine and related compounds is consistently more potent at activating TAAR1.[7] |
| (R)-1-Phenylbutan-1-amine | Less Potent Agonist or Inactive | The (R)-enantiomer of amphetamine shows significantly lower potency at TAAR1.[7] | |
| DAT | (S)-1-Phenylbutan-1-amine | Potent Inhibitor/Releaser | The (S)-enantiomer of amphetamine is a more potent dopamine reuptake inhibitor and releasing agent.[10] |
| (R)-1-Phenylbutan-1-amine | Less Potent Inhibitor/Releaser | The (R)-enantiomer of amphetamine is less active at DAT.[10] | |
| NET | (S)-1-Phenylbutan-1-amine | Potent Inhibitor/Releaser | The (S)-enantiomer of amphetamine displays higher potency at NET.[10] |
| (R)-1-Phenylbutan-1-amine | Less Potent Inhibitor/Releaser | The (R)-enantiomer of amphetamine is less active at NET.[10] | |
| SERT | (S)-1-Phenylbutan-1-amine | Moderate to Low Potency Inhibitor/Releaser | Stereoselectivity at SERT is more variable for amphetamine derivatives.[11] |
| (R)-1-Phenylbutan-1-amine | Moderate to Low Potency Inhibitor/Releaser | Stereoselectivity at SERT is more variable for amphetamine derivatives.[11] |
Signaling Pathways and Experimental Workflows
TAAR1 Gs-Coupled Signaling Cascade
Activation of TAAR1 by an agonist, predicted to be the (S)-enantiomer of this compound, initiates a signaling cascade through the Gαs protein. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors and other proteins, leading to a cellular response.
Experimental Workflow: Chiral Resolution and Synthesis
The synthesis and separation of the enantiomers of this compound are crucial first steps for their individual biological evaluation. A common synthetic route is the reductive amination of butyrophenone. The resulting racemic mixture can then be resolved into its constituent enantiomers.
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound via Reductive Amination
This protocol describes the synthesis of racemic this compound from butyrophenone using sodium cyanoborohydride as the reducing agent.
Materials:
-
Butyrophenone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of butyrophenone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude racemic this compound, which can be purified by distillation or column chromatography.
Protocol 2: Chiral Resolution of this compound using (+)-Tartaric Acid
This protocol outlines the separation of racemic this compound into its enantiomers via diastereomeric salt formation with (+)-tartaric acid.
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol (MeOH)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Büchner funnel and filter paper
-
Polarimeter
Procedure:
-
Dissolve the racemic this compound (1.0 eq) in a minimal amount of warm methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in warm methanol.
-
Slowly add the tartaric acid solution to the stirred amine solution.
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold methanol. This will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer.
-
To liberate the free amine, dissolve the crystalline salt in water and basify with 1 M NaOH solution until the pH is >10.
-
Extract the aqueous solution with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain one of the enantiomers.
-
The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.
-
Determine the enantiomeric excess (ee) of each enantiomer using chiral HPLC or by measuring the specific rotation with a polarimeter.
Protocol 3: In Vitro TAAR1 Activation Assay (cAMP Measurement)
This protocol describes a method to determine the agonist activity of the this compound enantiomers at TAAR1 by measuring intracellular cAMP levels.
Materials:
-
HEK-293 cells stably expressing human TAAR1
-
Cell culture medium and supplements
-
(R)- and (S)-1-Phenylbutan-1-amine
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the TAAR1-expressing HEK-293 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the (R)- and (S)-enantiomers of this compound in assay buffer.
-
On the day of the assay, remove the cell culture medium and wash the cells with assay buffer.
-
Add the different concentrations of the test compounds to the wells and incubate for a specified time (e.g., 30 minutes) at 37 °C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate dose-response curves.
-
Calculate the EC₅₀ (half-maximal effective concentration) for each enantiomer to determine their potency as TAAR1 agonists.
Protocol 4: Monoamine Transporter Uptake Inhibition Assay
This protocol outlines a method to assess the inhibitory potency of the this compound enantiomers on the uptake of radiolabeled monoamine substrates by DAT, SERT, and NET.
Materials:
-
HEK-293 cells stably expressing human DAT, SERT, or NET
-
[³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine
-
(R)- and (S)-1-Phenylbutan-1-amine
-
Krebs-HEPES buffer (KHB)
-
96-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed the transporter-expressing cells into 96-well plates and grow to confluence.
-
On the day of the assay, wash the cells with KHB.
-
Pre-incubate the cells with various concentrations of the (R)- and (S)-enantiomers of this compound or vehicle for 10-20 minutes at room temperature.
-
Initiate the uptake by adding a fixed concentration of the respective radiolabeled substrate ([³H]-dopamine for DAT, [³H]-serotonin for SERT, [³H]-norepinephrine for NET).
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37 °C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KHB.
-
Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for each transporter (e.g., GBR12909 for DAT, fluoxetine for SERT, desipramine for NET).
-
Calculate the percentage of specific uptake inhibition for each concentration of the test compounds.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate inhibition curves and determine the IC₅₀ (half-maximal inhibitory concentration) for each enantiomer at each transporter.
Conclusion and Future Directions
The enantiomers of this compound are predicted to exhibit significant differences in their biological activity, a common and critical consideration in pharmacology.[1] Based on the well-established structure-activity relationships of related phenethylamines, the (S)-enantiomer is expected to be a more potent agonist at TAAR1 and a more potent inhibitor/releaser at DAT and NET compared to the (R)-enantiomer.[7][10] The stereoselectivity at SERT is less predictable and requires empirical determination.
The detailed experimental protocols provided in this guide offer a clear path for the synthesis, chiral resolution, and comprehensive pharmacological characterization of the this compound enantiomers. Future research should focus on obtaining empirical data to validate these predictions. Such studies will not only elucidate the specific biological profile of these interesting compounds but also contribute to the broader understanding of the stereochemical requirements for ligand recognition and activation of TAAR1 and the monoamine transporters. This knowledge is essential for the rational design of novel, potent, and selective therapeutic agents targeting the monoaminergic systems for the treatment of various neuropsychiatric disorders.
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A Comparative Spectroscopic Guide to 1-Phenylbutan-1-amine and its Positional Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is a cornerstone of innovation and regulatory compliance. Phenylalkylamines, a class of compounds with significant physiological activity, often exist as closely related isomers where subtle structural variations can lead to profound differences in biological function. This guide provides an in-depth comparative analysis of the spectroscopic properties of 1-phenylbutan-1-amine and its key positional isomers: 1-phenylbutan-2-amine and 4-phenylbutan-1-amine. By examining their signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the structural nuances that differentiate these analogues.
The positional isomerism of the amino group relative to the phenyl ring and the butyl chain introduces distinct electronic and steric environments for the constituent atoms. These differences manifest as predictable variations in their spectroscopic fingerprints. This guide will not only present the experimental and predicted spectral data but also delve into the underlying principles governing these observations, providing a robust framework for the identification and differentiation of these and similar compounds.
Molecular Structures Under Comparison
The three positional isomers of phenylbutylamine examined in this guide share the same molecular formula (C₁₀H₁₅N) and molecular weight (149.24 g/mol ) but differ in the placement of the amine group along the butyl chain.
Figure 1: Structures of the Phenylbutylamine Isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, allowing for the differentiation of positional isomers.
¹H NMR Spectroscopy
The proton NMR spectra of the three isomers are expected to show distinct patterns, particularly in the chemical shifts and multiplicities of the protons on the butyl chain.
This compound: The proton on the carbon bearing both the phenyl and the amino group (the benzylic and α-carbon) is expected to be the most downfield of the aliphatic protons due to the deshielding effects of both adjacent functionalities.
1-Phenylbutan-2-amine: The benzylic protons will be shifted downfield, but to a lesser extent than the single benzylic proton in the 1-amino isomer. The proton on the carbon bearing the amino group will also be deshielded.
4-Phenylbutan-1-amine: The benzylic protons will be the most downfield in the aliphatic region, while the protons on the carbon bearing the terminal amino group will be deshielded relative to a simple alkane but upfield compared to the benzylic protons.
| Proton Assignment | This compound (Predicted) | 1-Phenylbutan-2-amine (Experimental) | 4-Phenylbutan-1-amine (Experimental) |
| Aromatic-H | 7.20-7.40 (m, 5H) | 7.10-7.30 (m, 5H) | 7.11-7.27 (m, 5H) |
| -CH(N)- | ~3.8 (t, 1H) | ~2.9 (m, 1H) | - |
| -CH₂(N)- | - | - | 2.68 (t, 2H) |
| -CH(Ph)- | ~3.8 (t, 1H) | - | - |
| -CH₂(Ph)- | - | 2.55-2.75 (m, 2H) | 2.64 (t, 2H) |
| -CH₂- | ~1.7 (m, 2H) | ~1.5 (m, 2H) | 1.67-1.45 (m, 4H) |
| -CH₃ | ~0.9 (t, 3H) | ~0.9 (t, 3H) | - |
| -NH₂ | 1.5-2.5 (br s, 2H) | 1.5-2.5 (br s, 2H) | 1.29 (br s, 2H) |
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Phenylbutylamine Isomers.[1][2]
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a clear distinction between the isomers based on the chemical shifts of the carbon atoms in the butyl chain. The carbon attached to the nitrogen atom (C-α) and the carbon attached to the phenyl group (benzylic) are significantly deshielded.
| Carbon Assignment | This compound (Predicted) | 1-Phenylbutan-2-amine (Predicted) | 4-Phenylbutan-1-amine (Experimental) |
| Aromatic C (quaternary) | ~145 | ~140 | 142.6 |
| Aromatic C-H | ~126-129 | ~126-129 | 128.3, 128.2, 125.6 |
| C-1 (attached to N/Ph) | ~58 | ~42 | 42.1 |
| C-2 | ~38 | ~55 | 33.7 |
| C-3 | ~20 | ~21 | 29.3 |
| C-4 | ~14 | ~12 | 35.9 |
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Phenylbutylamine Isomers.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. For primary amines, characteristic N-H stretching and bending vibrations are observed.
All three isomers are primary amines and are therefore expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.[5][6] An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹.[5] The C-N stretching vibration for aliphatic amines typically appears in the 1020-1250 cm⁻¹ region.[5]
The main differences in the IR spectra of these isomers will be found in the fingerprint region (below 1500 cm⁻¹), where the skeletal vibrations of the butyl chain and its interaction with the phenyl ring will create a unique pattern for each compound. For instance, the out-of-plane bending vibrations of the aromatic C-H bonds can be influenced by the substitution pattern, although in this case, all are monosubstituted phenyl groups.
| Vibrational Mode | This compound (Predicted) | 1-Phenylbutan-2-amine (Predicted) | 4-Phenylbutan-1-amine (Experimental) |
| N-H Stretch | ~3380, 3300 cm⁻¹ | ~3380, 3300 cm⁻¹ | 3379, 3294 cm⁻¹ |
| Aromatic C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | 3026 cm⁻¹ |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | <3000 cm⁻¹ | 2931, 2854 cm⁻¹ |
| N-H Bend | ~1600 cm⁻¹ | ~1600 cm⁻¹ | 1603 cm⁻¹ |
| Aromatic C=C Stretch | ~1450, 1495 cm⁻¹ | ~1450, 1495 cm⁻¹ | 1496, 1454 cm⁻¹ |
| C-N Stretch | ~1100-1200 cm⁻¹ | ~1100-1200 cm⁻¹ | ~1050-1250 cm⁻¹ (region) |
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Phenylbutylamine Isomers.[7][8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is highly dependent on its structure. All three isomers have the same molecular weight, so their differentiation relies on the analysis of their fragmentation patterns. According to the nitrogen rule, all three compounds will have an odd molecular ion peak at m/z 149.[10]
The primary fragmentation pathway for amines is α-cleavage, the breaking of the bond adjacent to the C-N bond.[11]
This compound: α-cleavage can result in the loss of a propyl radical to form a fragment at m/z 106, or the loss of the phenyl group. However, the most favorable α-cleavage will be the loss of the propyl group to form the stable benzylic iminium ion.
1-Phenylbutan-2-amine: α-cleavage can lead to the loss of an ethyl radical to form a fragment at m/z 120, or the loss of a benzyl radical to form a fragment at m/z 58. The formation of the tropylium ion at m/z 91 is also highly probable due to the benzyl group.
4-Phenylbutan-1-amine: The most prominent fragmentation is the α-cleavage leading to the loss of a phenylpropyl radical, resulting in a base peak at m/z 30.
Figure 2: Predominant Mass Spectral Fragmentation Pathways.
| m/z | This compound | 1-Phenylbutan-2-amine | 4-Phenylbutan-1-amine |
| 149 (M⁺) | Present | Present | Present |
| 120 | - | Present | - |
| 106 | Present (likely base peak) | - | - |
| 91 | Present | Present (strong) | Present (strong) |
| 58 | - | Present | - |
| 30 | - | - | Present (base peak) |
Table 4: Key Mass Spectral Fragments (m/z) for Phenylbutylamine Isomers.[1][12][13]
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amine in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is injected.
-
Ionization and Analysis: Use electron ionization (EI) at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) should be scanned over a mass range of m/z 10 to 200.
Figure 3: General Experimental Workflow for Spectroscopic Analysis.
Conclusion
The spectroscopic analysis of this compound and its positional isomers, 1-phenylbutan-2-amine and 4-phenylbutan-1-amine, reveals distinct and predictable differences that allow for their unambiguous identification. ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, with chemical shifts and coupling patterns being highly sensitive to the position of the amine group. IR spectroscopy serves as a rapid method for confirming the presence of the primary amine and aromatic functionalities. Mass spectrometry offers clear differentiation based on the characteristic fragmentation patterns arising from α-cleavage, which is dictated by the location of the C-N bond within the butyl chain. By integrating the data from these complementary techniques, researchers can confidently elucidate the structure of these and other related phenylalkylamine isomers.
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A Comparative Guide to the Chemical and Enzymatic Resolution of 1-Phenylbutan-1-amine
<
Introduction
The production of enantiomerically pure chiral amines is a critical endeavor in the pharmaceutical and fine chemical industries. These molecules serve as indispensable building blocks for a multitude of bioactive compounds, where the specific stereochemistry often dictates therapeutic efficacy and minimizes adverse effects. 1-Phenylbutan-1-amine, with its chiral center at the benzylic position, is a valuable intermediate in the synthesis of various pharmaceutical agents.[1] This guide provides a comprehensive, objective comparison of two prominent strategies for resolving racemic this compound: classical chemical resolution via diastereomeric salt formation and biocatalytic enzymatic resolution. We will delve into the underlying principles, provide detailed experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Principles of Resolution
Chemical Resolution: The Power of Diastereomers
Classical chemical resolution hinges on the conversion of a racemic mixture of enantiomers into a pair of diastereomers.[2][3] Enantiomers, being mirror images, possess identical physical properties, making their direct separation challenging. However, by reacting the racemic amine with a single enantiomer of a chiral resolving agent (typically a chiral acid), two diastereomeric salts are formed.[2][4] These diastereomers are not mirror images and thus exhibit different physical properties, most notably solubility.[2][5] This difference in solubility allows for their separation by fractional crystallization.[2] Subsequently, the desired enantiomer of the amine can be liberated from the purified diastereomeric salt.
Enzymatic Resolution: The Precision of Biocatalysis
Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate.[6] In the context of resolving this compound, a lipase is often employed.[7] Lipases can catalyze the acylation of the amine, but they do so at significantly different rates for the (R)- and (S)-enantiomers. One enantiomer is preferentially acylated, leading to a mixture of the acylated amine and the unreacted, opposite enantiomer.[8] By carefully controlling the reaction to approximately 50% conversion, one can isolate both the unreacted amine and the acylated product with high enantiomeric excess (ee%).[8]
Experimental Protocols
Chemical Resolution via Diastereomeric Salt Formation with (+)-Tartaric Acid
This protocol describes a general procedure for the resolution of racemic this compound using the readily available and effective chiral resolving agent, (+)-tartaric acid.[9]
Methodology:
-
Dissolution: Dissolve racemic this compound (1.0 equivalent) in a suitable solvent, such as methanol or ethanol, with gentle warming.[2][4]
-
Addition of Resolving Agent: In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 equivalents) in the same solvent, also with warming. Slowly add the tartaric acid solution to the stirred amine solution.[4][9] The use of a sub-stoichiometric amount of the resolving agent can sometimes enhance the purity of the initially precipitating salt.[4]
-
Crystallization: Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.[4]
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by suction filtration and wash them with a small amount of cold solvent.[2]
-
Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent. This step is often repeated until a constant optical rotation is achieved.[3][10]
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.[2]
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification and Analysis: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound. Determine the enantiomeric excess using chiral HPLC or by measuring its specific rotation.[10]
Enzymatic Resolution using Candida antarctica Lipase B (CALB)
This protocol outlines a typical procedure for the kinetic resolution of racemic this compound using the highly efficient and selective immobilized lipase, Novozym 435 (Candida antarctica lipase B).[8][7]
Methodology:
-
Reaction Setup: To a flask containing a suitable organic solvent (e.g., toluene, hexane), add racemic this compound (1.0 equivalent) and an acylating agent (e.g., ethyl acetate, vinyl acetate; typically 0.5-1.0 equivalents).[11][12]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (often room temperature to 40°C).[7] Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining amine and the formed amide.[11]
-
Reaction Termination: Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.[11] The enzyme can often be washed and reused.
-
Separation: The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer. These can be separated by standard techniques such as column chromatography or acid-base extraction.[11]
-
Hydrolysis of Amide (Optional): If the acylated enantiomer is the desired product, the acyl group can be removed by hydrolysis (acidic or basic) to liberate the free amine.
-
Analysis: Determine the enantiomeric excess of both the recovered unreacted amine and the amine obtained from the amide using chiral HPLC.
Visualizing the Workflows
To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both chemical and enzymatic resolution.
Caption: Workflow of chemical resolution via diastereomeric salt formation.
Caption: Workflow of enzymatic kinetic resolution using a lipase.
Comparative Analysis
The choice between chemical and enzymatic resolution is often a balance of several factors. The following table provides a side-by-side comparison of these two methodologies.
| Parameter | Chemical Resolution (Diastereomeric Salt Formation) | Enzymatic Resolution (Lipase-catalyzed) |
| Enantiomeric Excess (ee%) | Can be high (>95%), but often requires multiple recrystallizations.[5][10] | Typically very high (>99%) for both the unreacted amine and the acylated product.[7] |
| Yield | Theoretically limited to 50% for each enantiomer. Practical yields are often lower due to losses during crystallization. | Kinetic resolution is limited to a theoretical maximum yield of 50% for each enantiomer. Dynamic kinetic resolution can achieve >90% yield.[7] |
| Reaction Conditions | Can involve heating and the use of various organic solvents. | Generally mild conditions (room temperature to moderate heat), often in organic solvents.[7] |
| Substrate Scope | Broad applicability to a wide range of basic compounds. | Can be highly substrate-specific, requiring screening of different enzymes and conditions. |
| Reagent/Catalyst | Requires stoichiometric amounts of a chiral resolving agent, which may be expensive. The resolving agent can often be recovered.[10] | Uses a catalytic amount of an enzyme, which is often reusable, making it cost-effective in the long run. |
| Environmental Impact | Can generate significant solvent waste, especially with multiple recrystallizations. | Generally considered a "greener" alternative due to the biodegradable nature of the enzyme catalyst and milder reaction conditions. |
| Process Development | Can be time-consuming to screen for the optimal resolving agent and crystallization solvent.[4] | May require initial screening of enzymes, acylating agents, and solvents to find optimal conditions.[6] |
Expert Insights and Considerations
Causality Behind Experimental Choices:
-
Chemical Resolution: The choice of resolving agent is paramount. For a basic amine like this compound, chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are common choices.[4] The selection is often empirical, aiming for a pair of diastereomeric salts with a significant solubility difference in a practical solvent. The solvent choice is equally critical; it must allow for the dissolution of both diastereomers at an elevated temperature while promoting the selective crystallization of one upon cooling.[4]
-
Enzymatic Resolution: The selection of the lipase and the acylating agent is key to achieving high enantioselectivity. Candida antarctica lipase B (CALB) is a robust and highly selective biocatalyst for the resolution of chiral amines.[6] The acylating agent can influence the reaction rate and selectivity; activated esters like vinyl acetate are often used to drive the reaction to completion.[12] The choice of an organic solvent is also crucial as it can significantly impact enzyme activity and stability.[13][14]
Trustworthiness and Self-Validating Systems:
-
Chemical Resolution: The process is self-validating through the monitoring of the optical rotation of the diastereomeric salt after each recrystallization. A constant rotation indicates that diastereomeric purity has been achieved.[3] Final confirmation of the enantiomeric excess of the liberated amine via chiral chromatography is essential.
-
Enzymatic Resolution: The kinetic resolution is monitored by chiral chromatography (GC or HPLC) at regular intervals. This allows for the precise determination of both the conversion and the enantiomeric excess of the substrate and product simultaneously, ensuring the reaction is stopped at the optimal point (around 50% conversion) for maximum enantiopurity of both components.[11]
Conclusion
Both chemical and enzymatic resolution are powerful techniques for obtaining enantiomerically pure this compound. Chemical resolution via diastereomeric salt formation is a classic, robust, and often scalable method, particularly when a suitable resolving agent and crystallization conditions are identified. However, it can be labor-intensive and may result in lower yields due to multiple recrystallization steps.
Enzymatic resolution, on the other hand, offers the advantages of high selectivity, mild reaction conditions, and the potential for catalyst recycling, aligning with the principles of green chemistry. While it may require initial screening to identify the optimal enzyme and reaction parameters, the often-superior enantiomeric excess and milder conditions make it an increasingly attractive option, especially in pharmaceutical development where high purity is paramount.
The ultimate choice of method will depend on a variety of factors including the desired scale of the synthesis, the required level of enantiopurity, cost considerations, and available resources. This guide provides the foundational knowledge and practical protocols to assist researchers in navigating these choices and successfully implementing a resolution strategy for this compound and other chiral amines.
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- Recent advances in enzymatic and chemical deracemis
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Analysis of reaction kinetics for different 1-Phenylbutan-1-amine synthesis pathways
A Comparative Kinetic Analysis of Synthesis Pathways for 1-Phenylbutan-1-amine
Introduction
This compound is a valuable chiral amine that serves as a key building block in the synthesis of various pharmaceuticals and fine chemicals. The efficiency and stereochemical outcome of its synthesis are of paramount importance for drug development and manufacturing. This guide provides an in-depth comparative analysis of the principal synthetic routes to this compound, with a core focus on the underlying reaction kinetics that govern the speed, selectivity, and overall success of each pathway. We will delve into the mechanistic details and kinetic profiles of classical chemical methods and modern biocatalytic strategies, offering researchers and process chemists the critical insights needed to select and optimize the most suitable synthesis for their specific objectives.
Overview of Primary Synthesis Strategies
The synthesis of this compound predominantly originates from the corresponding ketone, butyrophenone. The primary transformations involve the conversion of a carbonyl group to an amine. The choice of methodology dictates not only the reaction rate but also the stereoselectivity, environmental impact, and scalability of the process. The main pathways, which we will analyze kinetically, are:
-
Direct Reductive Amination: A one-pot reaction combining the ketone, an amine source, and a reducing agent.
-
The Leuckart-Wallach Reaction: A classic method utilizing formamide or ammonium formate as both the nitrogen source and the reductant.
-
Biocatalytic Asymmetric Synthesis: Employing enzymes like transaminases (TAs) or amine dehydrogenases (AmDHs) for high stereoselectivity.
-
Catalytic Asymmetric Hydrogenation: A two-step approach involving the formation of an imine followed by hydrogenation with a chiral catalyst.
Caption: Primary synthetic routes to this compound from butyrophenone.
Direct Reductive Amination
Direct reductive amination is a widely used, one-pot method that transforms a ketone into an amine.[1][2] The reaction proceeds via the in-situ formation of an imine intermediate, which is then immediately reduced to the final amine.[3][4]
Reaction Mechanism & Kinetics
The overall reaction can be broken down into two main steps:
-
Imine Formation: A reversible nucleophilic addition of ammonia to the carbonyl group of butyrophenone, followed by dehydration to form a phenylbutyl-imine.
-
Reduction: The irreversible reduction of the imine to this compound.
The kinetics of this process are complex, as they depend on the relative rates of imine formation, imine reduction, and the direct reduction of the starting ketone. The choice of reducing agent is therefore critical.
-
Causality of Reagent Choice: Strong reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the starting ketone, leading to the formation of 1-phenylbutan-1-ol as a significant byproduct. To achieve high selectivity for the amine, milder reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred.[1][4] These reagents are kinetically slower at reducing ketones but are highly effective at reducing the protonated imine (iminium ion), which is more electrophilic.[3][4] The reaction is typically run at a slightly acidic pH (around 5-6) to facilitate the dehydration step of imine formation without significantly hydrolyzing the imine or deactivating the hydride reagent.[3]
The rate-determining step is often the reduction of the imine. The overall reaction rate is influenced by:
-
Catalyst: For catalytic hydrogenation, catalysts like Palladium on carbon (Pd/C) or Raney Nickel are common. The reaction rate is dependent on catalyst loading, activity, and hydrogen pressure.[2]
-
Temperature: Higher temperatures increase the rate of both imine formation and reduction, but can also lead to side reactions.
-
Concentration: The concentration of ammonia and the ketone directly influences the rate of imine formation.
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add butyrophenone (1.0 eq) and dichloroethane (DCE) as the solvent.
-
Amine Source: Add a solution of ammonia in methanol (e.g., 7N, 5.0 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.
The Leuckart-Wallach Reaction
This classical method converts ketones to amines using either ammonium formate or formamide at high temperatures (120-185 °C).[5][6] It is a form of reductive amination where the formic acid or formamide derivative acts as the hydride donor.[6]
Reaction Mechanism & Kinetics
The mechanism involves the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine.[5]
-
Condensation: Butyrophenone reacts with formamide (or ammonia from ammonium formate) to form an imine or a related intermediate.[5][7]
-
Hydride Transfer: A hydride is transferred from formic acid (or a derivative) to the iminium carbon, forming the N-formyl derivative of this compound.
-
Hydrolysis: The formamide is hydrolyzed under acidic or basic conditions to yield the final primary amine.
The reaction kinetics are typically first-order and are heavily dependent on temperature.[6] The high activation energy required necessitates high reaction temperatures.[5]
-
Kinetic Challenges: The primary kinetic challenge of the Leuckart reaction is the slow rate at moderate temperatures and the potential for side reactions and decomposition at the required high temperatures. Yields can be variable, and the harsh conditions limit its application to substrates with sensitive functional groups.[8] Studies have shown that reaction time and temperature are critical parameters; for instance, heating for too long can sometimes reduce the yield.[8] Using ammonium formate generally gives better yields than formamide alone.[5][6]
Experimental Protocol: Leuckart Reaction using Ammonium Formate
-
Setup: In a flask equipped with a reflux condenser and a thermometer, combine butyrophenone (1.0 eq) and a large excess of ammonium formate (4-5 eq).
-
Heating: Heat the mixture to 160-170 °C and maintain this temperature for 4-6 hours. The reaction mixture will become homogeneous.
-
Hydrolysis: Cool the reaction mixture and add concentrated hydrochloric acid (HCl). Heat the mixture to reflux for an additional 4-8 hours to hydrolyze the intermediate formamide.
-
Workup: Cool the solution and make it basic by the careful addition of a concentrated sodium hydroxide (NaOH) solution.
-
Extraction & Purification: Extract the liberated amine with an organic solvent (e.g., diethyl ether). Dry the organic phase, remove the solvent, and purify the resulting amine by vacuum distillation.
Biocatalytic Asymmetric Synthesis
Biocatalysis has emerged as a powerful and green alternative for synthesizing chiral amines with high enantioselectivity.[9][10] Transaminases (TAs) are particularly effective, catalyzing the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to the ketone substrate.[11][12]
Reaction Mechanism & Kinetics
The transaminase reaction is dependent on a pyridoxal-5'-phosphate (PLP) cofactor and involves a ping-pong bi-bi mechanism.
-
First Half-Reaction: The amino donor binds to the enzyme and transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the keto-acid byproduct (e.g., pyruvate from alanine).
-
Second Half-Reaction: The ketone substrate (butyrophenone) binds to the enzyme, and the amino group is transferred from PMP to the ketone, forming the chiral amine product and regenerating the PLP cofactor.[11]
-
Kinetic Optimization: The reaction is reversible, and the thermodynamic equilibrium often disfavors product formation.[11][12] This is a major kinetic barrier. To drive the reaction forward and achieve high conversion rates, several strategies are employed:
-
Excess Amino Donor: Using a large excess (e.g., 20-fold) of the amino donor shifts the equilibrium towards the products.[11]
-
Byproduct Removal: The most effective strategy is the in-situ removal of the ketone byproduct. For example, when L-alanine is the donor, the pyruvate byproduct can be removed by coupling the reaction with a pyruvate decarboxylase (PDC), which converts it to acetaldehyde and CO₂, effectively making the overall process irreversible.[11][12] This coupling can dramatically enhance the reaction rate and final yield.[11]
-
Enzyme Engineering: The kinetic properties of transaminases (e.g., substrate affinity, turnover number) can be improved through protein engineering.[13]
-
The reaction rate is also highly dependent on pH and temperature, with optimal conditions typically being around pH 7.5-8.0 and 30-40 °C.[11][12]
Caption: Generalized workflow for the biocatalytic synthesis of this compound.
Experimental Protocol: Transaminase-Mediated Synthesis
-
Setup: In a temperature-controlled vessel, prepare a potassium phosphate buffer (150 mM, pH 7.5).
-
Reagents: Add butyrophenone (e.g., 50 mM), L-alanine as the amino donor (e.g., 1 M, 20-fold excess), and pyridoxal-5'-phosphate (PLP) cofactor (1 mM).[11]
-
Enzyme Addition: Add the transaminase enzyme, either as a purified protein or a whole-cell lysate (e.g., 5% v/v).[11] If using a coupled system for byproduct removal, add the second enzyme (e.g., pyruvate decarboxylase) at this stage.
-
Reaction: Incubate the mixture at 30 °C with gentle agitation.
-
Monitoring: Periodically take samples to monitor the formation of this compound and the consumption of butyrophenone using a suitable chiral HPLC or GC method.
-
Workup: Once the reaction reaches the desired conversion, stop the reaction. If using cell lysate, centrifuge to remove the biomass.
-
Extraction: Adjust the pH of the supernatant to >10 with NaOH and extract the product with an organic solvent like methyl tert-butyl ether (MTBE).
-
Purification: Dry and concentrate the organic phase to yield the enantiomerically enriched amine.
Comparative Data Summary
The following table summarizes the key kinetic and performance parameters of the discussed synthesis pathways.
| Parameter | Direct Reductive Amination | Leuckart-Wallach Reaction | Biocatalytic Synthesis (Transaminase) |
| Typical Reagents | Butyrophenone, NH₃, NaBH(OAc)₃ | Butyrophenone, HCOONH₄ | Butyrophenone, L-Alanine, Transaminase, PLP |
| Reaction Time | 4 - 12 hours | 8 - 14 hours (including hydrolysis) | 8 - 24 hours |
| Temperature | Room Temperature | 160 - 185 °C | 30 - 40 °C |
| Key Kinetic Factor | Choice of selective reducing agent | High temperature for activation | Overcoming equilibrium (byproduct removal) |
| Stereoselectivity | Racemic (unless chiral catalyst used) | Racemic | High (often >99% ee) |
| Typical Yield | 60 - 85% | 40 - 70% | >60% (with byproduct removal)[11] |
| Scalability | Readily scalable | Scalable, but high temps can be an issue | Dependent on enzyme availability/stability |
| Environmental Impact | Moderate (solvents, reagents) | Poor (high energy, harsh reagents) | Excellent (aqueous, mild conditions) |
Conclusion and Future Outlook
The synthesis of this compound can be approached through several distinct pathways, each with a unique kinetic profile and set of operational considerations.
-
Direct Reductive Amination offers a reliable and scalable route to the racemic product, with reaction kinetics and selectivity being critically dependent on the choice of a mild reducing agent that favors imine reduction over direct ketone reduction.
-
The Leuckart-Wallach Reaction , while historically significant, is kinetically demanding due to its requirement for high temperatures, making it less favorable from both an energy and substrate-compatibility perspective.
-
Biocatalytic Synthesis stands out as the superior method for producing enantiomerically pure this compound. While the inherent reaction equilibrium presents a kinetic barrier, strategies such as byproduct removal have proven highly effective in driving the reaction to completion under mild, environmentally benign conditions. The kinetics are governed by enzyme-specific parameters (Km, kcat) and process conditions (pH, temperature, substrate loading).
For researchers and drug development professionals, the choice of synthesis pathway is a trade-off between speed, cost, scalability, and the critical need for stereochemical control. For racemic material, modern reductive amination is often the most practical choice. However, as the demand for enantiopure pharmaceuticals continues to grow, the focus of process development is shifting decisively towards biocatalytic methods. Future advancements in enzyme engineering and process intensification will likely further enhance the kinetic efficiency of these green pathways, making them the gold standard for the industrial production of chiral amines like this compound.
References
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Gotor-Fernández, V., et al. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Retrieved from [Link]
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Schmid, A., et al. (2001). Biocatalysis: Enzymatic Synthesis for Industrial Applications. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
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Fu, G. C., et al. (2021). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Organic Chemistry Portal. Retrieved from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Retrieved from [Link]
-
Unknown. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Semantic Scholar. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Cross, J. M., & Fugate, C. H. (1943). studies on the leuckart reaction. Journal of Organic Chemistry. Retrieved from [Link]
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MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]
-
Frontiers. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. ResearchGate. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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A Comparative Guide to Structural Analogues of 1-Phenylbutan-1-amine: Synthesis, Pharmacology, and Applications
This guide offers an in-depth comparison of structural analogues of 1-phenylbutan-1-amine, a versatile arylalkylamine compound.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SARs) that arise from modifications to the parent molecule. We will explore how alterations in the alkyl chain, amino group, and phenyl ring influence the pharmacological profiles of these compounds, supported by experimental data and detailed protocols.
Introduction to this compound: The Parent Scaffold
This compound is a chiral primary amine featuring a phenyl group and a butylamine chain attached to the same carbon.[1] This structure serves as a valuable building block in medicinal chemistry and organic synthesis.[1] It is a key precursor in the synthesis of pharmaceuticals like the antidiabetic drug Repaglinide and has been explored in the development of antibiotics against multi-resistant Staphylococcus aureus (MRSA).[1] The core structure's significance lies in its relationship to the broader class of phenethylamines, which includes a wide array of psychoactive substances and therapeutic agents.[2] Understanding the pharmacological effects of structural modifications to this scaffold is paramount for designing novel compounds with desired therapeutic properties.
The parent compound itself exists as (R)- and (S)-enantiomers, the separation of which is crucial for producing enantiomerically pure compounds for advanced research.[1][3][4]
Comparative Analysis of Structural Analogues
Structural modifications of this compound can be broadly categorized into three areas:
-
α-Alkyl Chain Modification: Altering the length and position of the alkyl group on the ethylamine backbone.
-
N-Substitution: Adding alkyl or benzyl groups to the primary amine.
-
Phenyl Ring Substitution: Introducing various functional groups to the benzene ring.
These modifications can profoundly impact a compound's interaction with biological targets, such as monoamine transporters (dopamine, norepinephrine, and serotonin) and receptors.[2][5][6]
The position and length of the alkyl group on the phenethylamine backbone are critical determinants of pharmacological activity. This compound is an isomer of the more extensively studied α-ethylphenethylamine (also known as phenylisobutylamine or 1-phenylbutan-2-amine).[7][8]
| Compound Name | Structure | Key Pharmacological Characteristics | Primary Application/Research Area |
| Amphetamine (α-methylphenethylamine) | Phenyl ring attached to a propane-2-amine | Powerful central nervous system stimulant; norepinephrine-dopamine releasing agent (NDRA).[7][9] | ADHD, Narcolepsy.[9] |
| Phenylisobutylamine (α-ethylphenethylamine) | Phenyl ring attached to a butane-2-amine | Stimulant; acts as a norepinephrine-dopamine releasing agent (NDRA).[7] | Research chemical, stimulant studies. |
| α-Propylphenethylamine (APPEA) | Phenyl ring attached to a pentane-2-amine | Low-potency dopamine reuptake inhibitor (DRI) with minimal activity as a releasing agent.[5] | Neuropharmacology research. |
Experimental Insight: As the α-alkyl chain is lengthened from methyl (amphetamine) to ethyl (phenylisobutylamine) and propyl (APPEA), the primary mechanism of action tends to shift. While shorter chains favor potent monoamine release, longer chains like the propyl group in APPEA reduce releasing activity and shift the profile towards reuptake inhibition, albeit with lower potency.[5] For example, APPEA's IC50 value for dopamine reuptake inhibition is 2,596 nM, while it is inactive as a serotonin reuptake inhibitor.[5] This demonstrates a key SAR principle: increasing the steric bulk at the alpha position can diminish interaction with monoamine transporters, altering the pharmacological profile from a releasing agent to a less potent reuptake inhibitor.
Substitution on the amine nitrogen can dramatically alter a compound's properties.
| Modification | General Effect on Pharmacology | Example Compound |
| N-Alkylation (e.g., Methyl, Ethyl) | Often diminishes activity compared to the parent primary amine in simple phenethylamines.[10] | N-Methyl-α-ethylphenethylamine (MEPEA)[7] |
| N-Benzylation | Can significantly improve binding affinity and functional activity, particularly at serotonin 5-HT2A/2C receptors.[10] | N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine derivatives.[10] |
Experimental Insight: Early studies suggested that simple N-alkylation decreased the activity of phenethylamines.[10] However, more complex substitutions, such as adding a benzyl group, can introduce new, favorable interactions with the receptor binding pocket. Research on N-benzyl phenethylamines has shown that these modifications can lead to picomolar affinities and high functional potencies at serotonin receptors.[10] This highlights a critical lesson in drug design: while simple modifications may be detrimental, larger, strategically chosen substituents can unlock novel pharmacological profiles.
Adding substituents to the phenyl ring is a classic strategy for modifying the activity of phenethylamine derivatives.
| Substitution Pattern | General Effect on Pharmacology | Example Application |
| 2,5-Dimethoxy-4-Substituted | Can produce potent serotonin 5-HT2A/2C receptor agonists.[11] | Development of psychedelic and non-psychedelic therapeutics for neuropsychiatric disorders.[11] |
| 3,4-Methylenedioxy | Often creates potent serotonin-norepinephrine releasing agents (SNRAs) with entactogenic effects. | Precursors for compounds like MBDB (the α-ethyl homologue of MDMA).[7] |
| para-Substitution (e.g., CF3) | Can introduce or enhance specific activities, such as anorectic (appetite suppressant) effects.[12] | Appetite suppressant research.[12] |
Experimental Insight: Structure-activity studies of 2,5-dimethoxy-4-substituted phenethylamines led to the discovery of potent and long-acting 5-HT2 receptor agonists.[11] The choice of the substituent at the 4-position is crucial; nonpolar groups like halogens tend to increase affinity, while hydrogen-bond donors decrease it.[10] This demonstrates how fine-tuning the electronic and steric properties of the phenyl ring can precisely modulate interactions with specific receptor subtypes, guiding the development of selective ligands.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experimental workflows in the study of these analogues.
This protocol describes a common and reliable method for synthesizing the parent compound, which can be adapted for various analogues.
Principle: This method involves the reaction of a ketone (butyrophenone) with an amine source (ammonia) in the presence of a reducing agent to form the target primary amine. This is a cornerstone of carbon-nitrogen bond formation.[1]
Materials:
-
Butyrophenone (1-phenylbutan-1-one)
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent (e.g., H2/Pd/C)
-
Methanol (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve butyrophenone (1 equivalent) and ammonium acetate (10 equivalents) in anhydrous methanol.
-
Reduction: Cool the solution in an ice bath. Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. Causality: Slow addition and cooling are crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up: Quench the reaction by slowly adding 1 M HCl until the pH is ~2 to decompose the excess reducing agent. Stir for 30 minutes.
-
Extraction (Base): Basify the aqueous solution to pH >12 with 1 M NaOH. Extract the product into diethyl ether (3 x 50 mL). Causality: Basification deprotonates the amine, making it soluble in the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), comparing the obtained spectra with reference data.[13]
Principle: This competitive radioligand binding assay measures the affinity of a test compound for the dopamine transporter by quantifying its ability to displace a known high-affinity radioligand.
Materials:
-
Rat striatal tissue homogenate (source of DAT)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Radioligand (e.g., [³H]WIN 35,428)
-
Non-specific binding control (e.g., 10 µM GBR 12909 or cocaine)
-
Test compounds (analogues of this compound) at various concentrations
-
Scintillation cocktail and vials
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Procedure:
-
Assay Plate Preparation: Add assay buffer, radioligand, and either vehicle, non-specific binding control, or test compound to each well of a 96-well plate.
-
Tissue Addition: Initiate the binding reaction by adding the membrane homogenate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4 °C or room temperature) for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound. Causality: Rapid filtration is essential to prevent significant dissociation of the ligand-receptor complex.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualization of Concepts and Workflows
Diagrams are essential for visualizing complex relationships and processes in drug discovery.
Caption: Structure-Activity Relationship (SAR) workflow for this compound analogues.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The this compound scaffold represents a rich starting point for medicinal chemistry and drug discovery. The structure-activity relationships discussed herein demonstrate that subtle modifications to its structure can lead to significant changes in pharmacological activity. Lengthening the α-alkyl chain tends to shift the mechanism from monoamine release to reuptake inhibition, while N-substitutions and phenyl ring modifications provide powerful tools for tuning potency, selectivity, and receptor interaction profiles. The experimental protocols provided offer a validated framework for synthesizing and evaluating these analogues, empowering researchers to rationally design novel compounds with tailored therapeutic potential.
References
- Arzneimittelforschung. (1977). Structure-anorectic activity relationships in substituted phenethylamines.
- Halberstadt, A. L., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010. Journal of Medicinal Chemistry.
- Wikipedia. α-Propylphenethylamine.
- Wikipedia. Substituted phenethylamine.
- Brandt, S. D., et al. (2018). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.
- Kim, M., et al. (2022).
- BenchChem. This compound | CAS 2941-19-7.
- Wikipedia. Phenylisobutylamine.
- PubChem. (S)-1-Phenylbutylamine.
- PubChem. (R)-1-Phenylbutylamine.
- precisionFDA. 1-PHENYLBUTAN-2-AMINE.
- BenchChem. Application Notes and Protocols for the Characterization of 1-Phenyl-1-butyne Reaction Products.
- PharmaCompass. alpha-methyl phenethylamine.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Phenylbutan-1-amine
As professionals dedicated to advancing scientific discovery, our responsibilities extend beyond the bench to include the safe and compliant management of all chemical reagents. 1-Phenylbutan-1-amine and its isomers are valuable intermediates in pharmaceutical development and research, but their chemical properties demand a rigorous and informed approach to disposal. This guide provides a direct, procedural framework for handling this compound's waste stream, ensuring the safety of personnel, adherence to regulatory standards, and protection of our environment. The causality behind these protocols is rooted in the compound's inherent hazard profile, which dictates a cradle-to-grave management strategy.
Core Directive: Understand the Hazard Profile
The disposal protocol for any chemical is fundamentally dictated by its hazards. For this compound, the primary concerns are its corrosivity, toxicity, and environmental impact. Mismanagement of this substance can lead to severe injury, regulatory penalties, and long-term ecological damage.
A synthesis of information from safety data sheets (SDS) and chemical databases reveals a consistent hazard profile that forms the logical basis for the disposal procedures outlined below.[1][2][3]
| Hazard Classification | GHS Hazard Statement | Implication for Disposal |
| Skin Corrosion/Irritation, Category 1B/1C | H314: Causes severe skin burns and eye damage.[1][2][4][5] | The material is highly corrosive. This characteristic alone typically classifies it as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the code D002.[6] It mandates the use of robust personal protective equipment (PPE) during handling and prohibits disposal in standard trash. |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed.[2][3][7] | Reinforces the need for strict containment and clear labeling to prevent accidental ingestion. |
| Hazardous to the Aquatic Environment | H411/H412: Toxic or harmful to aquatic life with long lasting effects.[1][2] | This is a critical determinant for disposal. This property strictly prohibits the disposal of this compound into the sanitary sewer system. [8][9] Environmental release must be prevented.[10] |
The Disposal Workflow: A Validating System
The following workflow provides a self-validating system for the compliant disposal of this compound waste. Each step is a critical control point designed to ensure safety and regulatory adherence. The process begins the moment the chemical is deemed a waste and ends with its documented transfer to a licensed professional.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol
This protocol details the actions required at each stage of the disposal workflow.
Step 1: Waste Characterization and Segregation
-
Classify the Waste: As the generator, you are legally responsible for characterizing the waste.[4] Based on its properties, this compound is a hazardous waste. It exhibits the characteristic of corrosivity (RCRA Code D002).
-
Segregate at the Source: Designate a specific waste stream for this compound and related amine waste.
-
Causality: Mixing incompatible waste streams is a primary cause of laboratory accidents. Amines can react violently with acids and strong oxidizing agents.[8] Segregation prevents hazardous reactions and ensures the final disposal method is appropriate.[8]
-
Keep amine waste separate from all other chemical waste to prevent dangerous reactions.[8]
-
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a sturdy, leak-proof container made of a material compatible with amines, such as high-density polyethylene (HDPE) or glass.[8][11] Ensure the container has a tightly sealing cap.
-
Label the Container Immediately: Before adding any waste, affix a proper hazardous waste label. In the United States, regulations from the EPA and OSHA require specific information.[12] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (no formulas or abbreviations).
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic").
-
The date the first drop of waste was added (for satellite accumulation tracking).
-
A list of all components and their approximate percentages if it is a mixture.
-
Step 3: Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): This is a designated area at or near the point of generation where waste is collected.[12] It could be a secondary containment tray within a fume hood or a designated cabinet.
-
Maintain Safe Storage:
Step 4: Arranging for Final Disposal
-
Professional Disposal is Mandatory: The only acceptable disposal route for this compound is through a licensed professional hazardous waste disposal company.[4][5][8][13][14] Do not attempt to treat or neutralize this waste in the lab unless it is part of a documented experimental procedure.
-
Contact Your EHS Office: When the container is nearly full, or if it has been in storage for an extended period (typically one year for partially filled containers in an SAA), contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[12] They will handle the final transport, documentation (manifesting), and transfer to the licensed disposal facility.
Management of Contaminated Materials
Empty Containers
Under RCRA, a container that held a hazardous waste is considered "empty" only after following specific procedures.[15]
-
Remove all contents that can be removed by normal means (e.g., pouring, scraping).
-
Thoroughly rinse the container three times with a suitable solvent (e.g., acetone, methanol).
-
Crucially, the first rinsate must be collected and disposed of as hazardous waste. [16] Subsequent rinsates may also need to be collected depending on local regulations and the toxicity of the material.
-
After proper rinsing and air-drying, deface the original label and dispose of the container as non-hazardous waste, per your institution's policy.
Spill Cleanup
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[13]
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety glasses with side shields or goggles, a face shield, and chemically resistant gloves (e.g., nitrile).[4][13]
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container.[13]
-
Label and Dispose: Label the container as "Hazardous Waste: this compound spill debris" and manage it through your EHS office for professional disposal.[13]
-
Decontaminate: Clean the spill area with soap and water.
Under no circumstances should a spill be washed into a drain. [13][14]
References
- Safety Data Sheet. (2024). Angene Chemical. Provided by Google.
-
PubChem. (2026). (R)-1-Phenylbutylamine | C10H15N | CID 2449447. National Institutes of Health.[Link]
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PubChem. (2025). (S)-1-Phenylbutylamine | C10H15N | CID 2449444. National Institutes of Health.[Link]
- SAFETY DATA SHEET. (2025). 3-Amino-1-phenylbutane. Provided by Google.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich. Provided by Google.
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PubChem. (n.d.). This compound | C10H15N | CID 3603785. National Institutes of Health.[Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. collectandrecycle.com.[Link]
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Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. protect.iu.edu.[Link]
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U.S. Environmental Protection Agency. (1985). Memo Detail - IMPLEMENTATION OF DIOXIN LISTING REGULATION. epa.gov.[Link]
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University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. wisc.edu.[Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NIH.[Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. essr.umd.edu.[Link]
- EPA HAZARDOUS WASTE CODES. (n.d.). Provided by Google.
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. epa.gov.[Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. dartmouth.edu.[Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. ptb.de.[Link]
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U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. epa.gov.[Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. cwu.edu.[Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. epa.gov.[Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. epa.gov.[Link]
-
C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube.[Link]
-
Regulations.gov. (2023). Identification and Listing of Hazardous Waste. regulations.gov.[Link]
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Lion Technology. (2016). RCRA Hazardous Waste Training Requirements (40 CFR 262.17(a)(7)). YouTube.[Link]
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Walchem. (2024). Chemical Compatibility Chart. walchem.com.[Link]
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Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. researchportal.hw.ac.uk.[Link]
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Mastering the Safe Handling of 1-Phenylbutan-1-amine: A Guide for Laboratory Professionals
For the innovative researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and efficient handling of chemical reagents is paramount. This guide provides a comprehensive, in-depth operational plan for managing 1-Phenylbutan-1-amine in the laboratory, moving beyond mere procedural steps to explain the scientific rationale behind each safety recommendation. Our commitment is to empower you with the knowledge to not only ensure your safety but also to maintain the integrity of your research.
Understanding the Hazard Profile of this compound
This compound is a primary aliphatic amine that presents significant health and safety risks if not handled correctly. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] The primary hazards stem from its corrosive nature, a common characteristic of aliphatic and cycloaliphatic amines which are strong bases and can cause severe irritation to the skin, eyes, and respiratory tract.[4]
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1][3][5] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[3] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[3] |
Given these hazards, the implementation of a robust personal protective equipment (PPE) protocol is not merely a recommendation but a critical necessity for all personnel handling this chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to mitigating the risks associated with this compound. The following provides a detailed, step-by-step guide to the appropriate PPE and the rationale for each selection.
Hand Protection: Selecting the Right Gloves
Recommended Glove Materials:
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including many amines.
-
Neoprene: Provides good resistance to acids, bases, and some organic solvents, making it a suitable choice for handling amines.
-
Polyvinyl Chloride (PVC): Can offer good protection against amines, acids, and bases.
Key Considerations for Glove Selection:
-
Breakthrough Time (BTT): This is the time it takes for a chemical to permeate through the glove material. Always consult the glove manufacturer's specific chemical resistance data. For extended contact, a glove with a BTT of greater than 240 minutes is recommended.
-
Degradation: This refers to the physical change in the glove material upon contact with a chemical. Look for gloves with an "Excellent" or "Good" degradation rating against amines.
-
Thickness: Thicker gloves generally offer longer breakthrough times but may reduce dexterity. For incidental contact, a thinner nitrile glove may be acceptable, but for direct handling or potential immersion, a heavier-duty glove is required.
-
Double Gloving: For enhanced protection, especially during tasks with a higher risk of splashing or when handling larger quantities, wearing two pairs of gloves is a recommended practice.
Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use. Dispose of contaminated gloves immediately in the appropriate hazardous waste container.
Eye and Face Protection: Shielding Against Splashes
Given that this compound can cause severe eye damage, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling the chemical, even in small quantities. They provide a seal around the eyes, offering protection from splashes from all angles.
-
Face Shield: In conjunction with chemical splash goggles, a face shield is required when there is a significant risk of splashing, such as when transferring large volumes or during vigorous mixing.
Body Protection: Preventing Skin Contact
To prevent skin contact and burns, appropriate body protection must be worn.
-
Laboratory Coat: A standard lab coat is the minimum requirement.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a higher risk of splashes, a chemical-resistant apron made of a material like rubber or PVC should be worn over the lab coat.
-
Full-Body Protection: In situations with a high risk of significant exposure, such as in the event of a large spill, a chemical-resistant suit may be necessary.
Respiratory Protection: Guarding Against Inhalation
This compound can cause respiratory irritation.[3] Therefore, it is crucial to handle this chemical in a well-ventilated area.
-
Chemical Fume Hood: All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.
-
Respirator: If work cannot be conducted in a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required. The specific type of respirator should be selected based on a formal risk assessment.
Operational and Disposal Plans: A Self-Validating System
A safe laboratory environment relies on well-defined and consistently followed procedures. The following operational and disposal plans are designed to be a self-validating system, ensuring safety at every step.
Workflow for Handling this compound
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
Sources
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
